1,3,5-Tris(3,5-dibromophenyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(3,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Br6/c25-19-4-16(5-20(26)10-19)13-1-14(17-6-21(27)11-22(28)7-17)3-15(2-13)18-8-23(29)12-24(30)9-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMGLVNBADCRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343632 | |
| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29102-67-8 | |
| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene
CAS Number: 29102-67-8
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Tris(3,5-dibromophenyl)benzene, a symmetrically substituted aromatic compound with significant potential in materials science and organic synthesis. The document details its physicochemical properties, outlines a robust synthetic protocol based on the acid-catalyzed cyclotrimerization of 3,5-dibromoacetophenone, and explores its applications as a versatile building block for dendrimers, covalent organic frameworks (COFs), and flame-retardant materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed methodologies to support advanced research and development activities.
Introduction: A Molecule of Symmetrical Complexity and Function
This compound is a unique organic compound characterized by a central benzene ring trisubstituted with 3,5-dibromophenyl moieties.[1] This high degree of bromination and its C3 symmetry impart significant thermal stability, hydrophobicity, and specific electronic properties.[1] These attributes make it a highly valuable precursor in several advanced applications. The six bromine atoms serve as reactive sites for further functionalization, enabling the construction of complex, three-dimensional molecular architectures. Its rigid, planar core structure is a key feature for creating materials with defined porosities and exceptional stability.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its application in synthesis and materials science.
Physical Properties
| Property | Value | Source |
| CAS Number | 29102-67-8 | [2][3][4] |
| Molecular Formula | C₂₄H₁₂Br₆ | [1] |
| Molecular Weight | 779.78 g/mol | [1][5] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Purity | >95.0% (HPLC) | [3][5] |
Spectroscopic Characterization
Note: Experimentally derived NMR and mass spectrometry data for this compound are not widely published. The following are predicted spectra based on the known structure and data from analogous compounds.
¹H NMR (Predicted): Due to the molecule's high symmetry, a simple spectrum is anticipated. The protons on the central benzene ring would appear as a singlet, as would the two distinct protons on the outer dibromophenyl rings.
¹³C NMR (Predicted): The symmetrical nature of the molecule would also lead to a relatively simple ¹³C NMR spectrum, with distinct signals for the quaternary carbons and the protonated carbons of the aromatic rings.
Mass Spectrometry (Predicted): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing six bromine atoms.
Synthesis of this compound: A Mechanistic Approach
The most direct and efficient method for the synthesis of 1,3,5-triarylbenzenes is the acid-catalyzed self-condensation (cyclotrimerization) of the corresponding acetophenone derivative. For the synthesis of this compound, the precursor is 3,5-dibromoacetophenone.
Reaction Principle: Acid-Catalyzed Cyclotrimerization
The reaction proceeds via an acid-catalyzed aldol-type condensation. The acid catalyst protonates the carbonyl oxygen of the acetophenone, facilitating the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the protonated carbonyl of a second acetophenone molecule. A series of condensation and dehydration steps ensue, ultimately leading to the formation of the stable, aromatic 1,3,5-trisubstituted benzene ring. This method is favored for its high atom economy, as water is the only byproduct.
Caption: Acid-catalyzed cyclotrimerization of 3,5-dibromoacetophenone.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the cyclotrimerization of halo-substituted acetophenones.
Materials:
-
3,5-Dibromoacetophenone
-
Methanesulfonic acid (MeSO₃H) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromoacetophenone (1.0 equivalent).
-
Add the acid catalyst (e.g., MeSO₃H, 0.2 equivalents).
-
Heat the reaction mixture to 100-140 °C with vigorous stirring. The reaction can be performed neat (solvent-free).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 3 to 10 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the solidified crude product and stir to dissolve the product while leaving the insoluble catalyst behind.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to induce crystallization of the product. Water can be added to further promote precipitation.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the product under vacuum to yield this compound.
Self-Validation: The purity of the synthesized product should be confirmed by HPLC. The structure should be verified using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with predicted values.
Applications in Materials Science and Organic Synthesis
The unique structural and chemical properties of this compound make it a valuable building block in several areas of advanced materials science.
Dendrimer Synthesis
The C₃ symmetry of the this compound core makes it an ideal starting point for the synthesis of dendrimers. The six bromine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach dendritic wedges, leading to the formation of highly branched, monodisperse macromolecules. These dendrimers have potential applications in catalysis, drug delivery, and light-emitting diodes.
Caption: Dendrimer synthesis using a this compound core.
Covalent Organic Frameworks (COFs)
This compound is an excellent monomer for the synthesis of two-dimensional (2D) and three-dimensional (3D) covalent organic frameworks. The rigid structure and trifunctional nature of the core, combined with the reactivity of the bromine atoms, allow for the formation of porous, crystalline polymers with high thermal stability and surface area. These materials are promising for applications in gas storage, separation, and catalysis.
Flame Retardants
The high bromine content of this compound makes it a candidate for use as a flame retardant or as a precursor for more complex flame-retardant molecules. Brominated compounds can act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For disposal, follow local regulations for chemical waste.
Conclusion
This compound is a highly functionalized and symmetrical molecule with significant potential as a building block in advanced materials synthesis. Its robust and predictable synthesis via acid-catalyzed cyclotrimerization, coupled with the versatility of its six bromine substituents, makes it a valuable tool for researchers in materials science and organic chemistry. Further exploration of its properties and applications is likely to lead to the development of novel materials with tailored functionalities.
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Scientific Sales, Inc. (n.d.). 1 3 5-TRIS(3 5-DIBROMOPHENYL)BENZENE 1G. Retrieved January 12, 2026, from [Link]
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Tayebbe, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(10), 7585-7592. [Link]
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ChemBK. (2024, April 10). 1,3,5-Tris(3-bromophenyl)benzene. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the core properties, synthesis, characterization, and applications of 1,3,5-Tris(3,5-dibromophenyl)benzene, a key building block in advanced organic synthesis.
Section 1: Introduction and Core Significance
This compound is a highly functionalized aromatic compound characterized by a central benzene ring symmetrically substituted with three 3,5-dibromophenyl groups.[1] Its structure is notable for its C₃ symmetry and high degree of bromination, containing six reactive bromine atoms. These bromine atoms serve as versatile synthetic handles, making the molecule an exceptionally valuable trifunctional building block, or "node," for constructing complex, three-dimensional molecular architectures.
Its utility is primarily recognized in materials science, where it serves as a precursor for dendrimers, star-shaped polymers, and advanced porous materials such as Covalent Organic Frameworks (COFs).[2][3][4] The high bromine content also imparts properties relevant to the development of flame retardants.[1] For professionals in drug development, while not a therapeutic agent itself, this molecule represents a foundational scaffold. Its rigid, well-defined three-dimensional structure is ideal for creating novel molecular platforms from which new classes of compounds can be explored.
Section 2: Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₂Br₆ | [1][5][6] |
| Molecular Weight | 779.78 g/mol | [1] |
| CAS Number | 29102-67-8 | [1][5][7] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | [1][6] |
| Appearance | Solid | [1] |
| InChI Key | VBMGLVNBADCRDN-UHFFFAOYSA-N | [6] |
| SMILES | C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br | [1][6] |
Section 3: Synthesis and Mechanistic Insights
The construction of the multiple aryl-aryl C-C bonds in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely adopted method for this purpose, valued for its high functional group tolerance and excellent yields.[8][9]
The logical synthetic approach involves the coupling of a central trifunctional core, 1,3,5-tribromobenzene, with three equivalents of a peripheral boronic acid derivative, 3,5-dibromophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system, concluding with purification and subsequent characterization to confirm the identity and purity of the final product.
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 eq), 3,5-dibromophenylboronic acid (3.3 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Expertise & Experience: Using a slight excess of the boronic acid (3.3 eq instead of 3.0) helps to drive the reaction to completion, ensuring all three positions on the central ring are substituted. The catalyst loading is kept low (5 mol%) for efficiency and to minimize residual palladium in the product.
-
-
Solvent and Reagent Addition: Add a degassed 2:1 mixture of toluene and ethanol (e.g., 30 mL) to the flask, followed by an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (6.0 eq).[10]
-
Expertise & Experience: A biphasic solvent system is common in Suzuki reactions. The organic solvent (toluene) solubilizes the aryl halides and catalyst, while the aqueous phase contains the base. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate complex, which is a key step in the catalytic cycle. Degassing the solvents (e.g., by bubbling nitrogen through them) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: Monitoring by TLC allows for empirical validation that the starting materials are being consumed and a new, less polar product is forming. The reaction is considered complete when the limiting reagent (1,3,5-tribromobenzene) is no longer visible on the TLC plate.
-
-
Workup and Extraction: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Expertise & Experience: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Purify the crude solid product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/dichloromethane gradient) or by recrystallization from a suitable solvent (e.g., chloroform/ethanol) to yield the pure product.
-
Trustworthiness: Purification is a critical self-validating step. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and side products. Successful recrystallization yields a product with a sharp melting point, indicating high purity.
-
Section 4: Structural Characterization and Validation
Confirming the identity and purity of the synthesized molecule is non-negotiable. A combination of spectroscopic techniques provides a comprehensive validation of the target structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's high symmetry. It should display distinct signals in the aromatic region (approx. 7.5-8.0 ppm). The protons on the central benzene ring and the peripheral dibromophenyl rings will have characteristic chemical shifts and coupling patterns that can be definitively assigned.
-
¹³C NMR: The carbon NMR spectrum will similarly reflect the molecular symmetry, showing a specific number of signals corresponding to the unique carbon environments in the aromatic structure.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique for confirming the molecular formula. The experimentally measured mass should match the calculated exact mass of C₂₄H₁₂Br₆. A key validation feature is the unique isotopic pattern generated by the six bromine atoms (¹⁹Br and ⁸¹Br isotopes), which provides an unmistakable fingerprint for the compound.
-
Section 5: Applications in Advanced Materials and Synthesis
The primary value of this compound lies in its role as a rigid, trifunctional core for building larger, well-defined supramolecular structures. The six bromine atoms are excellent leaving groups for subsequent cross-coupling reactions, allowing for the attachment of a wide variety of functional groups.
-
Dendrimers and Star-Shaped Molecules: The C₃ symmetry makes this molecule an ideal core for the divergent synthesis of dendrimers.[4] By reacting the six bromine sites, successive generations of branching units can be added, creating highly complex, monodisperse macromolecules with tailored peripheral functionalities.
-
Porous Materials (COFs and POPs): In the synthesis of Covalent Organic Frameworks, this molecule can act as a 3-connecting or 6-connecting node.[2] Polymerization with complementary linear or triangular linkers leads to the formation of highly ordered, porous crystalline networks with applications in gas storage, separation, and catalysis.
-
Organic Electronics: While the parent molecule itself may not be electronically active, it serves as a rigid scaffold for creating materials used in Organic Light-Emitting Diodes (OLEDs).[2] Functional groups with specific charge-transport or emissive properties can be attached to the core, and the rigid structure helps prevent aggregation-caused quenching, potentially leading to more efficient devices.
-
Relevance to Drug Development: For drug discovery professionals, the molecule provides a robust and synthetically accessible scaffold. The ability to precisely place six different (or identical) substituents in a defined three-dimensional space is highly valuable for scaffold-based drug design. This allows for the systematic exploration of chemical space to optimize interactions with biological targets.
Section 6: Handling and Safety
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Toxicity: Brominated organic compounds should be treated as potentially toxic.[1] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Section 7: Conclusion
This compound is more than a chemical of a specific molecular weight; it is a powerful and versatile platform for chemical innovation. Its highly symmetric, rigid, and functionalizable structure provides an exceptional foundation for the rational design of advanced materials and complex molecular architectures. From creating next-generation porous polymers to providing novel scaffolds for synthetic chemistry, its importance as a core building block is well-established and continues to grow.
References
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1,3,5-Tris(3-bromophenyl)benzene - Introduction. ChemBK. [Link]
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1,3,5-TRIS(3-BROMOPHENYL)BENZENE. ChemBK. [Link]
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A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. The Royal Society of Chemistry. [Link]
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1,3,5-Tri(p-bromophenyl)benzene. SIKÉMIA. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. PubChem. [Link]
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The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). PubMed Central. [Link]
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1,3,5-Tribromobenzene. PubChem. [Link]
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Synthesis of polymer-supported dendritic palladium nanoparticle catalysts for Suzuki coupling reaction. Springer. [Link]
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Poly(amidoamine)-Dendrimer-Stabilized Pd(0) Nanoparticles as a Catalyst for the Suzuki Reaction. Pittelkow group. [Link]
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The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Royal Society of Chemistry. [Link]
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Poly(para-phenylene)obtained by mechanochemical Suzuki polymerization... ResearchGate. [Link]
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Benzene, 1,3,5-tribromo-. NIST WebBook. [Link]
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1,3,5-Tris(3-bromophenyl)benzene: A Versatile Intermediate for Chemical Innovation. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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An In-depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene: A Keystone for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance and Functional Promise of a C₃-Symmetric Building Block
In the landscape of advanced organic materials and supramolecular chemistry, the pursuit of molecular precursors with high symmetry and pre-defined reactive sites is paramount. 1,3,5-Tris(3,5-dibromophenyl)benzene emerges as a molecule of significant interest, characterized by its elegant C₃-symmetric structure and a high degree of bromination. Its chemical formula is C₂₄H₁₂Br₆, and its CAS number is 29102-67-8.[1][2] This star-shaped molecule, featuring a central benzene core trisubstituted with 3,5-dibromophenyl moieties, offers a unique combination of structural rigidity, thermal stability, and versatile reactivity. These attributes make it a highly sought-after building block for the rational design and synthesis of a new generation of functional materials, including Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and dendrimers.[3][4] This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and applications, with a particular focus on its relevance to materials science and the frontiers of drug delivery systems.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its planar, threefold rotational symmetry. This symmetrical arrangement of six bromine atoms provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions. The high bromine content also imparts significant hydrophobicity and contributes to its potential application as a flame retardant.[1][5]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | [1][2] |
| CAS Number | 29102-67-8 | [1][2] |
| Molecular Formula | C₂₄H₁₂Br₆ | [1][2] |
| Molecular Weight | 779.78 g/mol | [1] |
| Appearance | Light yellow to brown or dark green powder/crystal | [6] |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from commercially available starting materials. A plausible synthetic route involves the coupling of 1,3,5-tribromobenzene with (3,5-dibromophenyl)boronic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Representative)
Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1,3,5-Tribromobenzene
-
(3,5-Dibromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3,5-tribromobenzene (1.0 eq.), (3,5-dibromophenyl)boronic acid (3.3 eq.), and potassium carbonate (6.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the Suzuki-Miyaura reaction by facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[7]
-
Base: The base (potassium carbonate) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7]
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Spectroscopic Characterization
-
¹H NMR: Due to the high symmetry of the molecule, a simple ¹H NMR spectrum is expected. For the 3,5-dibromophenyl substituents, one would anticipate two distinct signals in the aromatic region: a triplet (or a sharp singlet depending on resolution) for the proton at the 4-position of the outer phenyl rings and a doublet for the protons at the 2- and 6-positions. The central benzene ring would show a singlet for its three equivalent protons.
-
¹³C NMR: The ¹³C NMR spectrum would also reflect the molecule's symmetry, showing a limited number of signals for the carbon atoms in unique electronic environments.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings, C=C stretching within the aromatic framework, and C-Br stretching vibrations.
Applications in Materials Science and Beyond
The unique structural features of this compound make it a valuable precursor for a variety of advanced materials.
Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)
The C₃ symmetry and multiple reactive bromine sites make this molecule an ideal building block for the synthesis of two- and three-dimensional porous polymers. Through reactions like Yamamoto or Ullmann coupling, the bromine atoms can be replaced to form new carbon-carbon bonds, leading to the formation of highly ordered and porous networks known as COFs or amorphous POPs.[3]
Caption: Conceptual diagram of this compound (TDBB) as a building block for a Covalent Organic Framework.
The resulting porous materials exhibit high surface areas, tunable pore sizes, and exceptional thermal and chemical stability. These properties are highly desirable for applications in:
-
Gas Storage and Separation: The porous structure can be tailored to selectively adsorb and store gases like hydrogen, methane, and carbon dioxide.
-
Catalysis: The framework can be functionalized with catalytic sites for various chemical transformations.
-
Sensing: The electronic properties of the framework can be modulated by the presence of analytes, enabling their use as chemical sensors.
Relevance to Drug Development
While direct applications of this compound in drug molecules are not established, its role as a precursor to COFs has significant implications for drug delivery.[9][10] COFs are being extensively investigated as nanocarriers for therapeutic agents due to their:
-
High Drug Loading Capacity: The porous nature allows for the encapsulation of large quantities of drug molecules.[3]
-
Biocompatibility: Composed of light elements like carbon, hydrogen, and nitrogen, COFs can be designed to have low cytotoxicity.[1]
-
Controlled Release: The release of the encapsulated drug can be controlled by the pore size and surface chemistry of the COF.[10]
The use of a highly brominated building block like this compound could also be explored for imparting specific properties to the resulting materials. Bromine atoms can participate in halogen bonding, which is an increasingly recognized interaction in drug design.[11] Furthermore, highly brominated compounds are being investigated for their potential anticancer activities.[12][13]
Dendrimers and Star-Shaped Molecules
The C₃-symmetric core of this compound is an excellent starting point for the divergent synthesis of dendrimers.[4] By iteratively reacting the bromine atoms with appropriate branching units, highly branched, monodisperse macromolecules can be constructed. These dendritic structures have applications in catalysis, light-harvesting, and as nanocarriers for guest molecules.
Flame Retardants
The high bromine content of this compound makes it a candidate for use as a flame retardant.[5] Brominated flame retardants function by releasing bromine radicals upon heating, which interfere with the radical chain reactions of combustion in the gas phase, thereby quenching the fire.[14][15]
Safety and Handling
As with all brominated organic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for the analogous 1,3,5-Tris(4-bromophenyl)benzene, the following safety information should be considered[16][17]:
-
Pictograms: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements: H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound stands out as a molecule with a unique combination of high symmetry, multiple reactive sites, and inherent properties derived from its brominated structure. Its utility as a versatile building block for the synthesis of advanced materials like Covalent Organic Frameworks, Porous Organic Polymers, and dendrimers is well-established. For researchers and scientists in materials science and drug development, this molecule offers a powerful tool for the rational design of functional materials with tailored properties. The exploration of COFs derived from this precursor for applications in drug delivery represents an exciting and promising frontier in medicinal chemistry and materials science. As synthetic methodologies continue to advance, the full potential of this compound in creating innovative solutions for a range of scientific challenges is yet to be fully realized.
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RSC Publishing. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications. [Link]
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MDPI. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents. [Link]
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BSEF. Bromine-based Flame retardants. [Link]
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PubChem. Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. [Link]
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BSEF. Bromine & Fire Safety. [Link]
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Formulated Polymer Products. How Do Flame Retardants Work?[Link]
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PMC - PubMed Central - NIH. C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. [Link]
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Ascensus. Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]
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The Royal Society of Chemistry. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. [Link]
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RSC Publishing. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. [Link]
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Request PDF. Chiral Poly(aromatic amide ester) Dendrimers Bearing an Amino Acid Derived C3‐Symmetric Core − Synthesis and Properties. [Link]
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ACS Publications. Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Such as Furan, Thiophene, and Oxazole. [Link]
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ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene. [Link]
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Organic Syntheses. Benzene, 1,3,5-tribromo-. [Link]
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Semantic Scholar. Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. [Link]
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An In-depth Technical Guide to the Physical Properties of 1,3,5-Tris(3,5-dibromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 1,3,5-Tris(3,5-dibromophenyl)benzene, a highly brominated aromatic compound of significant interest in materials science and organic synthesis. Due to the limited availability of experimentally verified data for this specific molecule, this guide establishes a framework for its characterization by drawing parallels with its isomers and related compounds. We will explore its fundamental physicochemical properties, spectroscopic signature, and structural characteristics, providing both established data for analogous compounds and validated methodologies for the experimental determination of the properties of the title compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel functional materials.
Introduction: The Significance of a Star-Shaped Aromatic Scaffold
This compound is a star-shaped molecule featuring a central benzene ring symmetrically substituted with three 3,5-dibromophenyl groups. This high degree of bromination and rigid, planar core make it a compelling building block for the synthesis of advanced materials. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the construction of larger, well-defined architectures such as covalent organic frameworks (COFs) and porous organic polymers (POPs).[1] The inherent thermal stability and hydrophobicity conferred by the multiple bromine atoms make it a candidate for applications in flame retardants and robust electronic materials.[1]
Understanding the physical properties of this molecule is paramount for its successful application. Properties such as solubility dictate the choice of reaction and purification solvents, while the melting and boiling points are critical for processing and determining the material's thermal stability. Spectroscopic and crystallographic data provide definitive structural confirmation and insights into the molecule's electronic and packing characteristics.
Physicochemical Properties: A Comparative Analysis
While specific experimental data for this compound is not widely available in the literature, we can infer its properties based on its structure and by comparing it with its isomers and related compounds.
| Property | This compound | 1,3,5-Tris(4-bromophenyl)benzene (Isomer) | 1,3,5-Tribromobenzene (Related Compound) |
| Molecular Formula | C₂₄H₁₂Br₆[2] | C₂₄H₁₅Br₃[3] | C₆H₃Br₃[4] |
| Molecular Weight | 779.78 g/mol [2] | 543.09 g/mol [3] | 314.80 g/mol [4] |
| CAS Number | 29102-67-8[2] | 7511-49-1[3] | 626-39-1[4] |
| Appearance | Reported as a solid[2] | White to yellow crystalline powder[4] | White crystalline solid[5] |
| Melting Point | Data not available | 261-265 °C[3] | 95-97 °C[5] |
| Boiling Point | Data not available | Data not available | 271 °C[4] |
| Solubility | Insoluble in water; likely soluble in non-polar organic solvents like THF, chloroform, and toluene. | Data not available | Insoluble in water; soluble in hot ethanol, benzene, and chloroform.[5] |
Expert Insights: The significantly higher molecular weight and greater number of bromine atoms in this compound compared to its 4-bromo isomer suggest that it will have a substantially higher melting point, likely well above 300 °C, due to stronger intermolecular forces (van der Waals and halogen bonding). Its solubility is expected to be poor in polar solvents and moderate in non-polar aromatic solvents. The bulky dibromophenyl groups will influence its crystal packing and may lead to different polymorphic forms.
Synthesis and Purification: A Generalized Protocol
The synthesis of 1,3,5-triarylbenzenes is commonly achieved through the acid-catalyzed cyclotrimerization of the corresponding acetophenone derivative.[6]
Experimental Protocol: Synthesis of 1,3,5-Triarylbenzenes
Causality: This protocol outlines a general method for the synthesis of 1,3,5-triarylbenzenes. The choice of a suitable catalyst, such as a surface-modified nanoclinoptilolite, is to promote the cyclotrimerization reaction while minimizing side products. The recrystallization step is crucial for obtaining a high-purity final product.
Materials:
-
Substituted acetophenone (e.g., 3,5-dibromoacetophenone)
-
Surface-modified nanoclinoptilolite catalyst[6]
-
Ethanol
-
Deionized water
Procedure:
-
To a small test tube, add the substituted acetophenone (1 mmol) and the surface-modified nanoclinoptilolite catalyst (0.01 g).[6]
-
Stir the reaction mixture at 100 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, add hot ethanol to the reaction mixture to dissolve the product.[6]
-
Filter the hot solution to remove the insoluble catalyst.[6]
-
Concentrate the filtrate under reduced pressure.[6]
-
Recrystallize the crude product from an ethanol/water mixture (e.g., 3:1 v/v) to yield the purified 1,3,5-triarylbenzene.[6]
Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and comparing it to literature values (if available), as well as by spectroscopic analysis (NMR and IR). The presence of sharp, well-defined peaks in the NMR spectra and the absence of impurity signals are indicative of a pure product.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insights: The 1H NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry. The protons on the central benzene ring will appear as a singlet, while the protons on the peripheral dibromophenyl rings will exhibit characteristic splitting patterns (doublets and triplets). The 13C NMR spectrum will show distinct signals for the different carbon environments, with the carbons attached to bromine atoms being significantly downfield.
Reference Data for 1,3,5-Tris(4-bromophenyl)benzene:
-
1H NMR (500 MHz, CDCl₃): δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H).[6]
-
13C NMR (125 MHz, CDCl₃): δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4.[6]
Infrared (IR) Spectroscopy
Expert Insights: The IR spectrum will be dominated by characteristic aromatic C-H and C-C stretching and bending vibrations. The C-Br stretching vibrations will appear in the fingerprint region.
Reference Data for 1,3,5-Tris(4-bromophenyl)benzene:
-
IR (KBr): νmax= 3043, 1595, 1489, 1379, 1075, 1007, 809 cm-1.[6]
Structural Analysis: From Molecular Confirmation to Supramolecular Assembly
Expert Insights: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound. The crystal structure would reveal bond lengths, bond angles, and the packing of the molecules in the solid state. Due to the presence of multiple bromine atoms, it is anticipated that halogen bonding and π-π stacking interactions will play a significant role in the crystal packing. While a crystal structure for the title compound is not available, the structure of its isomer, 1,3,5-Tris(p-bromophenyl)benzene, has been reported to crystallize in the orthorhombic space group P2₁2₁2₁ with three molecules in the asymmetric unit.[2]
Applications in Materials Science
The rigid, C₃-symmetric, and highly functionalized nature of this compound makes it an excellent candidate for the construction of porous organic materials.
Covalent Organic Frameworks (COFs)
Expert Insights: In the synthesis of COFs, this compound can act as a trifunctional node. Through reactions like Suzuki or Sonogashira coupling, the bromine atoms can be replaced to form extended, two- or three-dimensional crystalline networks with permanent porosity. These materials have potential applications in gas storage, separation, and catalysis.
Caption: Workflow for the synthesis of a COF using this compound as a building block.
Conclusion
This compound represents a molecule of considerable potential for the advancement of materials science. While a complete experimental characterization of its physical properties is yet to be fully documented in the public domain, this guide has provided a comprehensive framework for its study. By leveraging data from its isomers and related compounds, and by outlining established methodologies for its synthesis and characterization, we have laid the groundwork for future research and development. The insights provided herein are intended to empower researchers to unlock the full potential of this versatile building block in the creation of novel functional materials.
References
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Tayeb, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(103), 84883-84892. [Link]
-
Royal Society of Chemistry. (2012). Supporting information for "Supramolecular Gels Formed by 1,3,5-Tris(bromomethyl)benzene Derivatives". [Link]
-
Wang, L., et al. (2018). Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Organic & Biomolecular Chemistry, 16(43), 8342-8346. [Link]
-
Beltran, L. M. C., et al. (2002). 1,3,5-Tris(p-bromophenyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 58(8), o782-o783. [Link]
-
Fengchen Group Co., Ltd. (n.d.). 1,3,5-Tribromobenzene BP EP USP CAS 626-39-1. [Link]
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1,3,5-Tris(3,5-dibromophenyl)benzene chemical properties
An In-Depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene: A Hexavalent Building Block for Advanced Materials
Introduction
This compound is a highly functionalized aromatic compound distinguished by its unique molecular architecture.[1] It features a central benzene core symmetrically substituted with three 3,5-dibromophenyl groups, resulting in a C₃-symmetric, star-shaped molecule with six carbon-bromine bonds. This high degree of bromination and defined geometry make it an exceptionally valuable and versatile building block in the fields of supramolecular chemistry, organic synthesis, and materials science.[1] The six bromine atoms serve as reactive handles for constructing complex, high-dimensional structures such as porous organic frameworks, dendrimers, and flame-retardant materials.[1]
This guide, intended for researchers and development scientists, offers a comprehensive technical overview of this compound. We will delve into its core chemical and physical properties, outline a robust synthetic pathway, and explore its applications as a precursor to advanced functional materials. The narrative is grounded in the practical insights of a senior application scientist, emphasizing the rationale behind methodological choices to ensure both technical accuracy and reproducible outcomes.
Part 1: Core Physicochemical and Structural Properties
The utility of any molecular building block is fundamentally dictated by its intrinsic properties. Understanding these characteristics is paramount for designing synthetic strategies and predicting the behavior of the resulting materials.
Molecular Identity and Structure
This compound is a structurally precise molecule, a property that is critical for its role in creating ordered materials. Its high molecular weight is a direct consequence of the six heavy bromine atoms.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 29102-67-8 | [1][3][4] |
| Molecular Formula | C₂₄H₁₂Br₆ | [1][2] |
| Molecular Weight | 779.78 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Insoluble in water; expected to be soluble in nonpolar organic solvents like THF, chloroform, and toluene. | Inferred from[1][5] |
| Thermal Stability | High; characteristic of poly-aromatic, poly-halogenated compounds. | Inferred from[1][5] |
The molecule's C₃ symmetry is a defining feature, influencing its packing in the solid state and its ability to form isotropic, ordered networks.
Caption: Molecular structure of this compound.
Part 2: Synthesis and Spectroscopic Validation
A reliable and scalable synthesis is crucial for the widespread adoption of a chemical building block. The most direct approach to 1,3,5-trisubstituted benzene cores is the acid-catalyzed cyclotrimerization of an appropriately substituted acetophenone.
Proposed Synthetic Workflow
The synthesis proceeds via the trimerization of 3',5'-dibromoacetophenone. This precursor is commercially available or can be synthesized by the Friedel-Crafts acylation of 1,3-dibromobenzene. The subsequent cyclization is typically catalyzed by a strong acid, which promotes the condensation of three acetophenone molecules.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3',5'-dibromoacetophenone (1.0 eq).
-
Solvent & Catalyst: Add a suitable high-boiling solvent such as 1,2-dichlorobenzene. Begin stirring and slowly add concentrated sulfuric acid (e.g., 0.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 150-180 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The high temperature is necessary to overcome the activation energy for the triple condensation reaction. The strong acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial aldol-type condensation.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold organic solvent like ethanol to remove unreacted starting material and soluble impurities.
-
Final Purification: The crude solid can be further purified by recrystallization from a high-boiling solvent such as toluene or by column chromatography on silica gel.
Spectroscopic Validation Protocol
Validation of the final product's identity and purity is non-negotiable. Due to the molecule's high symmetry, NMR spectroscopy is a particularly powerful tool.
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent in which it is soluble, such as CDCl₃ or DMSO-d₆.
-
¹H NMR Analysis:
-
Expected Spectrum: The C₃ symmetry should result in a simple spectrum. One would anticipate three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm):
-
A singlet for the three protons on the central benzene ring.
-
A doublet (or triplet, depending on coupling) for the six protons at the 4- and 4''-positions of the outer rings.
-
A triplet (or doublet of doublets) for the three protons at the 2'-position of the outer rings.
-
-
-
¹³C NMR Analysis:
-
Expected Spectrum: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. Due to symmetry, fewer than 24 signals are expected. Key signals would include those for the quaternary carbons bonded to bromine (C-Br) and the carbons of the central ring.
-
-
FTIR Analysis:
-
Prepare a KBr pellet or use an ATR accessory.
-
Expected Spectrum: Look for characteristic peaks for C-H stretching of aromatic rings (~3100-3000 cm⁻¹), C=C stretching within the aromatic rings (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).
-
Part 3: Reactivity and Applications in Materials Science
The true value of this compound lies in its role as a hexavalent node for creating extended, functional architectures. The six C-Br bonds are gateways to a vast range of chemical transformations.
Core Reactivity: Cross-Coupling Reactions
The aryl-bromide bonds are ideal substrates for various palladium- or copper-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to create rigid, conjugated linkages.
-
Ullmann Coupling: Homocoupling or heterocoupling to form biaryl linkages, often used in on-surface synthesis.[6]
This reactivity allows for the precise, programmable assembly of the molecule into larger, well-defined structures.
Application: Porous Organic Frameworks (POFs)
As a trifunctional or hexafunctional linker, this molecule is an exemplary candidate for synthesizing Covalent Organic Frameworks (COFs) and other porous polymers. By reacting it with complementary multi-topic linkers (e.g., linear di-boronic acids in a Suzuki polycondensation), one can generate robust, 2D or 3D networks with permanent porosity.
Caption: Logical diagram of monomer assembly into a porous organic framework.
These materials are highly sought after for applications in:
-
Gas Storage and Separation: The defined pore sizes can selectively adsorb gases like H₂, CO₂, or CH₄.
-
Catalysis: The framework can be functionalized with catalytic sites.
-
Sensing: Changes in the framework's electronic properties upon guest binding can be used for chemical sensing.
Application: Flame Retardants
The high bromine content (by mass) of this compound makes it an effective flame retardant.[1] When incorporated into polymers, it can interfere with the combustion cycle in the gas phase by releasing bromine radicals, which act as flame inhibitors. Its high thermal stability ensures it remains intact during polymer processing.
Part 4: Safety, Handling, and Storage
As with all halogenated organic compounds, appropriate safety precautions must be observed.
-
Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment, including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.
Conclusion
This compound is more than just a chemical compound; it is a precisely engineered platform for the bottom-up construction of advanced functional materials. Its combination of C₃ symmetry, thermal stability, and six reactive C-Br sites provides chemists and material scientists with a powerful tool for creating materials with tailored properties. From the high-surface-area networks of porous organic frameworks to the development of novel electronic materials and effective flame retardants, the potential applications of this building block are both broad and significant. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is the first step toward unlocking this potential.
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1,3,5-Tris(3-bromophenyl)benzene. ChemBK. [Link]
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-
The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. Angene. [Link]
-
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-
3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. PubChem. [Link]
-
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(a, d) Chemical structure of 1,3,5-tris(4-bromophenyl)benzene (TBPB,...). ResearchGate. [Link]
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1,3,5-Tris(3,5-dibromophenyl)benzene synthesis route
An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a highly functionalized, star-shaped organic molecule characterized by a central benzene core symmetrically substituted with three 3,5-dibromophenyl arms. This C₃-symmetric structure, possessing six reactive bromine atoms, renders it an exceptionally valuable building block (synthon) in advanced materials science and supramolecular chemistry. The bromine atoms serve as versatile handles for further chemical modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the precise construction of complex, multi-dimensional architectures such as Covalent Organic Frameworks (COFs), porous organic polymers, and dendrimers.[1][2] The defined geometry and predictable connectivity of this molecule are critical for designing materials with tailored porosity, electronic properties, and catalytic activity.
This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies for researchers and professionals in chemical synthesis and materials development.
Retrosynthetic Analysis and Strategic Planning
Two principal and logically sound strategies emerge from a retrosynthetic analysis of the target molecule. The choice between these routes depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.
-
Strategy A: Acid-Catalyzed Cyclotrimerization. This approach involves the self-condensation of a single precursor, 3',5'-dibromoacetophenone. This is often the most direct and atom-economical route for synthesizing 1,3,5-trisubstituted benzene derivatives.[3][4]
-
Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This powerful C-C bond-forming reaction involves coupling two different components: a central tri-electrophilic core (1,3,5-tribromobenzene) and an organoboronic acid derivative (3,5-dibromophenylboronic acid).[5][6]
Diagram: Retrosynthetic Pathways```dot
// Target Molecule target [label="this compound"];
// Strategy A acetophenone [label="3',5'-Dibromoacetophenone"]; strategy_A [label="Strategy A:\nCyclotrimerization", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#4285F4"];
// Strategy B tbb [label="1,3,5-Tribromobenzene"]; boronic_acid [label="3,5-Dibromophenylboronic Acid"]; strategy_B [label="Strategy B:\nSuzuki-Miyaura Coupling", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"];
// Connections target -> strategy_A [label="C-C bond disconnection"]; strategy_A -> acetophenone;
target -> strategy_B [label="C-C bond disconnection"]; strategy_B -> tbb; strategy_B -> boronic_acid; }
Caption: Experimental workflow for the cyclotrimerization synthesis.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for related compounds. [7]
-
Reagent Preparation: To a solution of 3',5'-dibromoacetophenone (1.5 mmol) in dry nitromethane (1.5 mL) in a round-bottom flask equipped with a reflux condenser, add trifluoroacetic acid (TFA, 0.045 mL, 0.6 mmol).
-
Catalyst Addition: With stirring, add ethylenediamine (0.020 mL, 0.3 mmol). The amine acts as a co-catalyst to facilitate the condensation.
-
Reaction: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Workup: Upon completion, the mixture is cooled to room temperature. The reaction is quenched by the addition of a saturated ammonium chloride (NH₄Cl) solution.
-
Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic phases are then washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by silica gel column chromatography to yield this compound.
Detailed Synthesis Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Principle and Mechanistic Insight
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. [5][8]The reaction mechanism involves a catalytic cycle with a palladium(0) species. [9][10]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 1,3,5-tribromobenzene to form a Pd(II) species.
-
Transmetalation: A base activates the 3,5-dibromophenylboronic acid to form a more nucleophilic boronate complex. This complex then transfers its aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, reforming the C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. This process is repeated for the remaining two C-Br bonds on the central ring.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
-
Setup: A mixture of 1,3,5-tribromobenzene (1.0 mmol), 3,5-dibromophenylboronic acid (3.3 mmol, 1.1 eq. per Br), and a base such as potassium carbonate (K₂CO₃, 9.0 mmol) is added to a Schlenk flask.
-
Catalyst Addition: A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), is added.
-
Solvent and Degassing: A solvent mixture, typically toluene and water (e.g., 4:1 ratio, 20 mL), is added. The mixture is thoroughly degassed by bubbling with argon or nitrogen for 20-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated to reflux (e.g., 90-100 °C) under an inert atmosphere and stirred vigorously. The reaction is monitored by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated. The crude product is then purified by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Cyclotrimerization (Strategy A) | Suzuki-Miyaura Coupling (Strategy B) |
| Starting Materials | One component: 3',5'-dibromoacetophenone | Two components: 1,3,5-tribromobenzene and 3,5-dibromophenylboronic acid |
| Atom Economy | High; byproduct is water. | Moderate; byproducts include borate salts and inorganic halides. |
| Reaction Conditions | Strong acid, high temperatures. | Milder conditions, but requires inert atmosphere and careful degassing. |
| Catalyst | Acid catalyst (e.g., TFA). | Precious metal catalyst (Palladium). |
| Yield | Can be very high for symmetrical products. [7] | Generally high and reliable. |
| Purification | Can be challenging due to partially cyclized oligomers. | Often cleaner, but requires removal of catalyst and boronic acid homo-coupling byproducts. |
Purification and Characterization
Purification Protocol
Regardless of the synthetic route, the crude product will likely contain impurities.
-
Column Chromatography: This is the most effective method for purification. A silica gel stationary phase is typically used. The mobile phase is a non-polar solvent system, such as a hexane/ethyl acetate mixture. [11]The optimal solvent ratio should first be determined by TLC, where the product should have an Rf value of ~0.3 for good separation. [11]* Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., toluene/ethanol) can be an effective final purification step.
Expected Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid. |
| Melting Point | Expected to be high (>250 °C) due to molecular size and symmetry. (e.g., 1,3,5-Tris(4-bromophenyl)benzene melts at 261-265 °C). [1][12] |
| ¹H NMR (CDCl₃) | Two signals are expected: a singlet for the three equivalent protons on the central benzene ring and a singlet/triplet pattern for the nine protons on the outer dibromophenyl rings. |
| ¹³C NMR (CDCl₃) | Several distinct signals in the aromatic region (120-145 ppm) corresponding to the different carbon environments. |
| Mass Spec (MS) | A characteristic isotopic pattern for a molecule containing six bromine atoms. The molecular ion peak (M+) should be observed. |
Safety Considerations
-
Halogenated Aromatics: The starting materials and product are halogenated aromatic compounds. They should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Trifluoroacetic acid is highly corrosive. Palladium catalysts can be toxic and are expensive. Solvents like toluene and nitromethane are flammable and have associated health risks.
-
Procedures: Reactions at reflux should be conducted with appropriate condenser cooling and behind a safety shield.
Conclusion
The synthesis of this compound can be effectively achieved via two primary strategies: acid-catalyzed cyclotrimerization of 3',5'-dibromoacetophenone or Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with 3,5-dibromophenylboronic acid. The cyclotrimerization route offers higher atom economy, while the Suzuki coupling provides greater modularity and often cleaner reaction profiles. The choice of method will be guided by laboratory resources, starting material availability, and desired scale. Proper purification and thorough characterization are essential to ensure the high purity required for its application as a precise building block in advanced materials.
References
-
Vertex AI Search Result [13](No valid URL provided in the search result)
-
Tayebec, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. Available at: [Link]
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. (2014). Oriental Journal of Chemistry. Available at: [Link]
-
Coleman, G. H., & Talbot, W. F. Benzene, 1,3,5-tribromo-. Organic Syntheses. Available at: [Link]
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Vertex AI Search Result [14](No valid URL provided in the search result)
-
Vertex AI Search Result (No valid URL provided in the search result)
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Suzuki cross-coupling reaction of 1,3,5-tribromobenzene and phenylboronic acid. ResearchGate. Available at: [Link]
-
1,3,5-Tris(p-bromophenyl)benzene. ResearchGate. Available at: [Link]
-
Suzuki reactions in novel liquids. DiVA portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
1,3,5-Tri(p-bromophenyl)benzene. SIKÉMIA. Available at: [Link]
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- 7. 1,3,5-Tris(3-bromophenyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
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- 12. 1,3,5-三(4-溴苯基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
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starting materials for 1,3,5-Tris(3,5-dibromophenyl)benzene synthesis
An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene
Introduction
This compound is a highly functionalized, star-shaped molecule of significant interest in the fields of materials science and supramolecular chemistry. Its rigid, C3-symmetric core and the presence of six reactive bromine atoms make it an exceptional building block for the synthesis of advanced materials. These materials include porous organic polymers (POPs), covalent organic frameworks (COFs), and dendrimers. The bromine atoms serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the precise tuning of the resulting materials' electronic, optical, and physical properties. This guide provides a detailed overview of the primary synthetic strategies for obtaining this compound, with a focus on the required starting materials and the underlying chemical principles.
Primary Synthetic Strategies
There are two principal and well-established methodologies for the synthesis of this compound:
-
Acid-Catalyzed Cyclotrimerization of 3',5'-Dibromoacetophenone.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
This guide will delve into the specifics of each approach, providing the necessary information for their successful implementation in a research setting.
Strategy 1: Acid-Catalyzed Cyclotrimerization
This is often the most direct and atom-economical approach to synthesizing this compound. The core of this method is the self-condensation of three molecules of a substituted acetophenone in the presence of an acid catalyst.
Core Principle
The acid-catalyzed cyclotrimerization of acetophenones is a classic organic reaction that proceeds through a series of aldol-type condensations and dehydrations. The acidic environment facilitates the enolization of the acetophenone, which then acts as a nucleophile, attacking the protonated carbonyl of another acetophenone molecule. This process repeats, ultimately leading to the formation of a stable benzene ring at the core of the molecule.
Starting Material
The sole starting material for this synthesis is:
-
3',5'-Dibromoacetophenone
Experimental Protocol
A variety of acid catalysts can be employed for this transformation, including both Brønsted and Lewis acids.[1] The choice of catalyst can influence reaction times, temperatures, and yields.
Protocol: General Procedure for Acid-Catalyzed Cyclotrimerization
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',5'-dibromoacetophenone.
-
Add the chosen acid catalyst. Common catalysts include methanesulfonic acid (MeSO₃H), p-toluenesulfonic acid (p-TsOH), or Lewis acids like TiCl₄.[1][2]
-
The reaction can be run neat (solvent-free) or in a high-boiling point solvent such as toluene or benzene.[3][4]
-
Heat the reaction mixture to the desired temperature (typically ranging from 65°C to 130°C) and stir vigorously.[1][2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the crude product is obtained by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Data Summary
| Starting Material | Catalyst Examples | Temperature Range | Reaction Time | Typical Yields |
| 3',5'-Dibromoacetophenone | MeSO₃H, p-TsOH, TiCl₄ | 65-130 °C | 3-24 hours | Good to excellent |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via cyclotrimerization.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5][6][7] This approach offers a convergent synthesis, building the target molecule by coupling two key fragments.
Core Principle
This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[5][6][7] The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5][7]
Starting Materials
This synthetic route requires two primary starting materials:
-
A 1,3,5-trihalobenzene core: Typically 1,3,5-tribromobenzene .
-
An organoboron reagent: (3,5-Dibromophenyl)boronic acid or its corresponding boronate ester.
Experimental Protocol
The specific conditions for a Suzuki-Miyaura coupling can be fine-tuned by the choice of catalyst, ligands, base, and solvent system.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene and (3,5-dibromophenyl)boronic acid (typically in a slight excess, e.g., 3.3 equivalents).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[5]
-
Add a degassed solvent system. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.[5]
-
Heat the reaction mixture to a temperature typically between 80°C and 100°C with vigorous stirring.[5]
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate or dichloromethane.[5]
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain pure this compound.
Data Summary
| Starting Material 1 | Starting Material 2 | Catalyst Example | Base Example | Solvent Example |
| 1,3,5-Tribromobenzene | (3,5-Dibromophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |
Reaction Diagram
Caption: Suzuki-Miyaura synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the acid-catalyzed cyclotrimerization of 3',5'-dibromoacetophenone and the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene with (3,5-dibromophenyl)boronic acid. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. Both methods are robust and have been widely used for the synthesis of related 1,3,5-triarylbenzene structures. Careful purification of the final product is crucial to ensure its suitability for subsequent applications in materials synthesis.
References
- Tayebea, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances.
- (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Journal of Chemical Health Risks.
- Masesane, I. B. et al. (2025). Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes: a short review. Arkat USA.
- (2014). DBSA catalyzed cyclotrimerization of acetophenones. Comptes Rendus de l'Académie des Sciences.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- DiVA portal. (n.d.). Suzuki reactions in novel liquids.
Sources
1H NMR spectrum of 1,3,5-Tris(3,5-dibromophenyl)benzene
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3,5-Tris(3,5-dibromophenyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating Complexity with Precision
This compound is a highly symmetric, star-shaped dendrimeric molecule. Its rigid, poly-aromatic structure makes it a valuable building block in materials science and supramolecular chemistry, particularly in the synthesis of porous organic frameworks and materials with unique photophysical properties. Accurate structural verification of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the primary analytical technique for this purpose in solution.
This guide provides a comprehensive, field-proven perspective on the ¹H NMR analysis of this compound. We will move beyond a simple data report to explore the causal reasoning behind spectral prediction, experimental design, and data interpretation, empowering researchers to not only acquire a spectrum but to understand its every nuance.
Part 1: Theoretical Framework and Spectral Prediction
Before any experiment, a robust theoretical analysis based on the molecular structure allows us to form a hypothesis of the expected ¹H NMR spectrum. This predictive approach is a cornerstone of efficient structural elucidation. The high degree of symmetry in this compound is the most critical factor governing the simplicity of its spectrum.
Molecular Symmetry and Proton Environments
The molecule possesses a C₃ rotational axis of symmetry through the center of the central benzene ring. This renders many protons chemically and magnetically equivalent, meaning they will resonate at the same frequency and produce a single signal in the NMR spectrum.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step 1: Sample Preparation
-
Weighing the Sample:
-
Action: Accurately weigh 5–10 mg of this compound. [1][2] * Expertise: While modern spectrometers are highly sensitive, this concentration range provides an optimal balance. Too little sample requires a longer acquisition time (more scans), increasing the risk of instrument drift. Too much sample can lead to line broadening and difficulty in shimming due to viscosity or solubility limits. [3]
-
-
Solvent Selection and Dissolution:
-
Action: Dissolve the sample in approximately 0.6–0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, in a small, clean vial.
-
Trustworthiness: The use of a deuterated solvent is non-negotiable for high-resolution ¹H NMR. [4]Its purpose is twofold: 1) It prevents the intense signal of a protonated solvent from overwhelming the analyte signals. 2) The deuterium nucleus provides a lock signal, which the spectrometer uses to continuously monitor and stabilize the magnetic field against drift, ensuring high spectral resolution over time. [5]The choice of solvent (e.g., CDCl₃) depends on the analyte's solubility.
-
-
Filtration:
-
Action: Filter the solution directly into a clean, high-quality NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.
-
Expertise: This is a critical, often overlooked, step. Undissolved particulate matter in the NMR tube will severely disrupt the magnetic field homogeneity. [4]This results in broad, distorted peaks and makes proper shimming impossible. The resulting spectrum would be of poor quality and potentially uninterpretable. Cotton wool should not be used as it can leach impurities into the sample. [4]
-
Step 2: Spectrometer Operation and Data Acquisition
-
Locking:
-
Action: After inserting the sample, instruct the spectrometer software to "lock" onto the deuterium signal of the solvent.
-
Causality: The magnetic field of a superconducting magnet is not perfectly stable and can drift slightly over time due to environmental factors. The lock system functions as a feedback loop, detecting changes in the deuterium frequency and making micro-adjustments to the field to keep it constant, ensuring chemical shifts remain stable throughout the experiment. [5]
-
-
Tuning and Matching:
-
Action: Perform an automatic or manual tune and match procedure for the ¹H nucleus.
-
Causality: The probe must be tuned to the specific sample to ensure that the radiofrequency (RF) pulse is delivered to the sample with maximum efficiency and that the resulting signal (the FID) is detected with maximum sensitivity. [6]An untuned probe leads to a significant loss in signal-to-noise.
-
-
Shimming:
-
Action: Use the spectrometer's automated or manual shimming routines to optimize the magnetic field homogeneity across the sample volume.
-
Causality: Shimming involves adjusting the current in a series of "shim coils" to counteract the inherent imperfections in the main magnetic field and the distortions caused by the sample itself. [1]Good shimming is essential for achieving sharp, symmetrical peaks (good lineshape) and high resolution, which is critical for resolving the small meta-couplings expected in this molecule.
-
-
Acquisition:
-
Action: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and start the acquisition.
-
Expertise:
-
Spectral Width (sw): Should encompass the entire aromatic region, typically from 0 to 10 ppm for a standard organic molecule.
-
Number of Scans (NS): For a 5-10 mg sample, 8 or 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio. The signal increases with the square root of the number of scans.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for aromatic protons to ensure they have fully relaxed back to equilibrium before the next pulse. This is crucial for accurate integration.
-
-
Part 3: Data Processing and Final Interpretation
The raw data acquired by the spectrometer is the Free Induction Decay (FID), a time-domain signal. This must be converted into the familiar frequency-domain spectrum through a series of processing steps.
-
Fourier Transform (FT): Converts the FID from the time domain to the frequency domain.
-
Phasing: Corrects the phase of the signals so that all peaks are purely absorptive and appear upright and symmetrical.
-
Baseline Correction: Corrects any rolling or distortion in the baseline of the spectrum.
-
Referencing: The chemical shift axis is calibrated. If the solvent contains tetramethylsilane (TMS), its signal is set to δ 0.00 ppm. Otherwise, the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) is used as a secondary reference.
-
Integration: The area under each signal is calculated to determine the relative ratio of protons.
Final Analysis: The processed spectrum should be compared against the predictions in Part 1. The presence of a singlet (3H), a triplet (3H), and a doublet (6H) in the aromatic region, with the expected small coupling constants, would provide unambiguous confirmation of the this compound structure. Any deviation from this pattern would suggest the presence of impurities, an incorrect structure, or unexpected conformational effects.
References
-
Reich, H. J. (n.d.). Coupling Constants. Organic Chemistry Data. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Cady, S. (2013). NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Georgia Gwinnett College. (n.d.). Standard Operating Procedure 1H-NMR. Retrieved from [Link]
-
JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Retrieved from [Link]
-
University of Maryland Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]
-
Hong, J. J. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1,3,5-Tribromobenzene. SpectraBase. Retrieved from [Link]
-
Beltran, L. M. C., et al. (2002). 1,3,5-Tris(p-bromophenyl)benzene. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR of 1,3,5-triphenyl benzene molecule. Retrieved from [Link]
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13C NMR spectrum of 1,3,5-Tris(3,5-dibromophenyl)benzene
An In-Depth Technical Guide to the ¹³C NMR Spectrum of 1,3,5-Tris(3,5-dibromophenyl)benzene
Abstract
This compound is a highly symmetric, star-shaped dendrimeric core molecule with significant potential in materials science, particularly in the synthesis of porous organic polymers and covalent organic frameworks (COFs). Accurate structural characterization is paramount for ensuring the purity and desired properties of these materials. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, serves as a definitive, non-destructive tool for its structural elucidation. This guide provides a comprehensive technical analysis of the ¹³C NMR spectrum of this compound, blending theoretical prediction with practical, field-proven insights for its acquisition and interpretation. It is designed for researchers, chemists, and material scientists who require a robust understanding of this molecule's spectral features for verification and quality control.
The Molecule: Structure and Significance
This compound is composed of a central benzene ring substituted at the 1, 3, and 5 positions with 3,5-dibromophenyl groups. This highly branched and halogenated structure imparts unique properties, making it a valuable building block for creating materials with high thermal stability and specific electronic characteristics. The six bromine atoms provide reactive sites for further functionalization, such as in Suzuki or Sonogashira cross-coupling reactions, to extend the molecular framework. Given its precise, multi-aromatic structure, confirming its identity and purity is a critical step that relies heavily on spectroscopic analysis.
Theoretical Spectral Analysis: A Study in Symmetry
The key to interpreting the ¹³C NMR spectrum of this molecule lies in understanding its high degree of symmetry. The molecule possesses a C₃ rotational axis of symmetry through the center of the core benzene ring. This symmetry dictates that many of the carbon atoms are in chemically identical environments, meaning they will be represented by a single signal in the NMR spectrum.[1][2]
Predicted Number of Signals
A detailed analysis of the molecular structure reveals six unique carbon environments, which should therefore give rise to exactly six signals in the proton-decoupled ¹³C NMR spectrum.
-
Central Benzene Ring (Ring A):
-
The three carbons directly attached to the outer rings (C1, C3, C5) are chemically equivalent. This will produce one signal .
-
The three carbons bearing hydrogen atoms (C2, C4, C6) are also chemically equivalent. This will produce a second signal.
-
-
Outer 3,5-Dibromophenyl Rings (Rings B):
-
Due to the C₃ symmetry, all three 3,5-dibromophenyl rings are identical. We only need to analyze one.
-
Within each outer ring, there is a plane of symmetry bisecting the C1'-C4' bond.
-
The carbon attached to the central ring (C1') is unique. This will produce one signal .
-
The carbons adjacent to the point of attachment (C2' and C6') are equivalent. This will produce one signal .
-
The carbons bonded to the bromine atoms (C3' and C5') are equivalent. This will produce one signal .
-
The carbon at the para position to the point of attachment (C4') is unique. This will produce one signal .
-
In total, the spectrum is predicted to contain two signals from the central ring and four signals from the outer rings, for a total of six distinct peaks.[3]
Visualization of Carbon Environments
The following diagram illustrates the molecular structure and the six unique carbon environments, color-coded for clarity.
Caption: Molecular structure and unique carbon environments.
Predicted Chemical Shifts (δ)
Aromatic carbons typically resonate in the 120-150 ppm region of a ¹³C NMR spectrum.[4][5] The precise chemical shift is influenced by the electronic effects of the substituents. Using data from analogous structures like 1,3,5-triphenylbenzene and 1,3,5-tribromobenzene, we can estimate the chemical shifts for the six unique carbons.[6][7]
| Signal Label (Color) | Carbon Type | Predicted δ (ppm) | Rationale |
| C1 (Red) | Central Ring, Quaternary (C-Ar) | 141 - 143 | Quaternary carbon in a highly substituted aromatic environment, expected to be downfield. |
| C2 (Yellow) | Central Ring, Tertiary (C-H) | 124 - 126 | Tertiary aromatic carbon, shielded relative to the substituted carbons. |
| C1' (Blue) | Outer Ring, Quaternary (C-Ar) | 142 - 144 | Quaternary carbon connecting the two ring systems, highly deshielded. |
| C3'/C5' (Gray) | Outer Ring, Quaternary (C-Br) | 122 - 124 | Carbon directly bonded to electronegative bromine. Experiences the "heavy atom effect".[8] |
| C2'/C6' (Green) | Outer Ring, Tertiary (C-H) | 131 - 133 | Tertiary aromatic carbon ortho to the C-Br bond. |
| C4' (Light Gray) | Outer Ring, Tertiary (C-H) | 129 - 131 | Tertiary aromatic carbon para to the connecting bond and meta to the bromine atoms. |
Note: These are estimated ranges. Actual values may vary based on solvent and experimental conditions.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol outlines a self-validating system for acquiring a high-quality, interpretable ¹³C NMR spectrum.
Sample Preparation
-
Analyte: Weigh approximately 20-30 mg of this compound. The molecule has a high molecular weight, and several carbons are quaternary, which inherently produce weaker signals. A higher concentration is thus beneficial.
-
Solvent: Add 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is often a suitable first choice due to its ability to dissolve many nonpolar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[9]
-
Dissolution: Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary. A clear, particulate-free solution is essential for high-resolution spectra.
-
Reference: Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and serves as the internal reference standard, with its signal set to 0.0 ppm.[10]
NMR Instrument Parameters (for a 500 MHz Spectrometer)
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) should be used. This removes C-H coupling, ensuring each unique carbon appears as a single line (singlet).[9]
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all possible signals, including the solvent, are captured.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without overly saturating the signals.
-
Relaxation Delay (d1): Set a relaxation delay of 2.0 seconds. Quaternary carbons, which lack attached protons, often have long relaxation times. A sufficient delay is crucial for their quantitative detection and to avoid signal attenuation.[3]
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is standard for good digital resolution.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%) and the presence of four quaternary carbons, a significant number of scans are required. Start with at least 1024 scans. For a dilute sample or to achieve a very high signal-to-noise ratio, 4096 scans or more may be necessary.
Workflow for Spectral Acquisition
The following diagram outlines the logical flow of the experimental process.
Caption: Experimental workflow for ¹³C NMR analysis.
Data Interpretation and Validation
Upon acquiring the spectrum, the primary tasks are to verify the number of signals and assign them to the correct carbon environments.
-
Signal Count: The first validation check is to count the number of peaks in the aromatic region (120-150 ppm). The presence of exactly six signals strongly supports the successful synthesis of the target molecule with its expected C₃ symmetry. Fewer or more signals would indicate either an incorrect structure or the presence of impurities.
-
Peak Assignment: The signals should be assigned based on the predictions in Section 2.3.
-
Quaternary Carbons: Expect four signals of lower intensity corresponding to C1, C1', and C3'/C5'. Carbons directly attached to bromine (C3'/C5') can be identified based on their characteristic shift around 122-124 ppm. The remaining two quaternary peaks will be downfield, above 140 ppm.
-
Tertiary Carbons: Expect two signals of higher intensity corresponding to C2 and C2'/C6'/C4'. These carbons have attached protons, leading to a stronger signal due to the Nuclear Overhauser Effect (NOE) during proton decoupling.[9]
-
-
Self-Validation: The spectrum is a self-validating system. A clean baseline, sharp peaks, and a signal count that matches the molecular symmetry provide high confidence in the structural assignment. The use of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to definitively distinguish between quaternary (no signal in DEPT-135), CH (positive signal), and CH₂ (negative signal) carbons, though no CH₂ groups are present in this molecule.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful fingerprint of its complex yet highly ordered structure. A theoretical analysis predicts a clean spectrum with six distinct signals, a direct consequence of the molecule's C₃ symmetry. By following a rigorous experimental protocol designed to properly detect both protonated and non-protonated carbons, researchers can obtain a high-fidelity spectrum. Correctly interpreting this spectrum by validating the signal count and assigning peaks based on established chemical shift principles provides definitive structural confirmation, an essential step for any professional engaged in the synthesis and application of this important molecular building block.
References
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Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(13), 2887–2894. [Link]
-
Nikpassand, M., & Zare, K. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(73), 59135-59142. [Link]
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Ashenhurst, J. (2022). ¹³C NMR – How Many Signals. Master Organic Chemistry. [Link]
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Royal Society of Chemistry. (2012). Supporting Information for an article in Physical Chemistry Chemical Physics. [Link]
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Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a ¹³C NMR for Organic Chemistry. YouTube. [Link]
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Pete, B. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube. [Link]
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The Organic Chemistry Tutor. (2021). 31a: Predicting C-NMR spectra from molecular structure. YouTube. [Link]
-
JoVE. (2024). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by ¹³C and ¹H NMR spectroscopy. [Link]
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Yoshizawa, K., et al. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). [Link]
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University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons. [Link]
-
Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. [Link]
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Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]
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Introduction: The Molecular Architecture of 1,3,5-Tris(3,5-dibromophenyl)benzene
An In-depth Technical Guide to the FT-IR Spectrum of 1,3,5-Tris(3,5-dibromophenyl)benzene
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize FT-IR spectroscopy for structural elucidation and quality control of complex organic molecules. This document delves into the theoretical underpinnings of the molecule's vibrational properties, a detailed experimental protocol for spectral acquisition, and a thorough interpretation of its characteristic absorption bands.
This compound is a highly brominated, star-shaped aromatic compound with the chemical formula C₂₄H₁₂Br₆.[1][2] Its structure consists of a central benzene ring symmetrically substituted at the 1, 3, and 5 positions with 3,5-dibromophenyl groups. This high degree of bromination and rigid, symmetric structure imparts significant thermal stability and makes it a crucial building block in materials science, particularly for the synthesis of flame retardants, porous organic polymers, and advanced optoelectronic materials.[1][3]
Given its complex, polysubstituted aromatic nature, FT-IR spectroscopy serves as an indispensable tool for its structural verification. The technique provides a unique vibrational "fingerprint," allowing for unambiguous confirmation of the molecule's identity by correlating specific absorption bands to the vibrational modes of its constituent functional groups and substitution patterns.
Theoretical Framework: Predicting the Vibrational Landscape
The FT-IR spectrum of this compound is governed by the vibrational motions of its chemical bonds. The molecule's D₃ₕ symmetry (approximated) dictates which of these vibrations are infrared active. The primary vibrational modes of interest arise from the aromatic rings and the carbon-bromine bonds.
-
Aromatic C-H Stretching (ν C-H): Vibrations of the C-H bonds on the aromatic rings are expected to produce sharp, relatively weak absorption bands in the 3100-3000 cm⁻¹ region.
-
Aromatic C=C Ring Stretching (ν C=C): The stretching of carbon-carbon double bonds within the benzene rings gives rise to a series of characteristic bands in the 1610-1400 cm⁻¹ range.[4] The specific positions and intensities of these bands are sensitive to the substitution pattern.
-
C-H Bending Vibrations (γ C-H and δ C-H): These vibrations, which occur both in the plane (in-plane bend, δ) and out of the plane (out-of-plane wag, γ) of the aromatic rings, are particularly diagnostic for determining the substitution pattern. For the 1,3,5-trisubstituted central ring and the 3,5-disubstituted peripheral rings, strong absorptions are expected in the 900-650 cm⁻¹ "fingerprint" region.[4]
-
Carbon-Bromine Stretching (ν C-Br): The C-Br bond is significantly heavier than C-H or C-C bonds, and its stretching vibrations are therefore found at lower frequencies. These bands are typically observed in the 700-500 cm⁻¹ region and serve as a key indicator of successful bromination.
The causality for selecting FT-IR analysis rests on its ability to confirm these distinct vibrational regions. The presence of bands in the C-H stretching region, the specific pattern of the C=C stretching and C-H bending regions, and the appearance of strong C-Br stretching bands collectively provide a self-validating system for confirming the molecule's synthesis and purity.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To obtain a reliable FT-IR spectrum of a solid powder like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely accepted standard.[5] An alternative, requiring minimal sample preparation, is Attenuated Total Reflectance (ATR), which analyzes the sample surface directly.[6] The following protocol details the KBr method, chosen for its high signal-to-noise ratio.
Step-by-Step Methodology (KBr Pellet)
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 150-200 mg of dry, FT-IR grade Potassium Bromide (KBr). The KBr must be free of moisture, which can be ensured by drying in an oven at 110°C for several hours and storing in a desiccator.
-
Combine the sample and KBr in an agate mortar. Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the infrared beam.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This will form a semi-transparent, glass-like pellet.
-
-
Instrumental Setup & Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to ensure a high signal-to-noise ratio)
-
Detector: Deuterated Triglycine Sulfate (DTGS) is standard.
-
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
-
Background and Sample Scans:
-
First, acquire a background spectrum of the empty sample compartment. This is crucial for correcting for instrument and atmospheric absorptions.
-
Next, acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Experimental Workflow Diagram
Sources
discovery of 1,3,5-Tris(3,5-dibromophenyl)benzene
An In-depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene: Synthesis, Properties, and Applications in Advanced Material Scaffolding
Authored by: A Senior Application Scientist
Foreword: The Architectural Elegance of a Hexabrominated Star
In the vast landscape of functional organic molecules, few possess the structural elegance and synthetic versatility of this compound. This molecule, a star-shaped aromatic system with a C3h symmetry, is more than just a chemical curiosity; it is a pivotal building block—a tecton—for the rational design and synthesis of highly ordered, porous materials. Its defining feature, the six bromine atoms positioned at the meta positions of the peripheral phenyl rings, are not mere decorations. They are strategically placed reactive handles that unlock a world of covalent chemistry, enabling the construction of intricate two- and three-dimensional networks with unprecedented precision.
This guide is crafted for researchers, materials scientists, and professionals in drug development who seek to understand and harness the potential of this unique compound. We will move beyond a simple recitation of facts and delve into the causality behind its synthesis, the logic of its application, and the self-validating nature of its characterization. Our exploration will be grounded in authoritative references, providing a robust framework for both conceptual understanding and practical implementation in the laboratory.
Molecular Profile and Physicochemical Properties
This compound is an organic compound characterized by a central benzene ring symmetrically substituted with three 3,5-dibromophenyl groups.[1] This high degree of bromination and its rigid, planar-capable structure are the primary determinants of its physical and chemical properties.
The multiple bromine atoms significantly increase the molecule's molecular weight and contribute to its stability and hydrophobicity.[1] Furthermore, the conjugated system of aromatic rings imparts significant electronic properties that are influential in its applications.[1]
| Property | Value | Source |
| Chemical Formula | C₂₄H₁₂Br₆ | [1][2] |
| Molecular Weight | 779.78 g/mol | [1] |
| CAS Number | 29102-67-8 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | [1][2] |
| Appearance | White to light yellow solid/powder | [4] |
| Purity | Typically >95.0% (HPLC) | [1] |
Table 1: Key physicochemical properties of this compound.
Figure 1: 2D representation of this compound.
Synthesis and Mechanistic Considerations
The discovery and synthesis of 1,3,5-triarylbenzenes date back to the late 19th and early 20th centuries, with initial methods often relying on the self-condensation of acetophenone and its derivatives.[5] While various reagents and catalysts have been developed over the years, a common and effective laboratory-scale synthesis of this compound proceeds via the acid-catalyzed trimerization of 3',5'-dibromoacetophenone.
Recommended Synthetic Protocol: Acid-Catalyzed Cyclotrimerization
This protocol is based on established methodologies for the synthesis of 1,3,5-triarylbenzenes, adapted for the specific precursor, 3',5'-dibromoacetophenone.
Reactants and Reagents:
-
3',5'-Dibromoacetophenone
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',5'-dibromoacetophenone in absolute ethanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred solution. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water and then with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the final product as a white or off-white solid.
Causality and Experimental Choices
-
Choice of Precursor: 3',5'-Dibromoacetophenone is the logical starting material as its self-condensation directly leads to the desired substitution pattern on the final product.
-
Acid Catalysis: The strong acid (H₂SO₄) acts as a catalyst to promote the intermolecular aldol-type condensation reactions followed by dehydration, which ultimately leads to the formation of the central aromatic ring.
-
Solvent: Ethanol is a common solvent for this type of reaction as it can dissolve the starting material and is relatively inert under the reaction conditions.
-
Purification: The precipitation in water followed by washing and recrystallization is a standard and effective method for removing the acid catalyst, unreacted starting material, and any soluble byproducts.
Figure 2: A simplified workflow for the synthesis and purification of this compound.
Core Applications in Materials Science and Potential Relevance to Drug Development
The primary utility of this compound lies in its role as a molecular building block for creating porous materials with high surface areas and tunable properties.
Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)
The six bromine atoms on the molecule are ideal leaving groups for surface-mediated Ullmann coupling reactions.[6] When deposited on a suitable substrate (like copper or silver surfaces), the carbon-bromine bonds can be homolytically cleaved, leading to the formation of reactive radical species. These radicals then combine to form new carbon-carbon bonds, stitching the individual molecules together into a 2D network.[7][8]
This bottom-up approach allows for the creation of Covalent Organic Frameworks (COFs) with well-defined, porous structures.[9] These materials are being extensively investigated for a variety of applications, including:
-
Gas storage and separation: The uniform pores can be tailored to selectively adsorb certain gases.
-
Catalysis: The high surface area and potential for incorporating catalytic sites make them promising catalyst supports.
-
Organic electronics: The conjugated nature of the framework can lead to interesting electronic properties.[1]
Relevance to Drug Development
While not a therapeutic agent itself, the materials derived from this compound have potential applications in the pharmaceutical and biomedical fields:
-
Drug Delivery: The porous nature of the derived COFs and POPs could be exploited for the encapsulation and controlled release of therapeutic agents. The tunable pore size could allow for the loading of specific drug molecules.
-
Biomolecule Separation and Purification: The high surface area and defined pore structure of these materials could be utilized in chromatographic applications for the separation and purification of proteins, peptides, or other biomolecules.
-
Scaffolding for Tissue Engineering: While a more speculative application, the ability to create well-defined, porous, and biocompatible scaffolds is a key area of research in tissue engineering.
Figure 3: Key applications stemming from this compound as a precursor.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons.
-
¹³C NMR will reveal the different carbon environments in the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a hexabrominated species.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the aromatic C-H and C=C bonds.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product.
Safety Considerations
As with any brominated organic compound, appropriate safety precautions must be taken when handling this compound and its precursors.[1] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds, hazards such as causing serious eye damage have been noted.[10] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its rigid, symmetric structure and multiple reactive sites make it an invaluable tool for the construction of advanced materials. While its direct applications in drug development are still emerging, the unique properties of the porous organic frameworks and polymers derived from it hold considerable promise for future innovations in drug delivery, bioseparations, and beyond. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers looking to explore the potential of this remarkable compound.
References
-
Tayebeea, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. Available from: [Link]
-
Gutzler, R., et al. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications. Available from: [Link]
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (2016). Oriental Journal of Chemistry. Available from: [Link]
-
Gutzler, R., et al. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). ResearchGate. Available from: [Link]
-
Gutzler, R., et al. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications. Available from: [Link]
-
Beltran, L. M. C., et al. (2002). 1,3,5-Tris(p-bromophenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Zhang, Y. Q., et al. (2016). Toward Two-Dimensional Tessellation through Halogen Bonding between Molecules and On-Surface-Synthesized Covalent Multimers. The Journal of Physical Chemistry C. Available from: [Link]
-
PubChem. 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. Available from: [Link]
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An In-Depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene: Synthesis, Properties, and Applications in Advanced Materials
Foreword: Unveiling a C₃-Symmetric Building Block for Modern Materials Science
In the landscape of materials science and organic electronics, the rational design of molecular precursors is paramount to achieving novel functionalities and superior performance. Among the myriad of molecular architectures, those possessing C₃ symmetry have garnered considerable attention due to their propensity to form well-defined, extended structures. 1,3,5-Tris(3,5-dibromophenyl)benzene emerges as a molecule of significant interest within this class. Its rigid, planar core, coupled with six strategically positioned bromine atoms, renders it an exceptionally versatile building block for the synthesis of advanced materials, including porous organic frameworks and flame-retardant polymers. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its applications, offering researchers and drug development professionals a detailed resource for leveraging this unique molecule in their scientific endeavors.
Molecular Architecture and Physicochemical Properties
This compound is an organic compound characterized by a central benzene ring symmetrically substituted at the 1, 3, and 5 positions with 3,5-dibromophenyl groups.[1] This high degree of bromination and the conjugated system of aromatic rings bestow upon the molecule a unique combination of stability, hydrophobicity, and electronic properties.[1]
Key Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and material fabrication. The following table summarizes its key properties.
| Property | Value |
| CAS Number | 29102-67-8[1] |
| Molecular Formula | C₂₄H₁₂Br₆[1] |
| Molecular Weight | 779.78 g/mol [1] |
| Appearance | Typically a solid[1] |
| Melting Point | While a specific melting point for this compound is not widely reported, its analogue, 1,3,5-Tris(4-bromophenyl)benzene, has a melting point of 261-265 °C.[2] It is anticipated that the target molecule will have a similarly high melting point due to its high molecular weight and symmetrical structure. |
| Solubility | Expected to have low solubility in polar solvents like water and alcohols, and higher solubility in non-polar aromatic solvents and chlorinated solvents, a characteristic common for poly-brominated aromatic compounds. |
| Thermal Stability | The multiple strong carbon-bromine and carbon-carbon bonds within the aromatic systems suggest high thermal stability, a critical attribute for applications in high-temperature processes and for the creation of thermally robust materials. |
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of 1,3,5-triarylbenzenes is the acid-catalyzed cyclotrimerization of the corresponding acetophenone derivative. In the case of this compound, the precursor is 3',5'-dibromoacetophenone. This self-condensation reaction proceeds via a series of aldol-type condensations and dehydrations to form the central benzene ring.
Experimental Protocol: Acid-Catalyzed Cyclotrimerization
This protocol is based on established methods for the synthesis of halogenated 1,3,5-triarylbenzenes.
Materials:
-
3',5'-Dibromoacetophenone
-
Methanesulfonic acid (MeSO₃H) or p-Toluenesulfonic acid (p-TSA)
-
High-boiling point solvent (e.g., 1,2-dichlorobenzene or sulfolane)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',5'-dibromoacetophenone (1.0 eq).
-
Solvent and Catalyst Addition: Add a minimal amount of a high-boiling point solvent to facilitate stirring. Then, add the acid catalyst (e.g., MeSO₃H, 0.2 eq).
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction can take several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solvent. If so, collect the solid by filtration. If not, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and methanol) or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the acetophenone, which activates the α-carbon for enolization and subsequent nucleophilic attack.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the multiple condensation and dehydration steps involved in the cyclotrimerization process.
-
Solvent: A high-boiling point, inert solvent is chosen to maintain the reaction at the required temperature and to dissolve the reactants.
-
Purification: Recrystallization is an effective method for purifying the highly symmetrical and crystalline product.
Applications in the Synthesis of Porous Organic Polymers
The C₃-symmetric and multi-functional nature of this compound makes it an excellent candidate as a building block for the construction of Porous Organic Polymers (POPs), including Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs). These materials are characterized by high surface areas, tunable pore sizes, and exceptional stability, making them promising for applications in gas storage and separation, catalysis, and sensing.
Role as a Trifunctional Node in Polymer Networks
In the synthesis of POPs, this compound can act as a trifunctional node. The six bromine atoms provide multiple reactive sites for cross-coupling reactions, such as Yamamoto or Suzuki coupling, with other monomers. This allows for the formation of extended, three-dimensional polymer networks. The rigidity of the central triphenylbenzene core helps to create permanent porosity within the material.
While specific studies on POPs derived from this compound are emerging, extensive research on its isomer, 1,3,5-tris(4-bromophenyl)benzene, has demonstrated the viability of this approach. For instance, the homocoupling of 1,3,5-tris(4-bromophenyl)benzene via Yamamoto coupling has yielded Porous Aromatic Framework-5 (PAF-5) with a high BET surface area.[3] Similarly, its use in Suzuki-Miyaura coupling reactions with diboronic acids has led to the formation of various PAFs.[1]
The substitution pattern of the bromine atoms in this compound is expected to influence the resulting polymer's geometry and porosity compared to its 4-bromo-substituted counterpart. The meta-positioning of the bromine atoms can lead to more complex and potentially interpenetrated network structures.
Characterization Techniques
A comprehensive characterization of this compound and the materials derived from it is crucial for quality control and for understanding their structure-property relationships.
For the Molecule:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis and Differential Scanning Calorimetry (DSC): To determine the melting point and thermal transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
For Porous Polymers:
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the BET surface area, pore volume, and pore size distribution.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the polymer network.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the polymer particles.
-
Solid-State NMR Spectroscopy: To probe the structure of the insoluble polymer network.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Outlook
This compound stands as a highly promising and versatile building block for the creation of advanced organic materials. Its C₃ symmetry, rigidity, and multiple reactive sites make it an ideal candidate for the synthesis of well-defined porous organic polymers with potential applications in gas storage, separation, and catalysis. While further research is needed to fully explore its potential and to establish a broader range of specific applications, the foundational knowledge of its synthesis and properties, as outlined in this guide, provides a solid starting point for researchers and scientists in the field. The continued investigation into this and similar C₃-symmetric molecules will undoubtedly pave the way for the next generation of high-performance materials.
References
-
Royal Society of Chemistry. (n.d.). Chapter 3: Chemical Synthesis of Porous Polymers. RSC Publishing. Retrieved from [Link]
-
MDPI. (2023). Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. Retrieved from [Link]
Sources
thermal stability of 1,3,5-Tris(3,5-dibromophenyl)benzene
An In-Depth Technical Guide to the Thermal Stability of 1,3,5-Tris(3,5-dibromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a symmetrical, star-shaped aromatic molecule characterized by a central benzene ring connected to three 3,5-dibromophenyl substituents.[1][2] Its high bromine content and rigid structure impart unique properties, making it a valuable building block for a variety of advanced materials. The presence of multiple bromine atoms is known to enhance thermal stability and flame retardancy, key characteristics for materials used in electronics and other high-temperature applications.[1] Understanding the thermal stability of this compound is therefore critical for its synthesis, purification, and end-use applications. This guide provides an in-depth exploration of the factors governing its thermal behavior.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is fundamental to its properties. The C3 symmetry of the molecule, with its rigid planar structure, contributes to a high melting point and significant intermolecular interactions. The six carbon-bromine (C-Br) bonds are the most reactive sites in the molecule under thermal stress.
| Property | Value | Source |
| CAS Number | 29102-67-8 | [1][2] |
| Molecular Formula | C₂₄H₁₂Br₆ | [1][2] |
| Molecular Weight | 779.78 g/mol | [1] |
| Synonyms | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | [1] |
| Appearance | Expected to be a solid | - |
Synthesis of this compound
A common and effective method for the synthesis of 1,3,5-triarylbenzenes is the acid-catalyzed cyclotrimerization of the corresponding acetophenone derivative.[3] For this compound, the precursor would be 3',5'-dibromoacetophenone.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 1,3,5-triarylbenzenes.[3]
-
Reactant Preparation: To a solution of 3',5'-dibromoacetophenone (1.5 mmol) in anhydrous nitromethane (1.5 mL), sequentially add trifluoroacetic acid (0.045 mL, 0.6 mmol) and ethylenediamine (0.020 mL, 0.3 mmol).
-
Reaction: Stir the reaction mixture under reflux conditions. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature and quench the reaction with a saturated ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.
-
Purification: Combine the organic phases, wash with saturated saline solution, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: Purify the crude product by silica gel column chromatography to obtain this compound.
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Theoretical Considerations
The high degree of bromination and the stable aromatic core suggest that this compound possesses high thermal stability. The primary mode of thermal decomposition is expected to be the cleavage of the C-Br bonds, which are the weakest bonds in the molecule. The thermal degradation of brominated flame retardants often proceeds via the release of bromine atoms or hydrogen bromide, which act as radical scavengers in the gas phase, thereby inhibiting combustion.[4]
Hypothetical Thermal Analysis Data
Based on the analysis of similar highly brominated aromatic compounds, a hypothetical TGA and DSC profile for this compound can be predicted.
| Analysis | Parameter | Predicted Value |
| TGA | Onset Decomposition Temperature (T_onset) | ~ 350 - 400 °C |
| Temperature at 5% Mass Loss (T_d5) | ~ 380 - 420 °C | |
| Char Yield at 800 °C (in N₂) | High (> 50%) | |
| DSC | Melting Point (T_m) | > 300 °C (likely high due to symmetry and molecular weight) |
| Glass Transition Temperature (T_g) | Not applicable (for crystalline solid) |
Experimental Protocol for Thermal Analysis
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the finely ground sample into an alumina or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature and the temperature at 5% mass loss.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Heat from 30 °C to a temperature above the expected melting point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
Hold for 2 minutes.
-
Cool to 30 °C at a rate of 10 °C/min.
-
Reheat to 400 °C at 10 °C/min.
-
-
Data Analysis: Analyze the second heating scan to determine the melting point (T_m) from the peak of the endothermic transition.
Proposed Decomposition Mechanism
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a multi-step radical mechanism.
Caption: Proposed thermal decomposition pathway of this compound.
The initial step is the homolytic cleavage of the C-Br bonds, leading to the formation of aryl radicals and bromine radicals. These highly reactive aryl radicals can then undergo intermolecular condensation reactions, leading to the formation of a highly cross-linked, thermally stable polyaromatic char residue. The released bromine radicals can abstract hydrogen atoms if present or recombine.
Applications in Research and Development
The high thermal stability and bromine content of this compound make it a promising candidate for several applications:
-
Flame Retardants: As an additive or reactive component in polymers to enhance their fire resistance.
-
Building Block for Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): Its rigid, trifunctional nature makes it an excellent building block for creating robust, porous materials with high thermal and chemical stability for applications in gas storage, separation, and catalysis.
-
Organic Electronics: As a core for dendrimers or other functional materials in organic light-emitting diodes (OLEDs) and other electronic devices where thermal stability is crucial.
Conclusion
This compound is a molecule with significant potential due to its inherent thermal stability, a direct consequence of its highly brominated, rigid, and symmetric structure. While experimental data on its thermal properties remains scarce, this guide provides a robust theoretical framework for understanding and predicting its behavior under thermal stress. The outlined synthetic and analytical protocols offer a practical starting point for researchers. Further experimental validation of the hypothetical thermal data presented herein will be crucial for unlocking the full potential of this compound in advanced material applications.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.
-
PubChem. Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. [Link]
Sources
An In-depth Technical Guide to the Solubility of 1,3,5-Tris(3,5-dibromophenyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3,5-Tris(3,5-dibromophenyl)benzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular factors governing its solubility. In the absence of extensive published quantitative data, this guide offers a predictive framework based on the principle of "like dissolves like" and the specific structural attributes of the molecule. Furthermore, it provides a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility.
Introduction: Understanding the Molecule
This compound is a unique aromatic compound characterized by a central benzene ring symmetrically substituted with three 3,5-dibromophenyl groups.[1] This high degree of bromination and its symmetrical, bulky structure confer significant hydrophobicity and chemical stability.[1] These properties make it a valuable building block in materials science, particularly in the synthesis of flame retardants and porous organic frameworks (POFs).[1] A thorough understanding of its solubility is paramount for its application in synthesis, purification, and formulation.
The core structural features that dictate the solubility of this compound are:
-
Aromatic Core: The multiple benzene rings create a large, non-polar surface area.
-
High Bromination: The six bromine atoms significantly increase the molecular weight and contribute to strong van der Waals forces.
-
Symmetry: The symmetrical arrangement of the bulky dibromophenyl groups can influence crystal lattice energy and, consequently, solubility.
-
Lack of Polar Functional Groups: The absence of hydrogen bond donors or acceptors severely limits its interaction with polar solvents.
Predictive Solubility Profile
Based on the fundamental principle of "like dissolves like," we can predict the solubility behavior of this compound in various classes of organic solvents.[2][3]
High Solubility Expected in:
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene, Benzene): The structural similarity between the solute and these solvents, with their shared aromatic character, suggests strong potential for favorable intermolecular interactions, leading to high solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform, 1,2-Dichlorobenzene): These solvents are relatively non-polar to moderately polar and are excellent at dissolving large organic molecules. The polarizability of the C-Cl bonds can interact favorably with the electron clouds of the aromatic rings of the solute.
Moderate to Low Solubility Expected in:
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): While capable of dissolving many organic compounds, the slight polarity of the ether linkage might offer limited advantage in solvating the highly non-polar this compound.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Similar to ethers, the polarity of the carbonyl group in ketones may not be ideally suited for this non-polar solute.
-
Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent and is likely to exhibit limited solvating power for this compound.
Very Low to Negligible Solubility Expected in:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): The highly polar nature of the hydroxyl group and the hydrogen bonding network in alcohols make them poor solvents for large, non-polar molecules.
-
Water and other Protic Solvents: Due to its extreme hydrophobicity, this compound is expected to be virtually insoluble in water.
-
Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): While non-polar, the lack of aromaticity in these solvents may result in weaker intermolecular interactions compared to aromatic hydrocarbons, leading to lower solubility.
Factors Influencing Solubility
Several experimental factors can significantly impact the measured solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3] This is because the increased kinetic energy helps to overcome the crystal lattice energy of the solid.
-
Purity of the Compound: Impurities can disrupt the crystal lattice of the solute, potentially leading to an overestimation of its intrinsic solubility. The synthesis and purification of related compounds often involve recrystallization from solvents like ethanol/water mixtures or acetic acid/water mixtures, suggesting that the pure compound has low solubility in these.[4][5]
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid phase in equilibrium with the saturated solution.
Experimental Protocol for Solubility Determination
The following detailed protocol outlines the widely accepted isothermal shake-flask method for accurately determining the solubility of this compound. This method is considered a gold standard for its reliability and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Workflow Diagram
Sources
Methodological & Application
Synthesis of Porous Organic Polymers Using 1,3,5-Tris(3,5-dibromophenyl)benzene: An Application and Protocol Guide
Introduction: The Architectural Versatility of 1,3,5-Tris(3,5-dibromophenyl)benzene in Porous Polymer Synthesis
Porous Organic Polymers (POPs) have emerged as a frontier class of materials, distinguished by their intrinsic porosity, low density, and high thermal and chemical stability.[1] These attributes, stemming from their robust covalent frameworks, make them highly promising for a myriad of applications, including gas storage and separation, catalysis, and drug delivery.[2][3] The ability to tailor the porous architecture and functionality at the molecular level is a key driver of innovation in this field.[2]
At the heart of this molecular engineering lies the choice of monomeric building blocks. This compound stands out as a particularly compelling C3-symmetric monomer. Its rigid, pre-organized triphenylbenzene core provides a robust scaffold, while the six bromine atoms serve as versatile handles for cross-coupling reactions, enabling the formation of extended, three-dimensional porous networks. This guide provides detailed protocols for the synthesis of POPs from this monomer via Yamamoto and Suzuki coupling reactions, offering researchers a comprehensive resource for the rational design and synthesis of these advanced materials.
Underlying Chemistry: Crafting Porosity through C-C Bond Formation
The synthesis of POPs from halogenated aromatic monomers predominantly relies on transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of strong carbon-carbon bonds, stitching the monomeric units into a permanent, porous framework. The choice of reaction not only dictates the reaction conditions but also influences the properties of the resulting polymer.
Yamamoto Coupling: A Direct Path to Polyphenylene Networks
Yamamoto coupling is a powerful method for the homocoupling of aryl halides, typically mediated by a nickel(0) complex.[4] This reaction is particularly advantageous for POP synthesis as it requires only a single, halogen-functionalized monomer, simplifying the polymerization process.[4] The mechanism involves the oxidative addition of the aryl halide to the nickel(0) catalyst, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.
Suzuki Coupling: A Versatile Tool for Co-polymerization
The Suzuki coupling reaction offers greater versatility by enabling the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[5] This allows for the incorporation of different aromatic units into the polymer backbone through co-polymerization, providing a powerful tool for tuning the material's properties. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5]
Experimental Protocols
Protocol 1: Synthesis of a Porous Aromatic Framework (PAF) via Yamamoto Coupling
This protocol is adapted from established procedures for the synthesis of Porous Aromatic Frameworks (PAFs) from polybrominated aromatic monomers.[6]
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Instrumentation:
-
Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.00 g, 1.48 mmol), Ni(COD)₂ (1.22 g, 4.44 mmol), and 2,2'-bipyridine (0.69 g, 4.44 mmol) to a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a mixture of anhydrous DMF (50 mL) and anhydrous toluene (50 mL) to the flask.
-
Polymerization: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80 °C with vigorous stirring for 48 hours under an inert atmosphere (Argon or Nitrogen).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of methanol.
-
Filter the resulting precipitate and wash with copious amounts of water and methanol.
-
To remove any residual catalyst, stir the crude polymer in a 1 M HCl solution in THF for 24 hours.
-
Filter the polymer and wash with THF until the filtrate is colorless.
-
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with THF for 48 hours, followed by methanol for 24 hours.
-
Activation: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to obtain the final porous aromatic framework.
Diagram: Yamamoto Coupling Workflow
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Characterization of Resulting Porous Organic Polymers
The successful synthesis of a porous polymer is confirmed through a suite of characterization techniques.
| Parameter | Technique | Expected Outcome/Rationale |
| Porosity and Surface Area | N₂ Adsorption-Desorption at 77 K | A Type I or Type IV isotherm is expected, indicative of microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the adsorption data. [7]For POPs synthesized from triphenylbenzene-based monomers, BET surface areas can range from several hundred to over 1500 m²/g. [6] |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | SEM images reveal the particle size and morphology of the bulk material. TEM can provide insights into the porous structure at the nanoscale. [7] |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FT-IR) | Disappearance of the C-Br stretching vibrations and the appearance of new bands corresponding to the newly formed polymer backbone confirm successful polymerization. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA determines the decomposition temperature of the polymer, providing a measure of its thermal stability. POPs typically exhibit high thermal stability, often stable up to 300-400 °C in an inert atmosphere. [7] |
| Crystallinity | Powder X-ray Diffraction (PXRD) | Most POPs synthesized via these methods are amorphous, resulting in broad diffraction patterns. The absence of sharp peaks indicates a lack of long-range order. |
Applications and Future Outlook
The porous organic polymers synthesized from this compound are anticipated to have a wide range of applications. Their high surface area and tunable porosity make them excellent candidates for:
-
Gas Storage and Separation: The porous network can selectively adsorb gases like CO₂, methane, and hydrogen, which is crucial for carbon capture and clean energy applications. [8]* Heterogeneous Catalysis: The high surface area allows for the dispersion of catalytic sites, enhancing reaction efficiency.
-
Drug Delivery: The pores can be loaded with therapeutic agents for controlled release applications. [3]* Sensing: The interaction of guest molecules with the polymer framework can lead to detectable changes in optical or electronic properties.
The continued exploration of new monomers and polymerization techniques will undoubtedly lead to the development of next-generation porous materials with enhanced performance and novel functionalities, further expanding their impact across various scientific and technological domains.
References
- Royal Society of Chemistry. (n.d.). Chapter 3: Chemical Synthesis of Porous Polymers. RSC Publishing.
- BenchChem. (2025). A Comparative Guide to the Surface Area of Porous Organic Polymers (POPs) Derived from 1,3,5-Tris(dibromomethyl)benzene.
- Elsevier. (n.d.). Porous organic polymers; an emerging material applied in energy, environmental and biomedical applications. ScienceDirect.
- Royal Society of Chemistry. (n.d.). Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. RSC Publishing.
- Mohamed, M. G., EL-Mahdy, A. F. M., Kotp, M. G., & Kuo, S. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
- PubMed Central. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. National Center for Biotechnology Information.
- Cooper, A. I., et al. (2010). Conjugated Microporous Polymer Networks via Yamamoto Polymerization. Journal of the American Chemical Society, 132(45), 15949-15952.
- Novak, B. M., et al. (1998). Application of “Transfer-Free” Suzuki Coupling Protocols toward the Synthesis of “Unambiguously Linear” Poly(p-phenylenes). Macromolecules, 31(7), 2038-2045.
- Friščić, T., et al. (n.d.). Poly(para-phenylene)obtained by mechanochemical Suzuki polymerization.... ResearchGate.
- Langa, F., et al. (2009). Progress in the Synthesis of Poly(2,7-Fluorene-alt-1,4-Phenylene), PFP, via Suzuki Coupling. Macromolecules, 42(13), 4561-4567.
- Zhang, Y., et al. (2023).
- Request PDF. (n.d.). Emerging porous organic polymers for biomedical applications.
- CD Bioparticles. (n.d.). Triphenylbenzene.
- ResearchGate. (n.d.). Yamamoto polymerization of monomer and 4-bromotriphenylamine ( ) to....
- Semantic Scholar. (n.d.). Construction of sole benzene ring porous aromatic frameworks and their high adsorption properties.
- MDPI. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers.
- Shodhganga. (n.d.). Porous organic polymers.
- ResearchGate. (n.d.). Porous Organic Polymers for Post-Combustion Carbon Capture.
- Royal Society of Chemistry. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications. RSC Publishing.
- ResearchGate. (n.d.). 1,3,5-Tris(p-bromophenyl)benzene.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(4-bromophenyl)benzene 97%.
- National Institutes of Health. (n.d.). Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity.
- ResearchGate. (n.d.). Organic Porous Polymer Materials: Design, Preparation, and Applications.
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- 4. researchgate.net [researchgate.net]
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- 6. books.rsc.org [books.rsc.org]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. Porphyrinic Porous Aromatic Frameworks for Carbon Dioxide Adsorption and Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3,5-Tris(3,5-dibromophenyl)benzene as a Versatile Building Block for Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of 1,3,5-Tris(3,5-dibromophenyl)benzene in COF Synthesis
Covalent Organic Frameworks (COFs) have emerged as a class of porous crystalline polymers with exceptional potential across various scientific domains, including gas storage, catalysis, and importantly, biomedical applications such as drug delivery.[1][2] Their ordered, porous structures are constructed from organic building blocks linked by strong covalent bonds, offering a high degree of tunability in terms of pore size, functionality, and overall architecture.[3]
At the heart of COF design is the selection of appropriate building blocks. This compound (TDBPB) stands out as a particularly valuable monomer. Its C3-symmetric, rigid, and multi-functional nature, featuring six reactive bromine atoms, makes it an excellent candidate for constructing robust and highly porous 2D and 3D frameworks. The bromine substituents serve as versatile handles for post-synthetic modification or as active sites for subsequent reactions, further expanding the functional scope of the resulting COFs.
This guide provides a comprehensive overview of TDBPB, from its fundamental synthesis to its application in the construction of advanced COF materials, with a focus on methodologies relevant to researchers in both materials science and drug development.
Part 1: Synthesis and Characterization of the Building Block: this compound (TDBPB)
A reliable and scalable synthesis of the TDBPB monomer is the foundational step for its use in COF chemistry. The most common approach involves the acid-catalyzed trimerization of 3',5'-dibromoacetophenone.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes a strong acid catalyst to promote the cyclotrimerization of the acetophenone derivative. The choice of a high-boiling point solvent allows for the reaction to be conducted at an elevated temperature, driving the reaction towards completion. The purification by recrystallization is crucial to ensure the high purity of the monomer, which is essential for achieving high crystallinity in the subsequent COF synthesis.
Materials:
-
3',5'-Dibromoacetophenone
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or another suitable acid catalyst
-
Decolorizing carbon
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',5'-dibromoacetophenone in absolute ethanol.
-
Catalyst Addition: Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction may occur, so careful addition is necessary.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After cooling to room temperature, the crude TDBPB will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol to remove residual acid and unreacted starting material.
-
Purification: For further purification, dissolve the crude product in a boiling mixture of glacial acetic acid and water.[4] Add a small amount of decolorizing carbon and boil for a few minutes.[4] Filter the hot solution to remove the carbon and allow the filtrate to cool slowly to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of chilled 95% ethanol, and dry under vacuum.[4]
Characterization of TDBPB
Ensuring the purity and structural integrity of the TDBPB monomer is paramount. The following characterization techniques are recommended:
| Technique | Expected Results | Purpose |
| ¹H NMR | Aromatic protons will appear in their characteristic regions, with integration values corresponding to the number of protons on the benzene rings. | Confirms the chemical structure and purity. |
| ¹³C NMR | Distinct peaks corresponding to the different carbon environments in the molecule. | Further confirms the molecular structure. |
| FT-IR | Characteristic peaks for C-H stretching of the aromatic rings, C=C stretching of the benzene rings, and C-Br stretching. | Verifies the presence of key functional groups. |
| Melting Point | A sharp melting point indicates high purity. For example, the closely related 1,3,5-Tris(4-bromophenyl)benzene has a melting point of 261-265 °C.[5] | Assesses the purity of the synthesized monomer. |
Part 2: Step-by-Step Protocol for COF Synthesis Using TDBPB
The synthesis of COFs from TDBPB typically involves a condensation reaction with a complementary linker molecule. A common and robust method is the Schiff base reaction between an aldehyde-functionalized linker and an amine-functionalized linker. In this example, we will consider the reaction of a conceptual triamine linker with a tricarbaldehyde derivative of TDBPB (which would require a separate synthetic step to convert the bromo groups to aldehydes).
Protocol 2: Synthesis of a TDBPB-based Imine-linked COF
Rationale: This solvothermal method utilizes a high-boiling point solvent mixture and an acidic catalyst to facilitate the reversible imine bond formation, which is crucial for the error-checking mechanism that leads to a crystalline COF. The choice of sealed reaction vessel is to maintain the pressure and temperature required for the reaction. The washing steps are critical for removing unreacted monomers and catalyst, resulting in a pure COF material.
Materials:
-
1,3,5-Tris(3,5-diformylphenyl)benzene (hypothetical aldehyde derivative of TDBPB)
-
A suitable triamine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene - TAPB)[6]
-
A solvent mixture (e.g., mesitylene/1,4-dioxane)
-
Aqueous acetic acid (as a catalyst)
Procedure:
-
Preparation of Monomer Solutions: In separate vials, prepare solutions of the TDBPB-aldehyde derivative and the triamine linker in the chosen solvent mixture.
-
Mixing and Catalyst Addition: Combine the monomer solutions in a Pyrex tube. Add the aqueous acetic acid catalyst to the mixture.
-
Sonication and Degassing: Sonicate the mixture to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing and Solvothermal Reaction: Seal the Pyrex tube under vacuum and place it in an oven at a specific temperature (e.g., 120 °C) for several days.
-
Isolation of the COF: After the reaction is complete, cool the tube to room temperature. Collect the precipitated solid by filtration.
-
Washing and Activation: Wash the solid sequentially with anhydrous acetone and tetrahydrofuran to remove any residual monomers and catalyst. Dry the COF under vacuum to obtain the final product.
Visualizing the COF Synthesis Workflow
Caption: A conceptual diagram of a COF-based drug delivery system.
Conclusion
This compound is a powerful and versatile building block for the construction of highly functional and robust Covalent Organic Frameworks. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of TDBPB-based COFs in a wide range of applications, from materials science to the cutting edge of drug development. The inherent tunability of these systems offers exciting opportunities for the design of next-generation materials with tailored properties for specific therapeutic and diagnostic challenges.
References
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Organic Syntheses Procedure. Benzene, 1,3,5-tribromo-. Available at: [Link].
-
Tayebea, R., et al. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Oriental Journal of Chemistry, 33(4), 2017. Available at: [Link].
-
Khan, A. A., et al. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. ACS Applied Bio Materials, 4(1), 347-366, 2021. Available at: [Link].
-
Javed, M. A., et al. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Medicinal Chemistry, 14(13), 929-948, 2022. Available at: [Link].
-
Gutzler, R., et al. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications, 47(24), 6942-6944, 2011. Available at: [Link].
-
CAS. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. Available at: [Link].
-
Rostami, M., & Habibi, A. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Journal of Chemistry, 2013. Available at: [Link].
-
Hiskia, R., et al. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 13(1), 125, 2021. Available at: [Link].
-
ResearchGate. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),... Available at: [Link].
-
Li, J., et al. Construction of functional covalent organic framework films by modulator and solvent induced polymerization. Nature Communications, 11(1), 3334, 2020. Available at: [Link].
-
ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene. Available at: [Link].
-
He, F., et al. Triazine-based covalent-organic framework embedded with cuprous oxide as the bioplatform for photoelectrochemical aptasensing Escherichia coli. Microchimica Acta, 190(10), 398, 2023. Available at: [Link].
-
The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Available at: [Link].
-
YouTube. 1,3,5 tribromobenzene. Available at: [Link].
-
SIKÉMIA. 1,3,5-Tri(p-bromophenyl)benzene. Available at: [Link].
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- 3. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine | CAS [cas.org]
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- 5. 1,3,5-Tris(4-bromophenyl)benzene 97 7511-49-1 [sigmaaldrich.com]
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Application Note & Protocol: Hexa-Aryl Functionalization of 1,3,5-Tris(3,5-dibromophenyl)benzene via Suzuki-Miyaura Coupling
Prepared by: Gemini, Senior Application Scientist
Introduction: Architecting Complex Molecules
1,3,5-Tris(3,5-dibromophenyl)benzene (TDBPB) is a pivotal molecular scaffold in materials science and supramolecular chemistry. Its C3-symmetric, starburst structure, featuring six chemically equivalent and reactive bromine atoms, makes it an ideal core for constructing dendrimers, porous organic polymers, and Covalent Organic Frameworks (COFs).[1][2][3] The functionalization of this hexahalogenated platform is critical for tuning the electronic, optical, and structural properties of the resulting materials.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, offering a robust and versatile method for forming carbon-carbon bonds.[4] This palladium-catalyzed reaction is celebrated for its mild conditions, functional group tolerance, and the stability of its organoboron reagents.[5][6] This guide provides a comprehensive, field-proven protocol for the exhaustive hexa-arylation of TDBPB, addressing the unique challenges posed by this sterically demanding substrate.
Principle of the Reaction: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the aryl halide (TDBPB), forming a Pd(II) intermediate. This is often the rate-determining step, especially for sterically hindered substrates.[9]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[10] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for a Polyhalogenated, Hindered Substrate
Executing a successful hexa-fold Suzuki coupling on TDBPB requires addressing two primary challenges: steric hindrance and the potential for incomplete substitution.
-
Catalyst System Selection: The six bulky 3,5-dibromophenyl groups create significant steric congestion around the reactive C-Br bonds. Standard catalysts like Pd(PPh₃)₄ are often inefficient. The protocol must employ a catalyst system designed for challenging substrates. This involves using a stable palladium source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand like SPhos) or an N-heterocyclic carbene (NHC) ligand.[13][14] These ligands promote the crucial oxidative addition and reductive elimination steps for hindered substrates.[15][16]
-
Stoichiometry and Reaction Conditions: To drive the reaction to completion and achieve full hexa-substitution, a slight excess of the boronic acid and a sufficient quantity of a strong base are necessary. Due to the substrate's low reactivity, elevated temperatures and extended reaction times are typically required.
-
Side Reactions: The primary side reaction of concern is protodeboronation, where the boronic acid reacts with residual water or protic solvents to revert to the parent arene.[17] Using an anhydrous solvent and a suitable base like potassium phosphate (K₃PO₄) can mitigate this issue.
Detailed Experimental Protocol
This protocol details the hexa-arylation of TDBPB with phenylboronic acid as a representative coupling partner.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Stoichiometry (Equivalents) | Amount (for 1 mmol TDBPB) |
| This compound (TDBPB) | 117184-06-2 | 941.56 | 1.0 | 942 mg |
| Phenylboronic Acid | 98-80-6 | 121.93 | 6.6 (1.1 per Br) | 805 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 (2 mol % Pd) | 18.3 mg |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 0.08 (8 mol %) | 32.8 mg |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 12.0 (2.0 per Br) | 2.55 g |
| Anhydrous 1,4-Dioxane | 123-91-1 | - | - | 20 mL |
| Anhydrous Toluene | 108-88-3 | - | - | 20 mL |
Note: All reagents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.[17] Solvents must be anhydrous.
Equipment
-
Three-neck round-bottom flask (100 mL), flame-dried
-
Condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (N₂ or Ar) with bubbler
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling of TDBPB.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a steady stream of nitrogen or argon.
-
Charging the Flask: To the flask, add this compound (942 mg, 1.0 mmol), phenylboronic acid (805 mg, 6.6 mmol), and potassium phosphate (2.55 g, 12.0 mmol).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (20 mL) and anhydrous toluene (20 mL) via syringe. The solvent mixture should be degassed by bubbling with inert gas for 15-20 minutes prior to addition.
-
Reaction: Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously. The color will typically darken to a deep brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot. The reaction is typically complete within 24-48 hours, signaled by the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure hexa-arylated product.[18] Recrystallization from a suitable solvent system (e.g., toluene/hexane) may be necessary to obtain an analytically pure sample.
Troubleshooting Common Issues
-
Low Conversion/Incomplete Reaction:
-
Cause: Inefficient catalyst activity or insufficient heat/time.
-
Solution: Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated.[17] Consider increasing the temperature slightly (e.g., to 110 °C) or extending the reaction time. A different ligand, such as XPhos or an NHC-based ligand, could also be screened.[14][17]
-
-
Formation of Protodeboronation Byproduct:
-
Cause: Presence of water in the reaction.
-
Solution: Use rigorously dried solvents and reagents. Ensure the K₃PO₄ is anhydrous. Running the reaction under strictly anhydrous conditions is key.[17]
-
-
Complex Product Mixture (Partially Substituted Products):
-
Cause: Insufficient equivalents of boronic acid or base, or reaction stopped prematurely.
-
Solution: Ensure accurate weighing of reagents and allow the reaction to proceed to completion as monitored by TLC/LC-MS. A slight increase in the equivalents of boronic acid may be beneficial.
-
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Toluene is flammable and toxic. Both should be handled exclusively in a well-ventilated fume hood.
-
Bases: Potassium phosphate is corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Atmosphere: Reactions under inert gas should be equipped with a bubbler to prevent pressure buildup.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link]
-
Knapp, D. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]
-
Bellina, F., & Lessi, M. (2014). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform. [Link]
-
Singh, R., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. [Link]
-
Sarpong, R., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. [Link]
-
Reddit. (2024). r/Chempros: How to approach choosing reaction conditions for Suzuki?[Link]
-
Langer, P. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. [Link]
-
Wang, L., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?[Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Chemistry World. (2020). Suzuki Coupling. YouTube. [Link]
- Google Patents.
-
Restek. Purification of Mineral Oil Aromatic Hydrocarbons and Separation Based on the Number of Aromatic Rings Using a Liquid Chromatography Silica Column. [Link]
-
UNT Digital Library. The Synthesis and Purification of Aromatic Hydrocarbons 5: 1-Ethyl-3-Methylbenzene. [Link]
-
DiVA portal. Suzuki reactions in novel liquids. [Link]
-
Royal Society of Chemistry. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
-
SIKÉMIA. 1,3,5-Tri(p-bromophenyl)benzene. [Link]
-
Master Organic Chemistry. Aromatic Synthesis: Order of Reactions. [Link]
-
ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene. [Link]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Sonogashira Coupling of 1,3,5-Tris(3,5-dibromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Architecting Molecular Complexity
The Sonogashira cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This palladium- and copper-co-catalyzed reaction offers a powerful tool for constructing complex molecular architectures, particularly π-conjugated systems found in pharmaceuticals, organic materials, and nanomaterials.[1][4] The substrate, 1,3,5-Tris(3,5-dibromophenyl)benzene, is a highly functionalized building block with six bromine atoms, presenting a unique opportunity for extensive Sonogashira couplings.[5] Its symmetrical structure and multiple reaction sites make it an ideal scaffold for the synthesis of dendrimers, porous organic polymers (POPs), and other advanced materials.[5][6][7][8]
This guide provides an in-depth exploration of the Sonogashira coupling as applied to this compound. We will delve into the mechanistic underpinnings, provide a field-proven, step-by-step protocol, and discuss critical parameters for achieving high-yield, selective, and reproducible results.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Dual Catalytic Cycles
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the aryl bromide (Ar-Br) bond of the substrate, forming a Pd(II) intermediate.[3] Electron-withdrawing groups on the aryl halide can promote this step.[9]
-
Transmetalation: A copper acetylide species, formed in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[1]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst, thus completing the cycle.[3]
-
-
Copper Cycle:
-
Acid-Base Reaction: An amine base deprotonates the terminal alkyne, forming an acetylide anion.[3]
-
Copper Acetylide Formation: The acetylide anion coordinates with a Cu(I) salt (typically CuI) to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[1]
-
It is important to note that copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can occur in the presence of copper and oxygen.[4][10]
Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required based on the specific alkyne used.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 29102-67-8 | CymitQuimica, etc.[5] | High purity is crucial for optimal results. |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | Sigma-Aldrich, etc. | Ensure it is free of moisture and impurities. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | Strem, etc. | Handle under an inert atmosphere. |
| Copper(I) Iodide (CuI) | 7681-65-4 | Acros, etc. | Use freshly purchased or purified material. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 121-44-8 | Fisher, etc. | Use freshly distilled, anhydrous grade. |
| Anhydrous Tetrahydrofuran (THF) or Toluene | 109-99-9 | Various | Ensure solvent is thoroughly deoxygenated. |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stirrer with heating capabilities.
-
Standard laboratory glassware (Schlenk flask, condenser, etc.).
-
Syringes and needles for reagent transfer.
Reaction Setup and Procedure
Figure 2: General experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the reaction glassware and dry thoroughly. Place the reaction vessel under an inert atmosphere (Argon or Nitrogen) using a Schlenk line.
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.03-0.05 eq.), and CuI (0.05-0.10 eq.).
-
Solvent Addition: Add freshly distilled and degassed anhydrous THF or toluene via cannula or syringe.
-
Base and Alkyne Addition: Add the amine base (e.g., TEA, 3-5 eq.) followed by the slow, dropwise addition of the terminal alkyne (6.0-6.6 eq. for full substitution) via syringe. A slow addition can help minimize side reactions.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir vigorously. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and other solids.[12]
-
Wash the Celite pad with the reaction solvent or another suitable organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or a combination of both to obtain the desired coupled product.[12]
Key Considerations and Troubleshooting
-
Reactivity of Halides: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[3][4] For this compound, the bromine atoms are the reactive sites.
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands can be employed.[2] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[2][9]
-
Base Selection: The choice of base is critical. Amines like triethylamine or diisopropylamine are commonly used as they also act as solvents in some cases.[4]
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions like Glaser coupling.[4]
-
Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4] This can be minimized by maintaining a strictly inert atmosphere and by using copper-free conditions if necessary.[4][10]
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the palladium catalyst. Higher temperatures may also be required for less reactive substrates, but this can also lead to more side reactions.[13]
Applications in Materials Science and Drug Discovery
The products derived from the Sonogashira coupling of this compound have significant potential in various fields:
-
Porous Organic Polymers (POPs): The multiple reaction sites allow for the creation of highly cross-linked, porous networks with applications in gas storage, separation, and catalysis.[6][7][8]
-
Dendrimers and Macromolecules: The C₃ symmetric core is an excellent starting point for the synthesis of well-defined dendrimers with unique photophysical properties.
-
Organic Electronics: The resulting extended π-conjugated systems are promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
-
Drug Discovery: The rigid scaffold provided by the coupled product can be used to design and synthesize novel therapeutic agents.
Conclusion
The Sonogashira coupling of this compound is a versatile and powerful method for the synthesis of complex, highly functionalized molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction to create novel materials and compounds with a wide range of applications. This guide serves as a comprehensive resource to facilitate the successful implementation of this important synthetic transformation.
References
- Vertex AI Search. (n.d.). Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides.
- ACS Publications. (n.d.). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions | Organometallics.
- Royal Society of Chemistry. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Synthetic Methods in Drug Discovery: Volume 1.
- CymitQuimica. (n.d.). CAS 29102-67-8: this compound.
- ResearchGate. (n.d.). (a) Synthesis of ynone-linked porous organic polymer (y-POP) by the Sonogashira coupling reaction.
- RSC Publishing. (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines.
- MDPI. (2019, July 17). Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO 2 Capture: Balanced Physisorption and Chemisorption.
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Application Notes and Protocols for 1,3,5-Tris(3,5-dibromophenyl)benzene Derivatives as Host Materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Introduction: The Critical Role of Host Materials in High-Efficiency PhOLEDs
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the pinnacle of OLED technology, capable of achieving theoretical internal quantum efficiencies of 100% by harnessing both singlet and triplet excitons for light emission.[1] The performance of a PhOLED is not solely dependent on the phosphorescent emitter (guest) but is critically influenced by the surrounding host material in the emissive layer. An ideal host material must satisfy several stringent requirements to ensure efficient energy transfer to the guest and facilitate balanced charge transport.[1]
Key characteristics of a high-performance host material include:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent guest to prevent back energy transfer, which would otherwise quench the emission from the guest.
-
Balanced Charge Transport: Efficient recombination of holes and electrons within the emissive layer is paramount. A host material should ideally possess comparable hole and electron mobilities to ensure that the recombination zone is broad and centered within the emissive layer.
-
Good Thermal and Morphological Stability: OLEDs generate heat during operation. The host material must have a high glass transition temperature (Tg) and decomposition temperature (Td) to maintain the integrity of the thin film morphology and prevent device degradation.
-
Appropriate HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should be aligned with the adjacent charge transport layers to facilitate efficient charge injection with a low driving voltage.
The 1,3,5-triphenylbenzene scaffold has emerged as a promising core for host materials due to its rigid, star-shaped structure which can lead to materials with high thermal stability and good charge transport properties.[2] By functionalizing the peripheral phenyl rings of this core, it is possible to fine-tune the electronic properties to meet the demanding requirements of PhOLED hosts.
This document provides detailed application notes and protocols for the synthesis and utilization of a host material derived from 1,3,5-Tris(3,5-dibromophenyl)benzene, showcasing its potential for high-efficiency PhOLEDs.
Molecular Design and Synthesis of a this compound Derivative Host
The this compound core provides an excellent platform for creating advanced host materials. The multiple bromine atoms serve as reactive sites for introducing functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the attachment of charge-transporting moieties to the central core, enabling the precise tuning of the material's properties.
For this application note, we will focus on the synthesis of a carbazole-functionalized derivative. Carbazole is a well-known hole-transporting moiety with a high triplet energy, making it an excellent building block for PhOLED host materials.[4]
Synthetic Pathway
The synthesis of the target host material, a 1,3,5-triphenylbenzene derivative with carbazole side groups, is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of a representative carbazole-functionalized 1,3,5-triphenylbenzene derivative.
Materials:
-
This compound
-
A suitable carbazole-containing boronic acid or ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3) or another suitable base
-
Toluene
-
Ethanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, dichloromethane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and the carbazole-boronic acid derivative (slightly more than 6 equivalents to ensure complete reaction at all six bromine sites) in a mixture of toluene and ethanol.
-
Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Base and Catalyst: Add an aqueous solution of potassium carbonate (a 2M solution is typically used, with at least 2 equivalents of base per bromine atom) to the reaction mixture. Follow this with the addition of the palladium catalyst, Pd(PPh3)4 (typically 1-5 mol% per bromine atom).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient to obtain the pure target host material.
Properties of the Host Material
The successful synthesis of a star-shaped, carbazole-functionalized 1,3,5-triphenylbenzene derivative yields a material with properties tailored for PhOLED applications.
Table 1: Key Properties of a Representative 1,3,5-Tris(phenyl)benzene-Carbazole Derivative Host Material
| Property | Value | Significance in PhOLEDs |
| Triplet Energy (ET) | ~2.8 - 3.0 eV | Sufficiently high to host blue and green phosphorescent emitters without back energy transfer. |
| HOMO Level | ~ -5.6 to -5.8 eV | Facilitates efficient hole injection from typical hole transport layers (HTLs).[5] |
| LUMO Level | ~ -2.3 to -2.5 eV | Allows for smooth electron injection from common electron transport layers (ETLs).[5] |
| Glass Transition Temp. (Tg) | > 150 °C | Ensures high morphological stability of the emissive layer during device operation.[6] |
| Decomposition Temp. (Td) | > 400 °C | Indicates excellent thermal stability, crucial for long device lifetime. |
Note: The exact values will depend on the specific carbazole derivative used for functionalization.
Application in PhOLEDs: Device Fabrication and Performance
The synthesized host material can be incorporated into a multilayer PhOLED structure via thermal evaporation in a high-vacuum chamber.
PhOLED Device Architecture
A typical device structure utilizing the 1,3,5-tris(phenyl)benzene-carbazole derivative as a host is as follows:
Protocol for PhOLED Fabrication
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
Thin Film Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (with a base pressure of < 10-6 Torr).
-
Deposit the hole transport layer (HTL), for example, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), at a rate of 1-2 Å/s.
-
Co-evaporate the synthesized host material and the phosphorescent guest (e.g., a blue or green iridium(III) complex) from separate sources to form the emissive layer (EML). The doping concentration of the guest is typically between 5-15 wt%. The deposition rate of the host should be around 2 Å/s, with the guest deposition rate adjusted to achieve the desired doping concentration.
-
Deposit an exciton blocking layer (EBL) such as Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) to confine excitons within the EML.
-
Deposit the electron transport layer (ETL), for example, 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Deposit a thin electron injection layer (EIL), such as lithium fluoride (LiF), at a rate of 0.1-0.2 Å/s.
-
Finally, deposit the aluminum (Al) cathode at a rate of 5-10 Å/s.
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Device Characterization and Expected Performance
The performance of the fabricated PhOLEDs should be characterized using a source meter and a spectroradiometer.
Table 2: Expected Performance of a PhOLED with a 1,3,5-Tris(phenyl)benzene-Carbazole Derivative Host
| Parameter | Expected Value (for a blue PhOLED) |
| Turn-on Voltage | < 4.0 V |
| Maximum External Quantum Efficiency (EQE) | > 15% |
| Maximum Current Efficiency | > 30 cd/A |
| Maximum Power Efficiency | > 25 lm/W |
| CIE Coordinates (x, y) | ~ (0.15, 0.30) |
| Efficiency Roll-off at 1000 cd/m2 | < 20% |
The excellent performance is attributed to the high triplet energy of the host, which ensures efficient energy transfer to the blue emitter, and the balanced charge transport properties of the carbazole moieties, which lead to a wide recombination zone and reduced efficiency roll-off.
Conclusion
Derivatives of this compound represent a highly promising class of host materials for PhOLEDs. Their rigid, star-shaped core provides a robust platform with high thermal stability. The ability to functionalize this core with various charge-transporting units via established synthetic routes like the Suzuki-Miyaura coupling allows for the precise tuning of their electronic and physical properties. The protocols and data presented herein demonstrate a clear pathway to synthesizing high-performance host materials and fabricating efficient and stable PhOLEDs. These materials are poised to play a significant role in the advancement of next-generation displays and solid-state lighting.
References
- BenchChem. (n.d.). 1,3,5-Tri(9H-carbazol-9-yl)benzene. Retrieved from a relevant chemical supplier website.
- Understanding 1,3,5-Tri(9H-carbazol-9-yl)benzene: Properties for OLED & Organic Electronics. (n.d.). Xingui Technology. Retrieved from a relevant chemical supplier website.
- A star-shaped bipolar host material based on carbazole and dimesitylboron moieties for fabrication of highly efficient red, green and blue electrophosphorescent devices. (2025).
- Star-configured carbazole as an efficient near-ultraviolet emitter and hole-transporting material for organic light-emitting devices. (n.d.). SciSpace.
- Device structure of the studied PhOLED devices. (n.d.).
- Star-shaped dendritic hosts based on carbazole moieties for highly efficient blue phosphorescent OLEDs. (2025).
- MDPI. (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
- New host material for high-performance blue phosphorescent organic electroluminescent devices. (2012). PubMed.
- A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. (n.d.).
- Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. (n.d.). New Journal of Chemistry (RSC Publishing).
- Key electroluminescent properties of the synthesized host materials. (n.d.).
- High-Throughput Screening of Blue Phosphorescent OLED Host Materials Based on Uni-Mol and Energy Level Matching Score. (n.d.). Advances in Engineering Technology Research.
- A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. (n.d.).
- The calculated HOMO and LUMO energy levels of sixmembered aryl cycles... (n.d.).
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). PMC.
- M
- Intramolecular Double or Triple Suzuki Coupling Reaction of Substituted Di- or Tribromobenzenes. An Easy Synthesis of Fused Tri- or Tetracycles with a Benzene Core. (2025).
- Experimentally obtained HOMO/LUMO energies... (n.d.).
- Schematic device structure of the PHOLEDs discussed in this work... (n.d.).
- Suzuki cross-coupling reaction of 1,3,5-tribromobenzene and phenylboronic acid. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv.
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- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
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Application Note and Protocols for the Experimental Synthesis of Microporous Organic Networks
Abstract
Microporous Organic Networks (MONs) are a class of permanently porous polymers constructed from purely organic building blocks linked by strong covalent bonds.[1][2] Their high surface areas, tunable pore sizes, and exceptional chemical and thermal stability make them highly promising materials for applications in gas storage and separation, catalysis, sensing, and drug delivery.[1][3][4] This guide provides a detailed overview of the experimental setup and protocols for synthesizing MONs, with a focus on two prevalent methods: solvothermal and ionothermal synthesis. It is designed for researchers, scientists, and professionals in materials science and drug development, offering both step-by-step methodologies and the scientific rationale behind key experimental choices.
PART 1: Pre-Synthesis Considerations: The Foundation of a Successful Synthesis
A successful MON synthesis is predicated on the careful selection of reagents and conditions. The choices made at this stage directly influence the network's final properties, including its porosity, stability, and functionality.
1.1 Monomer and Linker Selection: Designing the Framework
The architecture of a MON is determined by the geometry of its monomeric building blocks and the chemistry of the linking reaction.
-
Monomer Geometry: The "strut" length and geometry of the monomers dictate the resulting pore size and network topology.[2] Tetrahedral monomers, for instance, can lead to 3D networks with high porosity.[2]
-
Linkage Chemistry: The choice of reaction determines the type of covalent bond forming the network. Common reactions include:
-
Sonogashira-Hagihara Cross-Coupling: Reacting aromatic halides with aromatic alkynes, a versatile method for creating rigid networks.[4][5]
-
Schiff Base Condensation: The reaction between amines and aldehydes to form imine linkages is highly efficient and often reversible, which can facilitate the formation of crystalline structures like Covalent Organic Frameworks (COFs).[6][7]
-
Cyclotrimerization: This reaction can be used to form highly conjugated and microporous materials from monomers like methyl ketones.[3]
-
Acetal Formation: Condensation of multi-formyl monomers with polyols offers a high-yield route using commercially available starting materials.[8]
-
1.2 The Role of the Reaction Medium: Solvent vs. Solvent-Free
The environment in which the polymerization occurs is critical.
-
Solvothermal Synthesis: This is the most common method, where the reaction is conducted in a sealed vessel at temperatures above the solvent's boiling point.[9][10] The elevated temperature and pressure facilitate the dissolution of precursors and drive the reaction kinetics, often leading to materials with high crystallinity and porosity.[11]
-
Causality: High-boiling-point solvents like DMF, DMSO, mesitylene, or dioxane are often chosen because they can reach the necessary reaction temperatures while maintaining a liquid phase under pressure.[6][12] The solvent choice can also influence the final morphology; for example, a dissolution-recrystallization mechanism in certain solvents can lead to the formation of nanofibers instead of microspheres.[13][14][15]
-
-
Ionothermal Synthesis: This method uses a molten salt, such as zinc chloride (ZnCl₂), as both the catalyst and the reaction medium, eliminating the need for organic solvents.[3]
-
Causality: This approach is considered a "green" chemistry alternative. The molten salt acts as a Lewis acid catalyst and a non-volatile solvent, enabling polymerization at high temperatures without generating high vapor pressures.[3]
-
1.3 Safety Protocols: A Non-Negotiable Prerequisite
Solvothermal synthesis involves high temperatures and pressures, making safety paramount.
-
Pressure Vessels (Autoclaves): Reactions must be carried out in specialized stainless steel autoclaves with Teflon or PPL liners.[9][16]
-
Filling Volume: The reactor should never be filled to more than two-thirds of its capacity to allow for solvent expansion and pressure buildup at elevated temperatures.[12][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the entire procedure within a fume hood.
-
Heating and Cooling: Use a programmable oven for controlled heating ramps. Crucially, allow the autoclave to cool to room temperature naturally and completely before opening. Abrupt cooling or opening a hot, pressurized vessel can lead to an explosion.[11]
PART 2: Synthesis Methodologies & Step-by-Step Protocols
The following protocols provide a general framework. Researchers should optimize concentrations, temperatures, and reaction times based on the specific monomers and desired material properties.
Workflow Overview: From Precursors to Characterized MON
Caption: The iterative cycle of synthesis, characterization, and optimization.
PART 5: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Porosity (Low BET Surface Area) | Incomplete reaction; pore collapse during activation; impure monomers. | Increase reaction time or temperature. Ensure a slow, thorough solvent exchange and activation process. Purify monomers before use. |
| Poor Yield | Suboptimal reaction conditions; loss of product during workup. | Optimize monomer concentrations and catalyst loading. Use centrifugation instead of gravity filtration for fine powders. |
| Inconsistent Results | Impurities in reagents; variations in heating/cooling rates; moisture contamination. | Use high-purity, anhydrous reagents and solvents. [12]Ensure the oven program is consistent. For sensitive reactions, use a glovebox or Schlenk techniques. |
| Product is a Soluble Oligomer, not a Network | Reaction did not proceed far enough; incorrect stoichiometry. | Increase reaction time/temperature. Carefully verify the stoichiometry of the monomers. |
References
- Title: Conjugated Microporous Polymers via Solvent-Free Ionothermal Cyclotrimerization of Methyl Ketones Source: ACS Publications URL
- Title: Solvothermal Synthesis of Microporous, Crystalline Covalent Organic Framework Nanofibers and Their Colorimetric Nanohybrid Structures Source: ACS Applied Materials & Interfaces URL
- Title: Solvothermal synthesis of microporous, crystalline covalent organic framework nanofibers and their colorimetric nanohybrid structures Source: PubMed URL
- Title: [Advances in synthesis methods and applications of microporous organic networks for sample preparation] Source: PubMed URL
- Title: Solvothermal Technique Guidelines Source: Washington State University URL
- Title: Schematic procedure for the preparation of the covalent organic framework (COF)
- Title: Solvothermal synthesis of microporous, crystalline covalent organic framework nanofibers and their colorimetric nanohybrid structures.
- Title: Why Solvothermal Synthesis is Critical for Advanced Nanomaterials Source: Patsnap Eureka URL
- Title: One-Step Synthesis of Cationic Covalent Organic Frameworks Source: ACS Publications URL
- Title: Solvothermal synthesis – Knowledge and References Source: Taylor & Francis URL
- Title: Hollow-Structured Microporous Organic Networks Adsorbents Enabled Specific and Sensitive Identification and Determination of Aflatoxins Source: MDPI URL
- Title: Solvothermal synthesis of hierarchically nanoporous organic polymers with tunable nitrogen functionality for highly selective capture of CO2 Source: Journal of Materials Chemistry A URL
- Title: Minute and Large-Scale Synthesis of Covalent-Organic Frameworks in Water at Room Temperature by a Two-Step Dissolution-Precipitation Method Source: Chemistry of Materials URL
- Title: Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion Source: PMC - NIH URL
- Title: Method for the Synthesis of Covalent Organic Frameworks Source: Google Patents URL
- Title: Highlighting the Importance of Characterization Techniques Employed in Adsorption Using Metal–Organic Frameworks for Water Treatment Source: MDPI URL
- Title: Characterization of Microporous Activated Carbons Using Molecular Probe Method Source: ResearchGate URL
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- Title: Metal–Organic Framework@Microporous Organic Network as Adsorbent for Solid-Phase Microextraction Source: Analytical Chemistry - ACS Publications URL
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- Title: Microporous Organic Polymers: Synthesis, Characterization, and Applications Source: MDPI URL
- Title: Solvothermal Synthesis of Nanoparticles Source: Sigma-Aldrich URL
- Title: Microporous Organic Polymers: Synthesis, Types, and Applications Source: Request PDF on ResearchGate URL
- Title: Microporous organic polymers with acetal linkages: synthesis, characterization, and gas sorption properties Source: RSC Publishing URL
- Title: Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers Source: RSC Publishing URL
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Application Notes & Protocols: 1,3,5-Tris(3,5-dibromophenyl)benzene as a Trifunctional Node for Synthesizing Cross-Linked Polymeric Architectures
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,3,5-Tris(3,5-dibromophenyl)benzene (TDBPB). TDBPB is a C₃-symmetric, hexahalogenated aromatic molecule characterized by a planar benzene core with three radiating 3,5-dibromophenyl arms.[1] Its rigid structure and six reactive carbon-bromine bonds make it an exceptional trifunctional building block, or "node," for the bottom-up synthesis of highly structured, cross-linked polymeric materials.
Contrary to traditional cross-linking agents that modify existing polymer chains, TDBPB serves as a core monomer in polymerization reactions. The primary utility of TDBPB lies in its participation in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura polycondensation, to form robust, covalently bonded networks.[2][3][4] The resulting materials, including hyperbranched polymers, Conjugated Microporous Polymers (CMPs), and Covalent Organic Frameworks (COFs), exhibit unique properties like high thermal stability, intrinsic porosity, and tunable electronic characteristics.[5][6][7][8] These features make them highly valuable for applications in gas separation and storage, heterogeneous catalysis, organic electronics, and advanced drug delivery systems.[6]
This guide details the fundamental principles, validated experimental protocols, and essential characterization techniques for leveraging TDBPB in the synthesis of advanced macromolecular structures.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling of the TDBPB monomer are prerequisites for successful and reproducible polymer synthesis.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Chemical Formula | C₂₄H₁₂Br₆ | [1] |
| Molecular Weight | 779.78 g/mol | [1] |
| CAS Number | 29102-67-8 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | Data not consistently available; expect high m.p. > 300 °C | |
| Solubility | Generally insoluble in water and common polar solvents. Limited solubility in hot, high-boiling point organic solvents like 1,4-dioxane, DMF, or toluene. | |
| GHS Pictograms | ||
| Hazard Statements | H318: Causes serious eye damage. H413: May cause long-lasting harmful effects to aquatic life. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Expert Handling Insights:
-
Inertness: TDBPB is a stable organic solid. However, due to the presence of multiple bromine atoms, it should be handled with care to avoid inhalation of dust or skin contact.[1] Use of standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Solubility Challenges: The molecule's rigidity and high molecular weight result in poor solubility. For reactions, high-boiling point solvents and elevated temperatures are often necessary to achieve sufficient concentration for polymerization.
Core Concept: TDBPB as a Network-Forming Node
The six bromine atoms of TDBPB are chemically equivalent and serve as reactive sites for C-C bond formation. In polymer chemistry, TDBPB functions as an "A₆" type monomer. When reacted with a linear, difunctional "B₂" type comonomer (e.g., a diboronic acid), it generates a highly cross-linked, extended network. This principle is the foundation for creating porous polymers where TDBPB acts as a rigid, geometry-defining vertex.
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High-Purity Recovery of 1,3,5-Tris(3,5-dibromophenyl)benzene via an Optimized Recrystallization Protocol
An Application Note for Researchers and Scientists
Abstract
1,3,5-Tris(3,5-dibromophenyl)benzene is a highly brominated, star-shaped aromatic compound with significant applications as a precursor in materials science, particularly in the synthesis of flame retardants, porous organic polymers, and covalent organic frameworks.[1][2] The precise three-dimensional structure and electronic properties demanded by these applications necessitate a starting material of exceptional purity. Synthetic routes often yield products contaminated with starting materials, incompletely substituted intermediates, or homocoupled side products. This application note provides a comprehensive, field-tested protocol for the purification of this compound using recrystallization, a robust technique for purifying crystalline solids.[3] We detail solvent selection strategies, a step-by-step methodology, and a troubleshooting guide to empower researchers to achieve high-purity material with excellent recovery rates.
The Foundational Principle: Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] The core principle is that most solid compounds are significantly more soluble in a hot solvent than in the same solvent when it is cold.[5] An ideal recrystallization process involves:
-
Dissolution: Dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution.
-
Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.[6]
-
Crystallization: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution in a pure form.
-
Exclusion of Impurities: The impurities, present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[3]
-
Isolation: Collecting the purified crystals by filtration and washing them with a small amount of cold solvent to remove any adhering mother liquor.[4]
The success of this technique is critically dependent on the selection of an appropriate solvent system.[7]
Compound Profile: this compound
Understanding the physicochemical properties of the target molecule is paramount for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 29102-67-8 | [1][8] |
| Molecular Formula | C₂₄H₁₂Br₆ | [1] |
| Molecular Weight | 779.78 g/mol | [1] |
| Structure | A central benzene ring symmetrically substituted with three 3,5-dibromophenyl groups. | [1] |
| Key Features | High degree of bromination, hydrophobic, rigid, nonpolar structure. | [1] |
The molecule's large, nonpolar, and highly symmetric nature dictates that it will be most soluble in nonpolar or moderately polar organic solvents, particularly those with an aromatic character that can engage in π-π stacking interactions. Its high molecular weight and stability suggest a high melting point, making it an excellent candidate for recrystallization.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Impure this compound | Erlenmeyer flasks (various sizes) |
| Toluene (Reagent Grade) | Graduated cylinders |
| Heptane (Reagent Grade) | Magnetic stir plate and stir bars |
| Dichloromethane (DCM, Reagent Grade) | Heating mantle or hot plate |
| Methanol (Reagent Grade) | Condenser (for reflux) |
| Acetone (for cleaning) | Büchner funnel and filter flask |
| Filter paper (ashless) | Vacuum source (aspirator or pump) |
| TLC plates (silica gel) | Spatulas and weighing paper |
| Glass stirring rod | |
| Melting point apparatus | |
| Fume hood |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the recrystallization process, from the crude synthetic product to the final, high-purity crystalline solid.
Caption: Workflow for the recrystallization of this compound.
Detailed Experimental Protocol
This protocol is divided into three key stages: solvent screening to identify the optimal system, the main preparative-scale purification, and finally, verification of the resulting purity.
Part A: Solvent System Screening (Microscale)
Before committing a large quantity of material, it is crucial to determine the best solvent. The ideal solvent will dissolve the compound completely when hot but afford low solubility when cold.[9]
-
Setup: Place ~20-30 mg of the impure solid into several small test tubes.
-
Solvent Testing: To each tube, add a different candidate solvent (e.g., Toluene, Xylene, Dichlorobenzene, Chloroform, Ethyl Acetate) dropwise at room temperature. Note the solubility. A good solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: The best solvent is the one that results in the formation of a large quantity of crystalline precipitate. Toluene is an excellent starting point for this class of compounds. For a mixed-solvent system, dissolve the compound in a minimum of a "good" solvent (like Toluene or DCM) and add a "poor" solvent (an "antisolvent" like heptane or methanol) dropwise until the solution becomes cloudy, then reheat to clarify before cooling.[10]
Part B: Preparative Scale Recrystallization (Toluene/Heptane System)
This protocol assumes a starting quantity of 5.0 g of impure material. Adjust volumes accordingly.
-
Dissolution: Place the 5.0 g of impure this compound and a magnetic stir bar into a 250 mL Erlenmeyer flask. Add ~80-100 mL of toluene.
-
Heating to Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to a gentle boil with stirring. The compound should begin to dissolve.
-
Achieve Saturation: Continue adding toluene in small portions (5-10 mL) down the condenser until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling.[4] An excess of solvent will keep more of the product dissolved at cold temperatures, reducing recovery.
-
Hot Filtration (If Necessary): If you observe any insoluble material (e.g., dust, inorganic byproducts), you must perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Expert Tip: Pre-heating all glassware prevents premature crystallization of the product in the funnel, which would clog it and reduce yield.[6]
-
Slow Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on a cork ring or insulated surface. Causality Note: Slow cooling is essential for the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Complete Crystallization: Once the flask has reached room temperature (typically after 1-2 hours), place it in an ice-water bath for at least 30-45 minutes to maximize the precipitation of the product.
-
Isolation by Vacuum Filtration: Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold heptane.
-
Crystal Collection: Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum off, add a small portion (~10-15 mL) of ice-cold heptane to wash the collected crystals. Gently break up the filter cake with a spatula. Reapply the vacuum to pull the wash solvent through. Repeat this wash one more time. Causality Note: Washing with a cold, poor solvent removes the residual mother liquor (containing the impurities) without dissolving a significant amount of the purified product.[4]
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry. Transfer the filter cake to a pre-weighed watch glass and dry to a constant weight in a vacuum oven (60-80 °C).
Part C: Purity Verification
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range (typically < 2 °C). Compare the experimental melting point of the purified product to the literature value. A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot the impure starting material, the purified product, and the mother liquor on a single TLC plate. Develop the plate in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The purified product should appear as a single, distinct spot with a different Rf value than any of the impurities visible in the starting material or concentrated in the mother liquor.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | 1. Solution is supersaturated. 2. Melting point of the solid is lower than the boiling point of the solvent. 3. Cooling is too rapid. | 1. Reheat the mixture to dissolve the oil. 2. Add a small amount of additional hot solvent until the solution is clear. 3. Allow to cool much more slowly.[9] |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a "seed crystal" from a previous pure batch.[9] |
| Very Low Recovery/Yield | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure). 2. Re-evaluate the solvent system; try a mixed-solvent system. 3. Ensure all glassware for hot filtration is thoroughly pre-heated. |
| Colored Impurities Remain | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Boil for a few minutes, then filter hot to remove the charcoal and the adsorbed colored impurities.[6][9] |
Safety Precautions
-
Always perform this procedure in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Halogenated aromatic compounds should be handled with care as they can be irritants and have unknown long-term toxicity.[1]
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin. Ensure there are no open flames or spark sources near the heating setup.
-
Use caution when handling hot glassware to prevent thermal burns.
References
-
ChemBK. (2024). 1,3,5-Tris(3-bromophenyl)benzene. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (1969). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
MH Chem via YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Purifying Compounds by Recrystallization. Retrieved from [Link]
-
Nikpassand, M., et al. (2014). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]
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ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (2012). CN102476977A - Preparation method of 1,3,5-tribromobenzene.
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Application Note & Protocol Guide: Advanced Characterization of Porous Organic Polymers Derived from 1,3,5-Tris(3,5-dibromophenyl)benzene
Introduction: The Architectural Elegance of Porous Polymers from 1,3,5-Tris(3,5-dibromophenyl)benzene
The synthesis of porous organic polymers (POPs) from meticulously designed building blocks has paved the way for materials with exceptional properties and diverse applications, ranging from gas storage and separation to catalysis and drug delivery. This compound stands out as a precursor due to its rigid, C3-symmetric, and highly aromatic structure. The bromine functionalities at the 3 and 5 positions of the peripheral phenyl rings provide reactive sites for cross-coupling reactions, leading to the formation of robust, three-dimensional networks with intrinsic porosity. The resulting polymers are typically amorphous, possessing high thermal stability and significant surface areas.[1][2]
This guide provides a comprehensive overview of the essential characterization techniques required to elucidate the structural and functional properties of these sophisticated materials. As a senior application scientist, the following sections are designed to not only present protocols but to instill a deep understanding of the causality behind each experimental choice, ensuring a robust and self-validating characterization workflow.
I. Foundational Characterization: Confirming Chemical Identity and Purity
Before delving into the analysis of porosity and performance, it is paramount to confirm the successful synthesis of the target polymer and the removal of any residual monomers or catalysts. Fourier Transform Infrared (FTIR) Spectroscopy is an indispensable first step in this process.
A. Fourier Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" of the synthesized polymer.[3] By comparing the spectrum of the polymer to that of the this compound monomer, we can confirm the disappearance of characteristic monomer bands and the appearance of new bands associated with the newly formed linkages from the polymerization reaction. For instance, in a Yamamoto coupling reaction, the disappearance of the C-Br stretching vibration and the appearance of biphenyl linkage vibrations would indicate successful polymerization.
Trustworthiness: The self-validating nature of this protocol lies in the clear, qualitative comparison between the spectra of the starting material and the final product. The absence of monomer-specific peaks in the polymer's spectrum is a strong indicator of its purity.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation:
-
Ensure the polymer sample is thoroughly dried under vacuum to remove any trapped solvents, which can interfere with the IR spectrum.
-
Place a small amount of the powdered polymer directly onto the ATR crystal (e.g., diamond or zinc selenide).[4]
-
-
Data Acquisition:
-
Apply consistent pressure using the ATR clamp to ensure intimate contact between the sample and the crystal.[4]
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify and label the key vibrational bands in both the monomer and polymer spectra.
-
Key indicators of successful polymerization often include the disappearance or significant reduction of bands corresponding to the reactive groups on the monomer (e.g., C-Br stretching) and the appearance of new bands characteristic of the polymer backbone.
-
II. Unveiling the Porous Architecture: Surface Area and Pore Size Distribution
The defining characteristic of these polymers is their porosity. Nitrogen physisorption analysis at 77 K is the gold standard for quantifying the specific surface area, pore volume, and pore size distribution.
A. Nitrogen Adsorption-Desorption Isotherm Analysis
Expertise & Experience: The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the porous nature of the material. According to the IUPAC classification, Type I isotherms are characteristic of microporous materials (pore width < 2 nm), while Type IV isotherms with a hysteresis loop are indicative of mesoporous materials (pore width 2-50 nm). Porous polymers derived from this compound often exhibit a combination of microporosity and mesoporosity.
The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area.[5] For a more detailed understanding of the pore size distribution, Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) models are employed.[2][6]
Trustworthiness: The reproducibility of the isotherm and the consistency of the calculated parameters across multiple batches of the same material validate the protocol. The application of the Rouquerol consistency criteria for the BET analysis ensures the reliability of the calculated surface area.[6]
Protocol: Nitrogen Physisorption at 77 K
-
Sample Preparation (Degassing):
-
Accurately weigh approximately 50-100 mg of the polymer sample into a sample tube.
-
Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours (typically 6-12 hours). This step is crucial to remove any adsorbed moisture or solvents from the pores.[6][7]
-
-
Data Acquisition:
-
Transfer the sample tube to the analysis port of the gas sorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Measure the nitrogen adsorption and desorption isotherms over a relative pressure (P/P₀) range from approximately 10⁻⁷ to 1.0.
-
-
Data Analysis:
-
BET Surface Area: Calculate the specific surface area using the BET equation, typically in the relative pressure range of 0.05 to 0.3.[6]
-
Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Apply the DFT or BJH model to the adsorption or desorption branch of the isotherm, respectively, to obtain the pore size distribution.[8][9]
-
Expected Quantitative Data for Porous Polymers
| Parameter | Typical Range for POPs from Aryl-Aryl Coupling | Significance |
| BET Surface Area (m²/g) | 500 - 2000+ | Indicates the extent of accessible surface for molecular interactions. |
| Total Pore Volume (cm³/g) | 0.3 - 1.5+ | Represents the total void space within the material. |
| Micropore Volume (cm³/g) | Varies | Quantifies the volume of pores with diameters less than 2 nm. |
| Pore Size Distribution (nm) | 0.5 - 10+ | Reveals the distribution of pore sizes, crucial for size-selective applications. |
Note: The actual values are highly dependent on the specific synthetic conditions.
III. Assessing Material Robustness: Thermal Stability
For applications in catalysis or gas separation at elevated temperatures, the thermal stability of the porous polymer is a critical parameter. Thermogravimetric Analysis (TGA) is the primary technique for this evaluation.
A. Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] For porous polymers, an initial weight loss at temperatures below 150 °C is typically observed, corresponding to the desorption of adsorbed solvent or water. The onset of significant weight loss at higher temperatures indicates the decomposition of the polymer backbone. A high decomposition temperature (often > 400 °C for these aromatic networks) signifies excellent thermal stability.[12][13]
Trustworthiness: The analysis is self-validating through the clear identification of distinct weight loss events. The decomposition temperature should be a consistent value for a given polymer structure.
Protocol: Thermogravimetric Analysis
-
Sample Preparation:
-
Place a small, accurately weighed amount of the polymer (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
-
Data Acquisition:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).[11]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the temperature at which 5% weight loss occurs (Td5%), which is often reported as the onset of decomposition.
-
Identify the main decomposition steps and the residual mass at the final temperature.
-
IV. Visualizing the Supramolecular Landscape: Morphology and Crystallinity
While gas sorption provides quantitative data on porosity, microscopy and diffraction techniques offer a visual and structural understanding of the polymer's morphology and degree of order.
A. Scanning Electron Microscopy (SEM)
Expertise & Experience: SEM provides high-resolution images of the surface topography of the polymer particles.[14] It allows for the visualization of the particle size, shape, and aggregation state. At higher magnifications, it can sometimes reveal the porous texture of the surface.[15][16][17] This is crucial for understanding how the polymer packs and how accessible its porous network is.
Trustworthiness: The direct visualization of the material's morphology provides tangible evidence of its physical form. Consistency in particle morphology across different areas of the sample supports the homogeneity of the material.
Protocol: Scanning Electron Microscopy
-
Sample Preparation:
-
Mount a small amount of the dry polymer powder onto an SEM stub using double-sided carbon tape.
-
Gently blow off any excess loose powder with compressed nitrogen.
-
For non-conductive polymers, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[18]
-
-
Imaging:
-
Insert the stub into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV) and adjust the focus and stigma to obtain sharp images at various magnifications.
-
B. Powder X-ray Diffraction (PXRD)
Expertise & Experience: PXRD is used to determine the long-range order within the polymer. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials, which lack long-range order, exhibit broad halos.[19][20] Porous polymers synthesized from the rigid, non-planar this compound precursor are typically amorphous due to the frustrated packing of the rigid polymer chains.[21][22] The PXRD pattern is therefore a key indicator of the nature of the polymer network.
Trustworthiness: A consistently broad and featureless PXRD pattern across different batches confirms the amorphous nature of the synthesized polymer, which is an expected outcome for many POPs designed for high surface areas.
Protocol: Powder X-ray Diffraction
-
Sample Preparation:
-
Finely grind the polymer sample to ensure random orientation of the particles.
-
Pack the powder into a sample holder, ensuring a flat and level surface.
-
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a 2θ range of approximately 2° to 50° using Cu Kα radiation.
-
-
Data Analysis:
-
Analyze the resulting diffractogram. The presence of broad, diffuse scattering halos and the absence of sharp Bragg peaks confirm the amorphous nature of the polymer.
-
V. Integrated Characterization Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of porous polymers derived from this compound.
Caption: Integrated workflow for polymer characterization.
VI. Concluding Remarks for the Advanced Researcher
The characterization of porous polymers derived from this compound requires a multi-faceted approach. By systematically applying the techniques outlined in this guide—from the foundational confirmation of chemical structure with FTIR to the detailed analysis of porosity, thermal stability, morphology, and crystallinity—researchers can build a comprehensive and robust understanding of their materials. This detailed characterization is not merely a procedural step; it is the cornerstone of establishing structure-property relationships that will drive the rational design of next-generation porous materials for targeted applications in drug development, materials science, and beyond.
References
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SEM images showing the morphology of porous and non-porous microspheres. ResearchGate. Available at: [Link]
-
Rapidly assessing the activation conditions and porosity of metal–organic frameworks using thermogravimetric analysis. RSC Publishing. Available at: [Link]
-
Novel 2D Porous Metal–Organic Frameworks: Synthesis, X-Ray Structure, Thermal, and Hirshfeld Surface Analyses. MDPI. Available at: [Link]
-
N2 adsorption-desorption isotherm/ BET analysis. VCAT - VISTEC. Available at: [Link]
-
(A) Nitrogen adsorption/desorption isotherms of 3D porous polymers at 77 K; (B) pore size distribution using DFT. ResearchGate. Available at: [Link]
-
SEM: Scanning Electron Microscopy – Advances in Polymer Science. TU Delft OPEN Publishing. Available at: [Link]
-
SEM and its Applications for Polymer Science. Chemistry LibreTexts. Available at: [Link]
-
SEM images of the spherical shape (a) and porous surface morphology... ResearchGate. Available at: [Link]
-
Scanning electron microscopy (SEM) images of porous structures (~50 nm...). ResearchGate. Available at: [Link]
-
Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions. PubMed Central. Available at: [Link]
-
The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C. ResearchGate. Available at: [Link]
-
Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions. ACS Omega. Available at: [Link]
-
Characterization of Polymers Using FTIR: Techniques and Applications. Technology Networks. Available at: [Link]
-
The N2 adsorption–desorption isotherm (a) and pore size distribution of NR-POP (b). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. MDPI. Available at: [Link]
-
Amorphous Phase Characterization Through X-Ray Diffraction Profile Modeling: Implications for. Universities Space Research Association. Available at: [Link]
-
RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. MDPI. Available at: [Link]
-
XRD for Amorphous and Crystalline Polymers - What to Look For. Drawell. Available at: [Link]
-
Analysis of Polymers by ATR/FT-IR Spectroscopy. PIKE Technologies. Available at: [Link]
-
Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Intertek. Available at: [Link]
-
Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. ResearchGate. Available at: [Link]
-
XRD analysis of the amorphous phase in semicrystalline polymer fibers. ResearchGate. Available at: [Link]
-
How Does XRD Measure Crystallinity In Polymers? - Chemistry For Everyone. YouTube. Available at: [Link]
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Topic: Gas Adsorption Characterization of Covalent Organic Frameworks (COFs) Derived from 1,3,5-Tris(3,5-dibromophenyl)benzene
An Application Note for Researchers and Scientists
Introduction: The Significance of Porosity in Advanced COFs
Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering a platform for designing crystalline porous materials with atomic precision from organic building blocks.[1][2] Unlike their metal-organic framework (MOF) counterparts, COFs are constructed entirely from light elements linked by strong covalent bonds, bestowing them with remarkable thermal and chemical stability.[3] The strategic selection of molecular precursors allows for the tuning of pore size, geometry, and surface functionality, making COFs highly promising for applications in gas storage, separation, catalysis, and sensing.[3]
The precursor 1,3,5-Tris(3,5-dibromophenyl)benzene is a versatile and powerful building block in COF synthesis. Its C3-symmetric core and multiple reactive bromine sites enable the formation of robust, extended two-dimensional (2D) or three-dimensional (3D) networks with predictable topologies and permanent porosity.[4] The resulting frameworks are of significant interest for capturing gases like carbon dioxide and methane, with their performance being directly tied to their textural properties: specific surface area, pore volume, and pore size distribution.
This application note provides a comprehensive, in-depth guide to the principles and protocols for accurately measuring the gas adsorption properties of COFs synthesized using this compound. It is designed for researchers and scientists seeking to obtain reliable and reproducible data to guide material design and performance evaluation.
Foundational Principles of Gas Physisorption Analysis
Gas physisorption is the definitive technique for characterizing the porous structure of materials like COFs. The method relies on measuring the amount of a gas (the adsorptive) that physically binds to the surface of a solid material (the adsorbent) at a constant, typically cryogenic, temperature. By systematically varying the pressure of the adsorptive, an adsorption-desorption isotherm is generated, which serves as a fingerprint of the material's porous architecture.
According to the International Union of Pure and Applied Chemistry (IUPAC), pores are classified by their width (w):
-
Micropores: w ≤ 2 nm
-
Mesopores: 2 nm < w < 50 nm
-
Macropores: w > 50 nm[5]
The shape of the isotherm provides immediate qualitative insight into the nature of the porosity. For instance, a Type I isotherm is characteristic of microporous materials, while a Type IV isotherm, often with a hysteresis loop, indicates the presence of mesopores.[6][7]
Quantitative analysis of the isotherm yields critical parameters:
-
Brunauer-Emmett-Teller (BET) Surface Area: A model used to calculate the specific surface area based on the formation of a monolayer of adsorbate on the surface. While widely used, it's crucial to recognize that for microporous materials, the BET method yields an "apparent" surface area that is a useful benchmark but may not reflect the true geometric surface.[7][8]
-
Pore Volume: The total volume of the pores, typically calculated from the amount of gas adsorbed at a relative pressure approaching saturation (P/P₀ ≈ 1).
-
Pore Size Distribution (PSD): Modern methods based on Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) are applied to the isotherm data to provide a detailed distribution of pore sizes.[6][9] These microscopic models offer a more accurate PSD for microporous and mesoporous materials compared to older, Kelvin equation-based methods.[9]
Experimental Workflow for Gas Adsorption Measurement
The following protocol outlines the critical steps for obtaining high-quality gas adsorption data for COFs. The entire workflow is designed to ensure the integrity of the sample and the accuracy of the measurement.
Caption: Fig. 1: Comprehensive workflow for gas adsorption analysis of COFs.
Materials and Equipment
-
Adsorbent: ~50-100 mg of dried COF powder synthesized from this compound.
-
Adsorptives: Ultra-high purity (99.999%) Nitrogen (N₂) and Argon (Ar).
-
Void Volume Gas: Ultra-high purity (99.999%) Helium (He).
-
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Quantachrome Instruments, Micromeritics).
-
High-vacuum system with a turbomolecular pump capable of reaching pressures <1 Pa.[10]
-
Sample tubes with appropriate seals.
-
Heating mantles for degassing.
-
Analytical balance (readable to 0.01 mg).
-
Cryogenic coolant: Liquid nitrogen (77 K) or liquid argon (87 K).
-
Protocol: Sample Activation (Degassing)
Causality: The activation step is arguably the most critical part of the entire experiment. Pores within the as-synthesized COF are filled with solvent and atmospheric moisture. These guest molecules will block adsorption sites, leading to a drastic underestimation of surface area and pore volume. Heating under dynamic vacuum provides the thermal energy for guest molecules to desorb and the vacuum ensures their efficient removal from the system.[10][11] For potentially fragile COF structures, a "softer" activation using supercritical CO₂ can prevent pore collapse.[11][12]
Step-by-Step Methodology:
-
Weighing: Accurately weigh an empty, clean, and dry sample tube. Add 50-100 mg of the COF sample and record the total mass.
-
Assembly: Attach the sample tube to the degassing port of the adsorption analyzer or a dedicated activation unit.
-
Evacuation: Begin evacuating the sample tube at room temperature. The pressure should be reduced slowly to prevent elutriation (blowing away) of the fine COF powder.
-
Heating: Once a moderate vacuum is achieved, begin heating the sample. A typical activation program involves a slow ramp (e.g., 2-5 °C/min) to a final temperature between 120-150 °C.
-
Expert Insight: The final temperature must be below the COF's decomposition temperature but high enough to remove stubborn solvent molecules like DMF. Thermogravimetric analysis (TGA) of the COF can help determine the optimal activation temperature.
-
-
Holding: Maintain the final temperature under a high vacuum (<1 Pa is recommended for microporous materials) for a minimum of 8 hours.[10][13] Longer times may be necessary depending on the COF's pore structure and the solvent used in synthesis.
-
Cooling: After the holding period, turn off the heater and allow the sample to cool completely to room temperature while still under vacuum.
-
Final Weighing: Backfill the sample tube with dry inert gas (N₂ or He), quickly remove it from the port, seal it, and weigh it again. The difference between this mass and the empty tube mass is the activated sample mass, which must be used for all subsequent calculations.
Protocol: Isotherm Measurement
Causality: The manometric (volumetric) measurement technique is the IUPAC-recommended standard for high-resolution physisorption analysis.[10][14] It works by introducing known quantities of adsorptive gas into the sample tube from a calibrated manifold and measuring the resulting equilibrium pressure. The amount of gas adsorbed is calculated by subtracting the amount of gas remaining in the free space (void volume) from the total amount dosed.
Step-by-Step Methodology:
-
Sample Loading: Transfer the sealed sample tube containing the activated COF to the analysis port of the instrument.
-
Void Volume Determination: Evacuate the analysis port. Perform a warm (room temperature) void volume measurement by dosing a non-adsorbing gas, typically Helium. The instrument measures the volume of the sample tube not occupied by the COF. This value is crucial for accurately calculating the amount of gas adsorbed later.
-
Analysis Preparation: After the void volume measurement, evacuate the Helium from the sample tube. Place a dewar filled with the appropriate cryogenic coolant (liquid N₂ at 77 K or liquid Ar at 87 K) around the sample tube. Ensure the liquid level remains constant throughout the analysis.
-
Expert Insight: For micropore analysis, Argon at 87 K is now recommended by IUPAC over Nitrogen at 77 K.[9][14] This is because the quadrupole moment of the N₂ molecule can lead to specific interactions with surface functional groups, complicating the interpretation of micropore filling. Argon, being monatomic, does not have this issue.
-
-
Isotherm Acquisition: Begin the analysis program. The instrument will automatically dose precise, incremental amounts of the adsorptive gas into the sample tube. After each dose, it will wait for the pressure to equilibrate before recording the data point.
-
Data Collection: A full isotherm, typically covering a relative pressure (P/P₀) range from ~10⁻⁷ to 0.995, should be collected for both adsorption and desorption branches to assess any potential hysteresis.
Data Presentation and Interpretation
Accurate analysis transforms raw isotherm data into meaningful material properties.
Representative Data Summary
The following table summarizes typical quantitative data expected for a highly porous COF synthesized from this compound.
| Parameter | Value | Method/Model | Significance |
| BET Surface Area (Sₐ) | 1150 m²/g | N₂ at 77 K, P/P₀ = 0.05-0.20 | Provides a key metric for the material's total surface area, useful for comparison.[6] |
| Total Pore Volume (Vₜ) | 0.85 cm³/g | From N₂ isotherm at P/P₀ ≈ 0.99 | Indicates the total accessible void space within the material. |
| Micropore Volume (Vₘ) | 0.42 cm³/g | NLDFT on Ar isotherm (87 K) | Quantifies the volume contributed specifically by pores smaller than 2 nm. |
| Primary Pore Width | 1.2 nm & 2.5 nm | NLDFT on Ar isotherm (87 K) | Reveals the primary pore sizes predicted by the COF's structural design.[6] |
Analysis Walkthrough
-
Isotherm Plot: The first step is to plot the amount of gas adsorbed (in cm³/g STP) versus the relative pressure (P/P₀). The shape of this plot will classify the isotherm type. A COF with both micro- and mesopores may exhibit a composite Type I/Type IV isotherm.[6]
-
BET Calculation: Apply the BET equation to a linear region of the isotherm, typically in the 0.05-0.3 P/P₀ range for mesoporous materials. For microporous materials, this range must be carefully selected at lower pressures, and the resulting value should be reported as the "apparent" BET area.[7]
-
Pore Size Distribution (PSD): Apply a suitable DFT model (e.g., NLDFT, QSDFT) to the high-resolution isotherm data. This will generate a plot of pore volume versus pore width, providing a detailed map of the material's porosity. This is the most accurate method for determining the pore sizes of COFs.
Conclusion
The gas adsorption properties of COFs derived from this compound are a direct reflection of their structural integrity and designed porosity. Following a meticulous and scientifically grounded protocol, from sample activation to data analysis, is paramount for obtaining accurate and reproducible results. This application note provides the necessary framework, grounded in IUPAC recommendations and expert insights, to empower researchers to confidently characterize these advanced materials and accelerate their development for a wide range of applications.
References
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Micromeritics. (2019, July 25). Summary of the IUPAC Recommendations for Physical Adsorption Characterization. Available at: [Link]
-
Thommes, M., et al. (n.d.). Final Report of the IUPAC Taskgroup PHYSISORPTION OF GASES, WITH SPECIAL REFERENCE TO THE EVALUATION OF SURFACE AREA AND PORE SIZE DISTRIBUTION. Available at: [Link]
-
Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069. Available at: [Link]
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3P Instruments. (n.d.). Physisorption of Gases, with Special Reference to the Evaluation of Surface Area and Pore Size Distribution (IUPAC Technical Report). Available at: [Link]
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Wang, Z., et al. (2023). Topology-Controlled Chirality and Spin Selectivity in Two-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]
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Sotomayor, F., & Cychosz, K. (2018). Characterization of Micro/Mesoporous Materials by Physisorption: Concepts and Case Studies. Accounts of Materials and Surface Research, 3(2), 34-50. Available at: [Link]
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MDPI. (n.d.). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Available at: [Link]
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Kandambeth, S., et al. (2023). Covalent Organic Frameworks: From Structures to Applications. PMC. Available at: [Link]
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ResearchGate. (n.d.). BET surface area, porosity parameters and CO2 capture of selected COFs. Available at: [Link]
-
Royal Society of Chemistry. (2014). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications. Available at: [Link]
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Sinha, P., et al. (2019). Surface Area Determination of Porous Materials Using the Brunauer–Emmett–Teller (BET) Method: Limitations and Improvements. The Journal of Physical Chemistry C. Available at: [Link]
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American Chemical Society. (2025). Novel synthesis, activation, and transformation strategies for the preparation of covalent organic framework powder, foams, and films. ACS Fall 2025. Available at: [Link]
-
JoVE. (2022, August 18). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview [Video]. YouTube. Available at: [Link]
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MDPI. (2024). High-Pressure Gas Adsorption on Covalent Organic Framework CTF-1. Crystals. Available at: [Link]
-
ResearchGate. (2021). The activation of Co-MOF-74 with open metal sites and their corresponding CO/N2 adsorptive separation performance. Microporous and Mesoporous Materials. Available at: [Link]
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University of Missouri-Saint Louis. (n.d.). Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. Available at: [Link]
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Semantic Scholar. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]
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CAS.org. (2025). Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. Available at: [Link]
-
ResearchGate. (2024). High-Pressure Gas Adsorption on Covalent Organic Framework CTF-1. Available at: [Link]
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Application Notes & Protocols: Fabrication of Advanced Organic Electronic Devices Using 1,3,5-Tris(3,5-dibromophenyl)benzene as a Core Building Block
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 1,3,5-Tris(3,5-dibromophenyl)benzene (TDPB) in the fabrication of organic electronic devices, with a specific focus on Organic Light-Emitting Diodes (OLEDs). TDPB, with its C3-symmetric structure and six reactive bromine sites, is an exceptional building block for creating star-shaped molecules and dendrimers.[1][2] These three-dimensional architectures are highly sought after in organic electronics for their ability to promote amorphous film formation, enhance thermal stability, and provide excellent charge transport properties.[3][4] This document will guide researchers through the synthesis of a functional star-shaped emissive molecule via Suzuki cross-coupling, followed by the step-by-step fabrication and characterization of a solution-processed OLED device.
Introduction: The Strategic Advantage of the TDPB Core
This compound is a hexahalogenated aromatic compound that serves as a versatile and robust core for constructing complex macromolecular architectures.[1]
Causality Behind Experimental Choice: Why choose a star-shaped architecture originating from TDPB?
-
Isotropic Charge Transport: Unlike linear conjugated polymers, which often suffer from anisotropic charge mobility due to chain alignment, the three-dimensional, star-shaped structure derived from TDPB promotes more uniform, isotropic charge transport in thin films.
-
Suppression of Aggregation: The bulky, dendritic arms extending from the central core sterically hinder intermolecular π-π stacking. This prevents aggregation-caused quenching (ACQ) of luminescence, leading to higher solid-state emission efficiency, a critical factor for bright and efficient OLEDs.[3]
-
Solution Processability & Film Morphology: The non-planar structure enhances the solubility of the resulting macromolecules in common organic solvents, making them ideal for cost-effective solution-based fabrication methods like spin-coating or inkjet printing.[5] This leads to the formation of smooth, uniform, and amorphous thin films, which are crucial for preventing electrical shorts and ensuring consistent device performance.[6]
The six bromine atoms on the TDPB core are the key to its utility, acting as reactive handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the precise attachment of various functional chromophoric or charge-transporting "arms" to build a molecule with tailored optoelectronic properties.
Synthesis Protocol: From TDPB to a Star-Shaped Emitter
This section details the synthesis of a blue-emitting star-shaped molecule, TDPB-Carbazole , by attaching carbazole-based dendrons to the TDPB core via a Suzuki cross-coupling reaction. Carbazole moieties are widely used in OLED materials for their excellent hole-transporting properties and high triplet energy.
Materials & Reagents
| Reagent | Purity | Supplier | Notes |
| This compound (TDPB) | >98% | Major Aldrich | The core molecule. |
| 9-(4-Boronicpinacolato-phenyl)-9H-carbazole | >98% | Boron Molecular | The "arm" to be attached. |
| Pd(PPh₃)₄ (Tetrakis) | >99% | Strem Chemicals | Palladium catalyst. |
| K₂CO₃ (Potassium Carbonate) | >99% | Reagent Grade | Base. |
| Toluene | Anhydrous | Acros Organics | Reaction solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Co-solvent. |
| Deionized Water | 18 MΩ·cm | - | For aqueous base solution. |
Synthetic Workflow Diagram
Caption: Suzuki Coupling Workflow for TDPB-Carbazole Synthesis.
Step-by-Step Synthesis Protocol
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 mmol), 9-(4-Boronicpinacolato-phenyl)-9H-carbazole (6.6 mmol, 1.1 eq. per Br), and Pd(PPh₃)₄ (0.05 mmol).
-
Causality: A slight excess of the boronic ester is used to ensure the complete reaction of all six bromine sites on the TDPB core, driving the reaction to completion.
-
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with high-purity argon gas. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent & Base Addition: Prepare a degassed 2M aqueous solution of K₂CO₃. Degas anhydrous Toluene and THF by bubbling argon through them for 30 minutes. Via cannula, add Toluene (60 mL) and THF (20 mL) to the reaction flask, followed by the degassed K₂CO₃ solution (15 mL).
-
Causality: A biphasic solvent system (Toluene/Water) is standard for Suzuki couplings. THF is added as a co-solvent to improve the solubility of the organic reactants. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the mixture to reflux (approximately 90 °C) under a positive pressure of argon. Let the reaction proceed with vigorous stirring for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Final Product: Combine the fractions containing the desired product and evaporate the solvent. Recrystallize the resulting solid from a dichloromethane/hexane mixture to yield the final TDPB-Carbazole product as a white or off-white powder.
Material Characterization
Before device fabrication, the synthesized material must be rigorously characterized to confirm its identity, purity, and photophysical properties. Impurities can act as charge traps or quenching sites, severely degrading device performance.[6]
| Characterization Technique | Purpose | Expected Outcome for TDPB-Carbazole |
| ¹H & ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Disappearance of signals corresponding to the boronic ester and shifts in aromatic proton signals. |
| Mass Spectrometry (MALDI-TOF) | Verification of molecular weight. | A clear peak corresponding to the calculated mass of the final product. |
| UV-Vis Spectroscopy | Determine the absorption spectrum and optical bandgap. | Absorption peaks characteristic of the carbazole and phenyl moieties. |
| Photoluminescence (PL) Spec. | Determine the emission spectrum, peak wavelength, and quantum yield. | Strong emission in the blue region of the spectrum (e.g., ~450 nm). |
| Cyclic Voltammetry (CV) | Determine HOMO/LUMO energy levels and electrochemical stability. | Reversible oxidation/reduction waves to calculate energy levels for device architecture design. |
| TGA/DSC | Assess thermal stability (decomposition temp.) & phase transitions. | High thermal stability (Td > 400 °C), indicating suitability for device operation. |
OLED Fabrication Protocol: Solution-Processing
This section describes the fabrication of a multi-layer OLED using the synthesized TDPB-Carbazole as the emissive layer (EML). The device architecture is a standard bottom-emitting structure.
Device Structure: ITO / PEDOT:PSS / TDPB-Carbazole / TPBi / LiF / Al
Fabrication Workflow Diagram
Caption: Solution-Processed OLED Fabrication Workflow.
Step-by-Step Fabrication Protocol
The entire fabrication process, especially the deposition of organic layers and the cathode, should be performed in a high-purity inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation by moisture and oxygen.[7]
-
Substrate Cleaning: Thoroughly clean the patterned Indium Tin Oxide (ITO) glass substrates.[6] This step is critical for ensuring good film adhesion and preventing device shorts.
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with UV-Ozone for 15 minutes. This removes organic residues and increases the work function of the ITO, improving hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Filter an aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) through a 0.45 µm PVDF syringe filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds to achieve a film thickness of ~40 nm.[8]
-
Anneal the substrates on a hotplate at 120 °C for 15 minutes inside the glovebox to remove residual water.[9]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized TDPB-Carbazole in an appropriate solvent (e.g., Toluene or Chlorobenzene) at a concentration of 10 mg/mL.
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrate at 80 °C for 20 minutes to remove residual solvent.[8]
-
-
Electron Transport & Injection Layer (ETL/EIL) and Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr) without exposure to air.[9]
-
Deposit a 40 nm layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), which serves as the ETL.
-
Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) as the EIL to facilitate electron injection.
-
Finally, deposit a 100 nm layer of Aluminum (Al) to serve as the cathode.[9]
-
-
Encapsulation: To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
Device Characterization & Expected Performance
Once fabricated, the device's performance must be evaluated. This is typically done in a dark box using a source measure unit and a calibrated photodetector or spectrometer.
Key Performance Metrics
| Metric | Symbol | Unit | Description |
| Turn-on Voltage | V_on | V (Volts) | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). |
| Current Density | J | mA/cm² | The electrical current flowing through a unit area of the device. |
| Luminance | L | cd/m² | The intensity of visible light emitted from a unit area of the device. |
| Current Efficiency | η_c | cd/A | The ratio of the luminance produced to the current density flowing through the device. |
| External Quantum Eff. | EQE | % | The ratio of the number of photons emitted from the device to the number of electrons injected. |
| Electroluminescence (EL) Spectrum | - | nm | The spectrum of the light emitted from the device, which indicates the color and color purity (CIE coordinates). |
Analysis of J-V-L Characteristics
The Current Density-Voltage-Luminance (J-V-L) characteristics are the primary indicators of device performance.
-
A low turn-on voltage is desirable as it indicates efficient charge injection from the electrodes into the organic layers.
-
A steep increase in both current density and luminance after turn-on signifies good charge transport and efficient recombination within the emissive layer.
-
The electroluminescence (EL) spectrum should ideally match the photoluminescence (PL) spectrum of the TDPB-Carbazole material, confirming that the emission originates from the intended layer.
For a device based on a TDPB-Carbazole blue emitter, one might expect a turn-on voltage in the range of 3-5 V, a maximum luminance exceeding 1000 cd/m², and an external quantum efficiency (EQE) of 2-5%, with CIE coordinates in the deep blue region.
Conclusion
This compound is a powerful and versatile building block for creating advanced materials for organic electronics. Its C3-symmetric, hexahalogenated structure allows for the straightforward synthesis of well-defined, star-shaped macromolecules with superior properties for solution-processed devices. By following the detailed synthesis and fabrication protocols outlined in this guide, researchers can effectively harness the potential of TDPB to develop high-performance OLEDs and other organic electronic devices. The key to success lies in the meticulous purification of materials and the precise control over thin-film deposition and device architecture.
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Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. [Link]
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Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI. [Link]
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Characterization and Optimization of OLED Materials and Devices. SPIE Digital Library. [Link]
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Characterizing OLED Display Materials. Scientific Computing International. [Link]
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Manufacturing Process and Key Technologies of OLED. DisplayMan. [Link]
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OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA. [Link]
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Manufacturing of OLEDs – challenges and solutions. eeNews Europe. [Link]
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Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. PubMed Central. [Link]
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1,3,5-Tris(3-bromophenyl)benzene: A Versatile Intermediate for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of 1,3,5-Tris(3,5-dibromophenyl)benzene in Advanced Flame Retardants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of 1,3,5-Tris(3,5-dibromophenyl)benzene (TDBPB) as a high-performance flame retardant. It delves into the core principles of its flame retardant mechanism, offers detailed protocols for its incorporation into polymer matrices, and outlines standardized testing procedures to evaluate its efficacy.
Introduction: The Imperative for High-Performance Flame Retardants
In an era of advanced materials and electronics, the need for effective flame retardants is paramount. These additives are crucial in preventing the ignition and slowing the spread of fire in a vast array of polymeric materials used in electronics, construction, and transportation.[1] this compound, a highly brominated aromatic compound, has emerged as a significant player in this field. Its molecular structure, characterized by a central benzene ring symmetrically substituted with three 3,5-dibromophenyl groups, imparts exceptional thermal stability and flame retardant efficiency.[2] This guide will explore the scientific underpinnings of TDBPB's function and provide practical guidance for its application.
Mechanistic Insights: How this compound Suppresses Fire
The primary flame-retardant action of TDBPB, like other brominated flame retardants (BFRs), occurs in the gas phase of a fire.[3] The process can be understood through the following key stages:
-
Thermal Decomposition: When a polymer containing TDBPB is exposed to the high temperatures of a fire, the C-Br bonds in the TDBPB molecule, being the weakest bonds, break. This releases bromine radicals (Br•) into the gaseous phase.
-
Radical Quenching: In the gas phase, the fire is propagated by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals are highly effective at trapping these energetic radicals, forming less reactive species such as hydrogen bromide (HBr).
-
Inhibition of Combustion Chain Reactions: By scavenging the key radical species, TDBPB effectively interrupts the exothermic chain reactions that sustain combustion. This "radical trap" mechanism cools the flame and reduces its ability to spread.[4]
The high bromine content and the aromatic nature of TDBPB contribute to its high efficiency. The multiple bromine atoms ensure a high concentration of radical scavenging species in the gas phase, while the stable aromatic core allows the molecule to remain intact until the temperatures are high enough for the bromine release to be most effective.
The Synergistic Role of Antimony Trioxide
The flame retardant efficacy of TDBPB can be significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃).[5][6] While antimony trioxide on its own has limited flame retardant properties, it exhibits a powerful synergistic effect with halogenated compounds like TDBPB.[4]
The mechanism of this synergy involves a series of reactions in both the condensed and gas phases:
-
Reaction with Hydrogen Halide: In the presence of heat, antimony trioxide reacts with the hydrogen bromide (HBr) formed from the decomposition of TDBPB to produce antimony trihalides (e.g., SbBr₃) and antimony oxyhalides (e.g., SbOBr).
-
Gas Phase Inhibition: These antimony-halogen compounds are volatile and enter the gas phase where they act as even more effective radical scavengers than HBr alone, further disrupting the combustion cycle.
-
Condensed Phase Action: In the solid phase, the formation of antimony compounds can promote charring on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles.[4]
The combination of TDBPB and antimony trioxide provides a multi-pronged defense against fire, making it a highly effective flame retardant system.
Synthesis of this compound
The synthesis of TDBPB can be achieved through the acid-catalyzed trimerization of 3',5'-dibromoacetophenone. While specific literature on the synthesis of the 3,5-dibromophenyl derivative is limited, a general procedure for the synthesis of 1,3,5-triarylbenzenes from substituted acetophenones provides a reliable pathway.
Hypothetical Synthesis Protocol
This protocol is based on established methods for the synthesis of analogous 1,3,5-triarylbenzenes.
Materials:
-
3',5'-Dibromoacetophenone
-
Trifluoroacetic acid
-
Ethylenediamine
-
Anhydrous nitromethane
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3',5'-dibromoacetophenone (1.5 mmol) in anhydrous nitromethane (1.5 mL), sequentially add trifluoroacetic acid (0.045 mL, 0.6 mmol) and ethylenediamine (0.020 mL, 0.3 mmol).
-
Stir the reaction mixture under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Application in Polymer Systems: Protocols and Performance Evaluation
TDBPB is an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to it. This makes it suitable for a wide range of thermoplastic polymers, including Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS), which are commonly used in electronic enclosures and consumer goods.[7]
Protocol for Incorporation into ABS and HIPS
Materials and Equipment:
-
Base polymer resin (ABS or HIPS)
-
This compound (TDBPB) powder
-
Antimony trioxide (Sb₂O₃) powder (optional synergist)
-
Twin-screw extruder
-
Injection molding machine
-
Standard test specimen molds (e.g., for UL-94 and LOI)
Procedure:
-
Drying: Dry the polymer resin, TDBPB, and Sb₂O₃ in an oven at a temperature appropriate for the specific polymer to remove any moisture.
-
Premixing: In a sealed bag or a blender, thoroughly mix the dried polymer resin, TDBPB, and Sb₂O₃ in the desired weight percentages. A common starting ratio for flame retardant to synergist is 3:1.
-
Melt Compounding: Feed the premixed blend into a twin-screw extruder. The extruder temperature profile should be set according to the processing recommendations for the base polymer. The melt compounding process ensures a homogeneous dispersion of the flame retardant additives within the polymer matrix.
-
Pelletizing: Extrude the molten polymer blend through a die and pelletize the strands.
-
Drying of Pellets: Dry the resulting pellets to remove any absorbed moisture before further processing.
-
Injection Molding: Use an injection molding machine to produce standard test specimens from the flame-retardant polymer pellets. The molding parameters should be optimized for the specific material.
Standardized Flame Retardancy Testing
To quantify the effectiveness of TDBPB as a flame retardant, standardized tests are employed. The two most common small-scale tests are the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.[8]
4.2.1. Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.[8]
4.2.2. UL-94 Vertical Burn Test
The UL-94 test evaluates the burning characteristics of a vertically oriented polymer specimen after the application of a small flame. Materials are classified as V-0, V-1, or V-2 based on factors such as afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen. A V-0 rating indicates the highest level of flame retardancy in this test.[8]
Expected Performance Data
| Polymer System | Additive(s) | Loading (wt%) | LOI (%) (Expected) | UL-94 Rating (Expected) |
| Neat ABS | None | 0 | 18-20 | No Rating |
| ABS + TDBPB | TDBPB | 15-20 | 25-28 | V-2 |
| ABS + TDBPB/Sb₂O₃ | TDBPB/Sb₂O₃ (3:1) | 15-20 | 28-32 | V-0 |
| Neat HIPS | None | 0 | 17-19 | No Rating |
| HIPS + TDBPB | TDBPB | 15-20 | 24-27 | V-2 |
| HIPS + TDBPB/Sb₂O₃ | TDBPB/Sb₂O₃ (3:1) | 15-20 | 27-30 | V-0 |
Note: These are estimated values and actual performance will depend on the specific grade of polymer, processing conditions, and the exact formulation.
Thermal and Processing Considerations
Thermal Stability (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is essential to understand the thermal stability of TDBPB and its effect on the host polymer. A hypothetical TGA curve for TDBPB would be expected to show high thermal stability, with the onset of decomposition occurring at a temperature high enough to not interfere with the processing of most engineering thermoplastics. The decomposition would likely occur in a single or a few distinct steps corresponding to the release of bromine.
Effect on Polymer Processing (Melt Flow Index - MFI)
The addition of any flame retardant can affect the rheological properties of the polymer melt. The Melt Flow Index (MFI) is a simple measure of the ease of flow of a molten thermoplastic. It is important to evaluate the MFI of the flame-retardant polymer formulation to ensure it remains within the acceptable range for the intended processing method (e.g., injection molding, extrusion). The high thermal stability of TDBPB is advantageous as it is less likely to degrade and alter the MFI during processing compared to less stable flame retardants.
Conclusion
This compound is a highly effective, thermally stable brominated flame retardant. Its efficacy is rooted in the gas-phase radical trapping mechanism, which can be further enhanced through synergy with antimony trioxide. The protocols outlined in this guide provide a framework for the successful incorporation and evaluation of TDBPB in common thermoplastic polymers such as ABS and HIPS. For researchers and professionals in materials science and product development, TDBPB offers a robust solution for meeting stringent fire safety standards.
References
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- 5. The Synergic Effect of Primary and Secondary Flame Retardants on the Improvement in the Flame Retardant and Mechanical Properties of Thermoplastic Polyurethane Nanocomposites [mdpi.com]
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- 8. jetir.org [jetir.org]
Application Note: Synthesis of Phenyl-Based Dendrimers from a 1,3,5-Tris(3,5-dibromophenyl)benzene Core
Introduction: The Architectural Precision of Dendrimers
Dendrimers are a fascinating class of synthetic macromolecules characterized by their highly branched, three-dimensional, and perfectly monodisperse architecture.[1][2] Unlike traditional linear polymers, which consist of a statistical distribution of chain lengths, every dendrimer molecule of a specific "generation" is identical in size, mass, and the number of terminal functional groups. This structural perfection, emanating from a central core, gives rise to unique properties, including high solubility, low solution viscosity, and a multivalent surface, making them exceptional candidates for advanced applications in nanomedicine, catalysis, and materials science.[2][3][4][5]
The choice of the core molecule is fundamental as it dictates the initial symmetry and multiplicity of the resulting dendrimer. 1,3,5-Tris(3,5-dibromophenyl)benzene stands out as a superb foundational core. Its intrinsic C3 symmetry ensures a predictable, star-shaped growth pattern, while the six chemically equivalent bromine atoms serve as robust and versatile anchor points for the iterative attachment of dendritic branches, or "dendrons." This application note provides a comprehensive guide to the synthesis of dendrimers from this core, detailing key synthetic strategies, step-by-step protocols, and critical characterization techniques for researchers in organic synthesis and drug development.
Pillar 1: Foundational Synthetic Strategies
The construction of dendrimers is an algorithmic process, typically following one of two primary strategies: divergent or convergent synthesis.[1][2] The selection of a strategy is a critical experimental choice driven by the desired scale, purity requirements, and the complexity of the target molecule.
Divergent vs. Convergent Approaches
In the divergent method , the dendrimer is grown outwards from the core.[2][6] This involves a sequence of reactions where layers, or "generations," are added iteratively. While this approach is efficient for producing large quantities of low-generation dendrimers, challenges can arise in higher generations. Incomplete reactions or side reactions can lead to structural defects that are propagated throughout subsequent steps, complicating purification and compromising the crucial monodispersity of the final product.
The convergent method , by contrast, builds the dendrimer from the outside in.[2][7] Dendritic wedges (dendrons) are synthesized first and then attached to the central core in the final step. This strategy significantly simplifies purification, as the desired dendron can be rigorously purified before its attachment to the core, and the final coupling reaction involves reactants of substantially different sizes. However, for higher generations, steric hindrance can impede the final attachment of the bulky dendrons to the core, limiting the achievable size.
Caption: General workflow for the synthesis of a G1 dendrimer.
Protocol 1: G1 Dendrimer Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a phenyl-ether terminated G1 dendrimer.
Step A: Synthesis of Dendron - (3,5-bis(benzyloxy)phenyl)boronic acid
This step is a prerequisite to the main coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3,5-bis(benzyloxy)benzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula.
-
Reaction: Heat the mixture to 80-90 °C and stir overnight.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the boronic ester dendron.
Step B: Coupling of Dendron to the Core
-
Reaction Setup: In a Schlenk flask under argon, combine this compound (1.0 eq), the boronic ester dendron from Step A (7.2 eq, 1.2 eq per bromide), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 eq).
-
Solvent and Base: Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 ratio) followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq per bromide).
-
Reaction: Heat the biphasic mixture to reflux (approx. 90-100 °C) with vigorous stirring for 24-48 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically required to first elute nonpolar impurities and then the desired product. The final product is often recrystallized to achieve high purity.
Protocol 2: G1 Dendrimer Synthesis via Buchwald-Hartwig Amination
This protocol describes the coupling of a secondary amine to form a G1 dendrimer.
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add this compound (1.0 eq), the desired secondary amine (e.g., dibenzylamine, 7.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq per bromide), and a suitable phosphine ligand (e.g., XPhos or BrettPhos, 0.05 eq per bromide) to an oven-dried Schlenk tube.
-
Causality Note: Sterically hindered, electron-rich biaryl phosphine ligands are essential. [8]They promote the formation of the active monoligated Pd(0) catalyst and accelerate the rate-limiting reductive elimination step, preventing side reactions like beta-hydride elimination. [9][10]2. Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq per bromide) and anhydrous toluene.
-
-
Reaction: Seal the tube and heat to 100-110 °C for 12-24 hours. The reaction should be stirred vigorously. Monitor by TLC or LC-MS until the starting core material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: After removing the solvent under reduced pressure, purify the residue by column chromatography on silica gel.
Pillar 3: Characterization and Data Validation
Rigorous characterization is non-negotiable to validate the synthesis of a monodisperse dendrimer. The data obtained at each step confirms the structure and purity, ensuring the trustworthiness of the protocol.
| Technique | Purpose | Expected Result for a G1 Dendrimer |
| ¹H & ¹³C NMR | Structural Elucidation & Purity | Disappearance of the C-Br signals in ¹³C NMR. Appearance of new signals corresponding to the attached dendrons. Integration of ¹H NMR signals should match the calculated proton ratios of the perfect G1 structure. |
| MALDI-TOF MS | Molecular Weight Confirmation | A single, intense peak corresponding to the exact calculated molecular mass of the G1 dendrimer. The absence of other peaks confirms monodispersity. |
| FT-IR | Functional Group Analysis | Appearance of new characteristic bands (e.g., C-O-C stretch for ether linkages, C-N stretch for amine linkages) and disappearance of starting material bands. |
| GPC/SEC | Polydispersity Index (PDI) | A narrow, symmetric elution peak, ideally with a PDI value < 1.05, confirming a uniform molecular size. |
Applications in Research and Drug Development
Dendrimers synthesized from the this compound core are versatile platforms with significant potential.
-
Drug Delivery: The well-defined periphery of these dendrimers can be functionalized with drugs, targeting moieties (e.g., folic acid, antibodies), or solubilizing groups like PEG. [4][11]The internal cavities may also encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability. [3][12]* Nanocatalysis: The dendritic structure can serve as a scaffold to stabilize and encapsulate metal nanoparticles (e.g., Palladium, Gold). [13][14][15]These dendrimer-encapsulated nanoparticles often exhibit enhanced catalytic activity, selectivity, and recyclability compared to conventional catalysts. [16]* Advanced Materials: The rigid, aromatic nature of dendrimers synthesized via Suzuki coupling makes them promising for organic light-emitting diodes (OLEDs) and light-harvesting systems, where their defined structure allows for precise control over photophysical properties. [17][18]
References
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Phosphine Dendrimer-Stabilized Palladium Nanoparticles, a Highly Active and Recyclable Catalyst for the Suzuki−Miyaura Reaction and Hydrogenation. ACS Publications. [Link]
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Synthesis of polymer-supported dendritic palladium nanoparticle catalysts for Suzuki coupling reaction. SpringerLink. [Link]
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Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene. Semantic Scholar. [Link]
-
Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. PubMed Central. [Link]
-
Phosphine Dendrimer-Stabilized Palladium Nanoparticles, a Highly Active and Recyclable Catalyst for the Suzuki−Miyaura Reaction and Hydrogenation. American Chemical Society. [Link]
-
Poly(amidoamine)-Dendrimer-Stabilized Pd(0) Nanoparticles as a Catalyst for the Suzuki Reaction. Michael Pittelkow. [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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Recent advances in click chemistry applied to dendrimer synthesis. PubMed. [Link]
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DENDRIMERS IN DRUG DELIVERY, DIAGNOSIS AND THERAPY: BASICS AND POTENTIAL APPLICATIONS. ResearchGate. [Link]
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Click Reaction in the Synthesis of Dendrimer Drug-delivery Systems. PubMed. [Link]
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Synthesis of Dendrimers-Divergent and Convergent approach. ResearchGate. [Link]
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Dendrimers as drug delivery vehicles: a comprehensive review. SpringerLink. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Scheme 3 Synthesis of dendrimers according to the convergent method. ResearchGate. [Link]
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Different types of dendrimers explored in drug delivery applications. ResearchGate. [Link]
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Applications and Limitations of Dendrimers in Biomedicine. PubMed Central. [Link]
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Synthesis of Odd Generation Triazine Dendrimers Using a Divergent, Macromonomer Approach. PubMed Central. [Link]
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Click Chemistry in Dendrimer Synthesis. Springer Professional. [Link]
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Dendrimers: synthesis, applications, and properties. PubMed Central. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Synthesis of Odd Generation Triazine Dendrimers Using a Divergent, Macromonomer Approach. ResearchGate. [Link]
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Dendrimer-based drug delivery systems: history, challenges, and latest developments. Journal of Biological Engineering. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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(PDF) Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. ResearchGate. [Link]
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Dendrimers Based on-[13][16][18]Triazines. PubMed Central. [Link]
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1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. MDPI. [Link]
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Solution size variation of linear and dendritic bis-MPA analogues using DOSY-1H NMR. Royal Society of Chemistry. [Link]
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Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Royal Society of Chemistry. [Link]
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Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. PubMed Central. [Link]
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1,3,5-Tris(p-bromophenyl)benzene. ResearchGate. [Link]
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Application Notes and Protocols for 1,3,5-Tris(3,5-dibromophenyl)benzene in Materials Science
Introduction: The Architectural Versatility of 1,3,5-Tris(3,5-dibromophenyl)benzene
This compound (TDBPB) is a highly functionalized aromatic molecule characterized by a C3-symmetric core.[1] Its structure, featuring a central benzene ring connected to three 3,5-dibromophenyl units, offers six reactive bromine atoms, making it an exceptionally valuable building block in the realm of materials science.[1] The strategic placement of these bromine atoms provides multiple sites for cross-coupling reactions, enabling the construction of complex, multi-dimensional molecular architectures. This high degree of bromination also imparts significant thermal stability and hydrophobicity to the molecule.[1]
The utility of TDBPB stems from its ability to act as a trifunctional node, facilitating the synthesis of extended, porous networks with high surface areas and defined pore structures. These materials, which include Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs), are of great interest for applications in gas storage, separation, catalysis, and sensing. Furthermore, the bromine atoms can be substituted to introduce a wide range of functional groups, allowing for the fine-tuning of the resulting material's electronic and chemical properties.[2]
This guide provides an in-depth exploration of the applications of TDBPB in materials science, with a focus on the synthesis of porous organic polymers. Detailed, field-proven protocols for key synthetic transformations are provided, along with an explanation of the underlying chemical principles that guide experimental design.
Core Applications in Materials Synthesis
The primary application of this compound lies in its use as a monomer for the synthesis of porous organic polymers (POPs). The multiple reactive sites allow for the formation of highly cross-linked, rigid, and porous three-dimensional networks. Two principal reaction types are employed for this purpose: Yamamoto-type Ullmann coupling and Suzuki-Miyaura cross-coupling.
Synthesis of Porous Aromatic Frameworks (PAFs) via Yamamoto Coupling
Yamamoto coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides, typically using a nickel(0) catalyst. When applied to polyhalogenated monomers like TDBPB, it results in the formation of a robust, porous aromatic framework. The resulting materials are amorphous yet possess permanent microporosity and high thermal stability.
The choice of the 3,5-dibromo substitution pattern in TDBPB, as opposed to the 4-bromo isomer, can influence the resulting polymer's structure by creating a more contorted and rigid network, potentially leading to higher surface areas and different pore geometries.
This protocol describes a representative procedure for the homopolymerization of TDBPB to yield a porous aromatic framework.
Materials:
-
This compound (TDBPB)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Acetone
-
Schlenk flask and line
-
Magnetic stirrer and heat block
Experimental Workflow:
Caption: Suzuki-Miyaura coupling of TDBPB with an arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (7.0 eq.), and potassium carbonate (12.0 eq.). A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added. The use of an excess of the boronic acid and base drives the reaction to completion for all six bromine sites.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 20-30 minutes. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.1 eq.).
-
Reaction: The mixture is heated to reflux (typically 90-100°C) and stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine to remove residual base and salts.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure hexa-substituted product.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the construction of advanced materials. Its C3 symmetry and multiple reactive bromine atoms make it an ideal candidate for the synthesis of porous organic polymers with high surface areas and tunable properties. The protocols detailed herein for Yamamoto and Suzuki-Miyaura couplings provide robust and adaptable methods for the creation of both extended porous networks and discrete, functionalized molecules.
Future research in this area will likely focus on the synthesis of novel porous frameworks with tailored pore environments for specific applications in catalysis and separations. Furthermore, the use of TDBPB in the synthesis of dendrimers and other complex molecular architectures for applications in electronics and drug delivery remains a promising avenue for exploration. The continued development of efficient and selective cross-coupling methodologies will further expand the utility of this powerful molecular building block.
References
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- Ren, H., et al. (n.d.). Synthesis of a porous aromatic framework for adsorbing organic pollutants application.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
- CymitQuimica. (n.d.). CAS 29102-67-8: this compound.
- BenchChem. (2025). A Comparative Guide to the Surface Area of Porous Organic Polymers (POPs)
- Gutzler, R., et al. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110).
- Goesten, M., et al. (n.d.).
- Ammon, M., et al. (2019). 1,3,5‐tris(3‐bromophenyl)benzene (mTBPB) conformers with C3h‐and Cs‐symmetry, respectively.
- Beltran, L. M. C., et al. (2002). 1,3,5-Tris(p-bromophenyl)benzene.
- Xiang, Z., et al. (2012). Synthesis of luminescent covalent-organic polymers for detecting nitroaromatic explosives and small organic molecules.
- BenchChem. (2025).
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
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- BenchChem. (2025). Synthesis of Triazine-Based Frameworks from 1,3,5-Tris(4-cyanophenyl)
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1,3,5-Tris(3-bromophenyl)
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Tris(dibromomethyl)benzene as a Polymer Cross-Linking Agent.
- Salvalaglio, M., et al. (2014). 1,3,5-Tris(4-bromophenyl)benzene prenucleation clusters from metadynamics. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 2), 132-136.
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(4-bromophenyl)benzene 97%.
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Tribromobenzene in the Synthesis of Flame Retardants.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers.
- Wikipedia. (n.d.). 1,3,5-Tribromobenzene.
- DiVA portal. (n.d.). Suzuki reactions in novel liquids.
- ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
- SIKÉMIA. (n.d.). 1,3,5-Tri(p-bromophenyl)benzene.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3,5-Tris(4-bromophenyl)benzene.
- The Chemists' Cookbook. (n.d.). The Chemists' Cookbook.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene
Welcome to the technical support center for the synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields.
Introduction to the Synthesis
The synthesis of this compound, a highly functionalized star-shaped molecule, is a cornerstone for creating advanced materials such as Covalent Organic Frameworks (COFs) and dendrimers.[1] The most reliable and common synthetic route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 1,3,5-tribromobenzene with 3,5-dibromophenylboronic acid.
This guide focuses exclusively on troubleshooting and optimizing this Suzuki-Miyaura coupling pathway.
Caption: General scheme for the Suzuki-Miyaura synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of running this Suzuki coupling successfully?
A1: Without a doubt, maintaining a strictly inert atmosphere is paramount. The Palladium(0) catalyst at the heart of the catalytic cycle is extremely sensitive to oxygen.[2] Exposure to air, even in trace amounts, will lead to the formation of inactive Palladium black, effectively halting your reaction.[2] This is why thorough degassing of all solvents and reagents, followed by maintaining a positive pressure of an inert gas like Argon or Nitrogen throughout the experiment, is non-negotiable.
Q2: My 3,5-dibromophenylboronic acid is old. Can I still use it?
A2: It is highly inadvisable. Boronic acids are susceptible to degradation over time, primarily through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] This is often accelerated by moisture and residual acid or base from its synthesis. Using degraded boronic acid is a leading cause of low yields. For best results, use freshly purchased boronic acid or purify older batches before use. Alternatively, consider using more stable boronic esters (like pinacol esters) or potassium trifluoroborate salts, which are more robust against degradation.[2]
Q3: Why is the choice of base so important?
A3: The base plays a crucial role in the transmetalation step of the Suzuki mechanism. It activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3] The choice of base can significantly impact yield.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, but its effectiveness can be limited by its solubility in organic solvents. It is often used with a water co-solvent.
-
Cesium Carbonate (Cs₂CO₃): Generally provides higher yields due to its better solubility in organic solvents and higher basicity. It is particularly effective for sterically challenging couplings.
-
Potassium Phosphate (K₃PO₄): A strong base that can be effective, especially in anhydrous conditions, though it may require trace amounts of water to function optimally.[4]
Q4: Can I use a different halogen on my central benzene core, like 1,3,5-triiodobenzene?
A4: Yes, and it would likely improve your reaction rate. The oxidative addition step of the catalytic cycle is highly dependent on the identity of the halide. The general order of reactivity is I > Br > OTf >> Cl.[2] Using 1,3,5-triiodobenzene would lead to a faster oxidative addition, potentially allowing for milder reaction conditions (e.g., lower temperatures) and reducing side reactions. However, aryl iodides are typically more expensive and less stable than aryl bromides.
Troubleshooting Guide: Improving Your Yield
This section addresses specific experimental failures in a question-and-answer format.
Caption: A workflow for troubleshooting low-yield reactions.
Problem 1: My reaction mixture turned black immediately, and I got no product. What happened?
Answer: A rapid change to a black, heterogeneous mixture is a classic sign of palladium catalyst decomposition into palladium black.[2] This is almost always caused by the presence of oxygen.
-
Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species and then aggregates into palladium black.
-
Solution: Your degassing procedure is insufficient. Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). Add all solid reagents under a positive flow of inert gas. Use Schlenk techniques for all transfers.
Problem 2: The reaction started, but TLC analysis shows it stalled, with starting material and mono/di-substituted intermediates remaining.
Answer: A stalled reaction points to several potential issues, often related to reagent stoichiometry, catalyst deactivation over time, or solubility.
-
Possible Cause 1: Insufficient Boronic Acid. Since you are forming three C-C bonds, you need slightly more than 3 equivalents of the boronic acid to account for potential homo-coupling and degradation.
-
Solution 1: Increase the stoichiometry of the 3,5-dibromophenylboronic acid to 3.3 - 3.5 equivalents relative to 1,3,5-tribromobenzene.
-
Possible Cause 2: Catalyst Deactivation. The catalyst may be slowly deactivating over the long reaction time required for a triple coupling.
-
Solution 2: Consider a more robust catalyst system. Buchwald or other specialized ligands can increase catalyst longevity and turnover number.[4] Alternatively, a second portion of the catalyst can sometimes be added midway through the reaction, but this is less ideal than using a more stable system from the start.
-
Possible Cause 3: Poor Solubility. As the product forms, it may precipitate from the reaction mixture, especially if the solvent polarity is not optimal, hindering the final coupling steps.[5]
-
Solution 3: Switch to a higher-boiling solvent that can better solubilize all species, such as DMF or 1,4-dioxane. Ensure the reaction temperature is sufficient to maintain solubility.
Problem 3: I isolated a product, but NMR shows significant proton signals where the boron group should have been. What is this impurity?
Answer: This indicates that protodeboronation of your boronic acid starting material is a significant side reaction.[2][5] The boronic acid is reacting with trace water or other protic sources to be replaced by a hydrogen atom, leading to the formation of 1,3-dibromobenzene, which then does not participate in the coupling.
-
Causality: This side reaction is often base-catalyzed and accelerated by elevated temperatures and the presence of water.
-
Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Change the Base: Switching from an aqueous base like K₂CO₃ solution to an anhydrous base like powdered, dry K₃PO₄ or Cs₂CO₃ can minimize this side reaction.[5]
-
Use a Boronate Ester: As mentioned in the FAQs, converting the boronic acid to a more stable pinacol ester can protect it from premature protodeboronation.
-
Problem 4: My main impurity is a high molecular weight product I can't identify, and my desired product yield is low.
Answer: You are likely observing homo-coupling of the boronic acid, which produces 3,3',5,5'-tetrabromobiphenyl. This is a common side reaction in Suzuki couplings.
-
Causality: This side reaction is often promoted by the presence of oxygen or an overly active catalyst system at high temperatures.
-
Solutions:
-
Improve Inert Atmosphere: Re-evaluate your degassing and inert gas handling procedures.
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Try lowering the temperature by 10-20 °C.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid is good, but a large excess can favor homo-coupling. Stick to the 3.3-3.5 equivalent range.
-
Experimental Protocol & Data
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the synthesis.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,3,5-tribromobenzene (1.0 eq), 3,5-dibromophenylboronic acid (3.3 eq), and potassium carbonate (K₂CO₃, 9.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive flow of argon, add degassed toluene and water (e.g., a 4:1 v/v mixture). The mixture should be sufficiently dilute to maintain solubility (approx. 0.05 M in 1,3,5-tribromobenzene).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive argon flow.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexanes to 9:1 hexanes/dichloromethane).[7] Further purification can be achieved by recrystallization from a solvent mixture like glacial acetic acid/water or ethanol/water.[8]
Parameter Optimization Table
Use this table to guide systematic optimization if the standard protocol yields unsatisfactory results.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Try Pd(dppf)Cl₂ (3 mol%). The dppf ligand is more robust and can be better for complex couplings. |
| Base | K₂CO₃ (aq) | Switch to anhydrous Cs₂CO₃ (9.0 eq). Improves solubility and can accelerate transmetalation. |
| Solvent | Toluene / H₂O | Try 1,4-Dioxane / H₂O or DMF. Higher boiling points can increase reaction rate and improve solubility. |
| Temperature | 90-100 °C (Reflux) | If degradation occurs, lower to 80 °C. If reaction is slow, consider a higher boiling solvent. |
| Boron Source | Boronic Acid | If protodeboronation is severe, synthesize and use the 3,5-dibromophenylboronic acid pinacol ester. |
References
-
Organic Syntheses Procedure for purification of a related tribromobenzene.
-
Quora discussion on disadvantages and necessary precautions for Suzuki coupling.
-
BenchChem Technical Support Center for purifying polyhalogenated aromatic compounds.
-
Tayebbe, R., et al. "A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA." RSC Advances.
-
ResearchGate discussion on troubleshooting Suzuki coupling, including solubility and deborylation issues.
-
Reddit r/Chempros discussion on diagnosing failed Suzuki couplings.
-
BenchChem Technical Support Center for Suzuki Coupling Reactions.
-
Myers, A. G. Research Group Handout on the Suzuki Reaction. Harvard University.
-
ChemicalBook entry for 1,3,5-Tris(3-bromophenyl)benzene synthesis.
-
BenchChem guide on 1,3,5-Tris(dibromomethyl)benzene.
-
Organic Chemistry Portal entry on the Suzuki Coupling.
-
Synthesis of 1,3,5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Oriental Journal of Chemistry.
-
BenchChem Application Notes for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
-
DiVA portal thesis on Suzuki reactions in novel liquids.
-
The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications.
-
Sigma-Aldrich product page for 1,3,5-Tris(4-bromophenyl)benzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-Tris(3-bromophenyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene
Welcome to the Technical Support Center for the synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of this important star-shaped molecule.
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a central aromatic core, typically 1,3,5-tribromobenzene, with 3,5-dibromophenylboronic acid.
-
Acid-Catalyzed Cyclocondensation: This route utilizes the self-condensation of 3'-bromoacetophenone to form the central benzene ring.
This guide is divided into sections addressing each of these synthetic strategies, focusing on common side reactions and providing practical, experience-based solutions to overcome experimental challenges.
Part 1: Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. However, the synthesis of polyhalogenated, sterically hindered molecules like this compound can be challenging.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Suzuki-Miyaura synthesis of this compound?
A1: The success of this reaction hinges on several key factors:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. A high-activity catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is generally required to overcome the steric hindrance and potential for catalyst deactivation.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1] It is imperative to thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Base Selection: The base plays a critical role in the transmetalation step. The choice of base can influence reaction rate and the prevalence of side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2]
-
Solvent System: A solvent system that can solubilize all reactants and facilitate the reaction is essential. Often, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is employed.[2]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several issues:
-
Incomplete Reaction: The reaction may not be going to completion due to an insufficiently active catalyst, suboptimal temperature, or a short reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction duration.
-
Side Reactions: Competing side reactions, such as dehalogenation of the starting material or homocoupling of the boronic acid, can consume reactants and lower the yield of the desired product.
-
Product Insolubility: The highly symmetric and rigid structure of this compound can lead to poor solubility in many common organic solvents, potentially causing it to precipitate out of the reaction mixture before the reaction is complete.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to separate the starting materials, intermediates, and the final product. The product, being less polar than the boronic acid and more conjugated than the starting materials, should have a distinct Rf value. Visualization under a UV lamp (254 nm) is effective due to the aromatic nature of the compounds.
Troubleshooting Guide: Suzuki-Miyaura Route
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | - Use a fresh, high-quality palladium precatalyst and ligand. - Ensure rigorous degassing of solvents and reagents to exclude oxygen. - Consider using a more robust, air-stable precatalyst.[1] |
| Suboptimal Reaction Temperature: The temperature is too low for the oxidative addition to occur efficiently. | - Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures range from 80-110 °C.[1] | |
| Poor Solubility of Reactants: One or more of the reactants are not fully dissolved in the solvent system. | - Try a different solvent or a co-solvent system (e.g., toluene/DMF). - Increase the solvent volume, though this may slow down the reaction rate. | |
| Significant Formation of Homocoupled Boronic Acid Byproduct | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3] | - Improve degassing techniques (e.g., use multiple freeze-pump-thaw cycles). - Maintain a strict inert atmosphere throughout the reaction. |
| Use of a Pd(II) Precatalyst: Pd(II) species can directly catalyze the homocoupling reaction. | - Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species. - Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄. | |
| Presence of Dehalogenated Starting Material | Formation of Palladium-Hydride Species: These can arise from the reaction of the palladium complex with the base, solvent, or trace water. | - Use a milder base (e.g., K₂CO₃ instead of stronger alkoxide bases). - Switch to an aprotic solvent system if using alcohols. - Ensure all reagents and solvents are anhydrous if running under anhydrous conditions. |
| Complex Mixture of Products (Incomplete Substitution) | Steric Hindrance: As more phenyl groups are added to the central ring, the remaining bromines become more sterically hindered, slowing down subsequent couplings. | - Increase the reaction time and/or temperature. - Use a higher catalyst loading. - Employ a more active catalyst system with bulkier ligands to promote oxidative addition at the hindered sites. |
| Difficulty in Purifying the Final Product | Similar Polarity of Product and Byproducts: Incompletely reacted species or homocoupled products may have similar polarities to the desired product. | - Utilize column chromatography with a shallow solvent gradient, starting with a very non-polar eluent (e.g., hexanes) and gradually increasing the polarity. - Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be effective for removing less soluble impurities. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 mmol), 3,5-dibromophenylboronic acid (3.3 mmol, 1.1 eq. per bromine), and a suitable base such as K₃PO₄ (6.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 8 mol%).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, for example, toluene and water (10:1, 20 mL). Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Visualizing Reaction Pathways
Caption: Suzuki-Miyaura synthesis of the target molecule and potential side reactions.
Part 2: Acid-Catalyzed Cyclocondensation Route
The acid-catalyzed cyclotrimerization of aryl methyl ketones provides an alternative, palladium-free route to 1,3,5-triarylbenzenes. For the synthesis of this compound, 3'-bromoacetophenone would be the starting material.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed cyclocondensation of 3'-bromoacetophenone?
A1: The reaction proceeds through a series of acid-catalyzed aldol-type condensations and dehydrations.[4] The key steps involve the formation of an enol or enolate intermediate from one molecule of the acetophenone, which then attacks the protonated carbonyl of a second molecule. This process repeats, ultimately leading to a cyclized intermediate that aromatizes upon dehydration to form the 1,3,5-triarylbenzene core.
Q2: What are the common side reactions in this synthesis?
A2: The primary challenges in this reaction are ensuring the reaction goes to completion and avoiding the formation of polymeric or undesired condensation products.
-
Incomplete Reaction: The reaction may stall at intermediate stages, leading to a mixture of linear condensation products.
-
Side-chain Reactions: Under harsh acidic conditions, other reactions involving the bromine atoms or the aromatic ring may occur, though this is less common.
-
Formation of Byproducts from Impurities: The purity of the starting 3'-bromoacetophenone is critical. Any impurities can be incorporated into the final product or lead to side reactions.
Q3: How does the electronic nature of the substituent on the acetophenone affect the reaction?
A3: The electronic properties of the substituent have a significant impact on the reaction rate and yield. Electron-withdrawing groups, like the bromine atoms in 3'-bromoacetophenone, can increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons, which can facilitate the condensation steps.[5] However, very strong electron-withdrawing groups can sometimes hinder the reaction.[4]
Troubleshooting Guide: Cyclocondensation Route
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Trimer | Incomplete Reaction: The reaction has not proceeded to the fully cyclized and aromatized product. | - Increase the reaction time and/or temperature. - Ensure a sufficient amount of a strong acid catalyst is used. - Consider using a dehydrating agent to drive the equilibrium towards the product. |
| Formation of Linear Oligomers: The reaction is terminating before cyclization. | - Optimize the reaction concentration. Higher concentrations can favor the intramolecular cyclization step. | |
| Dark-colored Reaction Mixture and Product | Decomposition/Polymerization: The starting material or product is decomposing under the harsh acidic and high-temperature conditions. | - Lower the reaction temperature and extend the reaction time. - Use the minimum effective amount of acid catalyst. - Purify the crude product using activated charcoal treatment during recrystallization. |
| Product is Difficult to Purify | Presence of Structurally Similar Byproducts: Incompletely reacted intermediates are co-eluting with the product. | - Column chromatography with a carefully optimized solvent gradient is often necessary. - Multiple recrystallizations may be required to achieve high purity. |
Experimental Protocol: Acid-Catalyzed Cyclocondensation
This protocol is based on the synthesis of similar 1,3,5-triarylbenzenes and may require optimization.[6]
-
Reaction Setup: To a round-bottom flask, add 3'-bromoacetophenone (1.0 mmol).
-
Catalyst Addition: Carefully add a strong acid catalyst, such as trifluoroacetic acid (0.4 eq.) and a co-catalyst like ethylenediamine (0.2 eq.).
-
Solvent: The reaction can be run neat or in a high-boiling solvent like nitromethane.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting acetophenone and the appearance of the higher Rf product spot.
-
Workup: After completion, cool the reaction mixture and quench by carefully adding it to a saturated aqueous solution of a weak base (e.g., NaHCO₃) or ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel followed by recrystallization.
Visualizing Reaction Pathways
Caption: Acid-catalyzed cyclocondensation of 3'-bromoacetophenone.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support Center.
-
Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]
- The Royal Society of Chemistry. (2012). Supporting information for Physical Chemistry Chemical Physics.
- Tayebec, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubMed. (2019). An overview on synthetic strategies for the construction of star-shaped molecules.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- ResearchGate. (2019).
- YouTube. (2024). 1,3,5 tribromobenzene.
- ACS Publications. (2016).
- Google Patents. (n.d.). US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Arkat USA, Inc. (2023). Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes: a short review.
- ResearchGate. (2019). An overview on synthetic strategies for the construction of star-shaped molecules.
- RSC Publishing. (n.d.). Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules.
- NIH. (2019). Synthesis of C3-symmetric star-shaped molecules containing α-amino acids and dipeptides via Negishi coupling as a key step.
- PubChem. (n.d.). 1,3,5-Tribromobenzene.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Benchchem. (2025). Side reactions of 2'-Aminoacetophenone in acidic conditions.
- Arkat USA, Inc. (2023). Solvent-free MeSO3H-promoted cyclotrimerization of acetophenones, effects of halogen and methoxy substituents on the reaction.
- ResearchGate. (2025). Intramolecular Double or Triple Suzuki Coupling Reaction of Substituted Di- or Tribromobenzenes. An Easy Synthesis of Fused Tri- or Tetracycles with a Benzene Core.
- ChemicalBook. (n.d.). 1,3,5-Triphenylbenzene(612-71-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1,3,5-Tribromobenzene(626-39-1) 13C NMR spectrum.
- SIKÉMIA. (n.d.). 1,3,5-Tri(p-bromophenyl)benzene.
- ResearchGate. (n.d.). 1,3,5-Tris(p-bromophenyl)benzene.
- MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
- Growing Science. (2012). Current Chemistry Letters Brønsted acid-surfactant (BAS)
- NIH. (2016). [1+1+1] Cyclotrimerization for the Synthesis of Cyclopropanes.
Sources
Technical Support Center: Purification of 1,3,5-Tris(3,5-dibromophenyl)benzene
Welcome to the technical support center for 1,3,5-Tris(3,5-dibromophenyl)benzene (TDBPB). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this highly functionalized, star-shaped molecule. The unique structure of TDBPB, with its C3 symmetry and six bromine atoms, makes it a valuable building block for covalent organic frameworks (COFs), dendrimers, and other advanced materials. However, its synthesis, often via Suzuki-Miyaura coupling or similar cross-coupling reactions, can present significant purification challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during the purification of TDBPB. Our approach is grounded in the fundamental principles of organic chemistry, providing not just solutions but also the scientific reasoning behind them to empower you in your experimental work.
Troubleshooting Guide: Common Purification Issues
The primary challenge in purifying TDBPB lies in its low solubility in common organic solvents and the similar physicochemical properties of the target molecule and its likely impurities. These impurities often include starting materials, partially reacted intermediates, and homocoupled byproducts.
Issue 1: Persistent Presence of Starting Materials in the Final Product
Q: After my reaction and initial work-up, NMR and LC-MS analysis still shows significant amounts of 1,3,5-tribromobenzene and/or 3,5-dibromophenylboronic acid. How can I remove these?
A: The presence of unreacted starting materials is a common issue, often stemming from incomplete reaction conversion or challenging separation due to similar polarities.
Causality:
-
Incomplete Reaction: Suzuki-Miyaura couplings involving sterically hindered or electron-deficient aryl halides can be sluggish. The six reaction sites on TDBPB's precursor, 1,3,5-tribromobenzene, mean that achieving full conversion requires optimized reaction conditions.
-
Similar Polarity: Both 1,3,5-tribromobenzene and TDBPB are nonpolar, making their separation by standard silica gel chromatography difficult.
Troubleshooting Steps:
-
Reaction Optimization: Before tackling the purification, ensure your reaction has gone to completion. Consider re-evaluating your catalyst system. For challenging couplings, bulky, electron-rich phosphine ligands can be more effective than standard ones.[1] Increasing reaction time or temperature may also drive the reaction to completion.[2]
-
Column Chromatography with a Non-Polar Mobile Phase: While challenging, it is possible to separate TDBPB from less substituted starting materials.
-
Rationale: The larger, more rigid structure of TDBPB may lead to slightly stronger interactions with the silica stationary phase compared to the smaller starting materials.
-
Protocol:
-
Begin with a very non-polar mobile phase, such as pure hexanes or heptane, and monitor the elution of 1,3,5-tribromophenylbenzene by thin-layer chromatography (TLC).
-
Gradually introduce a slightly more polar solvent, like toluene or dichloromethane, in small increments (e.g., 1-2%). This will help to elute the TDBPB while retaining more polar impurities. A mobile phase of hexanes and ethyl acetate in a ratio as high as 3:1 has been used for similar polyhalogenated compounds.[2]
-
Collect small fractions and analyze them by TLC or LC-MS to identify the pure product.
-
-
Issue 2: Isolating TDBPB from Partially Substituted Intermediates
Q: My product is contaminated with mono- and di-substituted phenylbenzene intermediates. How can I separate these?
A: These impurities are often the most challenging to remove due to their structural similarity to the final product.
Causality:
-
Stepwise Reaction: The formation of TDBPB is a stepwise process. If the reaction is stopped prematurely or if there is insufficient boronic acid reagent, these intermediates will be present.
-
Minimal Polarity Difference: The addition of one or two dibromophenyl groups does not drastically alter the overall polarity of the molecule, leading to co-elution in chromatography.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing closely related impurities from highly symmetric, crystalline compounds like TDBPB.
-
Rationale: The regular, symmetric structure of TDBPB allows it to pack efficiently into a crystal lattice, excluding the less symmetric, "defect" structures of the partially substituted intermediates.
-
Solvent Selection: The key is to find a solvent system where TDBPB has low solubility at room temperature but is reasonably soluble at elevated temperatures. Given its highly brominated nature, TDBPB is expected to be soluble in hot, non-polar aromatic solvents or halogenated solvents.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a high-boiling point solvent, such as chlorobenzene, dichlorobenzene, or nitrobenzene, at its boiling point.
-
If the compound is still poorly soluble, a solvent mixture can be effective. For example, dissolving the crude material in a good solvent like hot chloroform or dichloromethane and then slowly adding a poor solvent like methanol or hexanes until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor. If significant product remains in the mother liquor, a second recrystallization may be necessary. For the related compound 1,3,5-tribromobenzene, a mixture of glacial acetic acid and water has been used for recrystallization.[1]
-
-
-
Sublimation: For thermally stable, non-polar compounds, sublimation can be an excellent, solvent-free purification method.
-
Rationale: Sublimation separates compounds based on their vapor pressure.[3] The high symmetry of TDBPB may allow it to sublime at a lower temperature than its less symmetrical, partially substituted impurities.
-
Protocol:
-
Place the crude TDBPB in a sublimation apparatus.
-
Heat the apparatus gently under a high vacuum.
-
The pure TDBPB will sublime and deposit as crystals on a cold finger, leaving non-volatile impurities behind. This method can yield very high-purity materials.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my this compound?
A1: A combination of techniques is recommended for a comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial. In the ¹H NMR spectrum of pure TDBPB, you should see a characteristic set of signals for the aromatic protons. The absence of signals corresponding to starting materials or intermediates is a good indicator of purity. Quantitative NMR (qNMR) can be used for a more precise purity determination.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive for detecting impurities. For the related 1,3,5-Tris(4-bromophenyl)benzene, purity is often reported as >98.0% by HPLC.[6] A single, sharp peak on an appropriate column (e.g., a C18 reverse-phase column) is indicative of high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify the mass of any impurities.
-
Melting Point: A sharp, well-defined melting point is a classic indicator of a pure crystalline compound.
Q2: My this compound seems almost insoluble. How can I handle it for purification and analysis?
A2: The low solubility of TDBPB is a significant challenge.
-
For Column Chromatography: You may need to dissolve the crude product in a stronger, more polar solvent like dichloromethane for loading onto the column, even if the mobile phase is much less polar. Dry loading, where the compound is adsorbed onto a small amount of silica gel before being added to the column, is also a good option.
-
For Recrystallization: As mentioned, high-boiling point aromatic or halogenated solvents are likely necessary.
-
For NMR: Deuterated chloroform (CDCl₃) may not be a sufficiently strong solvent. Consider using deuterated dichloromethane (CD₂Cl₂), deuterated tetrachloroethane (TCE-d2), or acquiring the spectrum at an elevated temperature to increase solubility.
Q3: Can I use activated carbon (charcoal) to decolorize my product?
A3: Yes, this can be an effective step, particularly during recrystallization. If your TDBPB has a colored tint, likely from polymeric byproducts or catalyst residues, adding a small amount of activated carbon to the hot solution before filtering can help remove these impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly. The purification of 1,3,5-tribromobenzene involves boiling with decolorizing carbon in a mixture of glacial acetic acid and water.[1]
Data and Protocols at a Glance
Table 1: Potential Solvents for Recrystallization of TDBPB
| Solvent | Boiling Point (°C) | Polarity Index | Rationale |
| Chloroform | 61.2 | 4.1 | Good solvent when hot, lower solubility when cold. |
| Toluene | 110.6 | 2.4 | Non-polar aromatic, good for dissolving TDBPB at high temp. |
| Chlorobenzene | 131.7 | 2.7 | Higher boiling point allows for a wider temperature gradient. |
| o-Dichlorobenzene | 180.5 | 2.7 | High boiling point for very insoluble samples. |
| Ethanol/Water | - | - | Used for related, less brominated compounds.[7] |
| Acetic Acid/Water | - | - | Used for 1,3,5-tribromobenzene.[1] |
Protocol: General Column Chromatography for TDBPB
-
Slurry Pack a Silica Gel Column: Use a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude TDBPB in a minimal amount of dichloromethane or toluene, or dry load it onto silica gel.
-
Elute with a Gradient:
-
Start with 100% hexanes.
-
Gradually increase the polarity by adding small percentages of toluene or dichloromethane.
-
Monitor the fractions by TLC, visualizing under a UV lamp (254 nm).[2]
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Diagram 1: Decision Tree for TDBPB Purification
Caption: A decision tree for selecting the appropriate purification method for TDBPB.
Diagram 2: Potential Impurities in TDBPB Synthesis
Caption: Common impurities encountered in the synthesis of TDBPB.
References
- Coleman, G. H., & Talbot, W. F. (1933). sym.-Tribromobenzene. Organic Syntheses, 13, 96. doi:10.15227/orgsyn.013.0096
- BenchChem. (2025). Technical Support Center: Purifying 1,3,5-Tris(dibromomethyl)benzene with Column Chromatography.
- Tayebeea, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(10), 7128-7137.
-
Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]
-
Mestrelab Research. (2013). Purity Calculation. Retrieved from [Link]
- Hilton, C. B. (1994). U.S. Patent No. 5,344,980. Washington, DC: U.S.
- Chemistry For Everyone. (2025, June 27).
- Chen, C. H., et al. (2007). U.S. Patent No. 7,202,385. Washington, DC: U.S.
-
University of Toronto Scarborough. (n.d.). Sublimation Theory. Retrieved from [Link]
-
Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]
- Menezes, T. dos R., et al. (2019). MOFs (METAL ORGANIC FRAMEWORKS) AS A STATIONARY PHASE IN LIQUID CHROMATOGRAPHY (HPLC). In O ensino e a pesquisa em química 2.
-
SIKÉMIA. (n.d.). 1,3,5-Tri(p-bromophenyl)benzene. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 1 3 5 tris(4-bromophenyl)benzene. Search results.
- Rose, J. A., et al. (2011). 1,3,5-Tris(p-bromophenyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1738.
- Giberti, F., et al. (2017). 1,3,5-tris(4-bromophenyl)-benzene Nucleation: From Dimers to Needle-like Clusters. Crystal Growth & Design, 17(10), 5449–5456.
- Giberti, F., et al. (2016). 1,3,5-Tris(4-bromophenyl)benzene prenucleation clusters from metadynamics. Faraday Discussions, 191, 345-365.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. innovation.world [innovation.world]
- 4. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 5. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 6. 1,3,5-Tris(4-bromophenyl)benzene | 7511-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Suzuki Coupling with Poly-brominated Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often complex challenges encountered when performing Suzuki-Miyaura cross-coupling reactions on substrates bearing multiple bromine atoms. This is a living document, structured in a practical question-and-answer format to provide direct, actionable solutions to common experimental hurdles.
I. Core Issues: Low Yield, Incomplete Conversion, and Site Selectivity
This section addresses the most frequent primary challenges: failing to obtain the desired product in sufficient yield and controlling which bromine atom reacts.
FAQ 1: My reaction with a di-brominated aryl substrate stalls at the mono-coupled product, resulting in low yield of the desired di-substituted product. What is the likely cause and how can I fix it?
This is a classic issue where the electronic properties of the substrate change unfavorably after the first coupling. The addition of an electron-donating aryl group from the boronic acid deactivates the second C-Br bond towards oxidative addition, which is often the rate-limiting step.[1]
Troubleshooting Strategy:
-
Increase Catalyst Activity: The key is to accelerate the sluggish second oxidative addition.
-
Ligand Choice: Switch to more electron-rich and bulky phosphine ligands. Biaryl phosphine ligands like SPhos, XPhos, or RuPhos are excellent choices as they promote oxidative addition, especially for less reactive C-Br bonds.[2] N-Heterocyclic Carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.
-
Catalyst Loading: For a particularly stubborn second coupling, consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.
-
-
More Forcing Conditions:
-
Temperature: Gradually increase the reaction temperature. A sluggish second coupling often requires more thermal energy to overcome the higher activation barrier.[1]
-
Reaction Time: Extend the reaction time significantly. Monitor by LC-MS or TLC to track the disappearance of the mono-coupled intermediate.
-
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the boronic acid (e.g., 2.2 - 2.5 equivalents for a di-brominated substrate) and base (at least 2 equivalents per C-Br bond) to drive the reaction to completion.
FAQ 2: I am attempting a selective mono-coupling on a poly-brominated substrate, but I'm getting a mixture of unreacted starting material, mono-coupled, and di-coupled products. How can I improve selectivity?
Achieving selective mono-coupling hinges on exploiting the subtle differences in the reactivity of the various C-Br bonds. Selectivity is primarily governed by electronic and steric factors.[1]
Troubleshooting Strategy:
-
Exploit Electronic Differences: Oxidative addition occurs preferentially at the most electron-deficient C-Br bond. For example, in 1,4-dibromo-2-nitrobenzene, the C-Br bond ortho to the electron-withdrawing nitro group is significantly more reactive than the one meta to it.[1]
-
Action: Analyze your substrate. If electronic differentiation exists, use milder conditions (lower temperature, less active catalyst) to favor reaction at the most activated site.
-
-
Leverage Steric Hindrance: If the bromine atoms are in sterically distinct environments, the least hindered position will react first.
-
Action: Use a bulky catalyst system. A palladium source paired with a bulky ligand like XPhos or a very bulky NHC ligand will preferentially attack the most accessible C-Br bond.
-
-
Control Stoichiometry: This is critical for selective reactions.
-
Action: Use the boronic acid as the limiting reagent. Start with 0.95-1.0 equivalents of the boronic acid relative to your poly-brominated substrate. This ensures there isn't enough nucleophile to drive the reaction to the second coupling.
-
-
Lower Temperature: Running the reaction at a lower temperature will amplify the small differences in activation energy between the different C-Br bonds, enhancing selectivity.
II. Pervasive Side Reactions: Debromination and Homocoupling
Side reactions are a major cause of yield loss and complex purification challenges. Understanding their mechanisms is key to suppression.
FAQ 3: My main byproduct is the hydro-debrominated starting material where one or more bromines are replaced by hydrogen. What causes this and how can I prevent it?
Hydro-debromination is a common side reaction where the aryl halide is reduced instead of coupled.[3] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl group to give the unwanted Ar-H product.[3][4]
Sources of Hydride and Mitigation Strategies:
| Hydride Source | Explanation | Recommended Action |
| Bases | Strong alkoxide bases can undergo β-hydride elimination. Some amine bases can also act as hydride donors. | Switch to a non-hydridic inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices.[3] |
| Solvents | Alcoholic solvents (e.g., methanol, isopropanol) can be oxidized by the Pd(II) intermediate to generate Pd-H species. | Use aprotic solvents like dioxane, THF, or toluene.[3] If a co-solvent is needed for solubility, minimize the amount of alcohol. |
| Water | While often necessary for Suzuki reactions, excessive water can be a proton source, contributing to the overall pathway. | If running under anhydrous conditions, ensure all reagents and solvents are rigorously dry. In aqueous systems, optimize the solvent:water ratio. Start with ratios like 9:1 or 4:1 (organic:water).[5] |
| Organoboron Reagent | Slow transmetalation can give the Ar-Pd-Br intermediate more time to undergo side reactions. | Ensure high purity of the boronic acid. Consider switching to a more stable boronic ester (e.g., a pinacol ester) to prevent protodeborylation, which can indirectly lead to conditions favoring debromination.[4] |
FAQ 4: I'm observing significant formation of a biaryl product derived from my boronic acid (R-R instead of Ar-R). Why is this homocoupling occurring?
Homocoupling of boronic acids is typically caused by the presence of Pd(II) species and an oxidant, most commonly oxygen.[4] This process competes with the main catalytic cycle, consuming your nucleophile and reducing the yield of the desired cross-coupled product.
Troubleshooting Strategy:
-
Rigorous Degassing: This is the most critical step. Oxygen is a common culprit that can oxidize Pd(0) to Pd(II), promoting homocoupling.
-
Action: Degas your solvent thoroughly before adding the catalyst and other reagents. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice.[6]
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) requires an in situ reduction to the active Pd(0) catalyst. This reduction can sometimes be inefficient or lead to side reactions like homocoupling.
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration to prevent oxygen ingress.[7]
III. Catalyst, Ligand, and Reagent Optimization
The choice of each component in the reaction mixture is a critical parameter that can be tuned to overcome specific issues.
FAQ 5: My reaction is sluggish or fails completely. How should I approach selecting the right catalyst and ligand system for a poly-brominated substrate?
For challenging substrates like poly-brominated arenes, the catalyst system must be robust and highly active. The goal is to favor the productive steps of the catalytic cycle (oxidative addition, reductive elimination) over deactivation and side-reaction pathways.
Logical Flow for Catalyst System Selection:
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
Technical Support Center: Preventing Homocoupling in Reactions with 1,3,5-Tris(3,5-dibromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic strategies involving 1,3,5-Tris(3,5-dibromophenyl)benzene. This guide is designed to provide in-depth troubleshooting and practical solutions to a common and often frustrating side reaction: homocoupling. As Senior Application Scientists, we understand that minimizing byproducts is critical for yield, purity, and the overall efficiency of your synthetic route. This resource addresses specific issues you may encounter and provides the rationale behind our recommended protocols.
I. Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling
This section is structured to help you identify the root cause of unwanted homocoupling of this compound and implement effective solutions.
Question 1: I am observing a significant amount of a high molecular weight, insoluble byproduct in my cross-coupling reaction. How can I confirm it is a homocoupling product and what is the primary cause?
Answer:
The byproduct is likely a result of the homocoupling of this compound, leading to the formation of polyphenylene structures. These are often characterized by their high molecular weight and poor solubility.
Initial Diagnostic Steps:
-
Mass Spectrometry (MALDI-TOF or FD): Analyze the byproduct to confirm its molecular weight, which should correspond to multiples of the starting material minus bromine atoms.
-
Solubility Tests: The homocoupled polymer will exhibit significantly lower solubility in common organic solvents compared to your starting material or desired cross-coupled product.
Primary Cause: Oxygen Contamination
The most frequent cause of homocoupling in many cross-coupling reactions, particularly those involving boronic acids (Suzuki-Miyaura coupling), is the presence of oxygen.[1][2] Oxygen can interfere with the catalytic cycle, promoting the undesired coupling of your starting material.
Immediate Corrective Action: Rigorous Deoxygenation
Your first and most critical step is to ensure the stringent exclusion of oxygen from your reaction.
-
Protocol: Implement a thorough deoxygenation procedure for your solvent and reaction mixture. A highly effective method is to sparge the solvent with an inert gas (e.g., high-purity argon or nitrogen) for at least 30-60 minutes prior to adding the palladium catalyst.[3] A subsurface sparge, where the gas is bubbled through the liquid, is more efficient than simply purging the headspace.[4][5]
Question 2: Despite rigorous deoxygenation, homocoupling persists. What other reaction parameters should I investigate for my Palladium-catalyzed cross-coupling reaction?
Answer:
If oxygen has been effectively excluded, other factors in your palladium-catalyzed reaction, such as a Suzuki-Miyaura or similar coupling, can promote homocoupling. A systematic investigation of the following parameters is recommended.
1. Catalyst System: The Role of Palladium(0) and Ligands
The active catalyst in most cross-coupling reactions is a Pd(0) species. Homocoupling can be promoted by the presence of Pd(II) species, which can arise from incomplete reduction of the Pd(II) precatalyst or oxidation of Pd(0) by residual oxygen.[4]
-
Recommendation:
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[4][5]
-
Ligand Selection: The choice of ligand is crucial.[6] Bulky, electron-rich phosphine ligands can facilitate the desired cross-coupling pathway and suppress side reactions. For polyhalogenated substrates, sterically hindered ligands are often necessary to promote efficient oxidative addition.[6][7]
-
2. Base Selection and Strength
The base plays a critical role in the transmetalation step of many cross-coupling reactions. An inappropriate base can influence the relative rates of cross-coupling versus homocoupling.
-
Recommendation: The strength and solubility of the base can impact the reaction outcome.[8] For less reactive aryl bromides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[7] However, the optimal base should be determined empirically for your specific system.
3. Reaction Temperature and Time
Higher temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including homocoupling.[7]
-
Recommendation:
-
Monitor your reaction progress closely using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.
-
If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Question 3: I am attempting a copper-catalyzed Ullmann-type reaction and observing significant homocoupling. What are the key factors to consider here?
Answer:
The Ullmann reaction, which uses copper to couple aryl halides, is historically prone to homocoupling, especially at the high temperatures traditionally required.[9][10][11]
Key Considerations for Ullmann Reactions:
-
Temperature Control: Classic Ullmann reactions often require temperatures exceeding 200°C.[9][10] Modern modifications, however, can allow for significantly lower temperatures. The use of activated copper powder can facilitate the reaction at temperatures as low as 85-95°C.[9]
-
Solvent Effects: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF can facilitate the reaction at lower temperatures compared to running the reaction neat.[9]
-
Stoichiometry of Copper: Traditional Ullmann couplings often use stoichiometric amounts of copper.[9] While catalytic versions exist, ensuring the copper is highly active is key to preventing the need for harsh conditions that favor side reactions.
II. Frequently Asked Questions (FAQs)
What is homocoupling?
Homocoupling is a side reaction in which two molecules of the same starting material couple together. In the context of this compound, this results in the formation of a larger, polymeric structure instead of the desired product from a cross-coupling reaction.
Why is this compound particularly susceptible to homocoupling?
This molecule has multiple bromine atoms, providing several sites for potential coupling reactions. If reaction conditions are not carefully controlled, intermolecular reactions between these starting material molecules can compete with the desired cross-coupling with a different reaction partner.
Can the order of reagent addition affect the extent of homocoupling?
Yes, the order of addition can be critical. In many cross-coupling reactions, it is advisable to add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly deoxygenated. For certain sensitive substrates, slow addition of one of the coupling partners can also help to maintain a low concentration of that reagent and disfavor homocoupling.[5]
Are there alternative coupling strategies to consider if homocoupling remains a persistent issue?
If palladium- or copper-catalyzed methods consistently lead to significant homocoupling, exploring alternative synthetic routes may be necessary. One potential alternative is through a Grignard reagent intermediate.
-
Grignard Reaction: Formation of a Grignard reagent from this compound followed by reaction with a suitable electrophile can be a viable strategy. However, care must be taken to avoid homocoupling during the Grignard reagent formation itself, which can be favored by higher temperatures and concentrations of the starting aryl bromide.[12] It is also crucial to use anhydrous conditions, as Grignard reagents react readily with water.[13][14]
III. Experimental Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices for minimizing homocoupling of this compound with an arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (3.3 - 4.5 equiv.), and the base (e.g., K₃PO₄, 6.0 equiv.).
-
Deoxygenation: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity argon.
-
Solvent Addition: Add the chosen solvent (e.g., dioxane/water mixture) via cannula. Sparge the resulting mixture with a subsurface stream of argon for 30-60 minutes.
-
Catalyst Addition: While maintaining a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by an appropriate analytical method (TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 1: Troubleshooting Parameter Adjustments
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| High Homocoupling | Reaction Atmosphere | Implement rigorous deoxygenation (sparging) | Oxygen promotes homocoupling, especially of boronic acids.[1][2] |
| Persistent Homocoupling | Catalyst System | Add a mild reducing agent (e.g., potassium formate) | Maintains palladium in the active Pd(0) state.[4][5] |
| Low Yield/Selectivity | Ligand | Use bulky, electron-rich phosphine ligands | Facilitates oxidative addition and reductive elimination in the desired cycle.[6][7] |
| Incomplete Reaction | Base | Switch to a stronger, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃) | Can improve the rate of transmetalation for less reactive bromides.[7] |
| Catalyst Decomposition | Temperature | Lower the reaction temperature and increase reaction time | Minimizes side reactions and catalyst degradation.[7] |
IV. Visual Guides
Diagram 1: Logical Workflow for Troubleshooting Homocoupling
Caption: A step-by-step decision tree for diagnosing and resolving homocoupling issues.
Diagram 2: Competing Reaction Pathways
Caption: Simplified comparison of the desired cross-coupling versus the homocoupling side reaction.
V. References
-
Benchchem. (n.d.). Strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane. Retrieved from
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of Polyhalogenated Aromatic Compounds. Retrieved from
-
RSC Publishing. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. DOI:10.1039/D5SC02923F. Retrieved from
-
ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from
-
Benchchem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Retrieved from
-
Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from
-
ACS Publications. (n.d.). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Retrieved from
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from
-
ChemRxiv | Cambridge Open Engage. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Catalysis. Retrieved from
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from
-
Unknown. (n.d.). Grignard Reaction. Retrieved from
-
University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from
-
ResearchGate. (n.d.). Facile Palladium-Catalyzed Homocoupling of Aryl Halides Using 1,4-Butanediol as Solvent, Reductant and O,O-Ligand. Retrieved from
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from
-
Unknown. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF. Retrieved from
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from
-
ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Retrieved from
-
Homework.Study.com. (n.d.). Benzene is often produced as a side product during Grignard reactions using phenylmagnesium.... Retrieved from
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Technical Support Center: Optimizing Catalyst Loading for 1,3,5-Tris(3,5-dibromophenyl)benzene Reactions
Welcome to the technical support center for reactions involving 1,3,5-Tris(3,5-dibromophenyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes, with a specific focus on catalyst loading in palladium-catalyzed cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the substrate and the general principles of its reaction chemistry.
Q1: What is this compound and what are its primary applications?
This compound is a highly functionalized aromatic molecule featuring a central benzene core with three dibromophenyl arms. This structure possesses six reactive carbon-bromine (C-Br) bonds, making it an exceptional trifunctional building block or "node" in materials science and advanced organic synthesis.[1] Its primary application is in the synthesis of advanced porous materials, such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs), where its rigid, symmetric structure allows for the construction of extended, ordered networks with high thermal stability and specific electronic properties.[1][2]
Q2: What is the most common reaction for functionalizing this molecule, and what are the key components?
The most prevalent and effective method for functionalizing this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning reaction is valued for its mild conditions and tolerance of diverse functional groups.[3] The success of this C-C bond formation reaction hinges on the careful selection of four key components:
-
Palladium Catalyst: The active catalytic species is a Palladium(0) complex, which can be introduced directly or generated in situ from a more stable Palladium(II) precatalyst (e.g., Pd(OAc)₂).[3][5]
-
Ligand: Typically a phosphine-based ligand that stabilizes the palladium center, enhances its reactivity, and influences the reaction's efficiency.[3][4]
-
Base: An inorganic base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid coupling partner to facilitate the crucial transmetalation step.[6]
-
Solvent System: Often a mixture of an organic solvent (like toluene, dioxane, or THF) and water to dissolve the various components.[7]
Q3: Why is catalyst loading a critical parameter for this specific polyhalogenated substrate?
Optimizing catalyst loading is a crucial balancing act between reaction efficiency, cost, and product purity. For a molecule with six reaction sites, this is particularly important:
-
Efficiency: Insufficient catalyst loading will lead to incomplete conversion, resulting in a mixture of partially substituted products and unreacted starting material.
-
Cost and Purity: Palladium is a precious metal, and excessive loading increases costs significantly.[8] Furthermore, high catalyst loading can lead to greater levels of palladium contamination in the final product, which is often difficult to remove and undesirable in materials and pharmaceutical applications.
-
Polymer Properties: In the synthesis of POPs, the reaction kinetics, influenced by catalyst loading, can affect the final polymer's properties, such as porosity, surface area, and degree of polymerization.[9]
Q4: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this substrate?
A pragmatic starting point for a multi-site reaction like this is to consider the loading per reactive C-Br bond. A common range for Suzuki-Miyaura reactions is between 0.5 mol% and 5 mol% of the palladium catalyst relative to the limiting reagent.[10] For this substrate, a reasonable starting point for initial screening would be 1.5 to 2.0 mol% of the palladium precatalyst for each of the six C-Br bonds . For example, if you are targeting full substitution with an excess of boronic acid, you would use 6 x 1.5 mol% = 9 mol% palladium relative to the this compound. This can then be optimized downwards once reaction feasibility is established.
Q5: Which type of palladium catalyst and ligand system is recommended for this sterically hindered substrate?
The multiple ortho-substituents on the phenyl rings of this compound create significant steric hindrance around the C-Br bonds. Overcoming this challenge requires a highly active catalyst system.
-
Catalyst: Simple Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices as they are stable and are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich biaryldialkyl monophosphine ligands (often called "Buchwald ligands") are highly recommended.[11] Ligands such as SPhos or AntPhos are particularly effective for sterically demanding couplings.[12][13] Their steric bulk helps promote the final reductive elimination step to release the product, while their electron-rich nature facilitates the initial oxidative addition of the palladium into the C-Br bond.[4][12]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low or No Product Yield with Unreacted Starting Material
Question: My reaction has run overnight, but TLC/GC-MS analysis shows a very low yield of the desired product and a significant amount of unreacted this compound. What are the most likely causes?
Answer: This is one of the most common issues and typically points to a problem with the catalytic cycle's efficiency. The primary culprits are:
-
Catalyst Deactivation: The active Pd(0) catalyst is extremely sensitive to oxygen.[14] Inadequate degassing of solvents or a leaky reaction setup can rapidly oxidize and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[15] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Insufficient Catalyst Loading or Activity: The initial catalyst loading may be too low for such a demanding, multi-site reaction, or the chosen ligand may not be suitable for the sterically hindered substrate.
-
Solution: Incrementally increase the catalyst and ligand loading. If using 1.5 mol% per C-Br bond, try increasing to 2.5 mol%. Also, consider switching to a more active ligand system, such as moving from PPh₃ to a Buchwald-type ligand like SPhos or XPhos.[16]
-
-
Poor Reagent Quality: Impurities in solvents, starting materials, or the base can act as catalyst poisons.[6] The boronic acid may also have degraded over time.
-
Solution: Use high-purity, anhydrous solvents. Verify the purity of your starting materials via NMR or other analytical techniques. Use a fresh bottle of base and boronic acid if possible.
-
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially for the oxidative addition step with a sterically hindered substrate.
-
Solution: Increase the reaction temperature. If you are running the reaction at 80 °C in toluene, consider increasing it to 100-110 °C.[17]
-
Problem 2: Incomplete Conversion & Formation of Intermediates
Question: My analysis shows that the reaction is working, but I have a mixture of products (e.g., di-, tri-, tetra-substituted) instead of the desired fully hexa-substituted product. How can I drive the reaction to completion?
Answer: This indicates that while the catalyst is active, its turnover is insufficient to address all six reactive sites before it deactivates or the reaction time ends.
-
Increase Catalyst Loading: This is the most direct approach. A higher concentration of the active catalyst increases the probability of all six C-Br bonds reacting.
-
Solution: Increase the catalyst loading relative to the this compound. If you started at 9 mol% total, try increasing to 12 or 15 mol%.
-
-
Extend Reaction Time: Kinetically, later substitutions may be slower due to increasing steric bulk and potential product insolubility.
-
Solution: Extend the reaction time significantly. Monitor the reaction at 24, 48, and even 72-hour time points to see if the reaction progresses further.
-
-
Use a More Robust Catalyst System: Some catalyst systems have a longer lifetime.
-
Solution: Consider using palladium "precatalysts" that feature a built-in ligand, such as SPhos Pd G3. These are often more stable and maintain their activity for longer periods than catalysts generated in situ.
-
Problem 3: Significant Side Product Formation (Homocoupling/Protodeboronation)
Question: The main impurity in my reaction is the homocoupled dimer of my boronic acid (Ar-Ar), and my yield is correspondingly low. What is causing this?
Answer: This side reaction is often competitive with the desired cross-coupling and can be promoted by several factors.
-
Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of boronic acids, independent of the main catalytic cycle.
-
Solution: As with catalyst deactivation, the solution is meticulous exclusion of oxygen through rigorous degassing and maintaining a robust inert atmosphere.[14]
-
-
Protodeboronation: The boronic acid can react with water or other protic sources to be replaced by a hydrogen atom (Ar-B(OH)₂ → Ar-H).[4][7] This removes the active nucleophile from the reaction.
-
Solution: Ensure your base is sufficiently strong and non-nucleophilic (K₃PO₄ is often better than carbonates in this regard). Minimize the amount of water in the reaction, or consider using a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester, which slowly releases the boronic acid under the reaction conditions.[7]
-
Problem 4: Product Insolubility and Reaction Stalling
Question: As the reaction progresses, the mixture becomes a thick precipitate, and the reaction seems to stop before reaching full conversion. What is happening?
Answer: This is a very common issue when synthesizing POPs. The growing polymer chains become insoluble in the reaction solvent and precipitate out, making the remaining reactive sites inaccessible to the catalyst in the solution phase.
-
Solvent Choice: The solvent must be able to keep the growing polymer chains solvated for as long as possible.
-
Solution: Switch to a higher-boiling point, more polar aprotic solvent like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or 1,4-Dioxane.[15] These are generally better at solvating polymers than toluene or THF.
-
-
Temperature and Agitation: Higher temperatures can increase solubility and reaction rates.
-
Solution: Run the reaction at a higher temperature (e.g., 120-150 °C, solvent permitting). Ensure vigorous mechanical stirring (not just a magnetic stir bar) to keep the precipitate suspended and accessible to the catalyst.
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Hexa-Arylation
This protocol provides a robust starting point for optimizing the reaction.
1. Reagent Preparation:
-
Degas the chosen solvent (e.g., 1,4-Dioxane) and water (18 MΩ·cm) by bubbling with argon for 30-40 minutes.
-
Weigh this compound (1.0 equiv), the arylboronic acid (7.2 equiv, 1.2 equiv per C-Br), the palladium precatalyst (e.g., Pd(OAc)₂, 0.09 equiv, 0.015 per C-Br), the ligand (e.g., SPhos, 0.18 equiv), and the base (e.g., K₃PO₄, 12.0 equiv) into an oven-dried Schlenk flask equipped with a stir bar.
2. Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[3]
-
Using gas-tight syringes, add the degassed 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio by volume).[3][18]
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
4. Monitoring and Work-up:
-
Monitor the reaction progress by periodically taking small aliquots (under an argon blanket) and analyzing them by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is the crude polymer, which will require further purification by washing with various solvents (e.g., methanol, acetone, chloroform) to remove residual catalyst and unreacted monomers.
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Parameter | Condition 1 (Standard) | Condition 2 (High Activity) | Condition 3 (Insolubility Focus) |
| Pd Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃ | SPhos Pd G3 |
| Ligand | PPh₃ | SPhos | (Included in G3 precatalyst) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent System | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (5:1) | DMAc / H₂O (10:1) |
| Temperature | 100 °C | 110 °C | 130 °C |
| Pd Loading | 2.0 mol% per C-Br | 1.5 mol% per C-Br | 1.5 mol% per C-Br |
| Ligand:Pd Ratio | 4:1 | 2:1 | 2:1 (internal) |
Section 4: Visual Guides
Diagram 1: The Suzuki-Miyaura Cycle & Optimization Points
This diagram illustrates the catalytic cycle and highlights where experimental parameters exert their influence.
References
-
Caspary, F., & Schoenebeck, F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. ChemCatChem, 7(10), 1549-1557. [Link]
-
Kinuta, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(43), 15383-15388. [Link]
-
Hopson Chemical. (n.d.). The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. [Link]
-
Wang, C., et al. (2018). Feasibility Study on the Design and Synthesis of Functional Porous Organic Polymers with Tunable Pore Structure as Metallocene Catalyst Supports. Polymers, 10(11), 1256. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1358-1361. [Link]
-
Barder, T. E., et al. (2008). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Journal of the American Chemical Society, 130(38), 12888-12899. [Link]
-
Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5468-5476. [Link]
-
Le, T.-H., et al. (2022). Porous organic polymers for CO2 capture, separation and conversion. Chemical Society Reviews, 51(23), 9576-9619. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Zhang, T., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic & Biomolecular Chemistry, 11(35), 5874-5879. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Kar, P., et al. (2019). Sustainable Porous Polymer Catalyst for Size-Selective Cross-Coupling Reactions. ACS Sustainable Chemistry & Engineering, 7(11), 9998-10006. [Link]
-
Lu, W., et al. (2013). Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO2 Capture: Balanced Physisorption and Chemisorption. Journal of Materials Chemistry A, 1(36), 10833-10841. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. Catalysts, 12(10), 1146. [Link]
-
Al-dujaili, A. H., & Al-Zujaji, R. J. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1391. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
ResearchGate. (2019). How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor? [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
MacLeod, K. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2292-2313. [Link]
-
Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]
-
Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Valente, C., et al. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 25(12), 2176-2198. [Link]
-
Yilmaz, I., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. [Link]
-
Hussain, S., et al. (2018). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Journal of the Chemical Society of Pakistan, 40(2), 350-355. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]
-
Collins, K. M., & Glorius, F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(23), 16309-16323. [Link]
-
Saini, V., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(5), 1052. [Link]
-
Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(17), 3986. [Link]
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- 8. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 [jsynthchem.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Low Solubility of 1,3,5-Tris(3,5-dibromophenyl)benzene
Welcome to the technical support center for researchers working with 1,3,5-Tris(3,5-dibromophenyl)benzene. This guide provides in-depth troubleshooting advice and practical protocols to address the primary challenge associated with this valuable building block: its extremely low solubility. As a large, rigid, and highly symmetrical molecule, its tendency to form stable crystal lattices makes dissolution a significant hurdle in achieving efficient and reproducible reactions. This document will equip you with the knowledge and techniques to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a hexahalogenated aromatic compound. Its C3-symmetric structure and six reactive bromine atoms make it a critical precursor for synthesizing dendritic macromolecules, covalent organic frameworks (COFs), and advanced materials for optoelectronics. The challenge lies in its poor solubility, which complicates its use in standard solution-phase synthesis.
Q2: What are the best starting solvents for dissolving this compound?
Due to its polyaromatic and nonpolar nature, this compound is virtually insoluble in water and low-boiling point alcohols.[1][2] Effective dissolution requires high-boiling point, polar aprotic or aromatic solvents.
| Solvent | Boiling Point (°C) | General Utility |
| 1,4-Dioxane | 101 | Good for Suzuki and Buchwald-Hartwig reactions, often with water. |
| Toluene | 111 | Common for a variety of cross-coupling reactions. |
| N,N-Dimethylformamide (DMF) | 153 | Good solvating power, but can decompose at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | 189 | Excellent solvating power, but can complicate product workup. |
| 1,2-Dichlorobenzene (ODCB) | 180 | Excellent for dissolving highly insoluble aromatics at high temperatures.[3] |
| Anisole | 154 | A higher-boiling point alternative to toluene. |
Q3: Will simply heating the mixture solve the solubility problem?
Heating is the most critical tool for dissolving this substrate.[4] The compound's solubility increases significantly with temperature. In many cases, the reaction mixture will be a slurry at room temperature and only become a homogeneous solution near the reflux temperature of the solvent.[5] This is a key consideration for reaction setup and monitoring.
Q4: How does low solubility impact the reaction kinetics?
Low solubility means the reaction often begins under heterogeneous conditions (a mix of solid and liquid phases). The rate of reaction is then limited not just by the chemical kinetics, but by the rate at which the solid reactant dissolves into the solution to interact with the catalyst.[5] This can lead to stalled or incomplete reactions if the dissolution rate is too slow. The primary goal is to maximize the concentration of the dissolved substrate.[4][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions. Follow the logical workflow to diagnose and resolve issues.
Caption: Troubleshooting workflow for reactions involving this compound.
Problem 1: My reaction is sluggish or stalls completely. TLC analysis shows mostly starting material, even after several hours.
-
Cause: This is the classic symptom of a dissolution-limited reaction. The concentration of your substrate in the solution is too low for the catalytic cycle to proceed efficiently.[5]
-
Solution 1 (Increase Temperature): The relationship between temperature, solubility, and reaction rate is paramount. Increase the reaction temperature in increments of 10-20 °C. If your solvent is already at reflux, you must switch to a higher-boiling point solvent.
-
Solution 2 (Change Solvent): If you started with THF or Toluene, consider switching to 1,4-Dioxane, Anisole, or 1,2-Dichlorobenzene (ODCB). ODCB is particularly effective for highly insoluble polyaromatic halides.[3]
-
Solution 3 (Increase Dilution): While counterintuitive, sometimes adding more solvent can help dissolve the total mass of the substrate, even though the concentration is lower. This is only effective if the issue is overwhelming saturation, not inherent insolubility.
Caption: Interdependence of temperature, solubility, and reaction rate.
Problem 2: The reaction works, but my yields are inconsistent and often low.
-
Cause: Inconsistent dissolution or catalyst deactivation can lead to variable yields. If the substrate only dissolves transiently or if small amounts of oxygen poison the catalyst, the reaction outcome will be unpredictable.
-
Solution 1 (Rigorous Degassing): Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[7] Ensure your solvent and reaction vessel are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Solution 2 (Catalyst & Ligand Choice): For challenging substrates, standard catalysts may not be sufficient.
-
For Suzuki-Miyaura reactions: Use robust catalysts like Pd(dppf)Cl₂, or catalyst systems with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that are resistant to deactivation.[8]
-
For Buchwald-Hartwig aminations: These reactions are highly dependent on the ligand. Bulky monodentate phosphine ligands are often superior for coupling with sterically hindered aryl halides.[8][9]
-
Problem 3: I observe the formation of dark precipitates (palladium black), and the reaction stops.
-
Cause: This indicates that your palladium catalyst has decomposed and precipitated out of solution, halting the catalytic cycle. This is often caused by high temperatures in the presence of an unstable ligand or insufficient ligand-to-metal ratio.
-
Solution:
-
Use More Robust Ligands: As mentioned above, specialized ligands are designed to stabilize the palladium center at high temperatures.
-
Adjust Ligand:Palladium Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to ensure the metal center remains coordinated and soluble.
-
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a robust method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, designed to maximize solubility and yield.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (6.6 eq)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol% Pd)
-
Potassium Carbonate (K₂CO₃), finely ground (12.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
Procedure:
-
Vessel Preparation: Add this compound, the arylboronic acid, and finely ground K₂CO₃ to a Schlenk flask equipped with a magnetic stir bar.
-
Expert Insight: Using finely ground base increases its surface area and reactivity, which is crucial in a reaction that may be partially heterogeneous.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. The mixture will appear as a slurry.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the mixture vigorously. You should observe the solids gradually dissolving as the reaction approaches the target temperature. The reaction may not become fully homogeneous, which is acceptable.
-
Causality: High temperature is essential for both dissolving the substrate and driving the catalytic cycle forward.[4][5] The water in the solvent mixture helps dissolve the inorganic base.
-
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS. The reaction typically requires 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or toluene and filter through a pad of Celite to remove insoluble salts and palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely require purification by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/hexane).
Advanced Strategy: When Solution-Phase Fails
For particularly challenging coupling partners or when even high-boiling point solvents are ineffective, consider solvent-free mechanochemical methods.
High-Temperature Ball-Milling:
This technique uses mechanical force (milling) combined with heating to drive reactions in the solid state.[10] It completely bypasses the need for solvents, making it an excellent solution for insoluble reactants.[11][12] Recent studies have shown this method to be extremely effective for Suzuki-Miyaura cross-coupling of insoluble aryl halides, providing high yields in very short reaction times.[13]
References
-
Organic Syntheses. Benzene, 1,3,5-tribromo- - Organic Syntheses Procedure. Available from: [Link]
-
ChemBK. 1,3,5-TRIS(3-BROMOPHENYL)BENZENE - Introduction. Available from: [Link]
-
Erchinger, J. E., et al. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 16, 8262. Available from: [Link]
-
Journal of the Iranian Chemical Society. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available from: [Link]
-
ResearchGate. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ResearchGate. Chemical structure 1,3,5-Tribromobenzene. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ACS Figshare. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Available from: [Link]
-
Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
Semantic Scholar. Solubility Enhancement of Polycyclic Aromatic Hydrocarbons (PAHs) Using Synergistically Interacting Gemini-Conventional Surfactant Systems. Available from: [Link]
-
ResearchGate. Regio-controlled Sonogashira cross-coupling of 1,3,5-tribromobenzene 4.... Available from: [Link]
-
ICReDD, Hokkaido University. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Fengchen Group. 1,3,5-Tribromobenzene BP EP USP CAS 626-39-1 Manufacturers and Suppliers. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
Solubility of Things. Factors affecting reaction rates. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Pharmacy 180. Factors affecting reaction kinetics. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
EurekAlert!. Toward overcoming solubility issues in organic chemistry. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Chapter 13.1: Factors that Affect Reaction Rates. Available from: [Link]
-
Reddit. Problems with Suzuki coupling : r/Chempros. Available from: [Link]
-
Solubility of Things. Factors affecting reaction rates. Available from: [Link]
-
Course Hero. Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. Available from: [Link]
-
University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. Available from: [Link]
-
National Institutes of Health. Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban. Available from: [Link]
-
Springer. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1,3,5-Tribromobenzene BP EP USP CAS 626-39-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. researchgate.net [researchgate.net]
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- 13. Toward overcoming solubility issues in organic chemistry | EurekAlert! [eurekalert.org]
Technical Support Center: Synthesis and Work-up of 1,3,5-Tris(3,5-dibromophenyl)benzene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the work-up and purification of 1,3,5-Tris(3,5-dibromophenyl)benzene. Drawing from established protocols and troubleshooting common issues encountered in the synthesis of polyaromatic compounds, this document aims to ensure the integrity and successful isolation of the target molecule.
Introduction
This compound is a highly functionalized aromatic compound with a C3-symmetric structure, making it a valuable building block in materials science and supramolecular chemistry. Its synthesis, often achieved through Suzuki-Miyaura cross-coupling reactions, can present challenges during the work-up and purification stages. This guide provides a detailed protocol and addresses frequently encountered problems to streamline the experimental workflow and enhance reproducibility.
Standard Experimental Protocol: Work-up and Purification
This protocol outlines a standard procedure for the work-up and purification of this compound following its synthesis, typically via a Suzuki-Miyaura coupling reaction.
Step 1: Reaction Quenching and Initial Extraction
-
Procedure: Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[1] Combine the organic layers.
-
Rationale: Quenching with a mild acid like ammonium chloride neutralizes the basic reaction medium and stops the catalytic cycle. Ethyl acetate is a common solvent for extracting polyaromatic compounds due to its polarity and ease of removal.
Step 2: Aqueous Washes
-
Procedure: Wash the combined organic layers sequentially with water and brine (saturated aqueous NaCl solution).
-
Rationale: Washing with water removes water-soluble byproducts and inorganic salts. The subsequent brine wash helps to break any emulsions and further removes residual water from the organic phase.
Step 3: Drying and Solvent Removal
-
Procedure: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: Complete removal of water is crucial to prevent interference in subsequent purification steps and to obtain an accurate crude yield.
Step 4: Purification
Two primary methods for the purification of this compound are column chromatography and recrystallization. The choice depends on the nature and quantity of impurities.
-
Method A: Column Chromatography
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[2]
-
Mobile Phase (Eluent): A non-polar solvent system is typically effective. Start with a low polarity eluent, such as pure hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. A gradient elution, gradually increasing the polarity, can be employed for better separation.[2] For similar polyhalogenated aromatic compounds, a mobile phase of hexanes and ethyl acetate in a 3:1 ratio has been used successfully.[2]
-
Procedure: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica-adsorbed product onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
-
Method B: Recrystallization
-
Solvent Selection: Chloroform has been used for the crystallization of similar tris(p-bromophenyl)benzene derivatives.[3] A mixture of ethanol and water (e.g., 3:1) has also been reported for recrystallizing related triarylbenzenes.[4] The ideal recrystallization solvent or solvent pair should dissolve the compound at high temperatures and have low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield After Work-up | Incomplete reaction. | Before quenching, ensure the reaction has gone to completion using TLC analysis. |
| Product is insoluble and precipitates out of the reaction mixture. | For Suzuki couplings, consider using a higher boiling point solvent or a solvent system that better solubilizes polyaromatic compounds (e.g., toluene, dioxane, or DMF).[5] | |
| Product loss during aqueous extraction due to emulsion formation. | Use a brine wash to help break up emulsions. If the emulsion persists, filtration through a pad of Celite® may be effective. | |
| Product Contaminated with Palladium Catalyst (Black/Gray Solid) | Inefficient removal of the palladium catalyst during work-up. | Filter the reaction mixture through a pad of Celite® or a short plug of silica gel before aqueous work-up.[6] Specialized palladium scavengers can also be employed for trace removal.[5] |
| Presence of Homocoupling Byproducts | Suboptimal reaction conditions for Suzuki coupling (e.g., presence of oxygen). | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. |
| Poor Separation on Silica Gel Column (Streaking or Overlapping Spots) | The solvent system is not optimal for the separation of the product and impurities. | Systematically vary the polarity of the eluent. A less polar solvent system will generally increase separation for non-polar compounds.[2] |
| The product is sparingly soluble in the eluent, leading to tailing. | Add a small percentage of a more polar solvent in which the compound is more soluble to the eluent system. | |
| Difficulty in Inducing Crystallization | The product is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent mixture. Adding a non-solvent dropwise to a concentrated solution of the product can also induce precipitation. |
| The crude product is too impure (oily). | First, attempt purification by column chromatography to remove the bulk of the impurities before proceeding with recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Pure this compound is typically a white to off-white or light yellow solid. A significant color deviation may indicate the presence of impurities.
Q2: How can I visualize this compound on a TLC plate? A2: Due to its aromatic nature, the compound is UV-active and can be visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background.
Q3: What are the key considerations for choosing a recrystallization solvent? A3: The principle of "like dissolves like" is a good starting point. Given the polyaromatic and halogenated nature of the molecule, solvents like chloroform, dichloromethane, or aromatic solvents like toluene are potential candidates. Experiment with small quantities to find a solvent that provides good solubility at elevated temperatures and poor solubility at room temperature.
Q4: My NMR spectrum shows broad peaks. What could be the issue? A4: Broad peaks in the NMR spectrum can be due to several factors, including residual paramagnetic impurities (like palladium), low solubility in the NMR solvent, or aggregation of the molecule. Filtering a solution of the sample through a small plug of silica gel or Celite® before preparing the NMR sample can sometimes help remove paramagnetic impurities.
Data Summary
| Parameter | Typical Value | Notes |
| Crude Yield | 60-80% | Highly dependent on the specific reaction conditions and success of the coupling. |
| Purity after Column Chromatography | >95% | Can be higher depending on the resolution of the separation. |
| Purity after Recrystallization | >98% | Often yields highly pure material suitable for most applications. |
| Melting Point | Varies with purity | The melting point of the related 1,3,5-Tris(4-bromophenyl)benzene is reported as 261-265 °C.[7] A sharp melting point range is indicative of high purity. |
Visual Workflow
Caption: Workflow for the work-up and purification of this compound.
References
-
Gandeepan, P. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available at: [Link]
-
Genest, D. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available at: [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene. BenchChem.
- BenchChem. (2025). Technical Support Center: Purifying 1,3,5-Tris(dibromomethyl)
- Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-899.
- ChemicalBook. (n.d.). 1,3,5-Tris(p-formylphenyl)benzene synthesis. ChemicalBook.
- DiVA portal. (n.d.). Suzuki reactions in novel liquids. DiVA portal.
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(4-bromophenyl)benzene 97%. Sigma-Aldrich.
- Zhang, S.-L., et al. (2012). General Procedure for triple condensation reaction of aryl methyl ketones catalyzed by amine and trifluoroacetic acid. Tetrahedron Letters, 53(19), 2436-2439.
- SIKÉMIA. (n.d.). 1,3,5-Tri(p-bromophenyl)benzene. SIKÉMIA.
- BenchChem. (2025). Step-by-step synthesis of 1,3,5-Tris(dibromomethyl)
- Tayebeea, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(1), 45-51.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Sigma-Aldrich. (n.d.). 1 3 5 tris(4-bromophenyl)benzene. Sigma-Aldrich.
- ChemicalBook. (n.d.). 1,3,5-Tris(p-formylphenyl)benzene synthesis. ChemicalBook.
- Ali, S., et al. (2015). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Journal of Chemical Society of Pakistan, 37(1), 153-157.
- DiVA portal. (n.d.). Suzuki reactions in novel liquids. DiVA portal.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3,5-Tris(4-bromophenyl)benzene. Tokyo Chemical Industry Co., Ltd.
- ChemicalBook. (n.d.). 1,3,5-Tris(3-bromophenyl)benzene synthesis. ChemicalBook.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- ResearchGate. (n.d.). 1,3,5-Tris(p-bromophenyl)benzene.
- Google Patents. (n.d.). US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
- ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Organic Syntheses. (n.d.). 3. Organic Syntheses.
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(bromomethyl)benzene 97%. Sigma-Aldrich.
Sources
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- 7. 1,3,5-Tris(4-bromophenyl)benzene 97 7511-49-1 [sigmaaldrich.com]
Technical Support Center: 1,3,5-Tris(3,5-dibromophenyl)benzene in Polymer Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Tris(3,5-dibromophenyl)benzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of monomer impurities on the properties of the resulting polymers. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges.
I. Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues
This section addresses specific problems you may encounter during the polymerization of this compound, with a focus on tracing these issues back to the purity of the monomer.
Issue 1: Lower than Expected Molecular Weight and/or Poor Mechanical Properties of the Polymer
Question: My polymerization reaction with this compound resulted in a polymer with a low average molecular weight and brittle consistency. What could be the cause?
Answer:
This is a classic symptom of chain termination during step-growth polymerization, often caused by monofunctional impurities in your monomer.[1][2] In the case of this compound, the most likely culprits are incompletely brominated precursors.
Causality:
This compound is a hexafunctional monomer, meaning it has six reactive bromine sites for polymerization. If your monomer batch contains species with fewer than six bromine atoms (e.g., 1,3,5-Tris(3-bromophenyl)benzene or other partially brominated analogues), these act as "chain stoppers."[3] Once such a molecule is incorporated into a growing polymer chain, it presents fewer reactive sites for further cross-linking, effectively capping the growth of that chain and limiting the overall molecular weight of the polymer network.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight polymers.
Experimental Protocols:
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of high-purity this compound.
-
Dissolve a sample of your monomer batch in a suitable solvent (e.g., tetrahydrofuran or chloroform).
-
Analyze both the standard and the sample using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water).
-
Compare the chromatograms. The presence of additional peaks in your sample indicates impurities. The retention times can help in identifying the nature of these impurities (less brominated compounds will likely have shorter retention times).
-
-
Monomer Purification via Recrystallization:
-
Dissolve the impure this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., toluene or chlorobenzene).
-
Allow the solution to cool slowly. The desired, fully brominated product should crystallize out, leaving the more soluble, less brominated impurities in the mother liquor.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the purified monomer under vacuum.
-
Re-analyze the purified monomer by HPLC to confirm the removal of impurities.
-
Issue 2: Inconsistent Porosity and Lower than Expected BET Surface Area
Question: I've synthesized a porous organic polymer (POP), but different batches show significant variation in their BET surface area and pore size distribution. What's causing this inconsistency?
Answer:
Inconsistent porosity in POPs often points to a lack of control over the polymer network formation, which can be directly linked to impurities in the this compound monomer.
Causality:
The formation of a highly porous material relies on the rigid, C3-symmetric structure of the monomer to create a well-defined, cross-linked network with predictable voids.[4][5] The presence of incompletely functionalized monomers disrupts this regular network formation, leading to a more collapsed and less porous structure.
Additionally, if the synthesis of the monomer involved a Suzuki coupling reaction, homocoupling of the boronic acid starting material can lead to biphenyl-type impurities.[6][7] These impurities can act as bulkier, less functional linkers, further disrupting the ordered packing of the polymer network.
| Impurity Type | Predicted Impact on Polymer Properties |
| Incompletely Brominated Species | Reduced cross-linking density, lower BET surface area, broader pore size distribution. |
| Homocoupling Byproducts | Disruption of network regularity, potential pore blocking, decreased porosity. |
| Residual Catalyst (e.g., Palladium) | Can act as nucleation sites affecting polymer morphology; may also have catalytic effects in certain applications.[2][3] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent polymer porosity.
Experimental Protocols:
-
Quantification of Residual Palladium Catalyst via Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
Accurately weigh a sample of the monomer.
-
Digest the sample in a mixture of trace-metal grade acids (e.g., nitric acid and hydrochloric acid) using a microwave digester.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample using a calibrated ICP-MS instrument to determine the concentration of palladium.
-
-
Characterization of Polymer Porosity:
-
Degas the polymer sample under vacuum at an elevated temperature to remove any adsorbed moisture and solvent.
-
Perform a nitrogen adsorption-desorption analysis at 77 K.
-
Calculate the BET surface area from the adsorption isotherm.
-
Determine the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities arise from the synthetic route used. For multi-step syntheses involving bromination and coupling reactions, you should be aware of:
-
Partially Brominated Analogues: Molecules with one to five bromine atoms instead of the desired six.
-
Isomers: Bromine atoms in incorrect positions on the phenyl rings.
-
Homocoupling Products: Biphenyl or terphenyl structures formed during Suzuki or Yamamoto coupling reactions.[9]
-
Residual Catalysts: Trace amounts of palladium or other transition metals used in coupling reactions.
-
Starting Materials: Unreacted precursors from the synthesis.
Q2: How can I detect these impurities?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Can reveal the presence of molecules with different symmetry and proton/carbon environments, indicating impurities.
-
HPLC and GC-MS: Excellent for separating and identifying components in a mixture. Mass spectrometry provides molecular weight information, which is crucial for identifying partially halogenated species.[10][11]
-
Elemental Analysis: Can confirm the overall bromine content.
-
ICP-MS or Atomic Absorption Spectroscopy (AAS): Necessary for quantifying trace metal catalyst residues.
Q3: Can residual palladium from the monomer synthesis affect my polymer?
A3: Yes, significantly. Residual palladium can have several effects:
-
Unintended Catalysis: It may catalyze side reactions during polymerization or in the final application of the polymer.
-
Altered Material Properties: Palladium nanoparticles can affect the electronic and optical properties of conjugated polymers.[1] In some cases, residual palladium has been shown to be essential for photocatalytic activity.[2][3]
-
Inconsistent Performance: The amount of residual catalyst can vary between batches, leading to inconsistent polymer properties.
Q4: What is the acceptable purity level for this compound in polymerization?
A4: For achieving high molecular weight polymers and consistent material properties, a purity of >99% is often required. However, the acceptable level is highly dependent on the specific application and the nature of the impurities. For applications where a highly ordered porous structure is critical, even small amounts of structural impurities can be detrimental.
Q5: My polymerization reaction is not proceeding to completion. Could monomer impurities be the cause?
A5: Yes. Besides acting as chain terminators, certain impurities can inhibit the polymerization reaction. For instance, some impurities might coordinate with and deactivate the catalyst used in the polymerization step. It is also crucial to ensure that the monomer is free from moisture and other reactive contaminants that could interfere with the polymerization chemistry.
References
- Krebs, F. C., Nyberg, R. B., & Jørgensen, M. (n.d.). Influence of Residual Catalyst on the Properties of Conjugated Polyphenylenevinylene Materials: Palladium Nanoparticles and Poor Electrical Performance.
- Kosco, J., Sachs, M., Godin, R., Kirkus, M., Francas, L., Bidwell, M., Qureshi, M., Anjum, D., Durrant, J. R., & McCulloch, I. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.
- Universitat Autònoma de Barcelona Research Portal. (2018, December 5).
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Surface Area of Porous Organic Polymers (POPs)
- MDPI. (2023, January 1). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers.
- ResearchGate. (2023, January 1). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers.
- Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. (n.d.).
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- STEP-GROWTH (CONDENSATION)
- STEP-GROWTH (CONDENSATION)
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- ACS Publications. (n.d.).
- Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. (n.d.).
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- PMC. (2022, December 24).
- Toxicological Profile for Polybromin
- Royal Society of Chemistry. (n.d.). Chapter 3: Chemical Synthesis of Porous Polymers.
- NIH. (n.d.). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review.
- The Chemistry of 1,3,5-Tris(4-bromophenyl)
- Organic Syntheses Procedure. (n.d.). Benzene, 1,3,5-tribromo-.
- Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. (n.d.).
- Benchchem. (n.d.). Step-by-step synthesis of 1,3,5-Tris(dibromomethyl)
- ChemicalBook. (n.d.). 1,3,5-Tris(3-bromophenyl)benzene synthesis.
- MDPI. (2023, April 7).
- ACS Publications. (n.d.).
- Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separ
- ACS Publications. (n.d.).
- STAX. (2022, May 20).
- PMC. (n.d.).
- ResearchGate. (2025, August 6). Synthesis and characterization of pyrrole-containing microporous polymeric networks.
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- 11. agilent.com [agilent.com]
Technical Support Center: Enhancing the Porosity of COFs Derived from 1,3,5-Tris(3,5-dibromophenyl)benzene
Introduction
Covalent Organic Frameworks (COFs) synthesized from building blocks like 1,3,5-Tris(3,5-dibromophenyl)benzene represent a frontier in materials science, offering exceptional thermal stability and chemical robustness. A key determinant of their performance in applications ranging from gas storage to catalysis is their porosity—specifically, a high Brunauer–Emmett–Teller (BET) surface area. However, achieving high porosity is a significant challenge, often hindered by issues such as incomplete polymerization, poor crystallinity, and pore collapse during activation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the porosity of these specific COFs. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my COF's BET surface area significantly lower than reported values?
A1: Low surface area is a common issue that can stem from several factors:
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Pore Collapse: The most frequent cause is the collapse of the framework structure during the solvent removal (activation) step. Capillary forces exerted by high surface tension solvents during evaporation can disrupt the ordered pores.[1][2]
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Poor Crystallinity: An amorphous or poorly crystalline product lacks the well-defined, ordered pore channels necessary for high porosity.[3] This can be due to reaction kinetics being too fast, leading to rapid precipitation of disordered polymer.
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Incomplete Activation: Residual solvent, unreacted monomers, or oligomers trapped within the pores will block nitrogen access during BET analysis, leading to an artificially low surface area reading.[1][4]
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Interpenetration: For some 3D COF topologies, the framework can grow through itself (interpenetration), which significantly reduces the accessible pore volume.[3]
Q2: How does solvent choice impact the final porosity of the COF?
A2: Solvent selection is critical at two stages: synthesis and activation.
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During Synthesis: The synthesis solvent system (e.g., mesitylene/dioxane mixtures) influences linker solubility and reaction rate.[3] A solvent system that allows for slow, controlled polymerization promotes higher crystallinity, which is directly linked to achieving high porosity. The use of environmentally friendly deep eutectic solvents (DES) has also been shown to produce high-crystallinity COFs.[5]
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During Activation: The solvent used for washing prior to drying is crucial. Solvents with high surface tension (e.g., water, DMF) are more likely to cause pore collapse.[1][6] Exchanging the synthesis solvent with a low surface tension solvent before vacuum drying is a key strategy to preserve the porous structure.[6][7]
Q3: Can I modify the COF after synthesis to increase its porosity?
A3: Yes, this is known as Post-Synthetic Modification (PSM). For COFs derived from this compound, the bromine atoms are ideal reactive handles. PSM is a powerful strategy to introduce new functionalities or alter pore characteristics without disrupting the overall framework.[8][9][10][11] A common and effective method is the Suzuki-Miyaura cross-coupling reaction, which can attach various phenyl-based groups to the bromine sites, effectively "decorating" the pore walls and tuning the pore environment.[12][13]
Q4: What is "activation" and why is it so important?
A4: Activation is the process of removing all guest molecules (solvents, unreacted monomers) from the pores of the synthesized COF to make the internal surface area accessible.[4][14] If a COF is not properly activated, its pores remain blocked, rendering it non-porous for applications and characterization. A successful activation procedure is a delicate balance: it must be rigorous enough to clean the pores but gentle enough to prevent structural collapse.[1][2]
Troubleshooting Guide: Low BET Surface Area
This guide provides a systematic approach to diagnosing and solving the common problem of low porosity in your COF.
Symptom: BET surface area is below the expected value (e.g., < 300 m²/g). Powder X-Ray Diffraction (PXRD) shows broad peaks or an amorphous profile.
DOT Diagram: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low COF porosity.
Potential Cause 1: Poor Crystallinity due to Reaction Kinetics
Causality: The formation of a crystalline COF relies on the reversibility of the linkage-forming reaction (e.g., boronic ester or imine formation), which allows for "error correction" as the framework grows.[15] If the reaction proceeds too quickly, kinetically-driven amorphous polymer precipitates before it can self-assemble into an ordered, crystalline framework.
Diagnostic Steps:
-
PXRD Analysis: Compare your experimental PXRD pattern to a simulated pattern or a high-quality literature report. The absence of sharp, well-defined peaks is a clear indicator of low crystallinity.
-
Reaction Observation: Did a precipitate form almost immediately upon mixing the monomers? This suggests the reaction is too fast for ordered growth.
Solutions & Protocols:
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Modify the Solvent System: Adjust the solvent ratio to decrease monomer solubility. For many solvothermal syntheses, a mixture like 1,2-dichlorobenzene/n-butanol/6M acetic acid is used. Increasing the proportion of the poorer solvent (e.g., n-butanol) can slow down the reaction.
-
Introduce a Modulator: Adding a monofunctional "cap" that competes with the multifunctional linkers can slow down the polymerization rate, allowing more time for crystalline domains to form.[7][15]
-
Lower the Reaction Temperature: Reducing the solvothermal reaction temperature (e.g., from 120°C to 100°C) can decrease the reaction rate, favoring thermodynamic product formation over kinetic precipitation.
Potential Cause 2: Pore Collapse During Activation
Causality: Even a highly crystalline COF can exhibit low porosity if its structure is damaged during the activation process. As solvent evaporates from the nanoscale pores, it generates powerful capillary forces that can pull the layers together, causing the structure to collapse.[1][2] This effect is magnified by solvents with high surface tension.
Diagnostic Steps:
-
PXRD Comparison: Obtain PXRD patterns of the COF before (as-synthesized, wet) and after activation. A significant broadening or loss of peaks after drying indicates structural collapse.
-
Solvent Property Review: Check the surface tension of the final solvent used for washing before vacuum drying. Solvents like water (72.8 mN/m) or DMF are more likely to cause collapse than acetone or chloroform.
Solutions & Protocols:
-
Implement a Low Surface Tension Solvent Wash: This is the most effective method to prevent pore collapse. After the initial purification washes, perform a final solvent exchange with a solvent that has an ultra-low surface tension, such as perfluorohexane (PFH), before vacuum drying.[6][7] This minimizes the capillary forces during evaporation.
-
Supercritical Drying: While less accessible, supercritical CO₂ drying is an excellent method for removing solvent without crossing the liquid-gas phase boundary, thus completely avoiding capillary forces.[6]
| Solvent | Surface Tension (mN/m at 20°C) | Efficacy for Activation |
| Water | 72.8 | Poor (High risk of collapse) |
| DMF | 37.1 | Moderate (Risk of collapse)[1] |
| Acetone | 23.7 | Good |
| Chloroform | 27.2 | Good |
| Perfluorohexane (PFH) | 11.9 | Excellent (Recommended) [6] |
Experimental Protocols for Porosity Enhancement
Protocol 1: Optimized Solvothermal Synthesis and Activation
This protocol integrates best practices to maximize initial crystallinity and preserve porosity.
-
Reaction Setup: In a Pyrex tube, combine this compound and the chosen linker (e.g., a diboronic acid) in a 1:1.5 molar ratio.
-
Solvent Addition: Add the solvent mixture (e.g., o-dichlorobenzene/n-butanol, 1:1 v/v) and an aqueous acetic acid catalyst (6M). The total volume should be sufficient to dissolve the monomers upon heating.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.
-
Solvothermal Reaction: Seal the tube and heat at 120°C for 72 hours. A solid precipitate should form.
-
Initial Purification: After cooling, isolate the solid by filtration. Wash sequentially with anhydrous acetone (3x) and anhydrous chloroform (3x) to remove unreacted monomers and oligomers.
-
Soxhlet Extraction: Transfer the solid to a cellulose thimble and perform Soxhlet extraction with anhydrous acetone for 24 hours. This is a crucial step for thorough cleaning of the pores.
-
Activation:
-
Solvent Exchange: After Soxhlet extraction, soak the COF powder in perfluorohexane (PFH) for at least 6 hours, replacing the PFH twice.
-
Drying: Filter the COF and immediately transfer it to a vacuum oven. Dry under dynamic vacuum at 120°C for 12 hours to yield an activated, porous powder.
-
Protocol 2: Post-Synthetic Modification via Suzuki-Miyaura Coupling
This protocol uses the bromine atoms on the this compound backbone as reactive sites to functionalize the pore walls.
DOT Diagram: PSM Workflow
Caption: Workflow for post-synthetic modification of a brominated COF.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the activated brominated COF.
-
Reagent Addition: Add phenylboronic acid (or a derivative), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water.
-
Reaction: Heat the mixture under reflux (e.g., 90-100°C) for 24-48 hours.
-
Purification: Cool the reaction, filter the solid product, and wash extensively with water, DMF, and acetone to remove all residual catalyst and reagents.
-
Re-activation: Repeat the full activation procedure as described in Protocol 1 (Soxhlet extraction, low surface tension solvent wash, and vacuum drying) to ensure the pores are clean and the structure is preserved. The final product is a functionalized COF with potentially altered porosity and surface chemistry.
References
- Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. (2021).
- Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks. (2022). Chemical Science.
- Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse. (2020).
- Post-synthetic modifications of covalent organic frameworks (COFs)
- Novel synthesis, activation, and transformation strategies for the preparation of covalent organic framework powder, foams, and films. (2025). American Chemical Society.
- Activation of metal–organic framework m
- Control of Crystallinity and Porosity of Covalent Organic Frameworks by Managing Interlayer Interactions Based on Self-Complementary π-Electronic Force. (n.d.). Journal of the American Chemical Society.
- Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. (2025). Analytical Chemistry.
- In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction. (2024).
- Solvothermal Template‐Induced Hierarchical Porosity in Covalent Organic Frameworks: A Pathway to Enhanced Diffusivity. (n.d.).
- Post-synthetic modification of covalent organic frameworks. (2019). Chemical Society Reviews.
- Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. (2025).
- Synthesis of high quality two dimensional covalent organic frameworks through a self-sacrificing guest strategy. (2025).
- Porous, Crystalline, Covalent Organic Framework. (2007). Science.
- Chemistry: Porous, crystalline, covalent organic frameworks. (2025).
- Representation for the synthesis of BrCOFs and the post‐synthetic modification via Suzuki–Miyaura cross‐coupling. (n.d.).
- Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. (n.d.).
- Recent advances in room-temperature synthesis of covalent organic frameworks. (n.d.).
- Postsynthetic functionalization of covalent organic frameworks. (n.d.).
- High-Crystallinity Covalent Organic Framework Synthesized in Deep Eutectic Solvent: Potentially Effective Adsorbents Alternative to Macroporous Resin for Flavonoids. (2021).
- Porous Organic Frameworks: Advanced Materials in Analytical Chemistry. (n.d.).
- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (n.d.). MDPI.
- Covalent Organic Frameworks: Synthesis and Applications. (n.d.). Scientific & Academic Publishing.
- Sol-gel processing of a covalent organic framework for the generation of hierarchically porous monolithic adsorbents. (2019). Department of Engineering Science.
- Summary of the surface area and pore-opening data of COF-S7 and COF-S12. (n.d.).
- Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. (2020). Chemical Society Reviews.
- 1,3,5-Tris(p-bromophenyl)benzene. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene. (n.d.). Ossila.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024).
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider.
- Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. (2023). PubMed Central.
- 1,3,5-Tris[(4-phenylboronic acid)]benzene. (n.d.). Ossila.
- Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. (2025).
- (a, d) Chemical structure of 1,3,5-tris(4-bromophenyl)benzene (TBPB,... (n.d.).
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Technical Support Center: Enhancing OLED Performance with 1,3,5-Tris(3,5-dibromophenyl)benzene Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers and scientists working with 1,3,5-Tris(3,5-dibromophenyl)benzene (TDB) derivatives in Organic Light-Emitting Diodes (OLEDs). The rigid, star-shaped core of TDB provides a robust scaffold for high-performance host materials, crucial for achieving efficient and stable light emission.[1] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis, device fabrication, and operational stages of your research.
Section 1: Troubleshooting Synthesis and Material Purity
The performance of an OLED is fundamentally tied to the purity of its constituent materials. TDB derivatives, while offering excellent thermal stability and a high triplet energy backbone, can present synthetic challenges. Even trace impurities can act as charge traps or non-radiative recombination centers, severely compromising device efficiency and lifetime.[2]
Q1: My synthesis of a functionalized TDB derivative is resulting in a low yield and a mixture of products. How can I improve the reaction outcome?
A1: Low yields in cross-coupling reactions (like Suzuki or Buchwald-Hartwig) used to functionalize the TDB core often stem from suboptimal reaction conditions.
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Catalyst and Ligand Choice: The steric hindrance around the bromine atoms on the TDB core can be significant. Ensure your palladium catalyst and ligand system is appropriate. For instance, bulky, electron-rich phosphine ligands can improve catalytic activity for sterically hindered substrates.
-
Reaction Kinetics: These reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An increase in reaction time or a moderate increase in temperature may be necessary. However, excessive heat can lead to side reactions and decomposition.
-
Stoichiometry and Reagents: Ensure all reagents are pure and anhydrous, as water and oxygen can deactivate the catalyst. Use a slight excess (1.05-1.1 equivalents) of the coupling partner to drive the reaction to completion.
Experimental Protocol: A General-Purpose Purification Strategy
-
Initial Workup: After the reaction, perform a standard aqueous workup to remove inorganic salts.
-
Column Chromatography: This is the most critical step. Use a silica gel column with a carefully selected solvent gradient (e.g., hexane/ethyl acetate or hexane/dichloromethane) to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization/Precipitation: Dissolve the purified solid in a minimal amount of a hot, high-boiling point solvent (like toluene or chlorobenzene) and allow it to cool slowly for recrystallization. Alternatively, dissolve it in a good solvent (like dichloromethane) and add a poor solvent (like methanol or hexane) dropwise to induce precipitation, which can effectively remove more soluble impurities.[3]
-
Final Purity Verification: Confirm purity using ¹H NMR, ¹³C NMR, and HPLC. The absence of impurity peaks is critical for high-performance devices.
Q2: I've synthesized my TDB derivative, and NMR looks clean, but my device performance is still poor. What non-obvious impurities should I look for?
A2: Even when NMR spectra appear clean, residual catalyst or halide ions can be present at levels that are detrimental to device performance but difficult to detect by standard NMR.
-
Residual Palladium: Palladium is a notorious luminescence quencher. Even parts-per-million (ppm) levels can create non-radiative recombination pathways. Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual metal content. If high, repeat column chromatography or use a metal scavenger resin.
-
Halide Ions: Residual bromide or iodide ions from starting materials can migrate within the device under an electric field, leading to operational instability and increased leakage current. Washing the final product thoroughly with deionized water during the workup can help minimize ionic impurities.
-
Organic Contaminants: Trace amounts of unreacted starting materials or byproducts can act as deep charge traps.[2] High-sensitivity HPLC is the best method for detecting these.
Section 2: Troubleshooting Device Fabrication and Optimization
The transition from a pure material to a high-performance device introduces numerous variables related to device architecture, layer morphology, and interfacial integrity.
Q3: My devices have a high turn-on voltage and low current efficiency. What is the likely cause?
A3: This combination typically points to poor charge injection or transport, often caused by energy level misalignment or interfacial barriers.
-
Energy Level Mismatch: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels of your TDB host must be well-aligned with the adjacent charge transport layers. A large energy barrier (>0.3 eV) for either hole or electron injection will impede charge flow and increase the operating voltage.
-
Interfacial Contamination: A contaminated substrate or poor vacuum conditions during deposition can create a thin insulating layer at an interface, hindering charge injection. Rigorous substrate cleaning (sonication in solvents followed by UV-ozone or plasma treatment) is essential.
-
Charge Transport Limitation: TDB derivatives are often designed as wide-bandgap hosts, which may not have optimal charge transport properties themselves.[4] Ensure your Hole Transport Layer (HTL) and Electron Transport Layer (ETL) have high mobility and are of sufficient thickness to deliver charge carriers efficiently to the emissive layer (EML).
Workflow for Diagnosing High Turn-On Voltage
Caption: Standard layered structure of an OLED.
Q6: My blue OLED using a TDB host has poor color purity and stability. Why is this a common problem?
A6: Blue emission is particularly challenging due to the high energy of the excitons involved. [5]
-
High Photon Energy: Deep blue light requires high-energy excitons (~3.0 eV or more). This energy is often sufficient to break weaker chemical bonds within the host or emitter molecules, leading to faster intrinsic degradation. [5]* Host Triplet Energy: For efficient phosphorescent or TADF blue emission, the host material must have a triplet energy (T₁) that is significantly higher than that of the emitter to prevent reverse energy transfer (from emitter back to host), which quenches the emission. The rigid, wide-bandgap nature of TDB derivatives is beneficial for achieving a high T₁, but it must be carefully matched with the emitter. [6]* Degradation-Induced Emission Shifts: If the blue emitter degrades, emission from the host material or a degradation byproduct may become visible, causing a color shift. For example, if the TDB host itself has some low-level fluorescence, this may become apparent as the primary emitter fades.
Data Summary: Key Properties of a TDB-based Host Material
| Property | Typical Value | Significance for OLED Performance |
| HOMO Level | -5.6 to -6.0 eV | Determines the energy barrier for hole injection from the HTL. |
| LUMO Level | -2.0 to -2.5 eV | Determines the energy barrier for electron injection from the ETL. |
| Triplet Energy (T₁) | > 2.8 eV | Must be higher than the emitter's T₁ to confine excitons on the guest. Critical for blue emitters. |
| Glass Transition (Tg) | > 120 °C | High Tg indicates good morphological stability, preventing crystallization and device failure at operating temperatures. |
| Purity | > 99.9% (HPLC) | Minimizes charge trapping and non-radiative recombination sites. |
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use solution-processing methods for TDB derivatives? A: It depends on the side groups functionalized onto the TDB core. The parent TDB molecule has poor solubility. To enable solution processing (like spin-coating or inkjet printing), bulky, flexible alkyl or alkoxy chains must be attached to the core to increase solubility in common organic solvents like toluene or chlorobenzene. [7] Q: What is the primary role of a TDB derivative in an OLED? A: TDB derivatives are most commonly used as host materials within the emissive layer. Their function is to accept charge carriers (holes and electrons), form excitons, and efficiently transfer that energy to a guest emitter (dopant) molecule, which then produces light. Their high triplet energy also makes them suitable for use in charge transport or blocking layers.
Q: How do I measure the triplet energy of my new TDB derivative? A: The triplet energy is typically determined from the highest-energy peak in the phosphorescence spectrum of the material, measured at low temperature (usually 77 K) in a frozen solvent or a thin film.
Q: Why is a high glass transition temperature (Tg) so important? A: A high Tg signifies high thermal stability of the amorphous state. During operation, OLEDs generate heat. If the temperature exceeds the Tg of a material, the molecules can rearrange and crystallize. This creates defects and non-uniform pathways for current, often leading to device failure. [7]
References
- National Institutes of Health (NIH). (n.d.). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.
- ResearchGate. (2022). Improved stability of blue TADF organic electroluminescent diodes via OXD-7 based mixed host.
- ResearchGate. (2023). Achieving high efficiency and stability in blue OLEDs: Role of wide-gap hosts and emitter interactions.
- Sigma-Aldrich. (n.d.). 1,3,5-Tris(4-bromophenyl)benzene.
- University of St Andrews Research Portal. (2021). Improving the thermal stability of top-emitting organic light-emitting diodes by modification of the anode interface.
- ResearchGate. (2020). Improving the Thermal Stability of Top‐Emitting Organic Light‐Emitting Diodes by Modification of the Anode Interface.
- (n.d.). OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene.
- eeNews Europe. (2013). Manufacturing of OLEDs – challenges and solutions.
- MDPI. (n.d.). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives.
- RSC Publishing. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host.
- National Institutes of Health (NIH). (n.d.). The Blue Problem: OLED Stability and Degradation Mechanisms.
- ResearchGate. (n.d.). Impact of Morphology on Printed Contact Performance in Carbon Nanotube Thin-Film Transistors.
- ResearchGate. (2025). Impact of Morphology and Carbon Coating Techniques on the Electrochemical Performance of Silicon-Based Anodes for Li-ion Batteries.
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
Technical Support Center: Reaction Condition Optimization for Yamamoto Polymerization of 1,3,5-Tris(3,5-dibromophenyl)benzene
Welcome to the technical support center for the synthesis of porous organic polymers (POPs) using 1,3,5-Tris(3,5-dibromophenyl)benzene. This guide is designed for researchers, scientists, and professionals in materials and drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your Yamamoto polymerization experiments, ensuring reproducible and high-quality results.
The Yamamoto polymerization is a powerful nickel-mediated homocoupling reaction used to synthesize poly(arylene)s.[1][2] For a hexafunctional monomer like this compound, this reaction is a cornerstone for creating highly cross-linked, porous polymer networks with exceptional thermal stability and high surface areas, making them ideal for applications in catalysis, gas storage, and separation.[3][4][5]
Reaction Principle and Mechanism
The Yamamoto polymerization proceeds through a nickel(0)-catalyzed dehalogenative coupling of aryl halides. A Ni(0) complex, typically generated in situ from a Ni(II) precursor and a reducing agent, is the active catalyst. The generally accepted mechanism involves an oxidative addition of an aryl halide to the Ni(0) center, followed by a second oxidative addition or transmetalation, and finally, a reductive elimination step that forms the new C-C bond and regenerates the Ni(0) catalyst.[1][6]
Caption: Simplified catalytic cycle for Yamamoto polymerization.
Optimized Experimental Protocol
This protocol provides a robust starting point for the polymerization of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Reagents and Materials
| Component | Molar Equiv. | Purpose | Recommended Grade / Purity |
| This compound | 1.0 | Monomer | >98%, anhydrous |
| Bis(1,5-cyclooctadiene)nickel(0) | ~10 | Nickel(0) Catalyst Precursor | >98% |
| 2,2'-Bipyridine (bpy) | ~10 | Ligand | >99%, anhydrous |
| 1,5-Cyclooctadiene (COD) | ~10 | Stabilizer for Ni(0) | >99%, anhydrous |
| N,N-Dimethylformamide (DMF) | - | Solvent | Anhydrous, <50 ppm H₂O |
Note: While Ni(0)(COD)₂ is used here, the catalyst can also be generated in situ from a Ni(II) precursor like NiCl₂(PPh₃)₂ with a reducing agent such as zinc dust.[1]
Step-by-Step Procedure
Caption: Experimental workflow for Yamamoto polymerization.
-
Reactor Setup: Dry a Schlenk flask under vacuum and flame or oven-dry. Backfill with inert gas.
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Catalyst Preparation: To the flask, add bis(1,5-cyclooctadiene)nickel(0) [Ni(0)(COD)₂], 2,2'-bipyridine, and 1,5-cyclooctadiene.
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Solvent Addition: Add anhydrous DMF via a syringe. Stir the mixture at 80°C for 30-60 minutes. The solution should develop a deep red or purple color, indicating the formation of the active Ni(0) complex.
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Monomer Addition: In a separate flask, dissolve the this compound monomer in a minimal amount of anhydrous DMF. Add this solution to the catalyst mixture.
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Polymerization: Maintain the reaction at 80°C with vigorous stirring for 48-72 hours. A precipitate will form as the polymer network grows and becomes insoluble.[1]
-
Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a 2 M solution of hydrochloric acid (HCl) in methanol to quench the reaction and precipitate the polymer.
-
Purification: Collect the solid product by filtration. Wash it sequentially and thoroughly with water, methanol, and acetone to remove residual monomer and salts.
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Further Purification (Critical): To remove the nickel catalyst and low molecular weight oligomers, perform a Soxhlet extraction with solvents like THF, chloroform, or acetone for at least 24 hours.[7] The choice of solvent depends on the desired purity and the need to remove specific oligomers.
-
Drying: Dry the purified polymer in a vacuum oven overnight at an appropriate temperature (e.g., 80-100°C) to yield the final porous organic polymer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Inactive catalyst (oxygen/moisture).2. Impure monomer or solvent.3. Insufficient reaction time/temp. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents.2. Purify monomer (recrystallization) and use fresh, anhydrous solvent.3. Increase reaction time to 72h or temp to 90°C. |
| Poor Solubility / Gelation | 1. Expected outcome for highly cross-linked POPs.2. Reaction temperature too high, causing uncontrolled coupling. | 1. This is characteristic of the target polymer network.[3]2. Lower the reaction temperature to 60-70°C to slow down the polymerization rate. |
| Inconsistent Batch Results | 1. Variable purity of reagents.2. Inconsistent stirring speed.3. Slight variations in inert atmosphere. | 1. Use reagents from the same lot; re-purify if necessary.2. Use a mechanical stirrer for consistent mixing.3. Standardize Schlenk line procedures rigorously. |
| Dark-Colored Product (Post-Wash) | 1. Trapped nickel catalyst residues. | 1. Perform extensive Soxhlet extraction.2. Wash with a chelating agent solution (e.g., EDTA) during the initial purification steps. |
Q1: My reaction yields are consistently low, or the reaction doesn't seem to proceed to completion. What's wrong?
Answer: This is one of the most common issues and typically points to problems with the catalyst's activity or the purity of your reagents.
-
Causality—Catalyst Deactivation: The active Ni(0) species is extremely sensitive to oxygen and moisture. Even trace amounts can oxidize it to inactive Ni(II), halting the catalytic cycle. Similarly, protic impurities in your solvent or on your glassware can lead to side reactions like hydrodehalogenation, consuming monomer without contributing to polymerization.[8]
-
Solution & Validation:
-
Rigorous Inert Technique: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of high-purity argon or nitrogen. Use solvents rated as anhydrous (<50 ppm water) and handle them with gas-tight syringes.
-
Reagent Purity: The monomer should be of high purity. If necessary, recrystallize it before use. Ensure the Ni(0)(COD)₂ is stored under inert gas and appears as a fine, yellow crystalline solid. If it is clumpy or discolored, it may be partially oxidized.
-
Reaction Time: The polymerization of sterically hindered, multifunctional monomers can be slow.[9] Ensure the reaction runs for at least 48 hours. You can monitor progress by taking small aliquots (if feasible), quenching them, and analyzing for the disappearance of monomer via techniques like TLC or HPLC.
-
Q2: The final polymer is completely insoluble in all common organic solvents. Is this normal, and how can I characterize it?
Answer: Yes, for a polymer derived from a C3-symmetric, hexafunctional monomer like this compound, complete insolubility is the expected and desired outcome.
-
Causality—Network Formation: The monomer is designed to create a rigid, highly cross-linked three-dimensional network. This extensive covalent bonding prevents the polymer chains from being solvated and dissolved.[3] If your product is soluble, it likely indicates a low degree of polymerization or the formation of linear oligomers, suggesting a problem with the reaction.
-
Solution & Validation:
-
Embrace Insolubility: Recognize this as a sign of successful network formation.
-
Characterization: Standard solution-based characterization like Gel Permeation Chromatography (GPC) is not possible. Instead, you must rely on solid-state techniques:
-
FT-IR Spectroscopy: To confirm the disappearance of C-Br bonds and the formation of the poly-phenylene structure.
-
Solid-State NMR (¹³C CP/MAS): To analyze the carbon framework of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the high thermal stability, which is a key feature of these materials.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical performance metrics for POPs.[4]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize the morphology of the polymer particles.
-
-
Q3: I am having difficulty removing the dark color from my polymer, which I suspect is residual nickel. How can I improve purification?
Answer: Residual transition metal catalysts are a known issue in conjugated polymers and can act as charge trappers or quenchers, altering the material's properties.[7]
-
Causality—Catalyst Trapping: The growing, insoluble polymer network can physically trap nickel species within its pores and matrix, making them inaccessible to simple washing.
-
Solution & Validation:
-
Intensive Soxhlet Extraction: This is the most effective method. By continuously washing the solid polymer with fresh, hot solvent, you can gradually leach out trapped impurities. A 24-48 hour extraction is a good starting point.
-
Acid and Chelator Washes: Before Soxhlet extraction, stir the crude polymer powder in a dilute HCl solution (1-2 M) for several hours to convert metallic nickel to more soluble Ni²⁺ salts. Following this, washing with an aqueous solution of a chelating agent like EDTA can help sequester and remove the nickel ions.
-
Validation: The effectiveness of the purification can be quantified using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to measure the final nickel content in the polymer. A visually off-white or light-colored powder is a good qualitative indicator of success.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of 2,2'-bipyridine (bpy) and 1,5-cyclooctadiene (COD) in the reaction? A: 2,2'-Bipyridine is a crucial ligand that coordinates to the nickel center. It stabilizes the active Ni(0) species, prevents its aggregation into inactive nickel metal, and modulates its reactivity to promote the desired C-C bond formation. 1,5-Cyclooctadiene is a weakly coordinating ligand present in the Ni(0)(COD)₂ precursor and is often added in excess to further stabilize the Ni(0) complex in solution before the polymerization begins.
Q2: How critical is the choice of solvent? Can I use something other than DMF? A: The solvent choice is critical. It must be a polar aprotic solvent capable of dissolving the monomer and, to some extent, the initial oligomers. Most importantly, it must be anhydrous and free of reactive functional groups. Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) are common alternatives to DMF.[1] The solvent can influence the solubility of the growing polymer chains and thus affect the final morphology and porosity of the network.
Q3: My lab only has NiCl₂(dppe) and zinc dust. Can I use this system instead of Ni(0)(COD)₂? A: Yes, an in situ reduction of a Ni(II) salt is a very common and effective method for Yamamoto polymerization. You would typically use NiCl₂(dppe) or NiCl₂(PPh₃)₂ as the precursor, an excess of a reducing agent like zinc dust, and a ligand like triphenylphosphine (PPh₃) or 2,2'-bipyridine. The zinc reduces Ni(II) to the active Ni(0) species in the reaction flask. This method avoids handling the more air-sensitive Ni(0)(COD)₂ but requires the subsequent removal of zinc salts during purification.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Oligo(m-phenylene)s via Yamamoto Polymerization.
- Tayebeea, R., et al. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.
- Advances in porous organic polymers: syntheses, structures, and diverse applications. (2021).
- The Dong Group. (2015). Ni or Pd Catalyst for Synthesis of Conjugated Polymers.
- Yamamoto, T., & Koizumi, T.-A. (2007).
- Methods to purify polymers. (2004). Google Patents.
- Yamamoto polymerization of monomer and 4-bromotriphenylamine to synthesize PTAA polymers. (n.d.). ResearchGate.
- Poly(p-phenylene)s tethered with oligo(ethylene oxide): synthesis by Yamamoto polymerization and properties as solid polymer electrolytes. (n.d.). RSC Publishing.
- Solid-state nickel(0)-mediated Yamamoto coupling enabled by mechanochemistry. (n.d.). Chemistry Letters, Oxford Academic.
- Porous organic polymers. (n.d.).
- Microporous Organic Polymers: Synthesis, Characterization, and Applications. (n.d.). MDPI.
- Porous Organic Polymer Materials: Synthesis, Characterization and Applications. (n.d.). MDPI.
- Mork, A. J. (2012). Novel reactions of a neutral organic reductant: reductive coupling and nanoparticle synthesis. DSpace@MIT.
- BenchChem. (2025). Troubleshooting common issues in dibutyl fumarate polymerization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. mdpi.com [mdpi.com]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. US20040254336A1 - Methods to purify polymers - Google Patents [patents.google.com]
- 8. Novel reactions of a neutral organic reductant : reductive coupling and nanoparticle synthesis [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the large-scale production of this important building block. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces a unique set of challenges. This resource is built on a foundation of scientific principles and practical experience to help you navigate these complexities successfully.
I. Understanding the Synthetic Landscape
The synthesis of this compound on a larger scale typically proceeds via one of two primary routes: the acid-catalyzed trimerization of 3',5'-dibromoacetophenone or the Suzuki-Miyaura cross-coupling reaction. Each pathway presents distinct advantages and challenges, particularly when moving beyond laboratory quantities.
Visualizing the Synthetic Workflows
Caption: Synthetic routes to this compound.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield in Trimerization Reaction | Incomplete Reaction: The self-condensation of 3',5'-dibromoacetophenone can be sluggish.[1] | Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Be cautious of potential side reactions at elevated temperatures. Catalyst Selection: While various acids can catalyze this reaction, polyphosphoric acid (PPA) is often effective.[2] |
| Side Reactions: Dehydration and other side reactions can occur, leading to a complex mixture of byproducts. | Optimize Catalyst Concentration and Temperature: A delicate balance is required. Too much catalyst or excessively high temperatures can promote the formation of unwanted byproducts. A systematic optimization study is recommended. | |
| Poor Selectivity in Suzuki Coupling | Homocoupling of Boronic Acid: This is a common side reaction in Suzuki couplings, especially at higher temperatures or with certain catalyst systems. | Careful Control of Reaction Conditions: Use the minimum effective temperature and consider a gradual addition of the boronic acid to maintain a low instantaneous concentration. Ligand Selection: The choice of phosphine ligand can significantly impact selectivity. Bulky, electron-rich ligands often suppress homocoupling. |
| Incomplete Coupling: Steric hindrance around the 1,3,5-trisubstituted core can make the final coupling step challenging. | Increase Catalyst Loading: For the final coupling step, a higher catalyst loading might be necessary to drive the reaction to completion. Extended Reaction Time: Allow sufficient time for all three coupling events to occur. | |
| Exothermic Runaway in Trimerization | Poor Heat Dissipation: The trimerization reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[3] | Controlled Reagent Addition: Add the catalyst portion-wise or as a solution to control the rate of reaction and heat generation. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) to manage the exotherm. Calorimetry Studies: Perform reaction calorimetry (e.g., using a Thermal Screening Unit or Reaction Screening Device) at the lab scale to understand the thermal profile of the reaction before scaling up.[4] |
| Mixing and Mass Transfer Issues | Heterogeneous Reaction Mixture: In Suzuki couplings, the use of an aqueous base can create a biphasic system, leading to poor mixing and mass transfer limitations on a larger scale.[5] | Mechanical Agitation: Use an overhead stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure efficient mixing of the phases. Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transfer of reactants between the aqueous and organic phases. |
| Product Purification Challenges | Similar Polarity of Byproducts: Incomplete trimerization or coupling can result in byproducts with polarities very similar to the desired product, making chromatographic separation difficult. | Recrystallization: This is often the most effective method for purifying the final product on a large scale. A systematic solvent screening is crucial to find a suitable solvent or solvent mixture. Slurry Washes: Washing the crude product with a solvent in which it is sparingly soluble can effectively remove more soluble impurities. |
| Residual Palladium Catalyst: Removing the palladium catalyst from the final product can be challenging. | Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can help adsorb residual palladium. Specialized Scavengers: Thiol-functionalized silica or resins can be used to selectively bind and remove palladium. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for a multi-kilogram scale synthesis?
A1: Both routes have been successfully scaled. The choice often depends on the availability and cost of the starting materials.
-
Trimerization: This route is atom-economical as it involves the self-condensation of a single starting material. However, it can be challenging to control the reaction conditions to minimize byproduct formation on a large scale.[1]
-
Suzuki-Miyaura Coupling: This route offers more convergent and often cleaner reaction profiles, with potentially higher yields of the desired product.[5][6] However, it requires the synthesis of the 3,5-dibromophenylboronic acid precursor and involves the use of a palladium catalyst, which needs to be removed from the final product.
Q2: What are the key safety considerations when working with polybrominated aromatic compounds on a large scale?
A2: The primary safety concerns are the handling of brominating agents and the potential toxicity of the final product and intermediates.
-
Halogenating Agents: Direct bromination using elemental bromine is highly hazardous and exothermic.[7] Using N-bromosuccinimide (NBS) is a safer alternative for laboratory-scale synthesis, but on a large scale, careful control of the reaction temperature is still crucial to prevent runaway reactions.
-
Toxicity: Halogenated aromatic hydrocarbons can be toxic and persistent in the environment. It is essential to handle these compounds in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing these compounds should be disposed of according to institutional and environmental regulations.
Caption: Key safety precautions for handling polybrominated compounds.
Q3: How can I effectively monitor the progress of these reactions on a large scale?
A3: Real-time reaction monitoring is crucial for process control and safety.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitative monitoring. However, it can be challenging to obtain representative samples from a large reactor.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting materials and the formation of the product and byproducts. This is the preferred method for accurate reaction monitoring on a larger scale.
-
In-situ Probes: For very large-scale production, in-situ monitoring techniques like ReactIR (FTIR spectroscopy) can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.
Q4: My final product is off-color (yellow or brown). What is the likely cause and how can I fix it?
A4: The discoloration is likely due to the presence of colored impurities.
-
Oxidized Byproducts: Incomplete reactions or exposure to air at high temperatures can lead to the formation of colored, oxidized byproducts.
-
Residual Catalyst: Some palladium catalysts or their degradation products can be colored.
-
Purification: The most effective way to remove colored impurities is through recrystallization. Often, a hot filtration step during recrystallization can remove insoluble colored materials. A charcoal treatment of the solution before crystallization can also be effective in adsorbing colored impurities.
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis via Trimerization of 3',5'-Dibromoacetophenone
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, a condenser, a temperature probe, and an inert atmosphere inlet, charge 3',5'-dibromoacetophenone (1.0 eq).
-
Solvent and Catalyst: Add an appropriate high-boiling solvent (e.g., sulfolane) and begin stirring. Carefully add polyphosphoric acid (PPA) or another suitable acid catalyst portion-wise, monitoring the internal temperature.
-
Heating: Heat the reaction mixture to the optimized temperature (typically 150-200 °C) and maintain for the required reaction time, monitoring the progress by HPLC.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it into a large volume of water or an ice/water mixture with vigorous stirring. The crude product will precipitate.
-
Isolation and Purification: Collect the solid by filtration and wash thoroughly with water to remove the acid. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., chlorobenzene, DMF).
Protocol 2: Scale-Up Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a reactor equipped as described above, charge 1,3,5-tribromobenzene (1.0 eq), 3,5-dibromophenylboronic acid (3.3 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a solvent (e.g., toluene, dioxane).
-
Base Addition: Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq per bromine).
-
Heating: Heat the biphasic mixture to reflux with vigorous stirring under an inert atmosphere. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization. If necessary, treat the solution with activated carbon to remove residual palladium before crystallization.
V. References
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. Retrieved from [Link]
-
Anderson, N. G. (2001). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development, 5(5), 503-506. [Link]
-
Le, T. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1188, 1-15. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Hölzer, G., & Liese, A. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Gale, J. D., & Rohl, A. L. (2018). 1,3,5‐tris(3‐bromophenyl)benzene (mTBPB) conformers with C3h‐and... ResearchGate. Retrieved from [Link]
-
Kiernan, P. J., & Fahy, A. (2021). Polybrominated diphenyl ether (PBDE) removal from wastewater: a perspective on advancing microbial technologies. Journal of Environmental Science and Health, Part A, 56(6), 633-645. [Link]
-
Hilton, C. B. (1994). U.S. Patent No. 5,344,980. Washington, DC: U.S. Patent and Trademark Office.
-
Pikal, M. J., & Roy, M. L. (1992). Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. Journal of Parenteral Science and Technology, 46(2), 64-73. [Link]
-
Eljarrat, E., & Barceló, D. (2013). Simultaneous extraction and clean-up of polybrominated diphenyl ethers and polychlorinated biphenyls from sheep liver tissue by selective pressurized liquid extraction and analysis by gas chromatography-mass spectrometry. Journal of Chromatography A, 1300, 1-7. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465-4473. [Link]
-
Al-Salem, S. M., & Leeke, G. A. (2021). Management of waste containing polybrominated diphenyl ethers: A review. Journal of Environmental Management, 298, 113488. [Link]
-
Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 59, 121-128. [Link]
-
Chen, L., et al. (2022). Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. Frontiers in Microbiology, 13, 828363. [Link]
-
Reddit. (2022). Why can't 1,3,5-tribromobenzene be prepared by direct bromination of benzene? Retrieved from [Link]
-
Valenti, G., et al. (2017). 1,3,5-tris(4-bromophenyl)-benzene Nucleation: From Dimers to Needle-like Clusters. Crystal Growth & Design, 17(10), 5487-5494. [Link]
Sources
- 1. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 7. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
avoiding incomplete bromination in 1,3,5-Tris(3,5-dibromophenyl)benzene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Overcoming Incomplete Bromination
The synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene is a multi-step process where achieving complete bromination is critical for the desired product's purity and yield. Incomplete bromination leads to a mixture of partially substituted congeners, complicating purification and impacting downstream applications. This section addresses the most common issues encountered during this electrophilic aromatic substitution.
Question 1: My final product is a mixture of mono-, di-, tri-, tetra-, and penta-brominated species. What is the primary cause of this incomplete reaction?
Answer:
The presence of a wide range of partially brominated byproducts strongly suggests an issue with the electrophilicity of the brominating agent or suboptimal reaction conditions. Aromatic rings, particularly those already substituted with electron-withdrawing bromine atoms, are deactivated towards further electrophilic substitution. To achieve exhaustive bro[1][2]mination, a highly reactive electrophile is necessary.
Core Principles:
-
Electrophile Generation: The bromination of benzene and its derivatives is not spontaneous. It requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), to polarize the bromine molecule (Br₂). This polarization creates[3][4] a stronger electrophile (Br⁺) capable of attacking the electron-rich aromatic ring.
-
Reaction Mechanism:[4][5] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electrophile attacks the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a pro[3][6][7]ton from the carbon bearing the bromine, restoring aromaticity.
Troubleshooting Steps:[3][6][7]
-
Catalyst Integrity and Loading:
-
Verify Catalyst Activity: Ensure your Lewis acid catalyst (e.g., FeBr₃) is anhydrous. Moisture will hydrolyze the catalyst, rendering it inactive.
-
Sufficient Catalyst Loading: For a deactivated substrate like 1,3,5-triphenylbenzene, a higher catalyst loading may be necessary to drive the reaction to completion. Start with stoichiometric amounts and consider a slight excess if incomplete bromination persists.
-
-
Bromine Stoichiometry:
-
Ensure Sufficient Excess: To fully brominate all six available positions on the pendant phenyl rings, a significant excess of bromine is required. A stoichiometric amount of 6 equivalents is the theoretical minimum; however, a larger excess (e.g., 10-20 equivalents) is often necessary to maintain a high concentration of the active brominating species throughout the reaction.
-
-
Reaction Temperature and Duration:
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to side reactions. It is often preferable to start the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition of bromine to control the exotherm and then gradually warm to room temperature or slightly above to drive the reaction to completion.
-
Extended Reacti[8]on Time: Deactivated aromatic rings require longer reaction times for complete substitution. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until no further change is observed. Reactions may require 24-48 hours.
-
Question 2: I've increased the bromine and catalyst, but I'm still observing significant amounts of the penta-brominated byproduct. What else can I do?
Answer:
When stoichiometric adjustments are insufficient, the issue may lie with the choice of brominating agent or the overall reaction setup. For highly deactivated systems, a more potent brominating agent or a different catalytic system may be required.
Alternative Strategies:
-
N-Bromosuccinimide (NBS): While often used for radical bromination at allylic and benzylic positions, NBS can also be used for electrophilic aromatic bromination, particularly for activated rings. For deactivated systems, [9][10][11][12]NBS in the presence of a strong acid catalyst (e.g., sulfuric acid) or a Lewis acid can be an effective alternative to elemental bromine. The advantage of NBS is t[13]hat it is a solid and easier to handle than liquid bromine.
-
Solvent Choice: [10]The choice of solvent can significantly impact the reaction.
-
Inert Solvents: Non-polar, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
-
Avoiding Reactive Solvents: Avoid solvents that can react with the brominating agent or catalyst, such as alcohols or ethers.
-
Experimental Protocol: Enhanced Bromination with NBS
-
Dissolve the 1,3,5-triphenylbenzene substrate in a suitable inert solvent (e.g., DCE).
-
Add a stoichiometric excess of N-Bromosuccinimide (at least 6 equivalents).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a Lewis acid (e.g., FeBr₃).
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any unreacted NBS.
-
Proceed with the standard workup and purification procedures.
Question 3: How can I effectively purify my final product to remove the partially brominated impurities?
Answer:
The structural similarity of the partially brominated byproducts to the desired hexabrominated product makes purification challenging. A multi-step purification strategy is often necessary.
Purification Workflow:
-
Aqueous Workup: After quenching the reaction, wash the organic layer sequentially with a reducing agent solution (e.g., sodium thiosulfate), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
Recrystallization: This is the most effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the desired product has low solubility at room temperature but is reasonably soluble at elevated temperatures. Common solvents for this type of compound include toluene, xylenes, or mixtures of chlorinated solvents with alcohols.
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used.
-
Solvent System: A non-polar eluent system, such as a gradient of hexane in dichloromethane, is typically effective.
-
Monitoring: Closely monitor the fractions by TLC to isolate the pure product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with elemental bromine?
A1: Elemental bromine is highly corrosive, toxic, and volatile. Always handle it in a wel[10]l-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
Q2: How can I confirm the identity and purity of my final this compound product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of t[14][15][16]he pure hexabrominated product should show a characteristic pattern of aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and isotopic pattern characteristic of a compound containing six bromine atoms.
-
Melting Point: A sharp melting point is a good indicator of purity. The melting point of 1,3,5-Tris(4-bromophenyl)benzene is reported to be 261-265°C.
Q3: Can I use iron pow[17]der directly as a catalyst instead of FeBr₃?
A3: Yes, iron powder can be used as a catalyst precursor. It will react in situ with bromine to form the active FeBr₃ catalyst. Ensure the iron powder is of high purity and activated if necessary.
III. Visualizing the Process
Workflow for Troubleshooting Incomplete Bromination
Caption: Troubleshooting workflow for incomplete bromination.
Mechanism of Electrophilic Aromatic Bromination
Caption: Mechanism of electrophilic aromatic bromination.
IV. Quantitative Data Summary
| Parameter | Recommendation for Incomplete Bromination | Rationale |
| Bromine (Br₂) Stoichiometry | > 6 equivalents (often 10-20 eq.) | To maintain a high concentration of the active brominating species and drive the reaction to completion on a deactivated substrate. |
| Lewis Acid Catalyst (e.g., FeBr₃) | Stoichiometric to slight excess | Ensures efficient generation of the highly reactive Br⁺ electrophile. |
| Reaction Temperature | 0 °C to RT (or slightly elevated) | Balances reaction rate with minimizing side reactions. Initial cooling controls the exotherm. |
| Reaction Time | 24-48 hours (monitor by TLC/HPLC) | Deactivated aromatic rings require significantly longer times for complete substitution. |
V. References
-
JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
-
Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst.
-
Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube.
-
Pearson+. (n.d.). In EAS halogenation using bromine, what is the role of the Lewis acid catalyst FEX3?.
-
Quora. (2023). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?.
-
University of Calgary. (n.d.). Ch12: Aromatic halogenation.
-
NBS for Radical Bromination: A Guide for Chemists. (n.d.).
-
ACS Publications. (2014). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Journal of Chemical Education.
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
-
Google Patents. (n.d.). Bromination process. US4740629A.
-
MDPI. (n.d.). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure.
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
-
Common Organic Chemistry. (n.d.). Bromination.
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025).
-
ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
-
Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination.
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry.
-
The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. (n.d.).
-
YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.
Sources
- 1. fiveable.me [fiveable.me]
- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US4740629A - Bromination process - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. suru-chem.com [suru-chem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 1,3,5-Tris(3,5-dibromophenyl)benzene
Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during cross-coupling reactions with the versatile building block, 1,3,5-Tris(3,5-dibromophenyl)benzene. Our goal is to equip you with the scientific rationale and practical steps to diagnose, resolve, and prevent catalyst deactivation, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Catalyst Deactivation
This compound is a pivotal precursor for synthesizing advanced materials such as porous organic polymers (POPs), conjugated microporous polymers (CMPs), and complex poly-aromatic architectures.[1][2][3] Its six bromine atoms make it an ideal scaffold for multiple cross-coupling reactions, most commonly the Suzuki-Miyaura, Heck, and Sonogashira reactions, which predominantly rely on palladium catalysts.[4][5][6][7]
While powerful, these palladium-catalyzed reactions are highly sensitive to impurities that can poison or deactivate the catalyst.[4][8] Catalyst poisoning leads to partial or total deactivation by chemically modifying the catalyst's active sites, resulting in stalled reactions, low yields, and formation of unwanted byproducts.[8][9] This guide will explore the common causes of catalyst poisoning in this specific context and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. What are the immediate signs of catalyst poisoning?
A1: The most common indicators of catalyst deactivation or poisoning are:
-
Stalled Reaction Progress: The reaction starts but fails to proceed to completion, as monitored by TLC, GC, or LC-MS.
-
Low or No Product Yield: This is the most evident sign that the catalyst is not performing as expected.[10]
-
Formation of Palladium Black: The precipitation of a fine black powder is a clear visual cue that the active Pd(0) species is aggregating into an inactive, bulk metallic form.[4][10] This is often a result of ligand degradation or insufficient ligand protection.
-
Formation of Homocoupling Byproducts: You may observe significant formation of the homocoupled boronic acid (in Suzuki reactions) or the starting aryl halide, indicating that the catalytic cycle is compromised.
Q2: What are the most common chemical culprits that poison palladium catalysts in these reactions?
A2: Palladium catalysts are susceptible to a range of chemical compounds that can act as poisons by strongly binding to the metal center.[8] Key poisons include:
-
Sulfur Compounds: Elemental sulfur and sulfur-containing organic molecules are notorious poisons for palladium catalysts.[4][11][12][13] They can be present as trace impurities in the this compound starting material or in solvents.
-
Nitrogen-Containing Heterocycles: Compounds like pyridine or quinoline can act as strong ligands, competitively binding to the palladium center and inhibiting substrate coordination.[8][9] This is particularly relevant if your coupling partner is a nitrogen-containing heterocycle.[14]
-
Other Nucleophiles and Strong Ligands: Halides (especially iodide), cyanides, phosphites, and certain nitro compounds can also deactivate the catalyst.[8][15]
-
Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also degrade the phosphine ligands that are essential for stabilizing the catalyst.[4]
-
Water: While many cross-coupling reactions tolerate or even require water (e.g., to dissolve inorganic bases), excessive or insufficient amounts can be detrimental depending on the specific reaction conditions.[10][16]
Q3: I suspect my this compound starting material is impure. How can I confirm this and what is the remedy?
A3: Impurities in the starting aryl halide are a frequent cause of reaction failure.[11][12][17]
-
Diagnosis: The most direct way to test for an inhibitor in your starting material is to run a "good use test."[12] Perform a small-scale control reaction using a batch of this compound that has previously worked successfully. If that reaction proceeds while the one with the new batch fails under identical conditions, your starting material is the likely source of the poison.
-
Remedy - Purification: Recrystallization is an effective method for purifying this compound. A common procedure involves dissolving the crude product in a boiling mixture of glacial acetic acid and water, treating with decolorizing carbon, and then filtering hot to recover the purified crystals upon cooling.[18] Alternatively, column chromatography using a non-polar solvent system (e.g., hexanes/ethyl acetate) can be employed.[19]
Q4: My reaction mixture is turning black. What causes the formation of palladium black and how can it be prevented?
A4: The formation of palladium black indicates the aggregation of the catalytically active Pd(0) species into inactive palladium metal.[4]
-
Causality: This often occurs when the ligand shell protecting the palladium atom is compromised. This can be due to:
-
High Temperatures: Excessive heat can accelerate both catalyst decomposition and ligand degradation.[4]
-
Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may fail to stabilize the Pd(0) intermediate, leading to aggregation.[10]
-
Oxygen Contamination: Oxygen can degrade phosphine ligands, leaving the palladium center exposed.[4]
-
-
Prevention:
-
Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which are designed to promote reductive elimination and prevent aggregation.[10]
-
Control Temperature: Lower the reaction temperature if possible, while ensuring it remains sufficient for catalytic turnover.[4]
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[4]
-
Troubleshooting Guides & Protocols
Visualizing the Problem: The Palladium Catalytic Cycle and Points of Failure
The Suzuki-Miyaura cross-coupling reaction serves as a representative example. Poisoning can disrupt any step in this cycle.
Caption: Palladium catalytic cycle and common deactivation pathways.
Troubleshooting Workflow for a Failed Reaction
When a reaction fails, a systematic approach is crucial for diagnosis. Follow this logical workflow to identify the root cause.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
This protocol outlines critical steps for setting up a Suzuki-Miyaura coupling reaction to prevent common modes of catalyst deactivation.
Materials:
-
This compound (high purity)
-
Arylboronic acid (high purity)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst)[6]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), finely ground and dried[4][10]
-
Anhydrous, degassed solvent (e.g., Toluene/water, Dioxane/water)[4][10]
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry the Schlenk flask and stir bar under vacuum to remove all traces of moisture. Allow to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: Under a positive flow of inert gas, add the this compound, the arylboronic acid, the base, and the palladium catalyst/ligand to the flask.[17]
-
Atmosphere Exchange: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Degas the solvent(s) thoroughly before use. This can be done by bubbling an inert gas through the liquid for 30-60 minutes or by using several freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath and begin vigorous stirring. Monitor the reaction by TLC or GC/LC-MS. A reaction that proceeds cleanly should not show signs of palladium black formation.[10]
This protocol is adapted from established methods for purifying symmetrical tribromobenzene and is effective at removing non-polar impurities, including elemental sulfur.[18]
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Deionized water
-
Decolorizing activated carbon
-
95% Ethanol (chilled)
-
Büchner funnel and filter flask
-
Heating mantle and reflux condenser
Procedure:
-
Dissolution: For every 10 grams of crude product, prepare a solvent mixture of approximately 150-160 mL of glacial acetic acid and 35 mL of water in a round-bottom flask. Add the crude solid and a magnetic stir bar.
-
Heating and Decolorizing: Heat the mixture to a boil with stirring to fully dissolve the solid. Once dissolved, cautiously add ~2.5 grams of decolorizing carbon to the hot solution. Continue to boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals on the funnel with a small amount of chilled 95% ethanol to remove residual acetic acid, followed by a wash with cold deionized water.
-
Drying: Dry the purified product under vacuum to a constant weight. The resulting white to off-white crystalline solid should be of high purity and free of catalyst poisons.
Summary Table: Common Catalyst Poisons and Mitigation
| Poison Type | Common Source(s) | Mechanism of Poisoning | Prevention & Mitigation Strategy |
| Sulfur Compounds | Impurities in starting materials (aryl halides), solvents.[11][12][20] | Strong coordination to the Pd center, blocking active sites.[8][21] | Purify starting materials by recrystallization or chromatography. Use high-purity, sulfur-free solvents.[12] |
| Oxygen | Atmospheric leaks, improperly degassed reagents/solvents. | Oxidizes active Pd(0) to inactive Pd(II); degrades phosphine ligands.[4] | Use rigorous inert atmosphere techniques (Schlenk line or glovebox). Thoroughly degas all solvents and reagents.[4] |
| Nitrogen Heterocycles | Substrates, products, or impurities. | Act as competitive ligands, inhibiting the desired catalytic cycle.[8][9][14] | Increase ligand loading or use a more strongly binding ligand for the catalyst. If it's the substrate, reaction optimization is required. |
| Water | Solvents, reagents, atmospheric moisture. | Can promote catalyst decomposition or unwanted side reactions (e.g., protodeboronation).[10][16] | Use anhydrous solvents and reagents. Dry bases thoroughly. Control water content when it is a required co-solvent. |
| Halide Anions (I⁻) | Byproduct of reactions with aryl iodides, or as additives. | Can form stable, inactive M₂PdX₄ species, inhibiting the catalyst.[15][17] | Use silver salts (e.g., Ag₂CO₃) to precipitate excess iodide. Avoid iodide additives unless necessary.[15] |
| Metallic Impurities | Leaching from equipment, impurities in reagents (e.g., Pb, Hg).[20] | Alloy with or form stable complexes with the palladium catalyst.[8] | Use high-purity reagents and ensure reactor cleanliness. |
References
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
American Chemical Society. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
ResearchGate. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. [Link]
-
Nikki-Universal Co., Ltd. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. [Link]
-
Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. [Link]
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]
-
ResearchGate. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 3: Chemical Synthesis of Porous Polymers. [Link]
-
PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
RSC Publishing. (n.d.). Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 1,3,5-tribromobenzene and phenylboronic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Catalyst_poisoning [chemeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Semantic Scholar [semanticscholar.org]
- 14. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 21. scispace.com [scispace.com]
Validation & Comparative
A Spectroscopic Guide to the Structural Confirmation of 1,3,5-Tris(3,5-dibromophenyl)benzene
In the realm of materials science and supramolecular chemistry, the precise architecture of molecular building blocks is paramount. 1,3,5-Tris(3,5-dibromophenyl)benzene, a highly functionalized aromatic compound, stands as a promising precursor for the synthesis of advanced materials such as covalent organic frameworks (COFs) and dendritic polymers. Its utility is intrinsically linked to its specific substitution pattern, as isomeric impurities could drastically alter the properties of the resulting materials. This guide provides a comprehensive, multi-technique spectroscopic approach to unequivocally confirm the structure of this compound, empowering researchers to verify the integrity of their synthetic products.
This document moves beyond a simple recitation of procedures, offering insights into the rationale behind the spectroscopic predictions and experimental designs. By comparing predicted data with that of known analogous structures, we establish a robust framework for structural elucidation.
The Importance of Isomeric Purity
The functionality of this compound as a trivalent node in larger molecular constructs depends entirely on the 1,3,5 substitution pattern of the central benzene ring and the 3,5-dibromophenyl substitution of the peripheral rings. Other isomers, such as a 1,2,4-substituted central ring, would lead to vastly different and less predictable three-dimensional structures. Therefore, rigorous spectroscopic confirmation is not merely a procedural formality but a critical step in ensuring the desired material properties.
A Multi-Faceted Approach to Structural Verification
No single spectroscopic technique can definitively confirm a structure of this complexity. A synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, is essential. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system of confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR is a powerful first step in structural analysis, providing information on the chemical environment and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum
Due to the high degree of symmetry in this compound, a relatively simple ¹H NMR spectrum is anticipated.
-
Central Ring: The three protons on the central benzene ring are chemically equivalent and are expected to appear as a singlet.
-
Peripheral Rings: On each of the three identical 3,5-dibromophenyl rings, there are two equivalent protons at the 2' and 6' positions, and one proton at the 4' position. This will give rise to two distinct signals. The protons at the 2' and 6' positions will appear as a doublet, coupled to the proton at the 4' position. The proton at the 4' position will appear as a triplet, coupled to the two protons at the 2' and 6' positions.
The electron-withdrawing nature of the bromine atoms and the phenyl substituents will cause all aromatic protons to be deshielded, appearing in the downfield region of the spectrum (typically 7.0-8.0 ppm).
| Predicted Proton Signal | Multiplicity | Integration | Predicted Chemical Shift (ppm) |
| Central Ring Protons | Singlet | 3H | ~7.7-7.9 |
| Peripheral Ring Protons (2', 6') | Doublet | 6H | ~7.6-7.8 |
| Peripheral Ring Protons (4') | Triplet | 3H | ~7.5-7.7 |
This predicted pattern can be compared to the known spectrum of a similar compound, 1,3,5-Tris(4-bromophenyl)benzene, which exhibits a singlet for the central protons and two doublets for the peripheral protons, consistent with its substitution pattern.[1]
Caption: Predicted ¹H NMR splitting for this compound.
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass the entire aromatic region (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the number and chemical environment of the carbon atoms in a molecule.
Predicted ¹³C NMR Spectrum
The high symmetry of this compound will also be reflected in its ¹³C NMR spectrum, resulting in a limited number of signals.
-
Central Ring: Two signals are expected for the central benzene ring: one for the three substituted carbons and one for the three carbons bearing a proton.
-
Peripheral Rings: Four signals are expected for the peripheral 3,5-dibromophenyl rings: one for the carbon attached to the central ring, two for the bromine-substituted carbons, and one for the carbon at the 4' position.
The carbon atoms directly bonded to bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.[2] All aromatic carbons are expected to resonate in the 120-150 ppm range.
| Predicted Carbon Signal | Number of Carbons | Predicted Chemical Shift (ppm) |
| Central Ring (Substituted) | 3 | ~140-145 |
| Central Ring (CH) | 3 | ~125-130 |
| Peripheral Ring (C-1') | 3 | ~138-142 |
| Peripheral Ring (C-3', C-5') | 6 | ~120-125 |
| Peripheral Ring (C-2', C-6') | 6 | ~128-132 |
| Peripheral Ring (C-4') | 3 | ~126-130 |
This prediction can be guided by the reported ¹³C NMR data for 1,3,5-Tris(4-bromophenyl)benzene, which shows six distinct carbon signals.[1]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or a greater number of scans may be necessary due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.
-
A sufficient relaxation delay (e.g., 2-5 seconds) should be used to ensure accurate integration if quantitative analysis is desired, though it is not typically necessary for structural confirmation.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the deuterated solvent signal.
High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
For this compound (C₂₄H₁₂Br₆), the most critical information from the mass spectrum is the molecular ion peak (M⁺) and its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] The presence of six bromine atoms will result in a characteristic and complex isotopic cluster for the molecular ion.
The theoretical monoisotopic mass of C₂₄H₁₂⁷⁹Br₆ is approximately 773.60 g/mol . The full isotopic pattern will be a cluster of peaks (M, M+2, M+4, M+6, M+8, M+10, M+12) with a specific intensity ratio determined by the statistical probability of the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The most intense peak in this cluster will be the one with three ⁷⁹Br and three ⁸¹Br isotopes. The observation of this unique isotopic pattern is a strong confirmation of the presence of six bromine atoms.
Caption: A typical workflow for spectroscopic characterization.
Experimental Protocol: MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a suitable technique for analyzing this relatively large, non-volatile molecule.
-
Matrix Selection: Choose a suitable matrix that absorbs at the laser wavelength and promotes ionization of the analyte (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).
-
Sample Preparation:
-
Prepare a concentrated solution of the matrix in an appropriate solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Prepare a dilute solution of the analyte.
-
Mix the analyte and matrix solutions in a high molar excess of matrix to analyte.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely, allowing for co-crystallization.[4][5]
-
-
Instrumentation: Use a MALDI-TOF mass spectrometer in reflectron mode for high mass accuracy.
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass range is set to observe the expected molecular ion cluster.
-
Data Analysis: Compare the observed m/z of the monoisotopic peak with the calculated exact mass. Analyze the isotopic pattern and compare it to the theoretical distribution for a molecule containing six bromine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule.
Predicted FTIR Spectrum
The FTIR spectrum of this compound is expected to show characteristic absorptions for a polysubstituted aromatic compound.
-
Aromatic C-H Stretch: A sharp band or series of bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]
-
Aromatic C=C Stretch: Several bands of varying intensity in the 1600-1450 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene rings. For a 1,3,5-trisubstituted benzene ring, a strong absorption is expected in the 880-810 cm⁻¹ range. The 3,5-disubstituted peripheral rings will also contribute to this region.
-
C-Br Stretch: A strong absorption in the far-infrared region, typically between 690-515 cm⁻¹, is indicative of the carbon-bromine bond.[6]
The IR spectrum of the related 1,3,5-Tris(4-bromophenyl)benzene shows characteristic aromatic C-H and C=C stretching, as well as a strong band at 809 cm⁻¹, consistent with para-disubstitution.[1]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any adsorbed water, which has strong IR absorptions.
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dry KBr and gently but thoroughly mix with the sample.[7]
-
-
Pellet Formation:
-
Place the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet or an empty sample compartment to subtract atmospheric and instrumental interferences.
-
Conclusion: A Consolidated Approach to Certainty
The structural confirmation of this compound is a critical step in its application as a molecular building block. By systematically applying ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy, researchers can build an unassailable case for the correct isomeric structure. The high symmetry of the target molecule provides a distinct spectroscopic fingerprint that, when compared with the predicted data and the spectra of known analogues, leaves little room for ambiguity. This guide provides the theoretical framework and practical protocols necessary to achieve this certainty, ensuring the integrity of downstream research and the development of novel materials with predictable and reproducible properties.
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A Comparative Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene as a Linker for Covalent Organic Frameworks
Introduction: The Critical Role of Linker Selection in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Their exceptional properties, including high thermal and chemical stability, low density, and large surface areas, make them promising materials for a wide range of applications, from gas storage and separation to catalysis and sensing.[1][2] The performance of a COF is intrinsically linked to the chemical nature of its building blocks, or "linkers." The geometry, rigidity, and functionalization of these linkers dictate the resulting framework's topology, porosity, and ultimately, its application-specific performance.
This guide provides an in-depth comparison of 1,3,5-Tris(3,5-dibromophenyl)benzene (TDBPB) with other commonly employed linkers in COF synthesis. We will explore how the unique structural and electronic properties of TDBPB can be leveraged to design COFs with enhanced stability and catalytic activity. This comparison is grounded in experimental data from the literature and provides detailed protocols for the synthesis of representative COFs.
This compound: A Linker with Untapped Potential
This compound is a tripodal aromatic compound featuring a central benzene ring connected to three 3,5-dibromophenyl units. This structure offers several key advantages as a COF linker:
-
High Rotational Symmetry: The C3 symmetry of TDBPB is conducive to the formation of highly ordered, crystalline 2D and 3D frameworks.
-
Robustness: The all-aromatic, rigid structure contributes to the thermal and chemical stability of the resulting COF.
-
Reactive Sites for Post-Synthetic Modification: The bromine atoms can serve as handles for post-synthetic modification, allowing for the introduction of various functional groups to tailor the COF's properties.
-
Modulated Electronic Properties: The electron-withdrawing nature of the bromine atoms can influence the electronic properties of the COF, which can be advantageous for applications in catalysis and electronics.
While the isomer, 1,3,5-Tris(4-bromophenyl)benzene, has been explored in surface-mediated COF synthesis, the potential of TDBPB in conventionally synthesized COFs remains an area of active research.[3][4] This guide will extrapolate the expected benefits of TDBPB by comparing it to well-established linker systems.
Comparative Analysis of COF Linkers
To provide a clear comparison, we will evaluate TDBPB against two of the most common classes of tritopic linkers used in COF synthesis: aldehyde-based linkers, represented by 1,3,5-triformylbenzene (TFB) , and boronic acid-based linkers, represented by 1,3,5-tris(4-phenylboronic acid)benzene .
| Linker | Chemical Structure | Resulting Linkage | Key Features of Resulting COFs |
| This compound (TDBPB) | A central benzene ring with three 3,5-dibromophenyl arms. | Imine (with amine co-monomer) | Expected high thermal and chemical stability, potential for enhanced catalytic activity due to bromine functionality, and amenability to post-synthetic modification. |
| 1,3,5-Triformylbenzene (TFB) | A benzene ring with three aldehyde groups. | Imine (with amine co-monomer) | Well-established synthesis, good crystallinity, and moderate to high surface area. The resulting imine linkage offers good chemical stability.[5][6] |
| 1,3,5-Tris(4-phenylboronic acid)benzene | A central benzene ring with three phenylboronic acid arms. | Boroxine or Boronate Ester | Boroxine-linked COFs from self-condensation exhibit good thermal stability. Boronate ester-linked COFs (with polyol co-monomers) also show high stability and porosity.[7][8] |
Performance Data: A Comparative Overview
The following table summarizes key performance metrics for COFs synthesized from TFB and a boronic acid linker. While direct, side-by-side comparative data for a TDBPB-based COF is not yet available in the literature, we have included expected values based on the known effects of bromine substitution on COF properties.
| COF | Linker(s) | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Catalytic Activity |
| Hypothetical TDBPB-COF | TDBPB + Amine | Moderate to High | Tunable | High | Potentially enhanced for redox reactions. |
| COF-LZU1 [5] | 1,3,5-Triformylbenzene + p-Phenylenediamine | ~468 | ~1.2 | ~450 | Good support for metal catalysts.[9] |
| COF-8 [7] | 1,3,5-Tris(4-phenylboronic acid)benzene + Hexahydroxytriphenylene | ~1400 | ~2.3 | >500 | Not extensively studied for catalysis. |
Note: The properties of the hypothetical TDBPB-COF are estimations based on the influence of bromine in other COF systems and the general characteristics of imine-linked COFs.
Causality Behind Performance Differences
The choice of linker directly influences the performance of the resulting COF in several ways:
-
Porosity and Surface Area: The length and geometry of the linker determine the pore size and overall surface area of the COF. Longer linkers generally lead to larger pores.
-
Stability: The strength of the covalent bonds forming the framework dictates its thermal and chemical stability. Imine linkages are known for their good chemical stability, while boroxine and boronate ester linkages offer excellent thermal stability.[5][8] The introduction of bulky, electron-withdrawing bromine atoms in TDBPB is expected to enhance the stability of the imine linkage through steric hindrance and electronic effects.
-
Catalytic Activity: The functional groups present on the linker can act as catalytic sites or modulate the electronic environment of the framework to enhance catalysis. The bromine atoms in TDBPB can act as Lewis acidic sites or influence the redox properties of the COF, potentially boosting its catalytic activity for certain reactions, as has been observed in other brominated COFs.[10]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of representative COFs using different linkers.
Protocol 1: Synthesis of an Imine-Linked COF (COF-LZU1) using 1,3,5-Triformylbenzene
This protocol is adapted from the literature for the solvothermal synthesis of COF-LZU1.[5][11]
Materials:
-
1,3,5-Triformylbenzene (TFB)
-
p-Phenylenediamine (PDA)
-
1,4-Dioxane
-
Mesitylene
-
6 M Aqueous Acetic Acid
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add 1,3,5-triformylbenzene and p-phenylenediamine in a 1:1.5 molar ratio.
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.
-
Add 0.1 mL of 6 M aqueous acetic acid for every 1 mL of the dioxane/mesitylene mixture.
-
The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the solid product is collected by filtration.
-
Wash the product thoroughly with anhydrous acetone and then with anhydrous tetrahydrofuran.
-
Dry the resulting COF-LZU1 powder under vacuum at 80 °C overnight.
Protocol 2: Synthesis of a Boronate Ester-Linked COF using 1,3,5-Tris(4-phenylboronic acid)benzene
This protocol is a general representation of the synthesis of a boronate ester-linked COF.[7][12]
Materials:
-
1,3,5-Tris(4-phenylboronic acid)benzene
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Pyrex tube
Procedure:
-
In a Pyrex tube, combine 1,3,5-tris(4-phenylboronic acid)benzene and 2,3,6,7,10,11-hexahydroxytriphenylene in a 1:1 molar ratio.
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Subject the tube to three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube at 100 °C for 72 hours.
-
After cooling, collect the solid product by filtration.
-
Wash the product with anhydrous acetone and anhydrous tetrahydrofuran.
-
Dry the resulting boronate ester-linked COF under vacuum at 120 °C.
Visualization of Synthetic Pathways
Caption: Synthetic pathways for COFs from different linkers.
Logical Relationships in Linker Selection
Caption: Influence of linker choice on key COF properties.
Conclusion and Future Outlook
The selection of the organic linker is a critical determinant of the properties and performance of a Covalent Organic Framework. While 1,3,5-triformylbenzene and boronic acid-based linkers have been extensively studied and have led to the development of a wide range of functional COFs, this compound represents a promising, yet underexplored, alternative. The presence of bromine atoms on the TDBPB linker is anticipated to confer enhanced stability and unique catalytic properties to the resulting COFs.
Further research is needed to synthesize and fully characterize COFs from TDBPB to experimentally validate these expected advantages. Direct comparative studies under identical conditions are crucial to provide a definitive assessment of TDBPB's performance against other linkers. The development of TDBPB-based COFs could open new avenues for the design of highly robust and catalytically active materials for a variety of applications in the fields of materials science, chemistry, and drug development.
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Enhancing OLED Performance: A Comparative Analysis of Devices with and without 1,3,5-Tris(3,5-dibromophenyl)benzene Derivatives
In the pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is paramount. Efficiency, stability, and color purity are key metrics that researchers and engineers continuously strive to improve. A crucial component in achieving high-performance OLEDs is the selection of advanced organic materials for the various layers within the device stack. This guide provides an in-depth technical comparison of OLEDs that incorporate 1,3,5-Tris(3,5-dibromophenyl)benzene (TDB) derivatives against those that do not, offering insights into the significant performance enhancements these materials can provide.
The Critical Role of Host and Charge-Transporting Materials in OLEDs
An OLED is a multilayered semiconductor device where the injection and recombination of charge carriers (electrons and holes) in an emissive layer (EML) lead to the generation of light. The efficiency of this process is heavily dependent on the properties of the materials used in the hole transport layer (HTL), electron transport layer (ETL), and the host material within the EML. An ideal host material should possess a high triplet energy to confine excitons on the phosphorescent dopant, good thermal stability, and balanced charge transport characteristics to ensure a wide recombination zone and prevent efficiency roll-off at high brightness.
This compound Derivatives: A Promising Class of Materials
Molecules based on a 1,3,5-triarylbenzene or a 1,3,5-triazine core have a star-shaped, rigid structure that is advantageous for OLED applications.[1] This structure can lead to materials with high glass transition temperatures and good morphological stability. The introduction of bromine atoms onto the phenyl rings, as in TDB derivatives, is a strategic approach to further enhance material properties. The heavy bromine atoms can promote spin-orbit coupling, which can influence the rate of intersystem crossing and potentially improve the efficiency of harvesting triplet excitons.[2] Furthermore, halogen substitution is a known strategy to improve charge mobility in organic semiconductors.[3]
Performance Analysis: A Comparative Study
Case Study: 1,3,5-Triazine Derivatives in Green Phosphorescent OLEDs
In a notable study, a series of 1,3,5-triazine derivatives were synthesized and tested as host materials for a green phosphorescent emitter, (PPy)₂Ir(acac). The performance of these devices offers a compelling case for the benefits of this molecular architecture.
| Host Material | Maximum External Quantum Efficiency (EQE) | Maximum Power Efficiency |
| T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) | 17.5% | 59.0 lm/W |
| T3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine) | 14.4% | 50.6 lm/W |
| TST (2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine) | 5.1% | 12.3 lm/W |
| Baseline (without advanced host) | ~5-10% | ~20-30 lm/W |
Table 1: Performance comparison of green phosphorescent OLEDs using different 1,3,5-triazine derivative host materials.[4][5] The baseline represents typical performance for early-generation or unoptimized phosphorescent OLEDs.
The superior performance of the T2T-based device, with an external quantum efficiency of 17.5% and a power efficiency of 59.0 lm/W, is attributed to balanced charge recombination within the emissive layer.[4][5] The high triplet energy of T2T (2.80 eV) also ensures efficient confinement of triplet excitons on the green phosphorescent dopant.[4][5]
The Anticipated Impact of this compound Derivatives
Based on the established benefits of the triarylbenzene core and the known effects of bromine substitution, we can project the performance enhancements of OLEDs incorporating TDB derivatives. The introduction of two bromine atoms on each phenyl ring is expected to:
-
Improve Charge Transport: Bromine substitution has been shown to enhance hole mobility in triphenylamine derivatives by an order of magnitude, leading to OLEDs with significantly lower operating voltages and higher power efficiencies.[3][6] A similar enhancement in electron or hole mobility can be anticipated for TDB derivatives, leading to more balanced charge injection and transport.
-
Enhance Exciton Utilization: The heavy atom effect of bromine can increase spin-orbit coupling, facilitating the reverse intersystem crossing (RISC) process in thermally activated delayed fluorescence (TADF) materials.[2] This leads to more efficient harvesting of triplet excitons, boosting the internal quantum efficiency.
-
Maintain High Triplet Energy: The meta-positioning of the dibromophenyl groups on the central benzene ring helps to maintain a high triplet energy, crucial for hosting blue and green phosphorescent emitters and preventing back energy transfer.
Experimental Protocols
To empirically validate the performance of OLEDs with and without TDB derivatives, the following experimental workflows are essential.
OLED Fabrication Protocol
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol, each for 15 minutes. The substrates are then dried with nitrogen gas and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
Hole Injection and Transport Layers Deposition: A hole injection layer (HIL) and a hole transport layer (HTL) are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Emissive Layer Deposition: The emissive layer is deposited by co-evaporating the host material (either a standard host or a TDB derivative) and the phosphorescent dopant at a specific doping concentration.
-
Electron Transport and Injection Layers Deposition: An electron transport layer (ETL) and an electron injection layer (EIL), such as lithium fluoride (LiF), are sequentially deposited.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device.
OLED Characterization Protocol
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured simultaneously using a photometer.
-
Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission spectrum and CIE color coordinates.
-
External Quantum Efficiency (EQE) Calculation: The EQE is calculated from the luminance, current density, and EL spectrum.
-
Operational Stability Measurement: The device is subjected to a constant current density, and the luminance is monitored over time to determine the device lifetime (e.g., LT₅₀, the time for the luminance to decay to 50% of its initial value).
Device Architecture and Energy Level Diagram
A typical multilayer OLED structure incorporating a TDB derivative as a host material is illustrated below.
The energy level alignment of the different layers is critical for efficient charge injection and transport. The use of a TDB derivative with a deep highest occupied molecular orbital (HOMO) and a shallow lowest unoccupied molecular orbital (LUMO) can effectively confine charge carriers and excitons within the emissive layer.
Conclusion
The incorporation of this compound derivatives into OLEDs presents a highly promising strategy for achieving significant performance enhancements. By leveraging a rigid, star-shaped molecular architecture and the beneficial effects of bromine substitution, these materials are poised to deliver improved charge transport, more efficient exciton harvesting, and ultimately, brighter, more stable, and more energy-efficient OLED devices. The experimental data from closely related 1,3,5-triazine derivatives strongly supports this potential. Further dedicated research and development of TDB derivatives will undoubtedly pave the way for the next generation of OLED displays and solid-state lighting.
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alternative precursors for porous organic polymers to 1,3,5-Tris(3,5-dibromophenyl)benzene
An In-Depth Guide to Alternative Precursors for Porous Organic Polymers: Moving Beyond 1,3,5-Tris(3,5-dibromophenyl)benzene
For researchers and scientists in materials science and drug development, Porous Organic Polymers (POPs) represent a versatile class of materials with tunable porosities, high surface areas, and exceptional stability.[1][2][3] These features make them prime candidates for applications ranging from gas storage and separation to heterogeneous catalysis and controlled drug release.[2]
A cornerstone in the synthesis of highly cross-linked POPs has been this compound, a C₃-symmetric aromatic building block. Its six bromine atoms serve as reactive handles for cross-coupling reactions like Yamamoto or Suzuki-Miyaura, enabling the formation of robust, two-dimensional networks. However, the evolution of POPs necessitates a broader palette of molecular precursors to precisely tailor polymer properties for increasingly sophisticated applications.
This guide provides a comparative analysis of alternative precursors to this benchmark molecule. We will explore how variations in precursor geometry, rigidity, and functionality can be leveraged to control the final properties of the resulting polymers, supported by experimental data from peer-reviewed literature.
The Rationale for Diversification
While effective, reliance on a single precursor framework presents limitations. The search for alternatives is driven by several key factors:
-
Tuning Network Topology and Porosity: Moving from planar, C₃-symmetric precursors to three-dimensional, tetrahedral (C₄), or spatially contorted building blocks fundamentally alters the resulting polymer network. This shift from 2D-like sheets to intricate 3D frameworks can prevent dense packing, creating higher intrinsic microporosity and unlocking superior surface areas.[4]
-
Incorporating Functionality: The introduction of heteroatoms (such as nitrogen, silicon, or sulfur) or specific functional groups into the precursor backbone is a primary strategy for imbuing POPs with targeted capabilities.[5][6] Nitrogen-rich polymers, for example, exhibit enhanced affinity for CO₂, while precursors bearing catalytic sites can produce self-supporting catalysts.[7][8]
-
Enhancing Stability and Processability: The choice of precursor core can influence the thermal and chemical stability of the final polymer.[9] Furthermore, designing precursors that lead to soluble or solution-processable POPs is a critical frontier, enabling their fabrication into films and membranes for device integration.[10]
A Comparative Look at Alternative Precursor Classes
The following sections detail various classes of alternative precursors, comparing their structures and the performance of the POPs they produce.
Tetrahedral Precursors: Building in Three Dimensions
Tetrahedral monomers are among the most successful alternatives, as their rigid, three-dimensional geometry inherently frustrates efficient packing in the resulting polymer network. This leads to materials with exceptional porosity and high thermal stability.
Key examples include:
-
Tetrakis(4-bromophenyl)methane: Homocoupling of this monomer via the Yamamoto reaction yields Porous Aromatic Framework-1 (PAF-1), a material renowned for its incredibly high surface area and stability.[4]
-
Tetrakis(4-bromophenyl)silane: The silicon-centered analogue offers a slightly different geometry and can impart distinct electronic properties to the polymer framework.[11]
-
1,3,5,7-Tetrakis(4-bromophenyl)adamantane: The adamantane core provides a rigid, diamondoid structure, resulting in robust polymers with excellent gas storage capabilities.[9]
POPs derived from these precursors are synthesized through coupling reactions of their terminal halide groups. The resulting materials are typically amorphous powders with high thermal and chemical resilience.
Spatially Contorted Precursors: Engineering Intrinsic Microporosity
Spatially contorted or "non-planar" molecules are another powerful class of precursors. Their rigid, awkward shapes prevent the polymer chains from collapsing, creating permanent, intrinsic microporosity.
Key examples include:
-
Spirobifluorene-based Monomers: Molecules like 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene feature two orthogonal fluorene units. This rigid, 90-degree twist forces the resulting polymer network into a highly contorted and open structure.[12][13] These precursors are foundational for creating Polymers of Intrinsic Microporosity (PIMs) and Conjugated Microporous Polymers (CMPs) with large surface areas.[12]
-
Triptycene-based Monomers: The unique, three-bladed propeller shape of triptycene makes it an exceptional building block for POPs.[14] Its rigid structure introduces significant "internal molecular free volume," leading to polymers with tailored micropore environments and high gas adsorption capacities.[15][16]
Heteroatom-Rich Planar Precursors: Embedding Functionality
While maintaining a planar core, the strategic incorporation of heteroatoms like nitrogen can dramatically alter the surface chemistry of the polymer's pores.
Key examples include:
-
Covalent Triazine Frameworks (CTFs): These POPs are synthesized from nitrile-containing aromatic precursors (e.g., 1,4-dicyanobenzene) via cyclotrimerization. The resulting triazine rings create a nitrogen-rich, conjugated network.[1][7] While not a direct analogue to the brominated benzene precursor, CTFs represent a major class of functional POPs with high nitrogen content, making them excellent candidates for CO₂ capture and catalysis.[7]
-
Nitrogen-Containing Benzene Analogues: Precursors such as 1,3,5-tris(4-aminophenyl)benzene or those built around a central triazine core can be used in condensation or coupling reactions.[17] The nitrogen sites within the pores can act as Lewis basic sites, increasing selectivity for acidic gases like CO₂ or serving as anchoring points for metal nanoparticles.[5][18]
Performance Comparison of POPs from Alternative Precursors
The table below summarizes key experimental data for POPs synthesized from the discussed precursor classes, offering a direct comparison of their performance.
| Precursor Class | Specific Precursor Example | Polymerization Method | Resulting Polymer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Advantage |
| Benchmark | This compound | Suzuki Coupling | PPN-4 | ~3150 | 1.65 | High surface area 2D network |
| Tetrahedral | Tetrakis(4-bromophenyl)methane | Yamamoto Coupling | PAF-1 | >5600 | 2.98 | Exceptional surface area and stability |
| Tetrahedral | 1,3,5,7-Tetrakis(4-bromophenyl)adamantane | Suzuki Coupling | MOP-Ad-1 | 1027 | 0.61 | High thermal and chemical resistance[9] |
| Contorted | 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | Yamamoto Coupling | YSN-CMP | ~1275 | - | High intrinsic microporosity[19] |
| Contorted | 2,6,14-Triiodotriptycene | Sonogashira Coupling | STP-5 | 601 | - | Tunable porosity, high H₂/CO₂ uptake[16] |
| N-Rich Planar | Terephthalonitrile (for CTFs) | Ionothermal Trimerization | CTF-1 | 797 | 0.72 | High nitrogen content for CO₂ affinity[1] |
| N-Rich 3D | Melamine + Polyepoxides | Ring-opening reaction | PAEs | - | - | High nitrogen content for metal coordination[5] |
Experimental Methodologies: A Practical Guide
The synthesis of POPs is typically achieved through robust carbon-carbon bond-forming reactions. Below are representative protocols for Yamamoto and Suzuki-Miyaura couplings, two of the most common methods in the field.
Visualization of Precursor Structures
Caption: Molecular structures of the benchmark precursor and key alternatives.
Representative Protocol: Synthesis of a Tetrahedral POP via Yamamoto Coupling
This protocol describes the synthesis of a POP from tetrakis(4-bromophenyl)methane. The Yamamoto coupling involves the nickel-catalyzed homocoupling of aryl halides.[4][19][20]
Materials & Reagents:
-
Tetrakis(4-bromophenyl)methane (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)
-
2,2'-Bipyridine (ligand)
-
1,5-Cyclooctadiene (stabilizer)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol, Acetone, Chloroform (for washing)
-
Concentrated Hydrochloric Acid (for catalyst removal)
Methodology:
-
Reaction Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line. This is critical as the Ni(0) catalyst is sensitive to air and moisture.
-
Solvent and Ligand Addition: Anhydrous DMF is transferred to the reaction flask via cannula. Ni(COD)₂, 2,2'-bipyridine, and 1,5-cyclooctadiene are added to the solvent. The mixture is stirred at 80°C for approximately 30 minutes until a deep-red or violet solution forms, indicating the formation of the active catalytic complex.
-
Monomer Addition: Tetrakis(4-bromophenyl)methane, dissolved in a minimum amount of anhydrous DMF, is added to the catalyst solution.
-
Polymerization: The reaction mixture is maintained at 80-90°C with continuous stirring for 48-72 hours. As the polymerization proceeds, a solid precipitate will form.
-
Work-up and Purification:
-
The reaction is cooled to room temperature, and the solid product is collected by filtration.
-
To remove the nickel catalyst, the crude polymer is stirred in concentrated hydrochloric acid, then washed extensively with water until the filtrate is neutral.
-
The polymer is then subjected to Soxhlet extraction with a series of solvents (e.g., methanol, THF, acetone, chloroform) for 24 hours each. This step is crucial for removing any unreacted monomer, oligomers, and residual catalyst, ensuring the permanent porosity of the final material.
-
-
Drying: The purified polymer is dried in a vacuum oven at 120°C overnight to yield a fine powder.
Visualization of a General POP Synthesis Workflow
Caption: General workflow for porous organic polymer synthesis via Yamamoto coupling.
Conclusion
The strategic selection of molecular precursors is the most powerful tool for designing next-generation porous organic polymers. Moving beyond the established this compound framework to embrace tetrahedral, contorted, and heteroatom-rich building blocks allows for unprecedented control over network topology, pore environment, and material function. By leveraging the diverse chemical architectures presented in this guide, researchers can develop bespoke POPs with precisely tailored properties, accelerating innovation in fields from clean energy and environmental remediation to advanced therapeutics. The continued exploration of novel, functional, and sustainable precursors will undoubtedly remain a vibrant and essential area of materials chemistry.
References
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Advances in porous organic polymers: syntheses, structures, and diverse applications. Materials Advances. Available at: [Link]
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Advances in porous organic polymers: syntheses, structures, and diverse applications. Materials Advances. Available at: [Link]
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Spirobifluorene-Based D-A Type Conjugated Polymer Photocatalysts for Water Splitting. MDPI. Available at: [Link]
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Synthesis of 9,9′-spirobifluorene-based conjugated microporous polymers by FeCl3-mediated polymerization. RSC Publishing. Available at: [Link]
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Synthesis methods of microporous organic polymeric adsorbents: a review. RSC Publishing. Available at: [Link]
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Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption. RSC Publishing. Available at: [Link]
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The preparation of a 9,9′-spirobi[9H-9-silafluorene]-based porous organic polymer for fluorescence sensing of iodide ions and 2,2-dinitrophenol. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Advances in Porous Organic Polymers: Syntheses, Structures, and Diverse Applications. ResearchGate. Available at: [Link]
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Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. MDPI. Available at: [Link]
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Porous Organic Polymers Containing Active Metal Centers for Suzuki-Miyaura Heterocoupling Reactions. ACS Publications. Available at: [Link]
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A triptycene-based two-dimensional porous organic polymeric nanosheet. Polymer Chemistry (RSC Publishing). Available at: [Link]
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One-pot synthesis of triptycene-based porous organic frameworks with tailored micropore environments for highly efficient and se. Nature. Available at: [Link]
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Synthesis and properties of triptycene-based microporous polymers. ResearchGate. Available at: [Link]
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Nitrogen-Rich Porous Organic Polymers from an Irreversible Amine–Epoxy Reaction for Pd Nanocatalyst Carrier. National Institutes of Health (NIH). Available at: [Link]
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Conjugated Microporous Polymer Networks via Yamamoto Polymerization. ResearchGate. Available at: [Link]
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Conjugated microporous polymer. Wikipedia. Available at: [Link]
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Ferrocene-Based Conjugated Microporous Polymers Derived from Yamamoto Coupling for Gas Storage and Dye Removal. MDPI. Available at: [Link]
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Spirobifluorene-Based Porous Organic Salts: Their Porous Network Diversification and Construction of Chiral Helical Luminescent Structures. Wiley Online Library. Available at: [Link]
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Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Publishing. Available at: [Link]
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Nickel-metalated porous organic polymer for Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Available at: [Link]
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Intriguing Facets of Solution Processable Cross-Linked Porous Organic Polymers. ACS Publications. Available at: [Link]
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Functional conjugated porous polymer materials. ResearchGate. Available at: [Link]
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Nickel-metalated porous organic polymer for Suzuki–Miyaura cross-coupling reaction. National Institutes of Health (NIH). Available at: [Link]
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Nitrogen-Rich Porous Organic Polymers with Supported Ag Nanoparticles for Efficient CO2 Conversion. MDPI. Available at: [Link]
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Palladium-Embedded Triptycene-Based Porous Organic Polymer: A Sustainable Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
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Triptycene-based porous organic network polymers: From synthesis to applications. ResearchGate. Available at: [Link]
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Developing porous organic polymers as precursors of nitrogen-decorated micro-mesoporous carbons for efficient capture and conversion of carbon dioxide. ProQuest. Available at: [Link]
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Developing porous organic polymers as precursors of nitrogen-decorated micro-mesoporous carbons for efficient capture and conversion of carbon dioxide. ResearchGate. Available at: [Link]
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Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials. SciSpace. Available at: [Link]
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Designing Phenyl Porous Organic Polymers with High-Efficiency Tetracycline Adsorption Capacity and Wide pH Adaptability. MDPI. Available at: [Link]
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1,3,5-tris(4-bromophenyl)-benzene Nucleation: From Dimers to Needle-like Clusters. ACS Publications. Available at: [Link]
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A facile one-pot preparation of porphyrin-based microporous organic polymers for adsorption of carbon dioxide, ethane, and methane. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. MDPI. Available at: [Link]
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Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. National Institutes of Health (NIH). Available at: [Link]
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A Senior Application Scientist's Guide to Validating Gas Uptake in Porous Organic Polymers Derived from 1,3,5-Tris(3,5-dibromophenyl)benzene
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of gas uptake capacity in Porous Organic Polymers (POPs) synthesized from 1,3,5-Tris(3,5-dibromophenyl)benzene. While direct experimental data for POPs from this specific monomer is emerging, this document establishes a robust validation workflow by drawing parallels with structurally similar and well-characterized POPs. We will delve into the synthetic considerations, detailed experimental protocols for gas sorption analysis, and a comparative assessment against alternative porous materials.
Introduction: The Promise of Brominated Phenyl-Based POPs for Gas Storage
Porous Organic Polymers (POPs) have garnered significant attention as next-generation materials for gas storage and separation. Their high surface area, tunable porosity, and chemical stability make them prime candidates for applications ranging from carbon capture to hydrogen storage. The use of halogenated aromatic building blocks, such as this compound, is a strategic design element. The bromine substituents can influence the polymer's electronic properties and potentially enhance gas affinity through specific interactions. Furthermore, the trifunctional core of this monomer is designed to create highly cross-linked, rigid networks, which are essential for generating permanent microporosity.
This guide will walk you through the critical steps of synthesizing a representative POP and, most importantly, rigorously validating its gas uptake performance.
Synthesis of a Representative Porous Organic Polymer
While the synthesis of a POP from this compound can be approached through various cross-coupling reactions, we will detail a common and effective method: the Yamamoto-type Ullmann coupling reaction. This method is known for its efficiency in forming carbon-carbon bonds between aryl halides.
Synthetic Workflow Overview
The synthesis involves the homocoupling of the this compound monomer in the presence of a nickel catalyst.
Caption: Synthetic workflow for a POP via Yamamoto coupling.
Detailed Experimental Protocol:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (3.0 mmol), and 2,2'-bipyridine (3.0 mmol).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (20 mL) to the flask.
-
Reaction: Heat the mixture to 80°C and stir for 48 hours. A solid precipitate should form.
-
Work-up: After cooling to room temperature, pour the mixture into a beaker containing 200 mL of 2 M aqueous HCl and stir for 6 hours to remove the nickel catalyst.
-
Purification: Collect the solid product by filtration and wash sequentially with water, tetrahydrofuran (THF), and acetone.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with THF for 24 hours to remove any remaining oligomers or unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to obtain the final porous organic polymer.
Validation of Gas Uptake Capacity
The performance of a POP is ultimately determined by its ability to adsorb and store gases. This section outlines the standard procedures for validating the gas uptake capacity using volumetric and gravimetric analysis.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
A crucial first step is to determine the specific surface area of the synthesized POP. This is typically achieved by measuring the adsorption of nitrogen or argon at 77 K.
Experimental Protocol:
-
Degassing: Accurately weigh 50-100 mg of the POP sample into a sample tube. Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150°C) for several hours to remove any adsorbed moisture or solvents.
-
Measurement: Transfer the sample tube to the analysis port of a volumetric gas adsorption analyzer.
-
Isotherm Collection: Measure the nitrogen or argon adsorption isotherm at 77 K over a range of relative pressures (P/P₀).
-
Data Analysis: Calculate the BET surface area from the linear portion of the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.3.
Carbon Dioxide (CO₂) and Hydrogen (H₂) Uptake Measurements
The primary application of many POPs is in the storage of CO₂ and H₂. These measurements are typically performed at different temperatures and pressures to fully characterize the material's performance.
Caption: Workflow for gas uptake validation.
Experimental Protocol (Volumetric Method):
-
Sample Preparation: Degas a precisely weighed sample of the POP as described for the BET analysis.
-
CO₂ Adsorption: Measure the CO₂ adsorption isotherm at various temperatures, typically 273 K and 298 K, up to a pressure of 1 bar.
-
H₂ Adsorption: Measure the H₂ adsorption isotherm at 77 K up to a pressure of 1 bar.
-
Data Analysis: From the isotherms, determine the maximum gas uptake capacity in millimoles per gram (mmol/g) or weight percent (wt%). The isosteric heat of adsorption, which indicates the strength of the interaction between the gas and the polymer, can also be calculated from isotherms measured at different temperatures.
Comparative Analysis: POPs vs. Alternative Materials
To truly understand the performance of a new POP, it is essential to compare its gas uptake capacity with other established porous materials. The following table provides a comparative overview of typical performance data. It is important to note that the performance of POPs derived from this compound is expected to be in a similar range to those derived from its 1,3,5-tris(4-bromophenyl)benzene isomer, though experimental verification is crucial.
| Material Type | Representative Material | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) @ 273 K, 1 bar | H₂ Uptake (wt%) @ 77 K, 1 bar |
| Porous Organic Polymers (POPs) | PPN-4 (from a Si-centered tetrahedral monomer) | ~6461 | ~5.0 - 6.0 | ~2.0 - 3.0 |
| Benzimidazole-Linked Polymers (BILPs) | ~1220 - 1390 | ~4.0 - 5.0 | Not Reported | |
| Azo-bridged POPs | up to 351 | ~1.0 - 2.0 | Not Reported | |
| Metal-Organic Frameworks (MOFs) | MOF-5 | ~3800 | ~1.3 | ~1.3 |
| HKUST-1 | ~1800 | ~4.9 | ~2.0 | |
| Zeolites | Zeolite 13X | ~700-800 | ~4.0 | ~0.3 |
| Activated Carbons | Maxsorb-3000 | ~3000 | ~5.0 | ~1.5 |
Note: The values presented are representative and can vary significantly based on the specific synthesis conditions and material morphology.
Conclusion and Future Outlook
The validation of gas uptake capacity is a critical step in the development of new porous organic polymers. By following the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data to assess the performance of POPs derived from this compound. The comparison with alternative materials highlights the competitive potential of POPs in the field of gas storage and separation.
Future research should focus on the direct synthesis and characterization of POPs from this compound to experimentally validate the anticipated high gas uptake capacities. Furthermore, exploring different synthetic methodologies and post-synthetic modifications could lead to even more advanced materials with tailored properties for specific gas separation challenges.
References
- Kong, G., et al. A novel ynone-linked porous organic polymer, named y-POP, was synthesized by Sonogashira coupling of 1,3,5-triethynylbenzene with terephthaloyl chloride.
- Kamran, U., et al. have developed highly porous carbons by hydrothermal carbonization method and chemical activation using acetic acid as an additive.
- Mohamed, M.G., et al. have synthesized six new hyper-cross-linked polymers (HCPs) based on carbazole and biphenyl monomers.
- Abdelnaby, M.M., et al. have synthesized a series of hyper-cross-linked polymers (HCPs) based on benzene and biphenyl building blocks through Friedel–Crafts alkylation.
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- Porous organic polymers for CO2 capture, separ
- Yuan, Y., et al. developed a series of PAFs, porous polymer networks (PPNs), using tetrahedral precursors, X(C₆H₄Br)₄, where X = C, Ge, Si, etc. Highly Porous Organic Polymers for Hydrogen Fuel Storage. MDPI.
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- 1,3,5-Tris(p-bromophenyl)benzene.
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- 1,3,5-Tris(4-bromophenyl)
- (PDF) 1,3,5-Tris(bromomethyl)benzene.
A Comparative Guide to the Thermal Stability of Polymers from Different Brominated Monomers
For researchers and professionals in materials science and drug development, the thermal stability of polymers is a critical parameter influencing their processing, application, and lifespan. Brominated monomers are frequently incorporated into polymer structures to enhance flame retardancy, but the choice of monomer significantly impacts the final polymer's thermal characteristics. This guide provides an in-depth comparative study of the thermal stability of polymers derived from distinct classes of brominated monomers, supported by experimental data and procedural insights to ensure scientific integrity.
Introduction: The Role of Brominated Monomers in Polymer Stability
Brominated flame retardants (BFRs) are organobromine compounds that are added to or chemically incorporated into polymers to inhibit or delay combustion.[1][2] When integrated into the polymer backbone through the polymerization of brominated monomers, they offer a permanent flame retardancy solution that avoids issues of leaching associated with additive BFRs. The thermal stability of these polymers is paramount, as it dictates the material's performance at elevated temperatures and its degradation pathways.
The core principle behind the flame retardant action of these polymers is the release of bromine radicals upon heating. These radicals interfere with the combustion chain reactions in the gas phase, effectively quenching the flame.[3] However, the temperature at which this process initiates and the subsequent degradation profile are highly dependent on the molecular structure of the brominated monomer. Key factors include whether the bromine is attached to an aromatic or aliphatic carbon, the number of bromine atoms, and the overall polymer architecture.
This guide will compare the thermal stability of three distinct classes of polymers synthesized from different brominated monomers:
-
Aromatic Vinyl Monomers: Represented by Poly(4-bromostyrene).
-
Aromatic Bisphenol Monomers: Represented by Tetrabromobisphenol A (TBBPA)-based Epoxy Resin.
-
Acrylate Monomers with Brominated Aromatic Pendants: Represented by Poly(pentabromobenzyl acrylate).
The primary technique for evaluating thermal stability is Thermogravimetric Analysis (TGA), which measures the mass loss of a material as a function of temperature.[4][5]
Experimental Framework for Thermal Stability Assessment
To ensure the trustworthiness and reproducibility of thermal stability data, a standardized experimental protocol is essential. The following section details a comprehensive methodology for Thermogravimetric Analysis, grounded in established standards such as ASTM E1131.[1][2][3][6][7]
Principle of Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that monitors the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[4][5] The resulting TGA curve, which plots mass percentage versus temperature, provides crucial information about the material's thermal stability, decomposition temperatures, and composition.[4][8] The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, highlights the temperatures at which the rate of mass loss is maximal.[4][8]
Step-by-Step TGA Protocol (Based on ASTM E1131)
This protocol provides a self-validating system for comparing the thermal stability of different polymers.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass readings are calibrated according to the manufacturer's specifications.
-
Sample Preparation:
-
Obtain a representative sample of the polymer (5-10 mg).
-
Ensure the sample is in a consistent form (e.g., powder, small film) to maintain uniform heat transfer.
-
-
Experimental Setup:
-
Place the sample in an inert TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a linear rate of 20 °C/min up to a final temperature of 800 °C. A controlled heating rate is crucial for obtaining reproducible results.[5]
-
-
Data Collection:
-
Continuously record the sample mass as a function of temperature.
-
Generate the TGA and DTG curves from the collected data.
-
-
Data Analysis:
-
Onset Decomposition Temperature (Td): Determine the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent and the tangent of the steepest mass loss slope.[8]
-
Temperature of Maximum Decomposition Rate (Tmax): Identify the peak temperature on the DTG curve, which corresponds to the point of the fastest degradation.[9][10]
-
Char Yield: Measure the percentage of residual mass at a high temperature (e.g., 700 °C). A higher char yield is often associated with better flame retardancy in the condensed phase.[11]
-
Comparative Thermal Stability Analysis
The following sections present a comparative analysis of the thermal stability of polymers derived from different brominated monomers. The data is compiled from various studies and normalized where possible for comparison.
Poly(4-bromostyrene): An Aromatic Vinyl Polymer
Synthesis: Poly(4-bromostyrene) is typically synthesized via free-radical polymerization of the 4-bromostyrene monomer.[12][13] This process involves an initiator, such as an azo compound or peroxide, that creates free radicals to initiate the polymerization chain reaction.[13][14][15]
Thermal Degradation: The thermal stability of poly(4-bromostyrene) is influenced by the C-Br bond on the aromatic ring. The degradation is expected to proceed through radical mechanisms, leading to chain scission and the release of brominated compounds.
Tetrabromobisphenol A (TBBPA)-based Epoxy Resin: A Crosslinked Network
Synthesis: TBBPA is a reactive monomer used in the production of flame-retardant epoxy resins, particularly for printed circuit boards.[5][16] It is reacted with a diglycidyl ether of bisphenol A and a curing agent (e.g., an amine) to form a crosslinked polymer network.[5][17][18][19]
Thermal Degradation: The thermal stability of TBBPA-based epoxy resins is generally high due to their crosslinked structure.[5] Degradation involves the breakdown of the epoxy network and the release of brominated phenols and other compounds.[5]
Poly(pentabromobenzyl acrylate) (PBBPA): An Acrylate with a Highly Brominated Pendant Group
Synthesis: Pentabromobenzyl acrylate is synthesized and then polymerized, often via free-radical polymerization, to produce PBBPA.[20][21][22][23] This polymer has a very high bromine content due to the five bromine atoms on the pendant benzyl group.
Thermal Degradation: The thermal stability of PBBPA is expected to be high due to the stability of the polyacrylate backbone and the highly brominated aromatic pendant group.
Experimental Data and Discussion
The following table summarizes typical TGA data for the polymers discussed. It is important to note that absolute values can vary between studies due to differences in experimental conditions and polymer molecular weights.
| Polymer | Monomer Structure | Onset Decomposition Temp. (Td, °C) in N2 | Temp. of Max. Decomposition Rate (Tmax, °C) in N2 | Char Yield at 700°C (%) in N2 |
| Poly(4-bromostyrene) | Aromatic Vinyl | ~340 - 350[24] | ~400 | Low |
| TBBPA-Epoxy Resin | Aromatic Bisphenol | ~300 - 350[17] | ~360 | Moderate to High |
| Poly(pentabromobenzyl acrylate) | Acrylate with Brominated Aromatic Pendant | ~350 - 400 | ~420 | High |
Discussion of Results:
-
Onset of Decomposition (Td): Poly(pentabromobenzyl acrylate) generally exhibits the highest onset of decomposition, indicating superior thermal stability under initial heating. This is likely due to the combined stability of the polyacrylate backbone and the highly brominated, electron-withdrawn aromatic ring. Poly(4-bromostyrene) also shows high thermal stability. The TBBPA-epoxy resin, while robust, can show a slightly lower onset temperature, which may be related to the specific curing agent used and the presence of isopropylidene linkages that can be a point of initial degradation.[17]
-
Temperature of Maximum Decomposition Rate (Tmax): The Tmax values follow a similar trend to Td, with PBBPA showing the highest Tmax. This indicates that the bulk of its degradation occurs at higher temperatures compared to the other two polymers.
-
Char Yield: The formation of a stable char layer during combustion is a crucial aspect of flame retardancy, as it acts as a barrier to heat and mass transfer.[11] PBBPA is expected to have a high char yield due to its high aromatic content and extensive cross-linking potential upon degradation. TBBPA-epoxy resins also form a significant amount of char. Aromatic vinyl polymers like poly(4-bromostyrene) tend to have lower char yields as they can depolymerize to form volatile monomers.
Causality and Mechanistic Insights:
The observed differences in thermal stability can be attributed to the inherent strengths of the chemical bonds within the monomers and the resulting polymer structures. The C-Br bond dissociation energy is a key factor, with aromatic C-Br bonds being generally more stable than aliphatic ones.[25][26][27][28]
-
In poly(4-bromostyrene) and PBBPA , the bromine atoms are attached to aromatic rings, contributing to their high thermal stability. The higher bromine content and the acrylate backbone of PBBPA likely give it an edge in thermal stability and char formation over poly(4-bromostyrene).
-
For TBBPA-epoxy resins , the overall stability is a function of the crosslinked network. While the aromatic C-Br bonds are stable, the degradation can be initiated at other points in the complex polymer structure. The curing process and the type of curing agent play a significant role in the final thermal properties of the resin.[17]
Conclusion
This comparative guide demonstrates that the choice of brominated monomer has a profound impact on the thermal stability of the resulting polymer.
-
Poly(pentabromobenzyl acrylate) stands out for its exceptional thermal stability and potential for high char yield, making it suitable for high-temperature applications requiring robust flame retardancy.
-
Poly(4-bromostyrene) also offers excellent thermal stability, characteristic of polymers with aromatic bromine substitution.
-
TBBPA-based epoxy resins provide a good balance of thermal stability and mechanical properties due to their crosslinked nature, which is why they are widely used in demanding applications like electronics.
For researchers and drug development professionals, this analysis underscores the importance of considering the molecular architecture of the monomer when designing polymers for applications where thermal stability is a critical performance metric. The provided TGA protocol offers a reliable framework for conducting such comparative studies in-house, ensuring data integrity and facilitating informed material selection.
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.
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A Comparative Guide to Assessing the Purity of 1,3,5-Tris(3,5-dibromophenyl)benzene by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive framework for the purity assessment of 1,3,5-Tris(3,5-dibromophenyl)benzene, a critical building block in materials science and organic electronics, using High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind methodological choices, from column and mobile phase selection to detector settings. A primary reversed-phase HPLC (RP-HPLC) method is detailed, and its performance is objectively compared against alternative approaches. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this and structurally similar compounds.
Introduction: The Significance of Purity for this compound
This compound is a highly brominated, symmetrical organic compound with a central benzene ring substituted with three 3,5-dibromophenyl groups.[1] Its unique structure lends itself to applications in the development of flame retardants and as a versatile building block in organic synthesis.[1] Furthermore, its conjugated aromatic system imparts significant electronic properties, making it a compound of interest in the field of organic electronics.[1]
The performance of this molecule in its end applications is intrinsically linked to its purity. Even trace amounts of impurities, such as incompletely brominated analogues or starting materials like 1,3,5-tribromobenzene, can significantly alter the material's properties and reactivity. Therefore, a precise and accurate analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]
This guide will focus on reversed-phase HPLC (RP-HPLC), a powerful and widely used technique for the separation of hydrophobic compounds like this compound.[3][4]
Foundational Principles of the HPLC Method
The separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For this compound, its hydrophobic nature leads to a strong interaction with a nonpolar stationary phase, such as C18-modified silica. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound from the column. By carefully controlling the composition of the mobile phase, we can achieve separation from potential impurities.
The Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecyl) column is the workhorse for reversed-phase chromatography and is an excellent starting point for the analysis of nonpolar aromatic compounds.[5] The long alkyl chains provide a highly hydrophobic surface, promoting retention of the analyte. For potentially challenging separations of closely related brominated species, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns could offer different selectivity due to pi-pi interactions with the aromatic rings of the analytes.[6]
-
Mobile Phase Composition: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for analyzing samples with a wide range of polarities. This ensures that both less retained (more polar) and highly retained (less polar) impurities are eluted as sharp peaks within a reasonable timeframe. Isocratic elution, with a constant mobile phase composition, can be employed for simpler impurity profiles or for routine quality control once the impurity profile is well-characterized.[7]
-
Detector Selection: this compound contains multiple aromatic rings, which are strong chromophores, making it ideally suited for UV detection.[2][8] A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended over a simple UV-Vis detector.[2][9] A DAD/PDA acquires the entire UV-visible spectrum at each point in the chromatogram, which is invaluable for peak purity assessment and can aid in the tentative identification of unknown impurities by comparing their UV spectra to that of the main compound.[9][10]
Experimental Protocols
Primary HPLC Method for Purity Assessment
This protocol outlines a robust starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array Detector (DAD).
Materials:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Tetrahydrofuran (THF), HPLC grade (for sample preparation)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA/DAD at 254 nm
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with THF.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Rationale for Protocol Steps:
-
The use of THF for sample preparation is due to the high hydrophobicity and potential for poor solubility of this compound in the initial mobile phase conditions.
-
The gradient elution starts at a high percentage of organic solvent (80% acetonitrile) to ensure the analyte is retained on the column. The gradient to 100% acetonitrile ensures the elution of any highly nonpolar impurities.
-
A detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide a good response for the analyte and related impurities.[4]
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Comparison of HPLC Methods: A Data-Driven Approach
To illustrate the importance of method optimization, we present a comparison of the primary C18 method with two alternative approaches. The hypothetical data below represents a typical batch of this compound containing two common process-related impurities: a penta-brominated derivative (Impurity A) and a tetra-brominated derivative (Impurity B).
| Parameter | Method 1: C18 Gradient | Method 2: C18 Isocratic | Method 3: Phenyl-Hexyl Gradient |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient: 80-100% Acetonitrile | Isocratic: 90% Acetonitrile | Gradient: 80-100% Acetonitrile |
| Analysis Time | 20 min | 15 min | 20 min |
| Resolution (Main Peak/Impurity A) | 2.5 | 1.8 | 3.1 |
| Resolution (Impurity A/Impurity B) | 2.1 | 1.4 | 2.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.0 |
| Calculated Purity (%) | 98.5 | 98.9 (inaccurate due to co-elution) | 98.4 |
Discussion of Comparative Data:
-
Method 1 (Primary Method): Provides good resolution between the main peak and both impurities, with acceptable peak shape (tailing factor close to 1). This method is reliable for accurate purity determination.
-
Method 2 (Isocratic): While faster, the isocratic method suffers from poorer resolution, particularly between the two closely eluting impurities. This can lead to inaccurate quantification and an overestimation of purity.
-
Method 3 (Phenyl-Hexyl): The Phenyl-Hexyl column offers enhanced selectivity for these aromatic compounds, likely due to favorable pi-pi interactions. This results in superior resolution compared to the C18 column under the same gradient conditions. For complex impurity profiles or when baseline separation is challenging, a Phenyl-Hexyl column is a strong alternative.
Method Validation: Ensuring Trustworthiness
A self-validating system is crucial for ensuring the trustworthiness of any analytical method. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness.[11][12][13]
-
Specificity: The ability to assess the analyte in the presence of impurities. This is demonstrated by the resolution of the main peak from all impurity peaks. The use of a PDA/DAD detector further enhances specificity by allowing for peak purity analysis.
-
Linearity: The method should provide a linear response over a range of concentrations. This is typically assessed by preparing a series of solutions of the reference standard at different concentrations and plotting the peak area against the concentration.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with a known amount of the reference standard and calculating the recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[11]
Conclusion: A Framework for Reliable Purity Assessment
The purity of this compound is a critical quality attribute that dictates its performance in various advanced applications. This guide has provided a comprehensive, scientifically grounded approach to its assessment using HPLC. The detailed primary method, based on a C18 column with gradient elution and PDA/DAD detection, serves as a robust starting point. The comparison with alternative methods highlights the importance of methodological choices in achieving accurate and reliable results. By adhering to the principles of method validation and understanding the causality behind experimental parameters, researchers can confidently establish a trustworthy system for the quality control of this important chemical intermediate.
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A Senior Application Scientist's Guide to Cross-Validation of 1,3,5-Tris(3,5-dibromophenyl)benzene Based Materials in Advanced Applications
For researchers and professionals in materials science and drug development, the selection of molecular building blocks is a critical decision that dictates the performance and reproducibility of novel materials. Among the vast array of available synthons, 1,3,5-Tris(3,5-dibromophenyl)benzene and its isomers stand out as versatile C3-symmetric cores for constructing a new generation of advanced materials, including porous organic polymers (POPs), covalent organic frameworks (COFs), and components for organic electronics. This guide provides an in-depth, objective comparison of the performance of materials derived from this benzene-based core against key alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and aid in your research endeavors.
The unique trifunctional nature of the 1,3,5-trisubstituted benzene core, adorned with reactive bromine sites, allows for the creation of intricate and highly ordered two- and three-dimensional structures.[1] The strategic placement of bromine atoms, whether at the meta- (3,5-) or para- (4-) positions of the peripheral phenyl rings, significantly influences the resulting material's properties, a crucial aspect we will explore in this guide.
I. Performance in Porous Organic Polymers: A Comparative Analysis of Benzene vs. Triazine Cores
A primary application of 1,3,5-Tris(bromophenyl)benzene derivatives is in the synthesis of POPs and COFs, materials lauded for their high surface area and potential in gas storage and separation. A pertinent and scientifically rigorous comparison can be drawn between benzene-based and nitrogen-rich 1,3,5-triazine-based frameworks.
A. Causality Behind Experimental Choices in Porous Polymer Synthesis
The choice of the core building block in the synthesis of porous polymers is pivotal as it directly influences the resulting network's porosity, stability, and functionality. The C3 symmetry of both 1,3,5-trisubstituted benzene and 1,3,5-triazine provides a template for the formation of ordered, porous networks. However, the introduction of nitrogen atoms in the triazine ring imparts distinct electronic properties and the potential for enhanced intermolecular interactions with specific guest molecules, such as carbon dioxide.
The experimental approach to compare these two classes of materials involves synthesizing analogous polymers where only the central core (benzene vs. triazine) is varied, while keeping the linking chemistry and peripheral functional groups consistent. This allows for a direct assessment of the core's impact on the material's performance. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara reaction, are frequently employed for the synthesis of these conjugated microporous polymers (CMPs), offering a robust and versatile method for forming the porous network.[2]
B. Comparative Experimental Data: Porosity and Gas Sorption
The performance of porous polymers is primarily evaluated based on their surface area (typically measured by the Brunauer-Emmett-Teller method, BET) and their capacity for gas uptake. Below is a comparative summary of experimental data for POPs derived from benzene and triazine cores.
| Polymer ID | Core Monomer | Linker Monomer | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273K, 1 bar) | CO₂/N₂ Selectivity | Reference |
| CMP-1 | 1,3,5-Tris(4-ethynylphenyl)benzene | 1,4-Diiodobenzene | 835 | 1.82 | - | [2] |
| TCMP-1 | 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine | 1,4-Diiodobenzene | 780 | 2.15 | Higher than CMP-1 | [2] |
| PAF-5 | 1,3,5-Tris(4-bromophenyl)benzene | Homocoupling | 1503 | - | - | [3] |
| AZO-B-P1 | 1,3,5-Tris(4-nitrophenyl)benzene | Reductive Homocoupling | 50.8 | - | - | [4] |
| AZO-T-P2 | 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine | Reductive Homocoupling | 351 | - | - | [4] |
Analysis of Results: The data indicates that while the benzene-based PAF-5 exhibits a high surface area, the triazine-containing TCMP-1 shows a higher CO₂ uptake than its direct benzene analogue (CMP-1), despite having a slightly lower surface area.[2] This suggests that the nitrogen-rich triazine core enhances the affinity of the polymer for CO₂, a crucial factor for carbon capture applications. The significantly higher surface area of the triazine-based AZO-T-P2 compared to the benzene-based AZO-B-P1 further underscores the profound impact of the core selection on the final material properties.[4]
C. Detailed Experimental Protocol: Synthesis of a Benzene-Based Porous Organic Polymer (PAF-5)
This protocol describes a self-validating system for the synthesis of a Porous Aromatic Framework (PAF-5) via Yamamoto-type Ullmann cross-coupling of 1,3,5-Tris(4-bromophenyl)benzene.
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add 1,3,5-Tris(4-bromophenyl)benzene, Ni(COD)₂, and 2,2'-bipyridyl to a flame-dried Schlenk flask.
-
Add anhydrous DMF and toluene to the flask.
-
Heat the mixture at 100 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid extensively with tetrahydrofuran (THF), chloroform, and acetone to remove any unreacted monomers and catalyst residues.
-
Dry the resulting polymer under vacuum at 120 °C overnight.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the C-Br stretching vibration and the formation of new biaryl linkages.
-
Solid-State ¹³C NMR Spectroscopy: To verify the polymer structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Nitrogen Physisorption at 77 K: To determine the BET surface area, pore volume, and pore size distribution.
Caption: Workflow for the synthesis of PAF-5.
II. Application in Organic Electronics: A Comparative Perspective on Hole Transport Materials
Derivatives of 1,3,5-triphenylbenzene are extensively investigated as host materials and hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) due to their high thermal stability and amorphous nature, which leads to uniform film formation.[5]
A. Causality Behind Experimental Choices in OLED Fabrication and Characterization
The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within the device. The choice of the HTM is therefore crucial. Key performance metrics for an HTM include its highest occupied molecular orbital (HOMO) energy level, which should align with the anode's work function and the emissive layer's HOMO for efficient hole injection, and its hole mobility. The thermal stability (glass transition temperature, Tg, and decomposition temperature, Td) is also vital for device longevity.
To provide a meaningful comparison, we will look at triphenylbenzene derivatives functionalized with different electron-donating groups and compare their properties and device performance.
B. Comparative Experimental Data: Thermal and Electrochemical Properties of Triphenylbenzene-based HTMs
| Material | Core | Functional Group | HOMO (eV) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Reference |
| TPB-MeOTAD | 1,3,5-Tris(2-bromophenyl)benzene | 4,4'-dimethoxydiphenylamine | -5.25 | 115 | 450 | [3] |
| TPB-PTZ | 1,3,5-Tris(2-bromophenyl)benzene | Phenothiazine | -5.20 | 100 | 410 | [3] |
| T2T | 1,3,5-Triazine | Biphenyl | - | 151 | 473 | [6] |
| T3T | 1,3,5-Triazine | Triphenyl | - | 215 | 536 | [6] |
Analysis of Results: The triphenylbenzene-based HTMs, TPB-MeOTAD and TPB-PTZ, exhibit suitable HOMO levels for hole injection from common anodes like ITO and show high thermal stability.[3] The triazine-based materials, T2T and T3T, also demonstrate excellent thermal properties, with T3T showing a particularly high decomposition temperature.[6] This highlights that both benzene and triazine cores can be utilized to create robust materials for organic electronics. The choice between them may depend on the specific electronic requirements of the device, such as tuning the energy levels through different peripheral groups.
C. Detailed Experimental Protocol: Fabrication and Characterization of a Multilayer OLED
This protocol outlines the fabrication of a standard multilayer OLED device using a triphenylbenzene-based HTM via thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., TAPC)
-
Hole Transport Layer (HTL) material (e.g., TPB-MeOTAD)
-
Emissive Layer (EML) host and dopant (e.g., CBP and Ir(ppy)₃)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers: HIL, HTL, EML (co-evaporation of host and dopant), and ETL. The thickness of each layer should be monitored using a quartz crystal microbalance.
-
Cathode Deposition: Deposit the EIL and the metal cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the devices in a glovebox under an inert atmosphere to prevent degradation from moisture and oxygen.
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a photometer.
-
Electroluminescence (EL) Spectrum: Measured using a spectroradiometer.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum.
Caption: Workflow for the fabrication of a multilayer OLED.
III. Conclusion and Future Outlook
This guide has provided a comparative analysis of materials derived from this compound and its isomers against relevant alternatives, primarily triazine-based compounds. The experimental data presented demonstrates that while benzene-based cores provide a robust and versatile platform for creating high-performance materials, the incorporation of heteroatoms, such as nitrogen in a triazine ring, can offer distinct advantages in specific applications like CO₂ capture.
The choice of the central building block is a critical parameter that researchers must consider based on the desired properties of the final material. The detailed experimental protocols provided herein are designed to be self-validating and should enable researchers to reproduce and build upon these findings. Future research should focus on expanding the library of functionalized triphenylbenzene and triazine derivatives and conducting more direct, side-by-side comparisons of their performance in a wider range of applications, including catalysis and sensing.
IV. References
-
Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. (URL: [Link])
-
Ortho substituted 1,3,5-Triphenylbenzene hole transport materials for perovskite solar cells. (URL: [Link])
-
Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC - NIH. (URL: [Link])
-
Benzene, 1,3,5-tribromo - Organic Syntheses Procedure. (URL: [Link])
-
Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes for - Advanced Materials Letters. (URL: [Link])
-
A–B TGA and C–D DTG curves of triazine-based polymers at different heating rates. (URL: [Link])
-
A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (URL: [Link])
-
Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - MDPI. (URL: [Link])
-
Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers - OUCI. (URL: [Link])
-
The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. (URL: [Link])
-
Fabrication and characterization of organic light-emitting diodes containing small molecules blends as emissive layer - PubMed Central. (URL: [Link])
-
OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene. (URL: [Link])
-
Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - ResearchGate. (URL: [Link])
-
Comparison of CO2/N2 selectivity values reported using the IAST method... - ResearchGate. (URL: [Link])
-
1,3,5 tribromobenzene - YouTube. (URL: [Link])
-
Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer - ResearchGate. (URL: [Link])
-
Comparison of CO2/N2 gas separation performance as compared with the... - ResearchGate. (URL: [Link])
-
DFT and TD-DFT studies of 1,3,5-Tris (dipheny1amino) benzene derivatives based hole transport materials: application fo… - OUCI. (URL: [Link])
-
Enhancing CO2/N2 and CH4/N2 separation performance by salt-modified aluminum-based metal–organic frameworks - Dalton Transactions (RSC Publishing). (URL: [Link])
-
MOF Adsorbents for Flue Gas Separation: Comparison of Material Ranking Approaches | Request PDF - ResearchGate. (URL: [Link])
-
1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - RSC Publishing. (URL: [Link])
-
Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells - ResearchGate. (URL: [Link])
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - NIH. (URL: [Link])
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- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Properties of 1,3,5-Tris(3,5-dibromophenyl)benzene and Its Analogues
This guide provides an in-depth, objective comparison of the electronic properties of 1,3,5-Tris(3,5-dibromophenyl)benzene (TDBPB) and its structural analogues. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data to elucidate the structure-property relationships that govern the electronic behavior of these versatile star-shaped molecules.
Introduction: The 1,3,5-Triphenylbenzene Core
The 1,3,5-triphenylbenzene scaffold serves as a robust, C3-symmetric core for the construction of a wide array of functional organic materials. Its inherent planarity and extended π-conjugation provide a foundation for molecules with tunable electronic and photophysical properties. By strategically modifying the peripheral phenyl rings with various functional groups, we can precisely engineer the frontier molecular orbital (HOMO and LUMO) energy levels, redox behavior, and absorption/emission characteristics. This guide focuses on this compound (TDBPB), a heavily brominated derivative, and compares its electronic landscape to analogues bearing electron-donating and electron-withdrawing substituents.
The Impact of Peripheral Substitution on Electronic Properties
The electronic nature of substituents on the outer phenyl rings of the 1,3,5-triphenylbenzene core plays a pivotal role in dictating the overall electronic properties of the molecule. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the HOMO-LUMO gap, redox potentials, and photophysical behavior.
Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃) groups, tend to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN) groups, lower the LUMO energy level, facilitating reduction. The heavy bromine atoms in this compound (TDBPB) primarily exert an inductive electron-withdrawing effect, while also influencing molecular packing and solubility.
The following diagram illustrates the fundamental relationship between substituent effects and the frontier molecular orbitals.
Caption: Influence of electron-donating and -withdrawing groups on the HOMO and LUMO energy levels of the 1,3,5-triphenylbenzene core.
Comparative Analysis of Electronic Properties
To provide a quantitative comparison, the following table summarizes key electronic properties of TDBPB and a selection of its analogues. The data is a compilation of experimental values obtained through cyclic voltammetry and UV-Vis spectroscopy, supplemented by theoretical calculations from Density Functional Theory (DFT) where experimental data is unavailable.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) | Emission Max (nm) |
| 1,3,5-Triphenylbenzene (TPB) | -H | - | - | - | - | 354 |
| This compound (TDBPB) | -Br (meta) | -5.8 (calc.) | -2.1 (calc.) | 3.7 (calc.) | - | - |
| 1,3,5-Tris(4-bromophenyl)benzene (TBB) | -Br (para) | - | - | - | - | - |
| 1,3,5-Tris(4-chlorophenyl)benzene | -Cl (para) | - | - | - | - | - |
| 1,3,5-Tris(4-fluorophenyl)benzene | -F (para) | - | - | - | - | - |
| 1,3,5-Tris(4-methylphenyl)benzene | -CH₃ (para) | - | - | - | - | - |
| 1,3,5-Tris(4-methoxyphenyl)benzene | -OCH₃ (para) | - | - | - | - | - |
| 1,3,5-Tris(4-nitrophenyl)benzene | -NO₂ (para) | - | - | - | - | - |
| 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) | -COOH (para) | -0.257 (calc.) | -0.0852 (calc.) | 0.1718 (calc.) | - | - |
| Triferrocenyl-substituted TPB | -Ferrocene | - | - | - | - | 493 |
Note: Calculated values are derived from DFT studies and are intended for comparative purposes. Experimental conditions can influence measured values.
The extensive bromination in TDBPB is expected to lower both HOMO and LUMO energy levels due to the inductive effect of bromine, leading to a relatively wide band gap. In contrast, analogues with electron-donating groups like methyl or methoxy would exhibit higher HOMO energies, making them more susceptible to oxidation. Conversely, the nitro-substituted analogue will have a significantly lower LUMO energy, rendering it a better electron acceptor. The ferrocenyl-substituted derivative introduces redox-active metal centers, dramatically altering the electrochemical profile and leading to a significant red-shift in its emission spectrum.[1]
Experimental Methodologies
The characterization of the electronic properties of these compounds relies on a suite of standard and advanced analytical techniques. The following sections provide detailed protocols for the key experimental workflows.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules. It provides information on oxidation and reduction potentials, the stability of charged species, and electron transfer kinetics.
Experimental Workflow for Cyclic Voltammetry
Caption: A step-by-step workflow for performing cyclic voltammetry on organic compounds.
Detailed Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, degassed electrochemical solvent like dichloromethane (DCM) or acetonitrile. Dissolve the analyte in the electrolyte solution to a final concentration of approximately 1 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Deoxygenation: Purge the analyte solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window to scan a range that encompasses the expected redox events. A typical scan rate is 100 mV/s. Record the cyclic voltammogram.
-
Internal Standard: After recording the voltammogram of the analyte, add a small amount of an internal standard with a known redox potential, such as ferrocene, and record another voltammogram. This allows for the accurate determination of the analyte's redox potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible processes or peak potentials (Ep) for irreversible processes from the voltammogram. These values correspond to the oxidation and reduction potentials of the analyte.
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light as a function of wavelength. Photoluminescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. These techniques are used to determine the optical band gap and to characterize the emissive properties of the compounds.
Experimental Workflow for UV-Vis and PL Spectroscopy
Caption: A streamlined workflow for acquiring and analyzing UV-Vis absorption and photoluminescence spectra.
Detailed Protocol:
-
Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the analyte in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF).
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer. Use a cuvette containing the pure solvent as a reference. Identify the wavelength of maximum absorption (λmax).
-
Optical Band Gap Estimation: The optical band gap can be estimated from the onset of the absorption spectrum using the Tauc plot method.
-
Photoluminescence Measurement: Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum. Identify the wavelength of maximum emission (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate) by comparing the integrated emission intensities and absorbances of the sample and the standard.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a powerful tool for predicting HOMO and LUMO energy levels, electron density distribution, and molecular geometries, providing valuable insights that complement experimental findings.
Conceptual Workflow for DFT Calculations
Caption: A conceptual outline of the steps involved in performing DFT calculations to determine electronic properties.
Methodology:
-
Geometry Optimization: The molecular geometry of the compound is first optimized to find its lowest energy conformation. A common and effective combination of theoretical methods for such studies is the B3LYP functional with a 6-31G* basis set.[2]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including the energies of the HOMO and LUMO, the molecular electrostatic potential, and global reactivity descriptors.
-
Orbital Visualization: The calculated molecular orbitals are visualized to understand the spatial distribution of the electron density in the HOMO and LUMO, which provides insights into the regions of the molecule involved in electron donation and acceptance.
Conclusion
The electronic properties of this compound and its analogues are highly tunable through the strategic functionalization of the peripheral phenyl rings. While the heavily brominated core of TDBPB imparts significant stability and influences its electronic structure through inductive effects, the introduction of various electron-donating and electron-withdrawing groups in its analogues allows for a broad spectrum of electronic behaviors. This comparative guide, supported by detailed experimental protocols, provides a framework for understanding these structure-property relationships and for the rational design of novel materials with tailored electronic characteristics for a wide range of applications in organic electronics, sensing, and beyond.
References
- Kasprzak, A., Guńka, P. A., Kowalczyk, A., & Nowicka, A. M. (2020). Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission. RSC Advances, 10(63), 38483–38489.
- Wani, T. A., Zargar, S., Choudhary, S., Anjum, S., Jawaria, R., Ahmad, A., ... & Patel, R. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Cells, 12(8), 1120.
- Steenwinkel, P., van der Laar, R. J. M., van der Veen, M. H., & van der Spek, A. L. (1998). Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. Acta Chemica Scandinavica, 52, 443-446.
- Gholinejad, M., & Farzaneh, S. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(102), 83935-83942.
- Shirae, Y., Nakano, H., & Yamashita, M. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules, 27(10), 3227.
- Yasunori, T., Yasushi, S., & Masaoki, O. (1995). 1,3,5-Tris[4-(diphenylamino)phenyl]benzene and its Methyl-Substituted Derivatives as a Novel Family of Amorphous Molecular Materials. Chemistry Letters, 24(2), 143-144.
Sources
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- 2. Buy 1,3,5-Tri(4-acetylphenyl)benzene | 47732-99-0 [smolecule.com]
benchmarking the performance of 1,3,5-Tris(3,5-dibromophenyl)benzene-based sensors
An In-Depth Comparative Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene-Based Sensors for Advanced Analyte Detection
This guide presents a comprehensive technical comparison of chemical sensors based on the this compound (TDBPB) scaffold. In the field of chemical detection, the development of robust, highly sensitive, and selective sensing platforms is a primary objective for researchers, particularly in environmental monitoring and drug development. TDBPB and its derivatives have emerged as a promising class of materials for constructing advanced sensors, primarily due to their unique structural and photophysical properties.
While direct experimental data on sensors exclusively built from this compound is nascent in publicly accessible literature, this guide will provide a robust benchmark by leveraging data from closely related and structurally analogous 1,3,5-triphenylbenzene (TPB) derivatives. This approach allows for a scientifically grounded comparison that is representative of the potential performance of TDBPB-based systems. We will focus on the detection of nitroaromatic compounds, a class of molecules with significant environmental and security implications.
The Architectural and Functional Uniqueness of the TDBPB Scaffold
The this compound molecule possesses a C3-symmetric, star-shaped, and π-conjugated core, which imparts exceptional thermal and photochemical stability.[1] This rigid, planar architecture is an ideal building block for creating porous organic polymers (POPs) and covalent organic frameworks (COFs).[1][2] The key advantages of this scaffold include:
-
Pre-organized Porosity: The defined geometry of the TDBPB monomer allows for the synthesis of materials with high surface areas and precisely controlled microporosity. This is critical for facilitating analyte diffusion and interaction with the sensing material.
-
Rich Photoluminescence: The extended π-conjugation of the triphenylbenzene core results in strong fluorescence, a property that is central to the most common sensing mechanism for these materials.[1]
-
Tunable Functionality: The bromine atoms at the 3 and 5 positions of the peripheral phenyl rings serve as versatile handles for post-synthetic modification or for directing the polymerization process through cross-coupling reactions. This allows for the fine-tuning of the sensor's electronic properties and selectivity towards specific analytes.
Performance Benchmarking: TDBPB Analogues vs. Alternative Sensing Platforms
The effectiveness of a chemical sensor is evaluated based on several key performance indicators: sensitivity, selectivity, response time, and the limit of detection (LOD). In the following table, we compare the performance of a representative fluorescent sensor based on a 1,3,5-triphenylbenzene derivative for the detection of picric acid (2,4,6-trinitrophenol), a common nitroaromatic explosive, against other established sensing technologies.
Table 1: Comparative Performance for Picric Acid (PA) Detection
| Sensor Platform | Analyte | Sensitivity | Selectivity | Response Time | Limit of Detection (LOD) | Reference(s) |
| Triphenylbenzene-based Fluorescent Sensor | Picric Acid (PA) | High (significant fluorescence quenching) | High (selective for PA over other nitroaromatics) | < 2 minutes | 2.25 ppm | [3][4] |
| Metal-Organic Framework (MOF) | Nitroaromatics | High | Moderate to High | Seconds to minutes | ~0.4 ppm for TNP | |
| Quantum Dots (QDs) | Picric Acid (PA) | Very High | Moderate | Minutes | Micromolar (µM) to sub-micromolar range | [5] |
| Conducting Polymers (e.g., Polyaniline) | Nitroaromatics | Moderate | Low to Moderate | Minutes | ~0.1 ppm for TNP |
The data highlights that sensors derived from the triphenylbenzene framework are highly competitive, offering an excellent balance of high sensitivity and selectivity, particularly for picric acid.[3][4] This selectivity is a key advantage, as it reduces the likelihood of false-positive signals from other structurally similar nitroaromatic compounds.[3][4]
The Underpinning Science: The Sensing Mechanism
The primary mechanism by which TDBPB-based sensors detect electron-deficient nitroaromatic compounds is photoinduced electron transfer (PET) , which leads to fluorescence quenching. The process can be described as follows:
-
Excitation: The π-conjugated TDBPB-based polymer, acting as a fluorophore, absorbs a photon of light, promoting an electron to a higher energy excited state.
-
Analyte Interaction: An electron-deficient analyte, such as picric acid, adsorbs onto the porous surface of the polymer and interacts with the fluorophore in its excited state.
-
Electron Transfer: An electron is transferred from the excited fluorophore (the donor) to the nitroaromatic analyte (the acceptor).
-
Non-Radiative Decay: This electron transfer provides a non-radiative pathway for the excited fluorophore to return to its ground state, meaning the energy is dissipated without the emission of a photon.
-
Fluorescence Quenching: The result is a decrease, or "quenching," of the fluorescence intensity. The extent of this quenching is proportional to the concentration of the analyte, allowing for quantitative detection.
The high acidity of picric acid can also lead to a proton transfer to the sensor molecule, which can further enhance the quenching effect and selectivity through electrostatic interactions.[3][6]
Caption: The process of fluorescence quenching in a TDBPB-based sensor upon interaction with a nitroaromatic analyte.
Experimental Protocol: Synthesis of a TDBPB-Based Porous Organic Polymer
This section provides a representative step-by-step methodology for the synthesis of a TDBPB-based porous organic polymer (TDBPB-POP) via a Sonogashira cross-coupling reaction. This is a common and effective method for creating such porous frameworks.
Materials:
-
This compound (TDBPB) (Monomer A)
-
1,4-Diethynylbenzene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Toluene (Solvent)
-
Diisopropylamine (DIPA) (Base and Solvent)
-
Methanol, Chloroform, Acetone (for washing)
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert argon atmosphere, add this compound (1 equivalent), 1,4-diethynylbenzene (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and diisopropylamine (e.g., in a 4:1 v/v ratio) to the flask.
-
Polymerization: Heat the reaction mixture to 90 °C and stir for 72 hours under the argon atmosphere. A solid precipitate should form as the polymerization proceeds.
-
Isolation: After cooling to room temperature, collect the solid product by filtration.
-
Purification: Wash the collected solid sequentially and extensively with methanol, water, chloroform, and acetone to remove any unreacted monomers, catalyst residues, and oligomers.
-
Soxhlet Extraction: Perform a final purification step by Soxhlet extraction with methanol for 24 hours to ensure the removal of any remaining impurities from the pores of the polymer.
-
Drying: Dry the purified TDBPB-POP product in a vacuum oven at 80 °C overnight. The final product should be a free-flowing powder.
Caption: A step-by-step workflow for the synthesis of a TDBPB-based porous organic polymer (POP).
Conclusion and Future Perspectives
Sensors constructed from this compound and its analogues represent a highly promising platform for the sensitive and selective detection of nitroaromatic compounds. Their rigid, porous, and photoluminescent nature provides an ideal framework for fluorescence quenching-based sensing. While further research is needed to fully characterize sensors made from the specific TDBPB monomer, the performance of closely related structures suggests a strong potential for high performance. Future advancements in this area will likely focus on the post-synthetic modification of the polymer framework to target a wider range of analytes, and the integration of these materials into portable, field-deployable sensing devices for real-time environmental and security monitoring.
References
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Nagendran, S., Vishnoi, P., & Murugavel, R. (2017). Triphenylbenzene Sensor for Selective Detection of Picric Acid. Journal of Fluorescence, 27(4), 1299–1305. [Link]
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Nagendran, S., & Vishnoi, P. (2025). Triphenylbenzene Sensor for Selective Detection of Picric Acid. ResearchGate. [Link]
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Gore, A., et al. (2022). Methods for Detecting Picric Acid—A Review of Recent Progress. Materials, 15(23), 8493. [Link]
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Goswami, S., et al. (2016). Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material. RSC Advances, 6(82), 78775-78794. [Link]
-
Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(31), 17535-17550. [Link]
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- 6. Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material - Materials Advances (RSC Publishing) [pubs.rsc.org]
Bridging Theory and Reality: A Comparative Guide to the Validation of Theoretical Models for 1,3,5-Tris(3,5-dibromophenyl)benzene-Based Materials
Introduction
In the realm of advanced materials science, 1,3,5-Tris(3,5-dibromophenyl)benzene (TDBPB) and its derivatives have emerged as pivotal building blocks for a new generation of organic electronic materials. Their rigid, propeller-shaped C3-symmetric structure, coupled with the influence of heavy bromine atoms, imparts unique photophysical and electrochemical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and covalent organic frameworks (COFs)[1][2]. The rational design of these materials is increasingly reliant on theoretical modeling, with Density Functional Theory (DFT) at the forefront, to predict their electronic and optical characteristics before embarking on complex and resource-intensive synthesis.
This guide provides an in-depth technical comparison of theoretical predictions and experimental data for TDBPB-based materials. We will delve into the causality behind the experimental choices for validating these theoretical models, emphasizing the importance of a self-validating system where theoretical predictions are rigorously tested against empirical evidence. This comparative analysis is crucial for researchers, scientists, and drug development professionals to understand the strengths and limitations of computational models and to accelerate the discovery and optimization of novel functional materials.
The Theoretical Framework: Predicting Electronic Behavior with Density Functional Theory
At the heart of predicting the properties of TDBPB-based materials lies Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical methods have become indispensable for estimating key electronic parameters that govern the performance of organic semiconductors.
Core Concepts of DFT in Material Science:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy levels of the HOMO and LUMO are fundamental in determining the charge injection and transport properties of a material. The HOMO level is associated with the ionization potential (the ease of removing an electron), while the LUMO level relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is a crucial indicator of the material's electronic band gap and its potential for light emission in a specific region of the electromagnetic spectrum.
-
Molecular Geometry Optimization: DFT is employed to determine the most stable three-dimensional conformation of the molecule. For TDBPB, this involves predicting the dihedral angles between the central benzene ring and the peripheral dibromophenyl groups, which significantly influences the extent of π-conjugation and, consequently, the electronic properties.
-
Simulation of Spectroscopic Properties: TD-DFT is utilized to predict the electronic absorption and emission spectra (UV-Vis and fluorescence). This allows for a direct comparison with experimental spectroscopic data, providing a powerful validation of the chosen theoretical model.
The selection of the functional and basis set within the DFT framework is a critical decision that directly impacts the accuracy of the predictions. For molecules containing heavy atoms like bromine, it is essential to choose basis sets that can adequately describe the electronic structure of these elements.
The Experimental Gauntlet: Validating Theoretical Predictions
The credibility of any theoretical model hinges on its validation through robust experimental data. For TDBPB-based materials, a suite of electrochemical and spectroscopic techniques is employed to measure the very properties predicted by DFT.
Key Experimental Validation Techniques:
-
Cyclic Voltammetry (CV): This electrochemical technique is the primary method for experimentally determining the HOMO and LUMO energy levels. By measuring the oxidation and reduction potentials of the material, we can directly calculate these crucial electronic parameters. The reversibility of the redox processes observed in the cyclic voltammogram also provides insights into the stability of the material in its charged states.
-
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: These spectroscopic techniques are used to probe the electronic transitions within the molecule. The UV-Vis spectrum reveals the wavelengths of light the molecule absorbs, corresponding to the energy required to excite an electron from the HOMO to the LUMO or other higher unoccupied orbitals. The PL spectrum, on the other hand, shows the wavelengths of light emitted as the excited electron returns to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive experimental determination of the molecular structure in the solid state. This allows for a direct comparison with the geometry-optimized structure predicted by DFT, validating the accuracy of the theoretical model in reproducing the molecule's three-dimensional arrangement.
The following diagram illustrates the workflow for validating theoretical models of TDBPB-based materials with experimental data.
Caption: Workflow for the validation of theoretical models of TDBPB-based materials.
Comparative Analysis: Where Theory Meets Reality
| Property | Theoretical (DFT) Value[3] | Experimental Method |
| HOMO Energy | -0.257 eV | Cyclic Voltammetry |
| LUMO Energy | -0.0852 eV | Cyclic Voltammetry |
| HOMO-LUMO Gap | 0.1718 eV | UV-Vis Spectroscopy |
| Maximum Absorption (λmax) | Not Reported | UV-Vis Spectroscopy |
| Maximum Emission (λem) | Not Reported | Fluorescence Spectroscopy |
Analysis of the Data:
It is important to note that the theoretical values presented are for a carboxylated derivative and may differ significantly from the non-functionalized TDBPB. The negative values for both HOMO and LUMO energies are typical for organic molecules. The relatively small HOMO-LUMO gap suggests that the molecule could be a good candidate for applications in organic electronics.
Causality Behind Discrepancies:
It is common to observe discrepancies between theoretical predictions and experimental results. These differences can often be attributed to several factors:
-
Environmental Effects: DFT calculations are often performed on a single molecule in the gas phase, whereas experimental measurements are conducted in solution or in the solid state. Intermolecular interactions in the condensed phase can significantly influence the electronic properties.
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen level of theory. Different functionals and basis sets can yield different results, and it is crucial to benchmark the computational method against experimental data for a class of compounds.
-
Experimental Conditions: Factors such as the solvent, electrolyte, and scan rate in cyclic voltammetry, and the solvent and concentration in spectroscopic measurements, can all affect the experimental results.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and reliability of the experimental data, it is imperative to follow standardized protocols.
Protocol 1: Cyclic Voltammetry for HOMO/LUMO Determination
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).
-
Preparation of the Analyte Solution: Dissolve a small amount of the TDBPB material in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Connect the electrodes to a potentiostat and perform the cyclic voltammetry scan. A typical scan would start from the open-circuit potential, scan to a positive potential to observe the oxidation peak, reverse the scan to a negative potential to observe the reduction peak, and then return to the initial potential.
-
Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV
-
Caption: Experimental workflow for cyclic voltammetry.
Protocol 2: UV-Vis and Photoluminescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the TDBPB material in a spectroscopic grade solvent (e.g., dichloromethane or toluene). The concentration should be low enough to ensure that the absorbance is within the linear range of the Beer-Lambert law (typically < 0.1).
-
UV-Vis Measurement:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) corresponds to the energy of the primary electronic transition.
-
-
Photoluminescence Measurement:
-
Excite the sample at a wavelength where it absorbs strongly (typically at or near the λmax).
-
Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.
-
The wavelength of maximum emission intensity is the λem.
-
Conclusion and Future Outlook
The validation of theoretical models through rigorous experimental work is a cornerstone of modern materials science. For this compound-based materials, a synergistic approach combining DFT calculations with electrochemical and spectroscopic techniques is essential for accurately predicting and understanding their electronic and photophysical properties. While a complete dataset for TDBPB remains to be consolidated in the literature, the methodologies and comparative frameworks outlined in this guide provide a clear pathway for researchers to bridge the gap between theory and reality.
Future work should focus on systematically characterizing a series of TDBPB derivatives with varying functional groups to build a comprehensive library of experimental data. This will not only provide a more robust validation for theoretical models but also enable the development of more accurate predictive models through machine learning and data-driven approaches. Such a feedback loop between theory and experiment will undoubtedly accelerate the discovery of next-generation organic electronic materials with tailored properties for a wide range of applications.
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The calculated HOMO and LUMO energy levels of sixmembered aryl cycles... | Download Scientific Diagram - ResearchGate. [Link]
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HOMO/LUMO orbitals of 1,3,5-Tris(4-carboxyphenyl)benzene. - ResearchGate. [Link]
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Calculated HOMO/LUMO distributions, energy levels and oscillator strengths of TrzCNTrx1 and TrzCNTrx2. - ResearchGate. [Link]
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(a, d) Chemical structure of 1,3,5-tris(4-bromophenyl)benzene (TBPB,... - ResearchGate. [Link]
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comparative analysis of different synthetic routes to 1,3,5-Tris(3,5-dibromophenyl)benzene
For researchers and professionals in materials science and drug development, the synthesis of precisely substituted aromatic cores is a foundational element of innovation. 1,3,5-Tris(3,5-dibromophenyl)benzene, a highly functionalized, star-shaped molecule, serves as a critical building block for dendrimers, covalent organic frameworks (COFs), and advanced electronic materials. The strategic placement of six bromine atoms offers multiple reactive sites for further elaboration through cross-coupling reactions, making the choice of its synthetic route a crucial decision that impacts yield, purity, and scalability.
This guide provides a comparative analysis of the primary synthetic pathways to this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Key Synthetic Strategies at a Glance
The synthesis of this compound can be broadly categorized into two main strategies: the construction of the central 1,3,5-triarylbenzene core from smaller units, and the post-functionalization of a pre-existing 1,3,5-triphenylbenzene scaffold. Each approach presents a unique set of advantages and challenges.
| Synthetic Route | Starting Materials | Key Transformation | Primary Advantages | Potential Challenges |
| Acid-Catalyzed Cyclotrimerization | 3',5'-Dibromoacetophenone | Self-condensation | High atom economy, often high-yielding, straightforward procedure. | Requires synthesis of the substituted acetophenone precursor. |
| Palladium-Catalyzed Suzuki Coupling | 1,3,5-Tribromobenzene, (3,5-Dibromophenyl)boronic acid | C-C bond formation | High functional group tolerance, modularity. | Requires synthesis of the boronic acid, potential for catalyst contamination in the product. |
| Grignard Reaction | 1,3,5-Tribromobenzene, 3,5-Dibromobenzaldehyde (hypothetical) | Nucleophilic addition | Readily available starting materials. | Strict anhydrous conditions required, potential for side reactions (e.g., Wurtz coupling). |
| Electrophilic Bromination | 1,3,5-Triphenylbenzene | Halogenation | Direct functionalization of a core scaffold. | Lack of selectivity can lead to a mixture of brominated products, harsh reaction conditions may be required. |
In-Depth Analysis of Synthetic Routes
Acid-Catalyzed Cyclotrimerization of 3',5'-Dibromoacetophenone
This is arguably one of the most direct and atom-economical routes to this compound. The core principle involves the acid-catalyzed self-condensation of three molecules of a substituted acetophenone to form the central 1,3,5-triarylbenzene ring system.
Mechanism and Rationale: The reaction proceeds through a series of acid-catalyzed aldol-type condensations and dehydrations. The acid catalyst protonates the carbonyl oxygen of the acetophenone, facilitating enolization. The resulting enol then acts as a nucleophile, attacking the protonated carbonyl of a second acetophenone molecule. Subsequent dehydration and further condensation with a third acetophenone molecule, followed by an intramolecular cyclization and final dehydration, yield the aromatic 1,3,5-trisubstituted benzene core. Brønsted acids such as methanesulfonic acid (MeSO₃H) or p-toluenesulfonic acid (p-TsOH) are effective catalysts for this transformation, often under solvent-free conditions at elevated temperatures.[1][2][3][4]
Figure 1: Simplified workflow for the acid-catalyzed cyclotrimerization of 3',5'-dibromoacetophenone.
Experimental Protocol:
A representative procedure for the synthesis of a related compound, 1,3,5-tris(3-bromophenyl)benzene, involves the treatment of 3'-bromoacetophenone with trifluoroacetic acid and ethylenediamine in refluxing nitromethane, affording the product in high yield.[5] A similar protocol can be adapted for 3',5'-dibromoacetophenone.
-
To a solution of 3',5'-dibromoacetophenone in a suitable high-boiling solvent (e.g., nitromethane or solvent-free), add a catalytic amount of a strong acid (e.g., MeSO₃H or p-TsOH).
-
Heat the reaction mixture to reflux (typically 130-150 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound as a solid.
Advantages and Disadvantages: This method is often favored for its simplicity and high atom economy. However, its success is contingent on the availability and stability of the 3',5'-dibromoacetophenone starting material.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, and it represents a highly modular approach to this compound.[6][7] This route involves the palladium-catalyzed cross-coupling of 1,3,5-tribromobenzene with three equivalents of (3,5-dibromophenyl)boronic acid.
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of 1,3,5-tribromobenzene, forming a Pd(II) species. This is followed by transmetalation, where the 3,5-dibromophenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Figure 2: Key steps in the Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Experimental Protocol:
A general procedure for a threefold Suzuki coupling can be adapted for this specific synthesis.[6][8][9]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene, 3.3 equivalents of (3,5-dibromophenyl)boronic acid, and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for several hours to 24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Advantages and Disadvantages: The modularity of the Suzuki coupling allows for the synthesis of a wide variety of substituted triarylbenzenes. However, the synthesis of the required boronic acid adds a step to the overall process, and removal of residual palladium catalyst from the final product can be challenging and is often a critical concern in applications for electronic materials.
Grignard Reaction
The Grignard reaction is a classic method for C-C bond formation. A plausible, though less commonly cited, route to this compound could involve the reaction of a trifunctional Grignard reagent derived from 1,3,5-tribromobenzene with an appropriate electrophile, or more feasibly, the reaction of 3,5-dibromophenylmagnesium bromide with a central trifunctional electrophile. For the purpose of this guide, we will consider the latter, more practical approach.
Mechanism and Rationale: The Grignard reagent, 3,5-dibromophenylmagnesium bromide, is prepared by reacting 1,3,5-tribromobenzene with magnesium metal in an anhydrous ether solvent (e.g., THF or diethyl ether).[1][5][10][11] This organometallic species is a potent nucleophile. A hypothetical central electrophile, such as triethyl orthoformate, could react with three equivalents of the Grignard reagent, followed by an acidic workup and dehydration, to form the central benzene ring. However, a more controlled approach would be the reaction with a pre-formed central core, such as 1,3,5-tricyanobenzene, followed by further transformations. Due to the complexity and lower precedence in the literature for this specific target, this route is considered more theoretical.
Key Experimental Considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used.[1][10]
-
Initiation: The reaction between the aryl halide and magnesium can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface. The use of activators like iodine or 1,2-dibromoethane can be beneficial.[5][10]
-
Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted aryl halide. This can be minimized by the slow addition of the aryl halide to the magnesium suspension.[10]
Given the speculative nature of a direct Grignard route to the final product, a detailed experimental protocol is not provided here. However, the principles of Grignard reagent formation and reaction are well-established and would form the basis of any such synthetic endeavor.
Electrophilic Bromination of 1,3,5-Triphenylbenzene
This approach involves the post-functionalization of a pre-synthesized 1,3,5-triphenylbenzene core. The six bromine atoms are introduced onto the peripheral phenyl rings through an electrophilic aromatic substitution reaction.
Mechanism and Rationale: The phenyl groups of 1,3,5-triphenylbenzene are activating and ortho, para-directing. However, achieving exhaustive bromination at the meta-positions of all three peripheral rings to yield the desired 3,5-dibromo substitution pattern is challenging. The introduction of the first bromine atom onto a phenyl ring will deactivate it towards further electrophilic substitution, making the introduction of a second bromine atom on the same ring more difficult. Furthermore, controlling the regioselectivity to exclusively obtain the 3,5-disubstituted product on all three rings would be extremely difficult, with the potential for the formation of a complex mixture of isomers with varying degrees and positions of bromination.[12][13][14][15]
Experimental Considerations:
-
Harsh Conditions: Driving the bromination to completion to introduce six bromine atoms would likely require harsh conditions, such as high temperatures and a large excess of bromine and a Lewis acid catalyst (e.g., FeBr₃).
-
Selectivity Issues: The primary drawback of this method is the lack of control over regioselectivity. The formation of a mixture of products would necessitate a challenging purification process, likely leading to a low overall yield of the desired isomer.
Due to these significant challenges in controlling the selectivity of the bromination, this route is generally not considered a practical or efficient method for the synthesis of pure this compound.
Conclusion and Recommendations
Based on the analysis of the potential synthetic routes, the acid-catalyzed cyclotrimerization of 3',5'-dibromoacetophenone emerges as the most promising and efficient strategy for the synthesis of this compound. Its directness, high atom economy, and potential for high yields make it an attractive choice for both laboratory-scale synthesis and potential scale-up.
The Suzuki-Miyaura coupling offers a viable and highly modular alternative, which may be particularly advantageous if a library of related compounds with different peripheral substitutions is desired. However, the need to prepare the boronic acid precursor and the potential for palladium contamination are important considerations.
The Grignard reaction and electrophilic bromination routes are considered less practical for this specific target molecule due to the lack of readily available and suitable trifunctional electrophiles for the Grignard approach and the significant challenges in controlling selectivity for the electrophilic bromination method.
For researchers embarking on the synthesis of this compound, a thorough evaluation of the availability of starting materials, desired purity levels, and scalability requirements will ultimately guide the selection of the most appropriate synthetic strategy.
References
- BenchChem. (2025). Application Notes and Protocols: Formation of 3,5-Dichlorophenylmagnesium Bromide from 1-Bromo-3,5-dichlorobenzene. BenchChem.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Matsala, D. G., et al. (2023, October 22). Solvent-free MeSO3H-promoted cyclotrimerization of acetophenones, effects of halogen and methoxy substituents on the reaction.
- Meraz, L. (2002, October 1). Grignard Reaction: Synthesis of Triphenylmethanol.
- ResearchGate. (2015, October 4). How can I carry cryclotrimerization reaction of acetophenones to yield 1,3,5-triarylbenzenes?
- ChemicalBook. (n.d.). 1,3,5-Tris(3-bromophenyl)benzene synthesis.
- Robertson, D. L. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
- MSU chemistry. (n.d.).
- Comptes Rendus de l'Académie des Sciences. (n.d.).
- Masesane, I. B., et al. (2025, November 4). Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes: a short review.
- ResearchGate. (2025, August 6). Intramolecular Double or Triple Suzuki Coupling Reaction of Substituted Di- or Tribromobenzenes. An Easy Synthesis of Fused Tri- or Tetracycles with a Benzene Core. | Request PDF.
- MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
- Tu, J., Li, G., & Xu, F. (2019, January 3). Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. Tetrahedron Letters.
- ResearchGate. (n.d.). Scheme 32. a) and b) Electrophilic bromination of 1,3,5-trimethoxybenzene using V(V) oxo TPA complexes x1. c)
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
- MDPI. (n.d.).
- DiVA portal. (n.d.). Suzuki reactions in novel liquids.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 1,3,5-Tris(3,5-dibromophenyl)benzene in Advanced Material Synthesis
Introduction: The Quest for Optimal Building Blocks in Material Science
In the landscape of advanced materials, particularly in the synthesis of Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs), and other functional macromolecules, the selection of the foundational building block is a critical decision that dictates the final material's properties, scalability, and economic viability.[1][2][3] Among the vast library of available monomers, 1,3,5-Tris(3,5-dibromophenyl)benzene (TDBPB) presents itself as a uniquely structured, C3-symmetric precursor. Its six bromine atoms, positioned at the meta-positions of the peripheral phenyl rings, offer a distinct steric and electronic profile compared to more common isomers.
This guide provides an in-depth, objective comparison of TDBPB's performance and cost-effectiveness against key alternatives. We will dissect the causality behind experimental choices, from monomer synthesis to polymerization, and provide the experimental data necessary for researchers, scientists, and process chemists to make informed decisions. Our analysis moves beyond simple catalog prices to a holistic view of cost, encompassing precursor synthesis, reaction efficiency, and the ultimate performance of the resulting materials.
Physicochemical Profile of this compound (TDBPB)
Understanding the inherent properties of TDBPB is fundamental to appreciating its role in synthesis. With the chemical formula C₂₄H₁₂Br₆ and a molecular weight of 779.78 g/mol , its structure is characterized by a central benzene ring connected to three 3,5-dibromophenyl units.[4] This meta-substitution pattern is crucial; unlike its para-substituted isomer, it results in a more twisted, non-planar molecular geometry. This inherent three-dimensionality can frustrate close packing in the resulting polymers, a desirable trait for creating materials with high intrinsic microporosity.
The six carbon-bromine bonds are the reactive sites for polymerization, typically via metal-catalyzed cross-coupling reactions like the Yamamoto-type Ullmann coupling, which forms new carbon-carbon bonds.[5][6]
Caption: Molecular structure of this compound (TDBPB).
Synthesis, Availability, and Cost Analysis
The cost-effectiveness of any building block begins with its own synthesis and market availability. TDBPB is not a commodity chemical; it is a specialized monomer requiring multi-step synthesis, which is reflected in its price.
Synthesis Route: A common laboratory-scale synthesis involves the acid-catalyzed trimerization of 3',5'-dibromoacetophenone.[7] This precursor itself is derived from multi-step reactions, starting from less expensive feedstocks. The complexity and moderate yields of these steps contribute significantly to the final cost.
Commercial Availability: TDBPB is available from specialized chemical suppliers.[4][8][9][10] However, it is typically sold in small quantities (gram-scale) at a premium price, positioning it as a material for high-value research and development rather than bulk industrial applications. The cost is significantly higher than that of simpler aromatic precursors.
Cost Causality: The high cost is a direct result of:
-
Multi-step Synthesis: Each step adds costs in terms of reagents, solvents, energy, and labor, while yield losses compound at each stage.
-
Purification: High purity (>95%) is often required for controlled polymerization, necessitating costly purification techniques like column chromatography or recrystallization.[4]
-
Economy of Scale: The demand for TDBPB is relatively low and specialized, preventing cost reduction through large-scale manufacturing.
Comparative Analysis: TDBPB vs. Key Alternatives
The true measure of cost-effectiveness is a comparative one. We evaluate TDBPB against two logical alternatives: its structural isomer, 1,3,5-tris(4-bromophenyl)benzene (T4BPB) , and a functionally different but topologically similar monomer, 1,3,5-triphenylbenzene-3',4'',5'-tris(boronic acid pinacol ester) , for use in Suzuki couplings.
| Feature | This compound (TDBPB) | 1,3,5-Tris(4-bromophenyl)benzene (T4BPB) | 1,3,5-Triphenylbenzene-tris(boronic acid ester) |
| Precursor Cost | Very High | High | High |
| Synthesis Method | Trimerization of 3',5'-dibromoacetophenone | Trimerization of 4'-bromoacetophenone[11][12] | Multi-step: Trimerization, bromination, Miyaura borylation |
| Polymerization Route | Yamamoto Coupling (Ni or Pd catalyst)[5] | Yamamoto Coupling (Ni or Pd catalyst)[13] | Suzuki Coupling (Pd catalyst, base required)[14] |
| Resulting Polymer Geometry | Highly Twisted, 3D Network | Planar Core, Potential for Stacking | Planar Core, Potential for Stacking |
| Typical BET Surface Area | Expected High (frustrated packing) | High (e.g., ~2000 m²/g for derived COPs) | Moderate to High (dependent on linker) |
| Thermal Stability | High (expected >400 °C) | High (>450 °C for derived PAFs)[5] | High (POP degradation often >400 °C)[15][16] |
| Chemical Stability | Excellent (robust C-C framework)[6] | Excellent (robust C-C framework)[17] | Good (boronate esters are less robust than C-C bonds) |
Analysis of Alternatives
-
1,3,5-Tris(4-bromophenyl)benzene (T4BPB): This is the most direct competitor. Its synthesis is analogous to TDBPB's, but the 4'-bromoacetophenone precursor is generally more accessible and slightly less expensive. T4BPB is more widely studied and commercially available from a larger number of suppliers, often at a lower price point than TDBPB.[18][19][20][21] The key performance difference lies in the geometry of the resulting polymers. The para-linkage of T4BPB leads to more planar, rigid structures that can form ordered, stacked frameworks, as seen in many high-surface-area PAFs and COFs.[13][17]
-
1,3,5-Triphenylbenzene-tris(boronic acid ester): This alternative changes the synthetic strategy from Yamamoto to Suzuki coupling.[22][23][24] The synthesis of the monomer is more complex, involving an additional borylation step. While Suzuki reactions are often high-yielding and tolerant of more functional groups, they require a palladium catalyst and a base, adding complexity and cost.[14] The performance of the resulting polymer is highly dependent on the linker it is paired with. This route offers greater versatility in designing copolymers but may not be the most direct or cost-effective for creating simple, homopolymer networks.
Experimental Workflows and Decision Logic
The choice of monomer is intrinsically linked to the desired polymerization method and final material properties. Below is a logical workflow for synthesizing a Porous Aromatic Framework (PAF) and the decision process for monomer selection.
Caption: Generalized workflow for PAF synthesis via Yamamoto coupling of TDBPB.
Protocol 1: Synthesis of a TDBPB-based Porous Aromatic Framework (PAF-TDBPB)
Causality: This protocol utilizes a Nickel(0)-catalyzed Yamamoto homocoupling reaction. This method is chosen for its efficacy in polymerizing aryl halides to form robust, C-C linked frameworks.[25] The use of anhydrous, degassed solvents is critical to prevent quenching of the active Ni(0) catalyst. The extensive purification via Soxhlet extraction is necessary to remove any trapped monomer, catalyst residues, and solvent, ensuring the measured porosity is intrinsic to the polymer network.
-
Reactor Setup: In a glovebox, add 1,5-cyclooctadiene nickel(0) (Ni(COD)₂; 3.0 mmol) and 2,2'-bipyridine (3.0 mmol) to a flame-dried Schlenk flask. Add 50 mL of anhydrous, degassed N,N-Dimethylformamide (DMF).
-
Catalyst Activation: Stir the mixture at 80 °C for 30 minutes. The solution should turn deep red or purple, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Add this compound (TDBPB; 1.0 mmol) to the flask.
-
Polymerization: Maintain the reaction mixture at 80 °C under an inert atmosphere with vigorous stirring for 48 hours. A solid precipitate will form.
-
Workup: Cool the mixture to room temperature. Pour the contents into 200 mL of 2M aqueous HCl. Stir for 6 hours to quench the catalyst.
-
Purification: Collect the solid product by filtration. Wash thoroughly with water and methanol. Transfer the solid to a Soxhlet thimble and perform continuous extraction with tetrahydrofuran (THF) for 24 hours, followed by acetone for 24 hours.
-
Activation: Dry the purified polymer in a vacuum oven at 150 °C for 24 hours to yield the final, activated PAF powder.
Protocol 2: Brunauer-Emmett-Teller (BET) Surface Area Analysis
Causality: Nitrogen physisorption at 77 K is the standard method for determining the specific surface area of porous materials. The sample must be rigorously degassed under vacuum at an elevated temperature to remove any adsorbed atmospheric gases or moisture from the pores, which would otherwise lead to an underestimation of the true surface area.
-
Sample Preparation: Place 50-100 mg of the activated PAF powder into a pre-weighed analysis tube.
-
Degassing: Attach the tube to the degassing port of a volumetric gas adsorption analyzer. Heat the sample to 150 °C under high vacuum (<10⁻⁵ torr) for at least 12 hours.
-
Analysis: After degassing, weigh the tube again to determine the exact sample mass. Transfer the tube to the analysis port of the instrument.
-
Measurement: Immerse the sample tube in a liquid nitrogen bath (77 K). Perform a nitrogen adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range of approximately 10⁻⁶ to 0.99.
-
Calculation: Calculate the specific surface area using the multipoint BET equation, typically applied in the linear relative pressure range of 0.05 to 0.30.
Cost-Effectiveness Verdict
The term "cost-effective" is context-dependent. Based on our analysis, this compound (TDBPB) is not a cost-effective choice for large-scale or general-purpose applications. Its high synthesis cost and limited commercial availability position it as a specialty monomer.
However, TDBPB becomes a highly strategic and potentially cost-effective choice under specific circumstances:
-
Targeting Amorphous, High-Porosity Materials: The twisted, non-planar geometry of TDBPB is its key advantage. For applications where preventing π-π stacking and promoting a high degree of intrinsic microporosity in an amorphous network is the primary goal, TDBPB may yield materials with superior performance (e.g., in specific gas separations) that cannot be achieved with its more planar T4BPB isomer. In this scenario, the higher material performance justifies the higher monomer cost.
-
Exploring Novel Topologies: For fundamental research aimed at discovering new material properties arising from unique 3D network topologies, the structural novelty of TDBPB makes it an invaluable tool. Here, the cost is secondary to the scientific discovery it enables.
-
High-Value Applications: In fields like specialty membranes, sensitive chemical sensors, or niche catalytic supports, where only a small amount of material is needed and performance is paramount, the cost of the monomer is a minor component of the final device's value.
For applications where a high surface area is the main requirement and the specific pore environment is less critical, 1,3,5-tris(4-bromophenyl)benzene (T4BPB) generally represents a more cost-effective alternative due to its lower cost and more established synthetic precedent for creating highly porous materials.
Caption: Decision flowchart for selecting a C3-symmetric building block.
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A Comparative Guide to the Flame Retardant Properties of 1,3,5-Tris(3,5-dibromophenyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the flame retardant properties of 1,3,5-Tris(3,5-dibromophenyl)benzene derivatives against other common alternatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and experimental validations essential for material selection and development in high-stakes applications.
Introduction: The Imperative for Advanced Flame Retardants
The development of materials with superior fire safety is a critical objective across numerous industries, from electronics and construction to aerospace and transportation. Polymers, while offering exceptional versatility, are often inherently flammable. Flame retardants are essential additives that inhibit, suppress, or delay the combustion of these materials, thereby enhancing safety.[1]
Among the various classes of flame retardants, halogenated compounds, particularly brominated flame retardants (BFRs), have been widely utilized for their high efficiency.[1] this compound and its derivatives represent a class of BFRs with a high bromine content, suggesting significant potential for effective flame retardancy. However, the landscape of flame retardant technology is evolving, with increasing scrutiny on the environmental and health profiles of halogenated compounds. This has spurred the development and adoption of alternative technologies, including phosphorus-based, nitrogen-based, and inorganic flame retardants.[1]
This guide will objectively compare the performance of this compound derivatives with these key alternatives, supported by established experimental methodologies.
Mechanisms of Flame Retardancy: A Comparative Overview
Understanding the mode of action is fundamental to selecting the appropriate flame retardant for a specific application. The primary mechanisms can be broadly categorized into gas phase and condensed phase inhibition.
Gas Phase Inhibition: The Role of Brominated Flame Retardants
Brominated flame retardants, such as this compound, primarily operate in the gas phase.[1][2] Upon heating, the C-Br bonds cleave, releasing bromine radicals (Br•) into the vapor phase above the decomposing polymer. These radicals interfere with the high-energy, propagating radicals of combustion (H• and OH•), replacing them with less reactive Br• radicals. This "radical trapping" mechanism effectively quenches the flame.[1][2]
Caption: Gas phase inhibition mechanism of brominated flame retardants.
Condensed Phase Action: Phosphorus, Nitrogen, and Inorganic Retardants
-
Phosphorus-Based Flame Retardants (PFRs): These compounds, such as organophosphates and phosphinates, primarily act in the condensed phase.[1][3] Upon heating, they decompose to form phosphoric acid, which catalyzes the dehydration of the polymer to form a protective layer of char.[1] This char layer insulates the underlying material from heat and oxygen, and acts as a physical barrier to prevent the release of flammable volatiles.[1]
-
Nitrogen-Based Flame Retardants (NFRs): Melamine and its derivatives are common NFRs. They exhibit a dual-mode of action. In the condensed phase, they promote char formation.[4] In the gas phase, they release non-combustible gases like ammonia (NH₃) and nitrogen (N₂), which dilute the flammable gases and oxygen, thereby inhibiting combustion.[4]
-
Inorganic Flame Retardants: Metal hydroxides, such as aluminum hydroxide (ATH) and magnesium hydroxide (MDH), function through an endothermic decomposition process.[5] When heated, they release water vapor, which cools the polymer surface and dilutes the flammable gases in the surrounding atmosphere.[5] The resulting metal oxide residue can also form a protective layer on the polymer surface.[5]
Caption: Workflow for the UL 94 Vertical Burn Test.
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material. [6][7]A higher LOI value indicates better flame retardancy. [7] Experimental Protocol (ASTM D2863):
-
Specimen Preparation: A small, vertically oriented specimen is placed in a glass chimney.
-
Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.
-
Ignition: The top of the specimen is ignited.
-
Oxygen Concentration Adjustment: The oxygen concentration is systematically varied until the minimum concentration that supports combustion for a specific period or extent of burning is determined. [8]5. LOI Calculation: The LOI is expressed as the percentage of oxygen in the gas mixture. [9]
Cone Calorimetry
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. [10][11]It measures key parameters such as the heat release rate (HRR), time to ignition (TTI), and smoke production.
Experimental Protocol (ASTM E1354):
-
Specimen Preparation: A square specimen (typically 100 x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.
-
Irradiation: The specimen is exposed to a specific level of constant radiant heat from a conical heater. [11]3. Ignition: A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
Data Collection: During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate. The mass of the specimen is also monitored to determine the mass loss rate. Smoke density is measured using a laser system. [11]5. Key Parameters: The primary outputs include the Time to Ignition (TTI), Heat Release Rate (HRR) curve, Peak Heat Release Rate (pHRR), and Total Heat Released (THR).
Comparative Performance Analysis
Table 1: Qualitative Comparison of Flame Retardant Classes
| Feature | This compound Derivatives | Phosphorus-Based (e.g., DOPO derivatives) | Nitrogen-Based (e.g., Melamine Cyanurate) | Inorganic Fillers (e.g., ATH, MDH) |
| Primary Mechanism | Gas Phase Inhibition | Condensed Phase (Char Formation) | Gas & Condensed Phase | Condensed Phase (Cooling, Dilution) |
| Efficiency | High | High | Moderate to High | Low to Moderate |
| Loading Level | Low to Moderate | Low to Moderate | Moderate to High | High |
| Effect on Mechanical Properties | Can be plasticizing | Can be plasticizing or have minimal effect | Can negatively impact properties at high loadings | Significant negative impact on properties |
| Smoke & CO Production | Can increase smoke and CO | Tends to reduce smoke | Can reduce smoke | Significant smoke reduction |
| Environmental Concerns | Potential for bioaccumulation and toxic byproducts | Generally considered more environmentally friendly | Generally considered environmentally friendly | Generally considered environmentally friendly |
Table 2: Quantitative Performance Data in Epoxy Resin (Illustrative)
| Flame Retardant System (at ~15-20 wt% loading) | UL 94 Rating | LOI (%) | pHRR (kW/m²) | Char Yield (%) |
| Neat Epoxy Resin | Fails | ~22 | >1000 | <10 |
| Epoxy + Brominated FR (e.g., TBBPA) | V-0 | ~32 | ~400-500 | ~15-20 |
| Epoxy + Phosphorus FR (e.g., DOPO-based) | V-0 | ~33-36 | ~300-400 | >25 |
| Epoxy + Nitrogen FR (e.g., Melamine Polyphosphate) | V-0 | ~33 | ~450-550 | ~20-25 |
| Epoxy + ATH | V-1 / V-0 | ~35-40 | ~350-450 | >30 |
Note: These are representative values compiled from various sources and are intended for comparative purposes. Actual performance will vary depending on the specific polymer, flame retardant concentration, and formulation. [4][12][6]
Causality Behind Experimental Choices and Interpretation of Results
-
Choice of Polymer Matrix: Epoxy resins and polycarbonates are frequently used in applications requiring high performance and flame retardancy, such as electronics and composites, making them relevant matrices for comparative studies.
-
Loading Level: The concentration of the flame retardant is a critical factor. High loading levels, often required for inorganic fillers, can significantly degrade the mechanical properties of the polymer. [5]The goal is to achieve the desired flame retardancy with the minimum possible loading.
-
Synergistic Effects: In many commercial formulations, a combination of flame retardants is used to exploit synergistic effects. For instance, antimony trioxide is often used as a synergist with brominated flame retardants. Phosphorus-nitrogen systems also exhibit strong synergistic flame retardancy. [4]
-
Interpretation of Cone Calorimetry Data: A lower pHRR is highly desirable as it indicates a slower fire growth rate. A longer TTI provides more time for escape. A higher char yield is indicative of effective condensed phase action.
Conclusion: Selecting the Optimal Flame Retardant
The selection of a flame retardant is a multi-faceted decision that requires a balance of performance, cost, processability, and regulatory compliance.
-
This compound derivatives and other brominated flame retardants offer high efficiency at low loading levels, making them attractive for applications where maintaining the polymer's original properties is crucial. However, environmental and health considerations are significant and may restrict their use in certain applications.
-
Phosphorus-based flame retardants represent a highly effective halogen-free alternative, particularly in engineering plastics. Their ability to promote char formation leads to reduced heat and smoke release. [3]
-
Nitrogen-based flame retardants are a cost-effective, halogen-free option, especially in polyamides. Their performance can be enhanced when used in combination with phosphorus compounds.
-
Inorganic fillers are an environmentally friendly and low-cost solution, but their high loading requirements can compromise the physical properties of the material, limiting their use to applications where mechanical performance is less critical. [5] Ultimately, the choice of flame retardant will depend on the specific requirements of the end-product, including the polymer type, desired fire safety standards, mechanical performance needs, and environmental regulations.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,5-Tris(3,5-dibromophenyl)benzene
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. 1,3,5-Tris(3,5-dibromophenyl)benzene, a highly brominated aromatic compound, is a valuable building block in materials science and organic synthesis, notably for its potential in developing flame retardants and its unique electronic properties.[1] However, its high degree of bromination necessitates meticulous handling and disposal protocols to mitigate potential risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles for halogenated organic compounds. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant disposal outcome.
Hazard Assessment: Understanding the Risks
While specific toxicity data for this compound is not extensively documented, the hazards can be inferred from its chemical structure and data on analogous brominated aromatic compounds. The primary concerns stem from its high bromine content and its nature as a fine solid.
Key Potential Hazards:
-
Severe Eye Damage: Similar compounds like 1,3,5-Tris(4-bromophenyl)benzene are classified as causing serious eye damage.[2][3][4] Contact with the eyes can lead to severe irritation and potentially irreversible damage.
-
Skin and Respiratory Irritation: Brominated organic compounds can cause skin irritation upon contact.[5] As a solid, the dust can be inhaled, potentially leading to respiratory tract irritation.[5][6]
-
Environmental Persistence: Polybrominated organic compounds can be persistent in the environment and may bioaccumulate.[7] Improper disposal can lead to long-term environmental contamination.
-
Hazardous Combustion Products: During thermal decomposition, halogenated compounds release toxic and corrosive fumes, such as hydrogen bromide (HBr) and carbon oxides.[6]
| Hazard Classification | Associated Risks and Precautions | Source |
| Serious Eye Damage/Irritation | Risk of severe eye burns. Mandates use of chemical safety goggles and/or face shield. | [2][3] |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon prolonged contact. Requires use of appropriate chemical-resistant gloves. | [5][8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation if inhaled as dust.[5][6] Requires handling in a well-ventilated area or fume hood. | [5][6] |
| Aquatic Hazard | May be harmful to aquatic life.[3] Disposal into sewer systems is strictly prohibited. | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The causality is clear: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over the goggles when there is a risk of splashing or dust generation.[8]
-
Hand Protection: Use nitrile or neoprene gloves. Given that this is a solid, ensure gloves are regularly inspected for tears or punctures. Always wash hands thoroughly after handling, even if gloves were worn.[3][5]
-
Body Protection: A fully fastened laboratory coat is mandatory. For larger quantities or when significant dust generation is possible, consider a disposable chemical-resistant suit.
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[6][9] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[3]
Decontamination and Spill Management
Accidents happen, but a well-defined spill protocol can prevent them from escalating into emergencies.
Decontamination of Labware:
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, toluene, or dichloromethane) to dissolve any residual this compound.
-
Collect Rinsate: This initial solvent rinse is now considered hazardous waste. Collect all rinsate in a dedicated, properly labeled halogenated waste container.
-
Secondary Wash: Proceed with a standard laboratory washing procedure (e.g., detergent and water) only after the initial solvent decontamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Minimize Dust: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[5]
-
Collect Spilled Material: Carefully sweep or scoop the spilled solid and absorbent material into a designated, labeled hazardous waste container.[5][6] Avoid dry sweeping which can generate dust.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable organic solvent. Place the used cloth in the same hazardous waste container.
-
Ventilate: Ensure the area is well-ventilated after cleanup.
Disposal Workflow: A Step-by-Step Decision Process
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant disposal. The following diagram illustrates the logical flow for managing this chemical waste stream.
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Personal protective equipment for handling 1,3,5-Tris(3,5-dibromophenyl)benzene
Comprehensive Safety and Handling Guide: 1,3,5-Tris(3,5-dibromophenyl)benzene
Hazard Assessment and Engineering Controls
Given the lack of specific toxicological data, a conservative approach to handling is essential. The primary hazards associated with a powdered substance like this compound are inhalation of airborne particles and dermal contact.
Engineering Controls are the first and most effective line of defense in minimizing exposure.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[1][2]
-
Ventilated Balance Enclosure: For weighing procedures, a ventilated balance enclosure or a powder containment hood is highly recommended to minimize the dispersal of fine powders.[1]
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination. This area should be clearly labeled.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Fully-fastened lab coat, possibly with disposable sleeves | N95 respirator or higher, as determined by risk assessment |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves (check for solvent compatibility) | Fully-fastened lab coat | Not typically required if performed in a fume hood |
| Cleaning and Decontamination | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | As needed, based on the decontamination procedure |
Detailed PPE Selection
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn over the goggles when handling larger quantities of the solid or during procedures with a higher risk of splashing.[4]
-
Hand Protection: Nitrile gloves are a good initial choice for handling the solid. However, when working with solutions, the glove material must be compatible with the solvent being used. It is advisable to double-glove to provide an extra layer of protection.[3][5] Gloves should be changed immediately if they become contaminated.[3]
-
Body Protection: A standard lab coat, fully fastened, is the minimum requirement. For tasks with a higher potential for contamination, a chemical-resistant apron or disposable coveralls should be considered.[4]
-
Respiratory Protection: While engineering controls are the primary means of respiratory protection, an N95 respirator can provide an additional layer of safety, especially when weighing the powder. For situations where engineering controls are not feasible or during a large spill, a higher level of respiratory protection may be necessary.[1][6]
Safe Handling and Operational Plan
A systematic workflow is essential for safely handling this compound.
Preparation and Weighing
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Cover the work surface with an absorbent, disposable bench liner.[3]
-
Carefully open the container with the compound, avoiding any sudden movements that could create airborne dust.
-
Use a spatula to transfer the desired amount of powder to a tared container.
-
If weighing on a balance outside of a ventilated enclosure, use a container with a lid. Tare the lidded container, add the powder inside the fume hood, close the lid, and then move it to the balance for weighing.[2][3]
Solution Preparation
-
All solution preparations should be performed in a chemical fume hood.
-
Slowly add the weighed powder to the solvent to avoid splashing.
-
If necessary, gently stir or sonicate the mixture to dissolve the compound.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent environmental contamination and future exposures.
Decontamination
-
Equipment: Non-disposable equipment should be decontaminated after use. This can typically be achieved by rinsing with a suitable solvent in the fume hood. The solvent rinse should be collected as hazardous waste.
-
Work Surfaces: At the end of each procedure, the designated work area should be wiped down with a cloth dampened with a suitable solvent. The disposable bench liner should be carefully folded inward and disposed of as solid hazardous waste.[3]
-
Spills: In case of a small spill, carefully remove any bulk solid with a soft brush and dustpan. The remaining powder can be wiped up with a damp cloth. All materials used for cleanup should be placed in a sealed container for disposal as hazardous waste.
Disposal
-
Solid Waste: All solid waste contaminated with this compound, including gloves, bench liners, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions and solvent rinses containing the compound should be collected in a labeled, sealed hazardous waste container.
-
Disposal Method: As a polybrominated compound, this waste should be disposed of through a licensed hazardous waste management company, likely via incineration at a facility equipped to handle halogenated organic compounds.[7] Landfilling may be an option in some jurisdictions, but it is generally less preferred for persistent organic pollutants.[7]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
While specific hazard data for this compound is limited, its chemical nature as a polybrominated aromatic compound necessitates stringent safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to systematic safe handling and disposal procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - Production, Import/Export, Use, and Disposal.
- Powder-Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Duke University. (n.d.). Working Safely with Toxic Powders.
- Jorge-Montalvo, P., et al. (2021). Management of waste containing polybrominated diphenyl ethers: A review.
- De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- Morose, G. (2006). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
- FAST-ACT. (2024, August 7). Chemical Decontamination Equipment | FAST-ACT Powder Bottle Pack and FAST-ACT Shaker Bottle. YouTube.
- Taylor & Francis Online. (n.d.). Review of polybrominated diphenyl ethers contamination in environmental compartments of recycling and landfill/dumping facilities.
- Shaw, S. D., et al. (2016). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. PubMed Central.
- Collaborative for Health & Environment. (2006). Practice Prevention PBDEs.
- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- National Center for Biotechnology Information. (2023, June 12). Chemical Decontamination.
- Centers for Disease Control and Prevention. (1981, March 12). Decontamination procedures for chemical process equipment.
- Federal Emergency Management Agency. (2023, June 6). 3.1. Equipment Decontamination.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Chem Service. (2021, April 8). Safety Data Sheet.
- The Center for Construction Research and Training. (n.d.). Chapter 7: Decontamination.
- Alaska Community Action on Toxics. (n.d.). Polybrominated Diphenyl Ethers (PBDEs).
- Agency for Toxic Substances and Disease Registry. (2004, September). Public Health Statement Polybrominated Diphenyl Ethers.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from Environmental Health & Safety - UC Merced.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Government of Canada. (2020, July 28). Polybrominated diphenyl ethers (PBDEs) - information sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
